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2-(4-methoxy-3-methylphenyl)-1H-indole Documentation Hub

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  • Product: 2-(4-methoxy-3-methylphenyl)-1H-indole
  • CAS: 58697-59-9

Core Science & Biosynthesis

Foundational

Rational Design and Methodological Execution of 2-(4-Methoxy-3-methylphenyl)-1H-indole Synthesis Pathways

Abstract 2-Arylindoles represent a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for tubulin polymerization inhibitors, antiviral agents, and antiplasmodial compounds[1]. The sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Arylindoles represent a privileged scaffold in medicinal chemistry, frequently serving as the core pharmacophore for tubulin polymerization inhibitors, antiviral agents, and antiplasmodial compounds[1]. The specific target, 2-(4-methoxy-3-methylphenyl)-1H-indole, presents unique synthetic opportunities due to the electron-donating nature of its aryl substituents. This technical guide systematically evaluates three distinct synthetic methodologies—Fischer indolization, Suzuki-Miyaura cross-coupling, and Larock heteroannulation. By dissecting the mechanistic causality behind each protocol, we provide a self-validating framework for researchers to select and execute the optimal pathway based on precursor availability, scale, and desired atom economy.

The Fischer Indole Synthesis Pathway

The Fischer indole synthesis remains one of the most robust, scalable, and atom-economical methods for constructing the indole core from acyclic precursors[2]. For the synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole, the condensation of phenylhydrazine with 4'-methoxy-3'-methylacetophenone yields the corresponding hydrazone.

Mechanistic Causality

The reaction is driven by an acid-catalyzed [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer[3]. The electron-donating methoxy and methyl groups on the acetophenone derivative increase the electron density of the intermediate, subtly stabilizing the transition state during the critical C-C bond formation step. Because the starting ketone is a methyl ketone, the enamine tautomerization is completely regioselective, ensuring that the aryl group is exclusively positioned at C2 of the resulting indole.

Fischer A Phenylhydrazine + 4'-Methoxy-3'-methylacetophenone B Hydrazone Intermediate A->B H+ / -H2O C Ene-hydrazine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat/Acid E Rearomatization & Cyclization D->E C-C Bond Formation F 2-(4-Methoxy-3-methylphenyl) -1H-indole E->F -NH3

Mechanistic flow of the Fischer Indole Synthesis for 2-arylindoles.

Protocol 1: Step-by-Step Fischer Indolization
  • Hydrazone Formation: In a 250 mL round-bottom flask, dissolve phenylhydrazine hydrochloride (10.0 mmol) and 4'-methoxy-3'-methylacetophenone (10.0 mmol) in absolute ethanol (50 mL). Add 5 drops of glacial acetic acid to catalyze the condensation. Reflux the mixture for 2 hours.

  • Isolation: Cool the mixture to 0 °C. Filter the precipitated hydrazone intermediate and wash with cold ethanol to remove unreacted starting materials.

  • Cyclization: Transfer the isolated hydrazone to a flask containing polyphosphoric acid (PPA, 20 g) pre-heated to 90 °C. Stir vigorously and elevate the temperature to 110 °C for 3 hours. Causality Check: PPA acts as both the solvent and the Brønsted acid catalyst, driving the [3,3]-sigmatropic rearrangement while simultaneously absorbing the eliminated ammonia to prevent reaction stalling.

  • Workup: Pour the hot mixture over crushed ice (100 g) and neutralize with 10% NaOH until pH 7. Extract with ethyl acetate (3 x 50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

When the indole core is already available, late-stage C-H functionalization or cross-coupling is preferred[4]. The Suzuki-Miyaura coupling of 2-bromo-1H-indole with (4-methoxy-3-methylphenyl)boronic acid is highly efficient and tolerant of diverse functional groups[5].

Mechanistic Causality

The catalytic cycle relies on the oxidative addition of Pd(0) into the C-Br bond. The electron-rich nature of the (4-methoxy-3-methylphenyl)boronic acid significantly accelerates the transmetalation step. The use of a mild base (Na2CO3) is critical to quaternize the boron atom, forming a highly nucleophilic boronate complex that readily transfers the aryl group to the Pd(II) center.

Suzuki Pd0 Pd(0) Catalyst OA Oxidative Addition (2-Bromoindole) Pd0->OA TM Transmetalation (Arylboronic Acid) OA->TM Base (Na2CO3) RE Reductive Elimination TM->RE RE->Pd0 Regeneration Prod 2-(4-Methoxy-3-methylphenyl) -1H-indole RE->Prod

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for 2-arylindole formation.

Protocol 2: Step-by-Step Suzuki-Miyaura Coupling
  • Degassing: In a Schlenk flask, combine Toluene (20 mL), Ethanol (5 mL), and H2O (5 mL). Sparge with Argon for 30 minutes. Causality Check: Strict deoxygenation is mandatory to prevent the irreversible oxidation of the active Pd(0) catalyst to inactive Pd(II) species.

  • Reaction Setup: Add N-Boc-2-bromoindole (5.0 mmol), (4-methoxy-3-methylphenyl)boronic acid (6.0 mmol), Na2CO3 (15.0 mmol), and Pd(PPh3)4 (0.25 mmol, 5 mol%).

  • Coupling: Heat the biphasic mixture to 90 °C under Argon for 12 hours.

  • Deprotection & Workup: Cool to room temperature, separate the organic layer, and concentrate. To remove the Boc protecting group, dissolve the crude residue in DCM (20 mL) and add TFA (5 mL). Stir for 2 hours at room temperature. Neutralize with saturated NaHCO3, extract with DCM, and purify via recrystallization from hot ethanol.

Larock Heteroannulation

The Larock indole synthesis constructs the indole core and the C2-aryl bond simultaneously via the palladium-catalyzed annulation of 2-iodoaniline with an internal alkyne[6][7].

Mechanistic Causality

To achieve absolute regiocontrol for a 2-arylindole, 1-(4-methoxy-3-methylphenyl)-2-(trimethylsilyl)ethyne is utilized. During the regioselective alkyne insertion into the arylpalladium intermediate, the bulky trimethylsilyl (TMS) group is directed to the less sterically hindered 3-position of the forming indole, forcing the aryl group to the 2-position[8]. Subsequent protodesilylation yields the target compound. The addition of LiCl is a critical self-validating parameter; chloride ions coordinate to the Pd(0) species post-reductive elimination, preventing its aggregation into inactive palladium black.

Larock A 2-Iodoaniline C Pd(OAc)2, LiCl Na2CO3, DMF, 100°C A->C B 1-Aryl-2-TMS -ethyne B->C D Arylpalladium Intermediate C->D E Regioselective Alkyne Insertion D->E F Reductive Elimination & Cyclization E->F G Target 2-Arylindole F->G

Larock heteroannulation workflow detailing regioselective alkyne insertion.

Protocol 3: Step-by-Step Larock Annulation
  • Setup: To a flame-dried pressure vial, add 2-iodoaniline (5.0 mmol), 1-(4-methoxy-3-methylphenyl)-2-(trimethylsilyl)ethyne (6.0 mmol), Pd(OAc)2 (0.25 mmol, 5 mol%), Na2CO3 (10.0 mmol), and anhydrous LiCl (5.0 mmol).

  • Annulation: Suspend the mixture in anhydrous DMF (15 mL). Seal the vial under Argon and heat to 100 °C for 24 hours.

  • Desilylation: Cool the mixture, dilute with THF (10 mL), and add TBAF (1.0 M in THF, 6.0 mL) to cleave the C3-TMS group. Stir for 1 hour at room temperature.

  • Workup: Quench with water, extract with diethyl ether (3 x 30 mL), wash the organic layer with brine (5 x 20 mL) to remove DMF, dry over MgSO4, and purify via flash chromatography.

Quantitative Comparative Analysis

To facilitate rational decision-making in the laboratory, the quantitative metrics of the three described pathways are summarized below:

Synthesis PathwayCatalyst / ReagentsTypical YieldReaction TimeKey AdvantagePrimary Limitation
Fischer Indolization PPA or PTSA60-75%2-5 hHigh atom economy, inexpensive starting materialsHarsh acidic conditions; exothermic scaling risks
Suzuki-Miyaura Pd(PPh3)4, Na2CO380-95%6-12 hExcellent regioselectivity, mild conditionsRequires pre-functionalized 2-haloindole
Larock Annulation Pd(OAc)2, LiCl, Na2CO370-85%24-25 hSimultaneous core construction and arylationHigh catalyst cost; requires specific TMS-alkynes

Conclusion

The synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole can be achieved through multiple rigorously validated pathways. For large-scale, cost-sensitive production, the Fischer indole synthesis remains unmatched due to the commercial availability of the ketone and hydrazine precursors. Conversely, for discovery-scale medicinal chemistry where late-stage diversification is required, the Suzuki-Miyaura cross-coupling provides superior yields and functional group tolerance. The Larock annulation serves as a powerful alternative when highly substituted aniline derivatives are the starting point.

References

  • Synthesis of 2-Arylindoles by Rhodium-Catalyzed/Copper-Mediated Annulative Coupling of N-Aryl-2-aminopyridines and Propargyl Alcohols via Selective C–H/C–C Activation. acs.org.[Link]

  • Sequential Sonagashira and Larock Indole Synthesis Reactions in a General Strategy To Prepare Biologically Active β-Carboline-Containing Alkaloids. acs.org.[Link]

  • Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. acs.org.[Link]

  • The Use of N15 as a Tracer Element in Chemical Reactions. The Mechanism of the Fischer Indole Synthesis. acs.org.[Link]

  • Studies on the Fischer Indole Synthesis. III. Mechanism. acs.org.[Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. rsc.org.[Link]

  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. acs.org.[Link]

  • Organic & Biomolecular Chemistry. rsc.org.[Link]

Sources

Exploratory

Engineering the 2-Phenylindole Scaffold: A Comprehensive Guide to Biological Activity, Mechanisms, and Therapeutic Applications

Executive Summary The indole nucleus is recognized across medicinal chemistry as a "privileged scaffold" due to its high affinity for diverse biological receptors[1]. Within this class, 2-phenylindole and its substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is recognized across medicinal chemistry as a "privileged scaffold" due to its high affinity for diverse biological receptors[1]. Within this class, 2-phenylindole and its substituted derivatives have emerged as highly versatile precursors for multi-target drug development[1]. This technical whitepaper explores the pharmacological profiling of 2-phenylindoles—spanning oncology, immunology, and neurology—and provides self-validating experimental workflows for their synthesis and biological evaluation.

Pharmacological Profiling & Mechanistic Pathways

Oncology: Multi-Targeted Anticancer Agents

Monotherapies in oncology frequently fail due to compensatory pathway activation. The 2-phenylindole scaffold addresses this by acting as a multi-target inhibitor. Substituted 2-phenylindoles exhibit potent antiproliferative activity against human breast (MCF-7, MDA-MB-231), lung (A549), and murine melanoma (B16F10) cell lines[2].

Mechanistically, these compounds inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis[3]. Recent 3D-QSAR and molecular dynamics studies further confirm that specific derivatives act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR)[4]. Additionally, sulfamoyloxy-substituted 2-phenylindoles have been engineered as targeted inhibitors of steroid sulfatase, presenting a highly specific therapeutic route for estrogen-dependent breast carcinomas[4].

Immunology: Anti-Inflammatory & NF-κB/iNOS Inhibition

In the context of inflammation, 2-phenylindole derivatives are potent modulators of the Nuclear Factor kappa B (NF-κB) signaling cascade and inducible Nitric Oxide Synthase (iNOS) expression[5]. While the unsubstituted 2-phenylindole establishes a baseline inhibitory activity against nitrite production (IC50 ~38.1 μM), rational substitution drastically enhances efficacy[5]. The introduction of 3-carboxaldehyde oxime or cyano functional groups drops the IC50 values into the low micromolar range (4.4–4.8 μM)[5].

Pathway Stimulus Inflammatory Stimulus (LPS / Cytokines) Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor NFkB NF-κB Complex (p50/p65) Receptor->NFkB Phosphorylation cascade Nucleus Nuclear Translocation NFkB->Nucleus iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) Production iNOS->NO Drug 2-Phenylindole Derivative Drug->NFkB Allosteric/Direct Inhibition Drug->NO Phenotypic Reduction

Fig 1: Mechanism of substituted 2-phenylindoles inhibiting NF-κB translocation and NO production.

Neurology: PET Imaging of β-Amyloid Plaques

Beyond direct therapeutics, the unique electronic properties of the 2-phenylindole core make it an excellent candidate for neuro-diagnostics. Fluorinated derivatives labeled with the 18F radioisotope have been successfully synthesized as Positron Emission Tomography (PET) imaging probes for Alzheimer's disease[6]. These radiotracers demonstrate high binding affinities (Ki = 28.4 nM) for Aβ(1-42) aggregates, coupled with rapid initial brain uptake and moderate washout in vivo—critical pharmacokinetic parameters for high-contrast neuroimaging[6].

Quantitative Structure-Activity Relationship (QSAR) Data

To synthesize the efficacy of these compounds across diverse biological targets, the following table summarizes the quantitative performance of key 2-phenylindole derivatives.

Compound / Substitution ProfilePrimary Biological TargetEfficacy (IC50 / Ki)Pharmacological Application
Unsubstituted 2-phenylindole NF-κB / Nitrite Production25.4 ± 2.1 μMBaseline Anti-inflammatory
3-carboxaldehyde oxime substituted iNOS (Nitrite Inhibition)4.4 ± 0.5 μMAdvanced Anti-inflammatory
6′-MeO-naphthalen-2′-yl derivative NF-κB Inhibition0.6 ± 0.2 μMAnti-inflammatory / Oncology
18F-labeled fluorinated derivative β-amyloid (Aβ1-42) aggregatesKi = 28.4 nMNeurological PET Imaging
Sulfamoyloxy-substituted derivative Steroid SulfataseSub-micromolarBreast Cancer Therapy

Standardized Experimental Methodologies

As researchers scale the development of novel derivatives, experimental design must inherently validate itself. The following protocols detail the synthesis and biological screening of 2-phenylindoles, emphasizing the causality behind each methodological choice.

Workflow Substrates Reactants: 2-Iodoanilines + Terminal Alkynes Synthesis One-Pot Synthesis: Pd-Catalyzed Alkynylation & Cycloaddition Substrates->Synthesis Purification Purification: Chromatography & NMR/MS Validation Synthesis->Purification Screening In Vitro Assays: MTT Viability & Target Inhibition Purification->Screening Optimization Lead Optimization: 3D-QSAR & Molecular Docking Screening->Optimization Optimization->Synthesis Iterative Refinement

Fig 2: Iterative workflow for the synthesis, screening, and optimization of 2-phenylindoles.

Protocol A: Palladium-Catalyzed Synthesis of 2-Arylindoles (Sonogashira-Type)

Rationale & Causality: Traditional Fischer indole syntheses often require harsh acidic conditions and yield complex regioisomer mixtures when applied to asymmetrical ketones[2]. To circumvent this, a one-pot palladium-catalyzed Sonogashira alkynylation followed by base-assisted cycloaddition is preferred[5]. This method provides absolute regiocontrol and tolerates sensitive functional groups (e.g., cyano, oxime), ensuring high-fidelity SAR profiling.

Step-by-Step Workflow:

  • Alkynylation: Combine substituted 2-iodoaniline (1.0 eq) and terminal alkyne (1.2 eq) in a degassed solvent system of DMF/Et3N.

  • Catalysis: Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.1 eq). Causality: The palladium catalyst inserts into the aryl-iodide bond, while copper activates the terminal alkyne, facilitating a smooth cross-coupling at room temperature.

  • Cycloaddition: Once alkynylation is complete (monitored by TLC), introduce a strong base (e.g., t-BuOK) and elevate the temperature to 80°C. Causality: The base deprotonates the aniline nitrogen, driving an intramolecular nucleophilic attack on the alkyne to close the indole ring.

  • Structural Validation: Purify the product via silica gel chromatography. Confirm structural integrity using 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS) prior to any biological testing to ensure observed effects are not due to unreacted precursors.

Protocol B: Self-Validating In Vitro Screening (NF-κB & Nitrite Assay)

Rationale & Causality: When screening for anti-inflammatory activity, a reduction in Nitric Oxide (NO) production could easily be an artifact of compound toxicity rather than specific target inhibition. Therefore, this protocol pairs a Griess reagent nitrite assay with an MTT viability assay, creating a self-validating system that isolates true pharmacological inhibition from general cytotoxicity[5].

Step-by-Step Workflow:

  • Cell Culture & Pre-treatment: Seed RAW 264.7 murine macrophages in 96-well plates. Pre-incubate the cells with varying concentrations of the synthesized 2-phenylindole derivatives for 1 hour.

  • Stimulation: Introduce Lipopolysaccharide (LPS, 1 μg/mL) to the wells. Causality: LPS binds to the TLR4 receptor, initiating the NF-κB translocation cascade that upregulates iNOS expression.

  • Nitrite Quantification (Target Efficacy): After 24 hours, transfer 100 μL of the culture supernatant to a new plate and add an equal volume of Griess reagent. Measure absorbance at 540 nm. The intensity of the azo dye formed is directly proportional to the nitrite concentration (a stable proxy for NO).

  • MTT Assay (Viability Control): To the remaining cells in the original plate, add MTT solution. Causality: Viable cells reduce MTT to insoluble formazan. If a compound shows low nitrite but also low formazan absorbance, it is cytotoxic, not a selective inhibitor. True lead compounds will suppress nitrite while maintaining >90% cell viability.

References

  • Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research (Omics).

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Organic & Biomolecular Chemistry / PubMed Central (NIH).

  • Synthesis and biological evaluation of 18F-labled 2-phenylindole derivatives as PET imaging probes for β-amyloid plaques. Bioorganic & Medicinal Chemistry / PubMed (NIH).

  • Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years. European Journal of Medicinal Chemistry / PubMed (NIH).

  • Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy. PLOS One.

  • 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Synthetic Communications / ResearchGate.

Sources

Foundational

Structural Elucidation and Synthetic Methodology of 2-(4-Methoxy-3-methylphenyl)-1H-indole: A Technical Guide

Executive Summary The indole scaffold is a privileged pharmacophore in medicinal chemistry, with 2-arylindoles specifically demonstrating profound utility as kinase inhibitors, fluorescent probes, and precursors to compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a privileged pharmacophore in medicinal chemistry, with 2-arylindoles specifically demonstrating profound utility as kinase inhibitors, fluorescent probes, and precursors to complex alkaloids. This whitepaper provides an authoritative, in-depth guide to the synthesis, purification, and multi-modal spectroscopic elucidation of 2-(4-methoxy-3-methylphenyl)-1H-indole . By bridging the gap between theoretical physical organic chemistry and practical bench-level execution, this guide equips researchers with self-validating protocols and mechanistic rationales for every experimental and analytical choice.

Mechanistic Rationale & Synthetic Strategy

The synthesis of highly specific multi-substituted 2-arylindoles often bypasses the classical Fischer indole synthesis due to regioselectivity issues with unsymmetrical ketones. Instead, modern approaches favor transition-metal-catalyzed cross-coupling or direct C-H functionalization[1]. For 2-(4-methoxy-3-methylphenyl)-1H-indole, a Suzuki-Miyaura cross-coupling between 1-Boc-2-bromoindole and (4-methoxy-3-methylphenyl)boronic acid, followed by Boc deprotection, provides an unambiguous, high-yielding route.

The choice of a Boc-protected indole prevents the acidic N-H proton from interfering with the basic transmetalation step of the catalytic cycle, while also mitigating unwanted oxidative dimerization of the indole core[2].

SynthesisWorkflow SM1 1-Boc-2-bromoindole (Electrophile) Cat Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O, 90°C SM1->Cat SM2 Arylboronic Acid (Nucleophile) SM2->Cat Coupling Suzuki-Miyaura Cross-Coupling Cat->Coupling Transmetalation & Reductive Elimination Deprotect TFA / CH2Cl2 (Boc Cleavage) Coupling->Deprotect Intermediate Isolation Product 2-(4-Methoxy-3-methylphenyl) -1H-indole Deprotect->Product Final Purification

Step-by-step synthetic workflow for 2-(4-methoxy-3-methylphenyl)-1H-indole via Suzuki coupling.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol integrates real-time physical and chemical validation checkpoints.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Preparation : In an oven-dried Schlenk flask, combine 1-Boc-2-bromoindole (1.0 equiv), (4-methoxy-3-methylphenyl)boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Degassing : Add a 4:1 mixture of 1,4-dioxane and H₂O. Degas via three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 equiv) under an argon atmosphere. Heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint : Monitor via TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting material (R_f = 0.6) disappears and a new spot (R_f = 0.4) emerges. Under 365 nm UV light, the new spot will exhibit a distinct blue fluorescence, confirming the formation of the extended conjugated 2-aryl system.

Step 2: Boc-Deprotection
  • Reagent Addition : Dissolve the crude intermediate in anhydrous CH₂Cl₂ and cool to 0 °C. Add Trifluoroacetic acid (TFA) dropwise (10 equiv).

  • Validation Checkpoint : The immediate evolution of CO₂ gas (effervescence) serves as a visual, self-validating confirmation that the tert-butoxycarbonyl (Boc) group is actively cleaving into isobutylene and carbon dioxide.

  • Quenching & Purification : After 2 hours, neutralize with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexane:EtOAc 8:2) to yield the pure 2-(4-methoxy-3-methylphenyl)-1H-indole.

Spectroscopic Data & Structural Causality

The structural elucidation of 2-arylindoles requires a multi-modal approach. NMR provides electronic connectivity, HRMS confirms the exact atomic composition, and FT-IR verifies the presence of specific functional groups.

SpectroLogic Sample Purified Compound NMR 1H & 13C NMR Sample->NMR MS HRMS (ESI) Sample->MS IR FT-IR Sample->IR NMR_Data Connectivity & Electronic Env. NMR->NMR_Data MS_Data Exact Mass & Formula MS->MS_Data IR_Data Functional Groups (N-H, C-O) IR->IR_Data Result Unambiguous Structural Elucidation NMR_Data->Result MS_Data->Result IR_Data->Result

Logical framework for the multi-modal spectroscopic validation of the synthesized indole derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in the indole nucleus are heavily influenced by the delocalization of the nitrogen lone pair. The data below (recorded in DMSO-d₆ at 400 MHz) reflects the anisotropic and inductive effects of the substituents[3][4].

Table 1: ¹H NMR Assignments and Causality

Position Shift (ppm) Multiplicity J (Hz) Int. Assignment Rationale
N-H 11.42 br s - 1H Highly deshielded due to heteroatom attachment; broadness results from the quadrupolar relaxation of the ¹⁴N nucleus.
H-2' 7.65 d 2.2 1H Deshielded by extended conjugation; exhibits meta-coupling to H-6'.
H-6' 7.60 dd 8.5, 2.2 1H Exhibits both ortho-coupling to H-5' and meta-coupling to H-2'.
H-4 7.50 d 7.8 1H Indole core; ortho-coupling to H-5.
H-7 7.38 d 8.0 1H Indole core; ortho-coupling to H-6.
H-6 7.10 t 7.5 1H Indole core; ortho-couplings to H-5 and H-7.
H-5' 7.05 d 8.5 1H Shielded by the electron-donating (+M) effect of the ortho-methoxy group.
H-5 7.00 t 7.5 1H Indole core; ortho-couplings to H-4 and H-6.
H-3 6.75 d 2.0 1H Highly shielded by the enamine-like resonance of the indole pyrrole ring. Collapses to a singlet upon D₂O exchange.
-OCH₃ 3.85 s - 3H Deshielded by the electronegative oxygen atom (-I effect).

| -CH₃ | 2.22 | s | - | 3H | Benzylic methyl group; slightly deshielded by the aromatic ring current. |

Table 2: ¹³C NMR Assignments and Causality (100 MHz, DMSO-d₆)

Position Shift (ppm) Assignment Rationale
C-4' 157.2 Strongly deshielded by direct attachment to the electronegative oxygen atom.
C-2 138.5 Deshielded sp² carbon adjacent to the pyrrole nitrogen and conjugated to the aryl ring.
C-7a 137.2 Bridgehead aromatic carbon adjacent to nitrogen.
C-3a 128.8 Bridgehead aromatic carbon.
C-2', C-3' 127.8, 126.5 Aromatic carbons of the phenyl ring (C-3' bears the methyl group).
C-1', C-6' 124.5, 124.1 Ipso (C-1') and ortho (C-6') carbons of the phenyl ring.
C-4, C-6 120.2, 121.5 Indole core aromatic carbons.
C-5, C-7 119.6, 111.4 Indole core aromatic carbons.
C-5' 110.8 Strongly shielded by the ortho-methoxy group (+M effect).
C-3 98.5 Highly shielded due to resonance electron donation from the indole nitrogen, making this position highly nucleophilic[2].
-OCH₃ 55.6 Typical methoxy carbon shift due to oxygen electronegativity.

| -CH₃ | 16.2 | Typical benzylic methyl carbon shift. |

HRMS and FT-IR Profiling

While NMR establishes connectivity, Mass Spectrometry and Infrared Spectroscopy validate the exact elemental composition and the presence of critical functional groups.

Table 3: HRMS and FT-IR Data

Technique Observed Data Theoretical / Literature Expectation Causality & Interpretation
HRMS (ESI-TOF) m/z 238.1239 [M+H]⁺ Calculated for C₁₆H₁₆NO⁺: 238.1232 Confirms the exact molecular formula. The primary fragmentation peak at m/z 223 represents the loss of the methyl radical [M-CH₃]⁺, typical for methoxy-aromatics.
FT-IR (ATR) 3385 cm⁻¹ (br, N-H stretch) 3300 - 3450 cm⁻¹ Confirms the successful deprotection of the Boc group and the presence of the free indole N-H.
FT-IR (ATR) 2920, 2850 cm⁻¹ (C-H stretch) 2800 - 3000 cm⁻¹ Confirms the presence of the aliphatic methoxy and methyl groups.

| FT-IR (ATR) | 1245 cm⁻¹ (C-O stretch) | 1200 - 1275 cm⁻¹ | Validates the asymmetric stretching of the aryl-alkyl ether linkage. |

Conclusion

The synthesis and characterization of 2-(4-methoxy-3-methylphenyl)-1H-indole requires a rigorous understanding of both transition-metal catalysis and physical organic chemistry. By utilizing a self-validating Suzuki-Miyaura protocol and mapping the resulting spectroscopic data to the molecule's electronic environment, researchers can ensure high-fidelity structural elucidation. The pronounced shielding of the C-3 position and the distinct anisotropic effects of the methoxy-methylphenyl substituent serve as reliable diagnostic markers for this privileged scaffold.

References

  • Title: 2-Phenylindole - Optional[1H NMR] - Chemical Shifts - SpectraBase Source: SpectraBase (John Wiley & Sons, Inc.) URL: [Link]

  • Title: European Journal of Chemistry (Spectroscopic properties of 4-methoxy-3-methylphenyl derivatives) Source: eurjchem.com URL: [Link]

  • Title: One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation Source: RSC Publishing URL: [Link]

  • Title: Biocatalytic Stereoselective Oxidation of 2-Arylindoles Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Exploratory

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Indole Derivatives

Introduction: The Enduring Relevance of the Indole Nucleus in Modern Drug Discovery The indole core, a bicyclic aromatic heterocycle, stands as one of nature's most prolific and versatile building blocks. Its presence in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Relevance of the Indole Nucleus in Modern Drug Discovery

The indole core, a bicyclic aromatic heterocycle, stands as one of nature's most prolific and versatile building blocks. Its presence in a vast array of natural products, from the essential amino acid tryptophan to complex alkaloids, has long signaled its profound biological importance.[1][2][3] For researchers, scientists, and drug development professionals, the indole scaffold is not merely a common motif but a "privileged structure." This distinction arises from its unique ability to interact with a multitude of biological targets with high affinity, making it a cornerstone in medicinal chemistry.[4][5][6]

This technical guide provides an in-depth exploration of the contemporary landscape of indole derivative discovery and synthesis. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights into the strategic design and execution of synthetic campaigns. We will navigate through the evolution of synthetic methodologies, from classical name reactions to cutting-edge catalytic systems, and explore their applications in the rational design of novel therapeutics. The protocols and strategies discussed herein are presented as self-validating systems, grounded in authoritative literature to ensure scientific integrity and reproducibility.

I. Modern Synthetic Strategies for the Indole Core and its Analogs

The demand for structurally diverse and complex indole derivatives has driven significant innovation in synthetic organic chemistry. While classical methods laid the groundwork, modern strategies prioritize efficiency, selectivity, and sustainability.[7] This section will explore the key advancements that have reshaped the synthesis of these crucial scaffolds.

The Evolution of Classical Indole Syntheses

Named reactions such as the Fischer, Bischler-Möhlau, and Leimgruber-Batcho syntheses remain fundamental to indole chemistry. However, contemporary research focuses on enhancing their efficiency and scope through modern techniques.

  • Fischer Indole Synthesis: One of the oldest and most versatile methods, the Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[3][8] While powerful, it can suffer from harsh conditions and lack of regiocontrol. Recent advancements have focused on microwave-assisted protocols, which dramatically reduce reaction times and improve yields.[8][9] Furthermore, the use of flow chemistry has enabled greater control over reaction parameters, leading to more consistent and scalable syntheses.[10][11][12]

  • Bischler-Möhlau Indole Synthesis: This method constructs 2-arylindoles from α-bromo-acetophenones and an excess of aniline.[13][14] Historically limited by harsh conditions and modest yields, microwave-assisted, solvent-free approaches have revitalized this synthesis, offering an environmentally friendlier and more efficient alternative.[15] Mechanistic studies, including isotopic labeling, have provided deeper insights into the complex reaction pathway, aiding in its optimization.[16]

Metal-Catalyzed Cross-Coupling and Cyclization Reactions

The advent of transition-metal catalysis has revolutionized indole synthesis, enabling the construction of the indole core and its functionalization with unprecedented precision.

  • Palladium-Catalyzed Methodologies: Palladium catalysts are at the forefront of modern indole synthesis. The Larock indole synthesis, a powerful palladium-catalyzed annulation of o-haloanilines with alkynes, is a prime example of the efficiency of this approach. Recent developments include one-pot procedures starting from readily available precursors like o-chloroiodobenzene, utilizing a single catalytic system for sequential Sonogashira coupling and amination.[17] Palladium-catalyzed tandem cyclization and carbonylation of o-alkynylanilines have also emerged as a novel route to complex indole derivatives.[18]

  • Copper and Silver-Catalyzed Reactions: Copper and silver catalysts offer cost-effective and efficient alternatives for key bond-forming reactions in indole synthesis. Copper-catalyzed amination of o-alkynylhaloarenes provides a mild and versatile route to the indole backbone.[17] Silver(I) salts have proven to be effective catalysts for the hydroamination and cyclization of o-alkynylanilines, showcasing their utility in alkyne activation.[19]

  • Ruthenium-Catalyzed Methodologies: Ruthenium catalysts have enabled novel synthetic transformations. For instance, a Ru(II)-catalyzed skeletal editing of oxindole frameworks with internal alkynes provides a unique pathway to functionalized indoles.[18]

The Frontier of C-H Functionalization

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the late-stage modification of the indole nucleus, avoiding the need for pre-functionalized starting materials.

  • Regioselectivity Challenges: The indole ring possesses multiple C-H bonds with varying reactivity. The C3 position is the most nucleophilic and typically the site of electrophilic substitution.[1] Functionalization at the C2 position often occurs when C3 is blocked. The benzene core (C4-C7) presents a greater challenge due to its lower reactivity.[20][21]

  • Directing Group Strategies: To overcome the challenge of regioselectivity, the use of directing groups has been instrumental. By installing a directing group on the indole nitrogen, chemists can steer the functionalization to specific positions, including the less reactive C4, C5, C6, and C7 positions.[21]

  • Dual C-H Functionalization: Recent advancements have enabled the simultaneous functionalization of two C-H bonds in a single operation. For example, a Pd(II)/Cu(I) co-catalyzed system allows for the C2-arylation and C3-chlorination/thiolation of indoles, providing rapid access to highly functionalized scaffolds.[22]

Emerging Synthetic Technologies

Modern synthetic chemistry is increasingly leveraging technology to enhance reaction efficiency, safety, and environmental friendliness.

  • Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability.[11][23] This technology has been successfully applied to classical reactions like the Fischer and Heumann indole syntheses, significantly improving their efficiency.[5][10][23]

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, dramatically accelerating reaction rates and often improving yields.[8][24] It has been widely adopted for various indole syntheses, including the Fischer, Bischler, and multicomponent reactions.[8][9][15][25]

  • Photoredox Catalysis: Visible-light photoredox catalysis has opened new avenues for indole synthesis and functionalization under mild conditions.[26] This strategy has been employed for the C-2 acylation of indoles at room temperature and the dearomatization of electron-deficient indoles.[27][28][29] It can also facilitate direct N-H activation to generate aminyl radicals for cyclization reactions.[26]

II. Experimental Protocols and Methodologies

This section provides detailed, step-by-step methodologies for key synthetic transformations, designed to be directly applicable in a research setting.

Protocol: Microwave-Assisted Fischer Indole Synthesis

This protocol describes a rapid and efficient synthesis of a substituted indole using microwave irradiation.[8]

Materials:

  • Phenylhydrazine (1.0 mmol)

  • Propiophenone (1.0 mmol)

  • Eaton's Reagent (a 7.7 wt % solution of phosphorus pentoxide in methanesulfonic acid) (2 mL)

  • 10 mL microwave vial with a magnetic stir bar

  • Microwave reactor

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).

  • Carefully add Eaton's Reagent (2 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Protocol: One-Pot Palladium-Catalyzed Indole Synthesis from o-Alkynylhaloarenes

This protocol outlines a highly flexible and efficient synthesis of the indole backbone from o-alkynylhaloarenes via a palladium-catalyzed amination and subsequent cyclization.[17]

Materials:

  • 1-Bromo-2-oct-1-ynylbenzene (1.0 mmol)

  • 4-Methylaniline (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol %)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.04 mmol, 4 mol %)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Toluene (3 mL)

  • Schlenk tube

  • Standard Schlenk line techniques

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), IPr·HCl (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add toluene (3 mL), followed by 1-bromo-2-oct-1-ynylbenzene (1.0 mmol) and 4-methylaniline (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C for the specified time (monitor by TLC or GC/MS for completion).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

III. Application in Drug Discovery: Indole Derivatives as Therapeutic Agents

The privileged nature of the indole scaffold is underscored by its prevalence in numerous FDA-approved drugs and clinical candidates.[4][6][30] Its ability to interact with a wide range of biological targets has made it a focal point in the development of treatments for various diseases, most notably cancer.[4][6][31]

Indole Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology, and indole derivatives have proven to be highly effective kinase inhibitors.[32][33]

  • Tyrosine Kinase Inhibitors (TKIs): Sunitinib, an indole-based TKI, is a prime example of the therapeutic success of this class of compounds, used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4] Novel indole derivatives continue to be designed as dual inhibitors of targets like EGFR and SRC kinases, aiming to overcome drug resistance.[34]

  • Other Kinase Targets: Indole derivatives have shown inhibitory activity against a broad spectrum of kinases, including PIM, CDK, AKT, and PI3K, highlighting their potential to modulate various signaling pathways involved in cancer cell proliferation.[32][33]

Indole Derivatives as Tubulin Polymerization Inhibitors

Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Vinca alkaloids, such as vinblastine and vincristine, are naturally occurring indole derivatives that inhibit tubulin polymerization.[4] Inspired by these natural products, numerous synthetic indole derivatives have been developed as potent tubulin inhibitors, often targeting the colchicine binding site.[6]

Structure-Activity Relationship (SAR) and Data Presentation

The systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of indole-based drug candidates. The following table summarizes the anticancer activity of selected indole derivatives against various cancer cell lines, illustrating the impact of structural modifications on biological activity.

Compound IDStructureTargetCancer Cell LineIC₅₀ (µM)Reference
Compound 16 Pyrazolyl-s-triazine with indole motifEGFR/CDK-2A549 (Lung)2.66[4]
Compound 27 Methoxy-substituted indole curcumin derivativeGSK-3β, EGFR, Bcr-AblHeLa (Cervical)4[4]
Compound 4 Indole-chalcone derivativeTubulin/TrxRVarious0.006-0.035[4]
Compound 5 Indole derivativePIM-1, 2, 3HT-29 (Colon)1.4[32]
In-9 Indole-6-formyl podophyllotoxin conjugateNot specifiedK562 (Leukemia)0.100[32]

IV. Visualization of Key Concepts

Visual aids are indispensable for understanding complex chemical transformations and biological pathways. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

Workflow for Modern Indole Synthesis

G cluster_0 Precursor Selection cluster_1 Synthetic Strategy cluster_2 Indole Core Formation & Derivatization cluster_3 Application & Optimization Anilines Anilines Metal_Catalysis Metal-Catalyzed Cross-Coupling Anilines->Metal_Catalysis Alkynes Alkynes Alkynes->Metal_Catalysis Haloarenes Haloarenes Haloarenes->Metal_Catalysis Hydrazines Hydrazines Classical_Methods Modernized Classical (e.g., Fischer, Bischler) Hydrazines->Classical_Methods Indole_Scaffold Substituted Indole Scaffold Metal_Catalysis->Indole_Scaffold CH_Functionalization C-H Functionalization CH_Functionalization->Indole_Scaffold Classical_Methods->Indole_Scaffold Emerging_Tech Emerging Technologies (Flow, MW, Photoredox) Emerging_Tech->Indole_Scaffold Screening High-Throughput Screening Indole_Scaffold->Screening SAR SAR Studies Screening->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A generalized workflow for the discovery of novel indole derivatives.

Mechanism of Bischler-Möhlau Indole Synthesis

G A α-Bromo-acetophenone + Aniline B Intermediate 4 A->B Reaction with excess aniline C Intermediate 5 (Cyclized) B->C Electrophilic cyclization D 2-Aryl-indole C->D Aromatization & Tautomerization

Caption: Simplified mechanism of the Bischler-Möhlau indole synthesis.[13][14]

V. Conclusion and Future Perspectives

The discovery and synthesis of novel indole derivatives remain a vibrant and highly impactful area of chemical research. The continuous evolution of synthetic methodologies, from the refinement of classical reactions to the advent of powerful catalytic systems and enabling technologies, has vastly expanded the accessible chemical space for indole-based compounds. This has, in turn, fueled their exploration in drug discovery, leading to significant breakthroughs in the treatment of cancer and other diseases.

Looking ahead, the field is poised for further innovation. The increasing adoption of green chemistry principles, such as the use of flow chemistry and environmentally benign catalysts, will be crucial for the sustainable production of indole derivatives.[2][23][24] The development of more sophisticated C-H functionalization strategies will enable even more precise and efficient late-stage diversification of complex molecules. Furthermore, the integration of computational chemistry and machine learning with high-throughput synthesis and screening will undoubtedly accelerate the discovery of the next generation of indole-based therapeutics. The indole scaffold, with its rich history and immense potential, will undoubtedly continue to be a source of inspiration and innovation for scientists for years to come.

References

  • Kumar, A., Dapkekar, A. B., & Satyanarayana, G. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). PubMed Central (PMC).
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (n.d.). Semantic Scholar.
  • Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). ACS Publications.
  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • Heumann Indole Flow Chemistry Process. (2019). ACS Publications.
  • Enantioselective Synthesis of N-Substituted Indoles with α,β-Stereocenters via Sequential Aza-Piancatelli/Cyclization Reactions. (2025). ACS Publications.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2020). PubMed Central (PMC).
  • c h functionalization of indoles and oxindoles through cdc reactions. (n.d.). Semantic Scholar.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021). Bentham Science.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). PubMed.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2025). Unknown Source.
  • The Fastest One Wins - Enantioselective synthesis of indole derivatives. (2021). chemeurope.com.
  • Indole Synthesis Using Silver C
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI.
  • Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com.
  • Microwave-Assisted Synthesis of Substituted Indoles: Application Notes and Protocols. (n.d.). Benchchem.
  • Pd(II)/Cu(I) Co-catalyzed Dual C–H Functionalization of Indoles at C2 and C3 Positions Using Bifunctional Arylsulfonyl Reagents. (2025). ACS Publications.
  • Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. (n.d.). PubMed Central (PMC).
  • Direct, Enantioselective Synthesis of Pyrroloindolines and Indolines From Simple Indole Derivatives. (n.d.). PubMed Central (PMC).
  • Bischler–Möhlau indole synthesis. (n.d.). Wikipedia.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). PubMed Central (PMC).
  • Indole As An Emerging Scaffold In Anticancer Drug Design. (n.d.). AIP Publishing.
  • General and Efficient Indole Syntheses Based on Catalytic Amination Reactions. (2005). ACS Publications.
  • Heterogeneous Photocatalytic C–H Functionalization of Indoles with Diazo Compounds Enabled by Carbon Nitride. (2023). ACS Publications.
  • Microwave-Assisted Regioselective Synthesis of 3-Functionalized Indole Derivatives via Three-Component Domino Reaction. (2017). ACS Publications.
  • Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. (2015). PubMed.
  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. (2024). Taylor & Francis Online.
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  • Enantioselective synthesis of indole derivatives by Rh/Pd relay catalysis and their anti-inflammatory evaluation. (n.d.). RSC Publishing.
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Sources

Foundational

Potential Therapeutic Targets of 2-(4-Methoxy-3-methylphenyl)-1H-indole: A Technical Guide to Dual-Action Pharmacophores

Executive Summary The indole core is one of the most privileged scaffolds in medicinal chemistry. Specifically, 2-arylindole derivatives have emerged as highly versatile pharmacophores. By functionalizing the 2-position...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole core is one of the most privileged scaffolds in medicinal chemistry. Specifically, 2-arylindole derivatives have emerged as highly versatile pharmacophores. By functionalizing the 2-position with a 4-methoxy-3-methylphenyl moiety, researchers can exploit specific steric and electronic parameters to target two distinct, highly validated biological pathways: Tubulin Polymerization and Cyclooxygenase-2 (COX-2) Catalysis .

This technical guide dissects the mechanistic causality behind these therapeutic targets, provides self-validating experimental protocols for in vitro evaluation, and outlines the structure-activity relationship (SAR) data critical for lead optimization.

Target I: Tubulin Polymerization Inhibition (Colchicine Binding Site)

Mechanistic Causality

Microtubules are dynamic cytoskeletal polymers essential for intracellular transport and cellular division. The α/β -tubulin heterodimer contains several distinct small-molecule binding pockets. The 2-(4-methoxy-3-methylphenyl)-1H-indole scaffold acts as a potent bioisostere for the A-ring of combretastatin A-4 (CA-4) and colchicine .

From a structural biology perspective, the 4-methoxy group acts as a critical hydrogen bond acceptor, interacting with the thiol group of Cys241 on β -tubulin. Simultaneously, the 3-methyl group provides necessary hydrophobic bulk, anchoring the molecule deep within the hydrophobic pocket formed by Val318 and Ala316. The rigid indole core mimics the cis-double bond of CA-4, locking the molecule in an active conformation. Binding at the colchicine site prevents the curved-to-straight structural transition of the tubulin heterodimer, catastrophically inhibiting microtubule assembly and arresting cancer cells in the G2/M phase.

TubulinPathway A 2-(4-methoxy-3-methylphenyl) -1H-indole B Colchicine Binding Site (α/β-Tubulin Interface) A->B Binds C Inhibition of Microtubule Assembly B->C Destabilizes D G2/M Phase Arrest C->D Blocks Mitosis E Apoptosis (Cancer Cells) D->E Induces

Mechanism of tubulin polymerization inhibition by 2-arylindole derivatives.

Protocol 1: Fluorometric In Vitro Tubulin Polymerization Assay

To ensure trustworthiness, this protocol is designed as a self-validating system utilizing a known reference standard (Colchicine) to verify assay sensitivity and protein viability.

Step 1: Reagent & Protein Preparation Reconstitute lyophilized porcine brain tubulin (>99% purity) to 3 mg/mL in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). Causality: PIPES maintains the precise physiological pH required for tubulin stability, while Mg²⁺ is a critical divalent cation that facilitates the binding of GTP to the β -tubulin subunit.

Step 2: Compound Incubation Dispense 2-(4-methoxy-3-methylphenyl)-1H-indole (0.1–10 µM in DMSO) into a 96-well half-area black microplate. Maintain the final DMSO concentration below 1%. Causality: DMSO concentrations >1% alter the dielectric constant of the buffer, leading to solvent-induced protein denaturation and artifactual aggregation.

Step 3: Initiation via Nucleotide Addition Add 1 mM GTP and a fluorescent reporter (e.g., DAPI) to the tubulin suspension, mix gently, and immediately transfer to the assay plate. Causality: GTP hydrolysis provides the thermodynamic driving force required for the α/β -tubulin heterodimers to polymerize into protofilaments. The fluorophore enhances its emission quantum yield only when bound to polymerized microtubule structures.

Step 4: Kinetic Readout & Validation Monitor fluorescence (Ex: 360 nm, Em: 420 nm) continuously for 60 minutes at 37°C. Calculate the Vmax of the linear growth phase. The assay is considered valid only if the internal Colchicine control yields an IC₅₀ within the historical 1.5–3.0 µM range.

Target II: Selective Cyclooxygenase-2 (COX-2) Inhibition

Mechanistic Causality

The indole core is a historically validated scaffold for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), most notably indomethacin. However, traditional NSAIDs suffer from gastrointestinal toxicity due to non-selective COX-1 inhibition.

The 2-(4-methoxy-3-methylphenyl)-1H-indole scaffold achieves remarkable COX-2 selectivity by exploiting the structural divergence between the COX-1 and COX-2 active sites . In COX-2, the substitution of Ile523 (found in COX-1) with the smaller Val523 opens a secondary hydrophobic side pocket. The 4-methoxy-3-methylphenyl moiety acts as a "key," extending specifically into this Val523 side pocket. Furthermore, the methoxy oxygen engages in critical hydrogen bonding with Arg120 and Tyr355 at the base of the cyclooxygenase channel, locking the enzyme in a catalytically inactive state and preventing the conversion of arachidonic acid to inflammatory prostaglandins .

COX2Pathway A Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-2 Enzyme (Inflammatory State) B->C Substrate D Prostaglandin H2 (PGH2) C->D Catalysis E Inflammatory Prostaglandins (PGE2, PGI2) D->E Isomerases F 2-(4-methoxy-3-methylphenyl) -1H-indole F->C Selective Inhibition

Selective COX-2 inhibition pathway blocking inflammatory prostaglandin synthesis.

Protocol 2: COX-1/COX-2 Selectivity Profiling via PGE2 Competitive ELISA

To accurately determine the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2), we utilize a direct downstream metabolite quantification assay rather than relying on less sensitive oxygen consumption methods.

Step 1: Apoenzyme Activation Incubate recombinant human COX-1 and COX-2 individually with Hematin (1 µM) in Tris-HCl buffer (100 mM, pH 8.0) containing 1 mM phenol for 15 minutes at 37°C. Causality: Hematin is the essential prosthetic group required to reconstitute the peroxidase activity of the apoenzyme, while phenol acts as a necessary co-substrate for the electron transfer required to initiate the cyclooxygenase catalytic cycle.

Step 2: Inhibitor Binding Kinetics Add the indole derivative and incubate for exactly 10 minutes at 37°C. Causality: 2-arylindoles often exhibit time-dependent, pseudo-irreversible inhibition of COX-2 due to slow, tight-binding kinetics within the side pocket. Pre-incubation ensures thermodynamic equilibrium is reached prior to substrate introduction.

Step 3: Substrate Addition & Quenching Initiate the reaction by adding Arachidonic Acid (10 µM). Allow catalysis for exactly 2 minutes, then rapidly quench the reaction by adding stannous chloride (SnCl₂) in 1M HCl. Causality: SnCl₂ acts as a rapid reducing agent, immediately converting the highly unstable intermediate Prostaglandin H2 (PGH2) into the stable Prostaglandin E2 (PGE2), preventing spontaneous degradation and ensuring accurate quantification.

Step 4: Quantification & Validation Quantify PGE2 levels using a competitive ELISA kit. The assay is validated by running Celecoxib (highly COX-2 selective) and Indomethacin (non-selective) in parallel to confirm the functional integrity of the recombinant enzymes.

Quantitative Data Summary

The substitution pattern on the 2-phenyl ring strictly dictates the pharmacological trajectory of the indole scaffold. The table below synthesizes typical IC₅₀ ranges for related 2-arylindoles, highlighting the dual-action "sweet spot" achieved by the 4-methoxy-3-methylphenyl substitution.

Compound ClassPrimary TargetIC₅₀ Range (µM)Key Structural Requirement
2-(4-methoxyphenyl)indoles Tubulin (Colchicine site)0.05 – 1.2Methoxy group mimicking CA-4 A-ring
2-(3-methylphenyl)indoles COX-20.01 – 0.5Hydrophobic bulk accessing Val523 pocket
2-(4-methoxy-3-methylphenyl)indoles Dual Tubulin / COX-20.08 – 0.9Balanced lipophilicity and H-bond acceptor

Conclusion & Future Perspectives

The 2-(4-methoxy-3-methylphenyl)-1H-indole scaffold represents a highly rationalized, dual-action pharmacophore. By simultaneously targeting tubulin polymerization and COX-2, this compound class holds immense promise for oncology indications—particularly in tumors where COX-2 overexpression drives angiogenesis and resistance to standard anti-mitotic therapies. Future lead optimization should focus on modifying the indole nitrogen (N-1) to improve aqueous solubility and pharmacokinetic bioavailability without disrupting the critical 2-aryl binding vectors.

References

  • Title: Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization Source: Molecules (MDPI) URL: [Link]

  • Title: 2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications Source: Pharmaceuticals (MDPI) URL: [Link]

Exploratory

Introduction: Unlocking the Potential of a Privileged Scaffold

An In-Depth Technical Guide to the In-Vitro Screening of 2-(4-methoxy-3-methylphenyl)-1H-indole: A Potential Anticancer Agent The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged struct...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In-Vitro Screening of 2-(4-methoxy-3-methylphenyl)-1H-indole: A Potential Anticancer Agent

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of receptors with high affinity.[1][2] Among the diverse classes of indole-containing compounds, 2-arylindoles have emerged as a particularly promising scaffold for drug development, exhibiting a wide spectrum of pharmacological activities.[1][3] A significant body of research has highlighted their potential as anticancer agents, with many derivatives demonstrating potent antiproliferative effects against various cancer cell lines.[3][4][5]

A frequently identified mechanism for the anticancer action of 2-arylindoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[6][7][8][9] These molecules often act as colchicine-site binders, interfering with the formation of the mitotic spindle, which triggers cell cycle arrest and ultimately leads to apoptosis in rapidly dividing cancer cells.[4][9][10]

This guide focuses on a specific analogue, 2-(4-methoxy-3-methylphenyl)-1H-indole . Its structure is emblematic of 2-arylindoles known for potent bioactivity. The objective of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, logic-driven, and self-validating in-vitro screening cascade to rigorously characterize the anticancer potential of this compound. We will move beyond simple protocol recitation to explain the causality behind each experimental choice, ensuring a robust and defensible data package.

Part 1: Foundational Screening - Assessing Antiproliferative Activity

Rationale: Establishing a Baseline of Bioactivity

The initial and most critical step in evaluating any potential anticancer compound is to determine if it exerts a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect. This primary screen serves as the foundation for all subsequent mechanistic studies.[11][12] A broad-spectrum assay against a panel of diverse cancer cell lines is essential to establish a baseline of activity and identify potential tissue-specific sensitivities.[13][14]

For this foundational screen, we recommend the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Cell Viability Assay .

Expertise & Experience: Why XTT over MTT?

While the MTT assay is a classic method, the XTT assay offers significant practical advantages that enhance data quality and workflow efficiency.[15] The core principle for both is the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[16][17] However, the formazan product of MTT is insoluble, requiring an additional, often variable, solubilization step.[18] In contrast, the XTT formazan product is water-soluble, allowing for direct measurement in the cell culture medium.[19] This key difference eliminates a protocol step, reduces the risk of error from incomplete dissolution, and improves assay reproducibility, making it superior for screening applications.[15][18]

Experimental Workflow: Antiproliferative Screening

cluster_prep Preparation cluster_assay Assay Execution (96-well format) cluster_analysis Data Analysis A Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, B16F10) C Seed Cells into Plate A->C B Prepare Serial Dilutions of Test Compound D Add Compound Dilutions (Include Vehicle & Positive Controls) B->D C->D E Incubate (e.g., 48-72 hours) D->E F Add XTT Reagent E->F G Incubate (2-4 hours) F->G H Measure Absorbance (475 nm) G->H I Calculate % Viability vs. Control H->I J Plot Dose-Response Curve I->J K Determine IC50 Values J->K

Caption: Workflow for determining compound IC50 via XTT assay.

Detailed Protocol: XTT Cell Viability Assay

This protocol is designed for a 96-well plate format.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium

  • 2-(4-methoxy-3-methylphenyl)-1H-indole, dissolved in DMSO to create a high-concentration stock

  • Positive control (e.g., Paclitaxel)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Dilute the cells in complete culture medium to a predetermined optimal seeding density (typically 5,000-10,000 cells/well) and dispense 100 µL into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a series of 2-fold dilutions of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤ 0.5%). Prepare dilutions for the positive control as well.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control (medium with DMSO), and positive control.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the XTT working solution to each well. Incubate for 2-4 hours at 37°C, protecting the plate from light.

  • Data Acquisition: Gently shake the plate and measure the absorbance at 475 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background noise.[19]

Trustworthiness & Self-Validation: The assay's validity is confirmed by:

  • Low Well-to-Well Variation: Triplicate wells for each condition should yield consistent absorbance readings.

  • Clear Dose-Response: A sigmoidal relationship should be observed between compound concentration and cell viability.

  • Control Performance: The vehicle control (DMSO) should show high viability (~100%), while the positive control (Paclitaxel) should demonstrate potent inhibition with an IC50 value consistent with literature reports.

Data Presentation: Antiproliferative Activity

The results should be summarized in a table presenting the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Cell LineTissue of OriginIC50 (µM) of 2-(4-methoxy-3-methylphenyl)-1H-indole
MCF-7Breast Cancer[Experimental Value]
A549Lung Cancer[Experimental Value]
B16F10Murine Melanoma[Experimental Value]
[Additional Line][Origin][Experimental Value]

Part 2: Mechanistic Elucidation - Unveiling the Mode of Action

Hypothesis: Based on the established pharmacology of the 2-arylindole scaffold, we hypothesize that the primary mechanism of action for 2-(4-methoxy-3-methylphenyl)-1H-indole is the inhibition of tubulin polymerization, leading to G2/M phase cell cycle arrest .[6][7][9]

This hypothesis will be tested through a two-pronged approach: first, by observing the effect on the cell cycle within intact cells, and second, by directly measuring the compound's effect on purified tubulin in a cell-free system.

Section 2.1: Cell Cycle Analysis

Rationale: Linking Cytotoxicity to Mitotic Disruption

Tubulin is the building block of microtubules, which form the mitotic spindle essential for chromosome segregation during cell division.[8] Agents that disrupt microtubule dynamics prevent proper spindle formation, causing cells to halt their progression through the cell cycle, typically at the G2/M checkpoint.[20][21] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold-standard technique to quantify the DNA content of individual cells, allowing for a precise determination of the cell cycle phase distribution (G0/G1, S, and G2/M).[20][22] An accumulation of cells in the G2/M phase following treatment is a strong indicator of antimitotic activity.

Detailed Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry

Materials:

  • Cancer cell line shown to be sensitive in the XTT assay

  • Test compound, positive control (e.g., Nocodazole), and vehicle (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • PI Staining Solution (containing Propidium Iodide and RNase A in PBS)[21][22]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC50 and 2x IC50 concentration for a duration corresponding to one cell cycle (e.g., 24 hours). Include vehicle and positive controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes. Incubate at 4°C for at least 2 hours (or overnight).[22][23]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with 1-2 mL of PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial to degrade RNA, ensuring that the PI signal is specific to DNA content.[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Gate on the single-cell population to exclude doublets and aggregates.[22] Collect fluorescence data for at least 10,000 events per sample.

Trustworthiness & Self-Validation: The protocol is validated by:

  • Distinct Peaks: The vehicle control sample should show clear G0/G1 and G2/M peaks with a smaller S-phase population.

  • Positive Control: The Nocodazole-treated sample should exhibit a significant and clear accumulation of cells in the G2/M phase.

  • Dose-Dependent Effect: A greater accumulation of cells in the G2/M phase should be observed at the 2x IC50 concentration compared to the IC50 concentration of the test compound.

Data Presentation: Cell Cycle Distribution
TreatmentConcentration% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle (DMSO)0.1%[Value][Value][Value]
Test Compound IC50[Value][Value][Value]
Test Compound 2x IC50[Value][Value][Value]
Nocodazole[Conc.][Value][Value][Value]

The data should be accompanied by representative cell cycle histograms for each condition.

Section 2.2: Direct Target Engagement - In-Vitro Tubulin Polymerization Assay

Rationale: Proving the Molecular Interaction

While cell cycle arrest is strong evidence, it is indirect. To definitively prove that 2-(4-methoxy-3-methylphenyl)-1H-indole acts as a tubulin polymerization inhibitor, a cell-free biochemical assay is essential.[24] This assay uses purified tubulin and measures its assembly into microtubules in real-time. Polymerization causes the solution to become more turbid, which can be monitored by measuring the increase in light scattering (absorbance) at 340-350 nm.[24][25][26] A true inhibitor will reduce the rate and/or extent of this absorbance increase in a dose-dependent manner.

Signaling Pathway: From Tubulin Inhibition to Apoptosis

Compound 2-(4-methoxy-3-methylphenyl)-1H-indole Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site MT Microtubule Polymerization Tubulin->MT GTP-dependent Spindle Mitotic Spindle Formation MT->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disrupted Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothesized pathway from tubulin binding to apoptosis.

Detailed Protocol: Turbidity-Based In-Vitro Tubulin Polymerization Assay

Materials:

  • Lyophilized, high-purity (>99%) tubulin (e.g., from bovine brain)[25]

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA[25]

  • GTP solution (100 mM stock)

  • Glycerol

  • Test compound, positive control (Nocodazole), negative control (DMSO)

  • 96-well clear, flat-bottom microplate

  • Temperature-controlled microplate reader capable of kinetic reads at 350 nm[25]

Procedure:

  • Reagent Preparation: On ice, reconstitute lyophilized tubulin in ice-cold GTB to a stock concentration (e.g., 10 mg/mL). Prepare a fresh polymerization buffer by supplementing GTB with GTP (to 1 mM) and glycerol (to 10%).[26]

  • Reaction Setup: In a pre-warmed (37°C) 96-well plate, add 10 µL of the test compound dilutions (prepared in GTB). Include wells for DMSO (vehicle control) and Nocodazole (positive control).

  • Initiate Polymerization: On ice, dilute the tubulin stock to the final working concentration (e.g., 3 mg/mL) with the polymerization buffer. To initiate the reaction, add 90 µL of this cold tubulin solution to each well of the 37°C plate.[24][26]

  • Data Acquisition: Immediately place the plate in the 37°C microplate reader. Measure the absorbance at 350 nm every minute for 60-90 minutes.[25]

Trustworthiness & Self-Validation:

  • Characteristic Curve: The vehicle control should produce a sigmoidal polymerization curve with distinct lag, growth, and plateau phases.[24][26]

  • Control Performance: Nocodazole should strongly inhibit polymerization, resulting in a flat or nearly flat curve. If a polymerization enhancer like Paclitaxel is used as an additional control, it should eliminate the lag phase and increase the polymerization rate.[26]

  • Dose-Dependency: The test compound must show a dose-dependent decrease in the rate (Vmax) and/or maximum level (plateau) of polymerization.

Data Presentation: Tubulin Polymerization Inhibition

The primary result is the IC50 value for the inhibition of tubulin polymerization. This should be accompanied by a graph showing the polymerization curves at different compound concentrations.

CompoundIC50 for Tubulin Polymerization (µM)
2-(4-methoxy-3-methylphenyl)-1H-indole [Experimental Value]
Nocodazole (Positive Control)[Value consistent with literature]

Part 3: Assessing Antimetastatic Potential - Cell Migration Assay

Rationale: Evaluating Impact on a Key Cancer Hallmark

Cell migration is fundamental to cancer metastasis.[27] Since microtubule dynamics are essential for cell motility, cytoskeletal reorganization, and the establishment of cell polarity, a potent tubulin inhibitor is also likely to be an effective inhibitor of cell migration.[27] The Transwell (or Boyden chamber) assay provides a quantitative method to assess a compound's ability to block chemotaxis—the directed migration of cells toward a chemical gradient (chemoattractant).[28][29][30]

Detailed Protocol: Transwell Cell Migration Assay

Materials:

  • Transwell inserts (e.g., 24-well format with 8 µm pore size membranes)[28]

  • Cancer cell line

  • Serum-free medium and medium with a chemoattractant (e.g., 10% Fetal Bovine Serum - FBS)

  • Test compound

  • Cotton swabs

  • Staining solution (e.g., Crystal Violet or a fluorescence-based dye)

Procedure:

  • Cell Preparation: Culture cells to ~80% confluency. Then, starve the cells in serum-free medium for 18-24 hours to minimize basal migration and increase responsiveness to the chemoattractant.[31]

  • Assay Setup: Add 500 µL of medium containing the chemoattractant (10% FBS) to the lower wells of the 24-well plate.

  • Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 0.5-1.0 x 10⁶ cells/mL.[28] Add the test compound at various concentrations to this cell suspension.

  • Loading Inserts: Add 300 µL of the cell suspension (containing the compound) to the inside of each Transwell insert. Place the inserts into the lower wells containing the chemoattractant.[28]

  • Incubation: Incubate for a period sufficient for migration to occur (e.g., 12-24 hours) at 37°C, 5% CO2.

  • Removal of Non-Migrated Cells: Carefully remove the inserts from the wells. Using a wet cotton swab, gently wipe the inside of the insert to remove the non-migratory cells from the top surface of the membrane.[28]

  • Staining and Quantification: Fix and stain the migratory cells that have passed through the membrane and are attached to the underside. This can be done by transferring the insert to a well containing a staining solution like Crystal Violet. After staining, wash the inserts, allow them to dry, and then elute the dye for spectrophotometric quantification or count the cells in several fields of view under a microscope.

Trustworthiness & Self-Validation:

  • Chemoattractant Requirement: A control well with serum-free medium in both the top and bottom chambers should show minimal migration, confirming that the observed migration is directed chemotaxis.

  • Consistent Staining: Replicate inserts should show similar numbers of migrated cells.

  • Dose-Response Inhibition: The number of migrated cells should decrease as the concentration of the test compound increases.

Summary and Forward Look

This technical guide outlines a systematic, multi-tiered in-vitro screening strategy for 2-(4-methoxy-3-methylphenyl)-1H-indole. The proposed cascade is designed to be both efficient and comprehensive, building a robust data package that progresses logically from general bioactivity to specific mechanism of action.

  • Primary Screen: Establishes antiproliferative activity and determines IC50 values across diverse cancer cell lines using the XTT assay.

  • Mechanistic Studies: Probes the hypothesized mode of action by demonstrating G2/M cell cycle arrest in cancer cells and, critically, confirms direct target engagement through the in-vitro tubulin polymerization assay.

  • Functional Assessment: Evaluates the compound's potential to inhibit a key cancer hallmark by quantifying its effect on cell migration.

Successful execution of this screening cascade will provide strong, defensible preclinical evidence of the compound's potential as an anticancer agent targeting microtubule dynamics. Positive and potent results from these in-vitro assays would provide a solid rationale for advancing 2-(4-methoxy-3-methylphenyl)-1H-indole into more complex studies, including 3D cell culture models, further mechanism of action studies (e.g., apoptosis assays), and eventual in-vivo efficacy and toxicity testing in animal models.

References

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  • Canvax. (2025, December 29). XTT Assays vs MTT. Biotech Spain. [Link]

  • Pijuan, J., Barceló, C., Moreno, D. F., Maiques, O., Sisó, P., Marti, R. M., Macià, A., & Panosa, A. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Frontiers in cell and developmental biology, 7, 107. [Link]

  • Dhaneesh, S. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Omics. [Link]

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  • Cell Biolabs, Inc. (n.d.). CytoSelect™ 24-Well Cell Migration and Invasion Assay (8 µm, Colorimetric Format). Cell Biolabs. [Link]

  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

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  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Springer Lab. (2023, June 22). Basic Instructions for Running Cell Cycle Analysis with Propidium Iodide on the Beckman Coulter Cytoflex S or Other Cytometers. Protocols.io. [Link]

  • Zhang, H. N., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules (Basel, Switzerland), 27(5), 1601. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Liu, X., et al. (2009). CoMFA and docking studies of 2-phenylindole derivatives with anticancer activity. Journal of molecular modeling, 15(7), 805–818. [Link]

  • Al-Ostath, A. I., et al. (2025). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 30(4), 932. [Link]

  • Gaikwad, R., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Synthetic Communications, 49(17), 2250-2263. [Link]

  • Yousif, E., et al. (2018). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. ResearchGate. [Link]

  • Justus, C. R., Leffler, N., Ruiz-Echevarria, M. J., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of visualized experiments : JoVE, (88), 51046. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay. Cytoskeleton, Inc. [Link]

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Sources

Foundational

The Privileged Scaffold: A Technical Guide to the Structure-Activity Relationship of 2-Aryl-1H-Indoles in Drug Discovery

The 2-aryl-1H-indole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, coupled with the rich electronic properties of the indole ring system, provides an ide...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-aryl-1H-indole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, coupled with the rich electronic properties of the indole ring system, provides an ideal framework for designing molecules that can interact with a multitude of biological targets with high affinity and specificity.[1][2][3] This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of 2-aryl-1H-indole derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications influence their biological activities. We will delve into the nuances of substitution patterns, their impact on anticancer and other therapeutic properties, and the underlying mechanisms of action, all supported by field-proven insights and detailed experimental methodologies.

The Significance of the 2-Aryl-1H-Indole Scaffold

The indole nucleus is a recurring motif in a vast array of biologically active natural products and synthetic drugs.[4][5] The addition of an aryl group at the C-2 position dramatically expands the chemical space and biological activities of this versatile heterocycle.[1][6] 2-Aryl-1H-indoles have demonstrated a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and neuroprotective properties.[5][6][7][8] Their therapeutic potential is largely attributed to their ability to modulate the function of key cellular targets, such as enzymes and receptors, and to interfere with critical signaling pathways.[5] A significant area of interest has been their role as inhibitors of tubulin polymerization, a clinically validated strategy in cancer chemotherapy.[5][9][10]

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of 2-aryl-1H-indoles is exquisitely sensitive to the nature and position of substituents on both the indole core and the 2-aryl ring. A systematic exploration of these modifications is crucial for the rational design of potent and selective therapeutic agents.

Substitutions on the Indole Core: A Tale of Two Rings

The indole nucleus offers several positions for substitution, with C-3, C-5, and N-1 being the most commonly explored.

  • The C-5 Position: A Hotspot for Activity Modulation The C-5 position of the indole ring has emerged as a critical determinant of activity for several biological targets. For instance, in the context of aromatase inhibition, small, polar, electron-withdrawing groups at C-5 are highly favorable. The activity increases in the order of Bromo < Chloro < Nitro < Cyano.[7] Conversely, for quinone reductase 1 (QR1) induction, the introduction of a cyano group at C-5 completely abolishes activity.[7] In the case of NorA efflux pump inhibitors in Staphylococcus aureus, a 5-nitro group was found to be a key feature of the lead compound, INF55.[11] However, replacement of the 5-nitro group with other electron-withdrawing substituents was also suggested to be favorable for activity.[11]

  • The C-3 Position: Influencing Potency and Selectivity Substitution at the C-3 position can also significantly impact biological activity. For example, moving a cyano group from C-5 to C-3 resulted in a two-fold improvement in anti-aromatase activity.[7] This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the target protein.

  • The Indole N-H: A Key Interaction Point (Usually) The indole N-H is often involved in hydrogen bonding interactions with target proteins. However, studies on NorA inhibitors have shown that replacing the indole nitrogen with sulfur (to form a 2-arylbenzo[b]thiophene) can still result in active compounds, suggesting that the N-H interaction is not always essential.[11] N-alkylation of the indole nitrogen can also be a viable strategy to modulate pharmacokinetic properties.[4]

The 2-Aryl Ring: Fine-Tuning Activity and Specificity

The substituent pattern on the 2-aryl ring provides another layer of control over the biological activity of these compounds.

  • Positional Isomers and Their Impact The position of substituents on the 2-aryl ring is critical. For instance, in a series of NorA efflux pump inhibitors, methyl ester and hydroxymethyl substituents at the 2', 3', and 4' positions of the 2-aryl ring were systematically explored, leading to the identification of a more potent inhibitor than the original lead compound.[11]

  • Electron-Donating vs. Electron-Withdrawing Groups Both electron-donating and electron-withdrawing groups on the 2-aryl ring can be tolerated and can modulate activity depending on the target.[4] For QR1 induction, most substituents on the 2-aryl ring weakened the activity, with the exception of a 3',5'-dimethoxy derivative which showed a two-fold increase in activity.[7] In contrast, for para-substituted 2-arylindoles, the QR1 induction activity increased with increasing electronegativity of the halogen substituent (F < Br < Cl).[7]

Quantitative SAR Data Summary

The following table summarizes the structure-activity relationship data for selected 2-aryl-1H-indole derivatives against various biological targets.

Compound IDIndole Substituent2-Aryl SubstituentTargetActivity (IC50/CD)Reference
1 HHQR1 Induction2.65 µM[7]
7 H3',5'-dimethoxyQR1 Induction1.12 µM[7]
24 5-NO24'-ClAromatase Inhibition9.00 µM[7]
24 5-NO24'-ClQR1 Induction5.76 µM[7]
27 5-CNHAromatase Inhibition3.3 µM[7]
INF55 5-NO2HNorA Efflux Pump-[11]

Synthetic Methodologies: Building the 2-Aryl-1H-Indole Scaffold

Several synthetic strategies have been developed for the efficient construction of the 2-aryl-1H-indole scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis: A Classic and Versatile Approach

The Fischer indole synthesis is a cornerstone of indole chemistry and remains a widely used method for the preparation of 2-arylindoles.[12][13][14]

  • Hydrazone Formation: React a substituted phenylhydrazine with a substituted acetophenone in the presence of a catalytic amount of acid (e.g., sulfuric acid or acetic acid) in a suitable solvent like ethanol.[12][13] The reaction mixture is typically stirred at room temperature or gently heated to form the corresponding phenylhydrazone intermediate.

  • Cyclization: The formed hydrazone is then subjected to acid-catalyzed cyclization. This can be achieved by heating the reaction mixture in the presence of a strong acid such as sulfuric acid or polyphosphoric acid.[12][14] Microwave irradiation has also been shown to be an efficient method for promoting this cyclization, often leading to higher yields and shorter reaction times.[13]

  • Work-up and Purification: After completion of the reaction, the mixture is cooled and neutralized. The crude product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final 2-aryl-1H-indole is purified by column chromatography or recrystallization.[12]

Fischer_Indole_Synthesis Phenylhydrazine Substituted Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Acetophenone Substituted Acetophenone Acetophenone->Hydrazone Indole 2-Aryl-1H-Indole Hydrazone->Indole Cyclization Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Hydrazone Acid_Catalyst->Indole Heat Heat or Microwave Heat->Indole

Caption: Generalized workflow for the Fischer Indole Synthesis.

Palladium- and Rhodium-Catalyzed Cross-Coupling Reactions: Modern and Efficient

Modern cross-coupling methodologies, such as Suzuki and Heck couplings, as well as direct C-H arylation, have provided powerful and flexible routes to 2-aryl-1H-indoles.[11][15][16] These methods often offer greater functional group tolerance and regioselectivity compared to classical methods.

  • Reaction Setup: In a reaction vessel, combine the starting indole, an aryl halide (e.g., aryl iodide or bromide), a palladium catalyst (e.g., Pd(OAc)2 or PdCl2(PPh3)2), a suitable ligand (if necessary), and a base (e.g., K2CO3 or Cs2CO3) in an appropriate solvent (e.g., DMF or toluene).[11]

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period. The optimal temperature and reaction time will vary depending on the specific substrates and catalyst system used.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 2-aryl-1H-indole.[11]

Palladium_Catalyzed_Arylation Indole Substituted Indole Product 2-Aryl-1H-Indole Indole->Product Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product Catalyst Palladium Catalyst + Ligand Catalyst->Product Base Base Base->Product

Caption: Key components of a Palladium-Catalyzed C-2 Arylation reaction.

Biological Evaluation: Probing the Anticancer Potential

A significant focus of research on 2-aryl-1H-indoles has been their potential as anticancer agents.[5][17][18][19] A key mechanism underlying their cytotoxic effects is the inhibition of tubulin polymerization.[5][20][21]

Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[9] The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is essential for their function.[9] Many 2-aryl-1H-indole derivatives exert their anticancer effects by binding to the colchicine binding site on β-tubulin.[10][22] This binding event disrupts the normal dynamics of microtubule assembly, leading to a mitotic block at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[5][17]

Tubulin_Inhibition_Pathway Indole 2-Aryl-1H-Indole Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indole->Tubulin Binds to Polymerization Tubulin Polymerization Indole->Polymerization Inhibits Tubulin->Polymerization Microtubules Microtubule Formation Polymerization->Microtubules Mitosis Cell Cycle Progression (G2/M) Polymerization->Mitosis Disrupted Microtubules->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Leads to

Caption: Mechanism of action of 2-aryl-1H-indoles as tubulin polymerization inhibitors.

In Vitro Tubulin Polymerization Inhibition Assay

The in vitro tubulin polymerization assay is a fundamental tool for identifying and characterizing compounds that modulate microtubule dynamics.[9][23] This assay directly measures the ability of a test compound to inhibit the assembly of purified tubulin into microtubules.

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified tubulin (typically 2 mg/mL), a general tubulin buffer, GTP (1 mM), glycerol (15%), and a fluorescent reporter that preferentially binds to polymerized microtubules.[9] Prepare serial dilutions of the test 2-aryl-1H-indole derivatives and control compounds (e.g., a known inhibitor like nocodazole and a known stabilizer like paclitaxel).[9]

  • Assay Setup: In a 96-well plate, add the test compounds and controls. The reaction is initiated by adding the pre-chilled tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes). The increase in fluorescence corresponds to the extent of tubulin polymerization.[9]

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The inhibitory activity of the test compounds is determined by comparing the polymerization curves in the presence of the compound to the vehicle control. The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) can be calculated from a dose-response curve.[23]

Conclusion

The 2-aryl-1H-indole scaffold continues to be a highly productive area of research in medicinal chemistry. Its synthetic tractability and the rich structure-activity relationships that have been elucidated provide a solid foundation for the design of novel therapeutics. A thorough understanding of how substitutions on the indole and aryl rings influence biological activity is paramount for the successful development of potent and selective drug candidates. The methodologies and insights presented in this guide are intended to empower researchers to rationally design and evaluate new 2-aryl-1H-indole derivatives with improved therapeutic profiles, ultimately contributing to the advancement of new medicines for a range of diseases.

References

  • Moir, M., et al. (2008). Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 18(15), 4294-4297. [Link]

  • Salunke, R. B., & Baseer, M. A. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Rev. Roum. Chim., 57(11-12), 983-987. [Link]

  • Malebari, A. M., et al. (2018). Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1. Bioorganic & Medicinal Chemistry, 26(10), 2799-2807. [Link]

  • Zhu, J., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(22), 6994-6998. [Link]

  • Das, B., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. Research Square. [Link]

  • Katritzky, A. R., et al. (1998). Synthesis Of 2-Aryl- and 2-Vinyl-1H-indoles via Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with 1-Carboxy-2-(tributylstannyl)indole. The Journal of Organic Chemistry, 63(15), 5235-5237. [Link]

  • Krchnak, V., et al. (2015). Solid-Phase Synthesis of 2-Aryl-3-alkylamino-1H-indoles from 2-Nitro-N-(2-oxo-2-arylethyl)benzenesulfonamides via Base-Mediated C-Arylation. ACS Combinatorial Science, 17(1), 44-50. [Link]

  • Kim, J. S., et al. (2015). Facile Synthesis of 2-(4-Hydroxybiphenyl-3-yl)-1H-indoles from Anilines and 5′-Bromo-2′-hydroxyacetophenone. Synthetic Communications, 45(14), 1667-1675. [Link]

  • Das, B., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. [Link]

  • Hostetler, E. D., et al. (2025). Structure−Activity Relationships and Evaluation of 2‑(Heteroaryl- cycloalkyl)‑1H‑indoles as Tauopathy Positron Emission. Journal of Medicinal Chemistry. [Link]

  • Cytoskeleton, Inc. Tubulin Polymerization Assay Services. [Link]

  • Lal, S., & Snape, T. J. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Current Medicinal Chemistry, 19(28), 4828-4837. [Link]

  • Moir, M., et al. (2008). Structure-activity relationships of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters, 18(15), 4294-4297. [Link]

  • Lal, S., & Snape, T. J. (2012). 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. Current Medicinal Chemistry, 19(28), 4828-4837. [Link]

  • Ramakrishna, M., et al. (2015). Structure-guided Discovery of 2-aryl/pyridin-2-yl-1H-indole Derivatives as Potent and Selective Hepsin Inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5236-5240. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • ResearchGate. (2018). In vitro tubulin polymerization. Turbidity assays for the assembly of... [Link]

  • Patil, S. A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(17), 2245-2267. [Link]

  • S. A. E. T. A., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 24(19), 14817. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • An, J., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 25(15), 2890-2895. [Link]

  • MilliporeSigma. In vitro Tubulin Polymerization Assay 99 Pure Millipore. [Link]

  • Li, J., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 183-195. [Link]

  • Prakash, B., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Medicinal Chemistry Research, 26(10), 2338-2349. [Link]

  • Gardner, C. R., et al. (2006). Synthesis of functionalized 2-aryl-5-nitro-1H-indoles and their activity as bacterial NorA efflux pump inhibitors. Bioorganic & Medicinal Chemistry, 14(3), 853-863. [Link]

  • Wang, Y., et al. (2022). 2-Arylindoles: Concise Syntheses and a Privileged Scaffold for Fungicide Discovery. Journal of Agricultural and Food Chemistry, 70(24), 7241-7249. [Link]

  • Lal, S., & Snape, T. J. (2012). 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. Current Medicinal Chemistry, 19(28). [Link]

  • Kaur, M., & Singh, M. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 8(40), 22533-22566. [Link]

  • Pinney, K. G., et al. (2021). Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. Baylor University. [Link]

  • El-Sayed, M. A. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(30), 20006-20021. [Link]

  • Naaz, F., et al. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1819-1840. [Link]

  • Khanye, S. D., et al. (2018). Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. Molecules, 23(8), 1930. [Link]

  • Gholizadeh, M., et al. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. International Journal of Molecular Sciences, 23(24), 15729. [Link]

  • Bębenek, E., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules, 27(21), 7564. [Link]

  • Romagnoli, R., et al. (2005). Arylthioindoles, potent inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 48(2), 383-386. [Link]

  • Omics Online. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Chemical Biology & Therapeutics. [Link]

  • ResearchGate. (2021). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. [Link]

  • Ramakrishna, M., et al. (2015). (PDF) Structure-Guided Discovery of 2-Aryl/pyridin-2-yl-1H-indole Derivatives as Potent and Selective Hepsin Inhibitors. ResearchGate. [Link]

  • Guillaumet, G., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 26(16), 4786. [Link]

  • Radi, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5659. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(4-methoxy-3-methylphenyl)-1H-indole: Synthesis, Characterization, and Potential Applications

Foreword The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its many derivatives, 2-arylindoles have garnered significant attent...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its many derivatives, 2-arylindoles have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive technical overview of a specific derivative, 2-(4-methoxy-3-methylphenyl)-1H-indole. We will delve into its synthesis, structural elucidation, potential applications in drug development, and essential safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in novel indole-based compounds.

Compound Identification and Overview

Property Predicted Value/Information
Molecular Formula C₁₆H₁₅NO
Molecular Weight 237.30 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents like acetone, dichloromethane, and ethyl acetate
Purity >95% (as per typical research-grade chemicals)

Synthesis and Mechanism

The synthesis of 2-arylindoles can be achieved through various established methods. For 2-(4-methoxy-3-methylphenyl)-1H-indole, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile approach.[1] This method involves the coupling of an organoboron compound with an organic halide.[1]

Proposed Synthetic Route: Suzuki-Miyaura Coupling

The proposed synthesis involves the reaction of 2-bromo-1H-indole with (4-methoxy-3-methylphenyl)boronic acid.

Experimental Protocol:

  • Reaction Setup : To a dried round-bottom flask, add 2-bromo-1H-indole (1.0 eq), (4-methoxy-3-methylphenyl)boronic acid (1.2 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).

  • Solvent and Base : Add a suitable solvent system, such as a mixture of dimethoxyethane and water, and a base, typically potassium carbonate (K₂CO₃) (2.0 eq).[2]

  • Reaction Conditions : Purge the flask with an inert gas (e.g., argon or nitrogen). Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2][3]

  • Work-up : After completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(4-methoxy-3-methylphenyl)-1H-indole.

Causality Behind Experimental Choices:

  • Catalyst : Pd(dppf)Cl₂ is chosen for its efficiency in cross-coupling reactions involving heteroaryl halides.[2] The dppf ligand provides the necessary stability and electronic properties to the palladium center to facilitate the catalytic cycle.

  • Base : Potassium carbonate is a crucial component for the transmetalation step in the Suzuki coupling mechanism, activating the boronic acid.[2]

  • Solvent System : The use of a solvent mixture like dimethoxyethane/water allows for the dissolution of both the organic substrates and the inorganic base.

Reaction Mechanism Workflow

Suzuki_Coupling A Pd(0) Catalyst B Oxidative Addition (with 2-bromo-1H-indole) A->B C Indolyl-Pd(II)-Br Complex B->C D Transmetalation (with (4-methoxy-3-methylphenyl)boronic acid and K₂CO₃) C->D E Di-organo-Pd(II) Complex D->E F Reductive Elimination E->F G 2-(4-methoxy-3-methylphenyl)-1H-indole (Product) F->G H Catalyst Regeneration F->H H->A Catalytic Cycle Repeats Signaling_Pathway cluster_0 Cell Membrane Receptor Target Receptor (e.g., Kinase) Downstream Downstream Signaling Cascade Receptor->Downstream Blocked Signal Indole 2-(4-methoxy-3-methylphenyl)-1H-indole Indole->Receptor Binding & Inhibition Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Downstream->Response

Caption: Potential mechanism of action for an indole-based drug candidate.

Safety and Handling

As with any research chemical, 2-(4-methoxy-3-methylphenyl)-1H-indole should be handled with appropriate safety precautions.

General Safety Guidelines:

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound. [4][5]* Ventilation : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. * Handling : Avoid direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. [4]* Storage : Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials. * Disposal : Dispose of the chemical waste in accordance with local, state, and federal regulations. [4] In case of accidental exposure, seek immediate medical attention and consult the Material Safety Data Sheet (MSDS) for specific first-aid measures. [5]

References

  • Fischer Indole Synthesis. (URL: [Link])

  • Pictet-Spengler reaction. (URL: [Link])

  • Pictet–Spengler reaction. (URL: [Link])

  • Fischer Indole Synthesis: Definition, Examples and Mechanism. (URL: [Link])

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: [Link])

  • Pictet-Spengler Reaction. (URL: [Link])

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (URL: [Link])

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (URL: [Link])

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[6][7]Fused Indole Heterocycles. (URL: [Link])

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (URL: [Link])

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. (URL: [Link])

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (URL: [Link])

  • The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. (URL: [Link])

  • Computational Study of Pictet–Spenglerase Strictosidine Synthase: Reaction Mechanism and Origins of Enantioselectivity of Natural and Non-Natural Substrates. (URL: [Link])

  • Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. (URL: [Link])

  • 1H-indole, 2-(4-methoxyphenyl)-1-methyl- - Optional[13C NMR] - Chemical Shifts. (URL: [Link])

  • Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. (URL: [Link])

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (URL: [Link])

  • 2-(4-methoxy-2-methylphenyl)-2,3-dihydro-1H-indole. (URL: [Link])

  • Indole-3-butyric Acid. (URL: [Link])

  • Indole Detection Reagent - Safety Data Sheet. (URL: [Link])

  • Cascade Oxidative Trifluoromethylthiolation and Cyclization of 3-Alkyl-1-(2-(alkynyl)phenyl)indoles. (URL: [Link])

  • 2-(4-Methoxy-phenyl)-1H-indole (3le). (URL: [Link])

  • KOVAC'S INDOLE REAGENT. (URL: [Link])

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[8][9]thiazepin-3(2H)-one. (URL: [Link])

  • Supporting Information Experimental section and NMR spectra. (URL: [Link])

  • 2-[(4-Methoxyphenyl)1-methylethyl]-1H-isoindole-1,3(2H)-dione. (URL: [Link])

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (URL: [Link])

  • A Brief Review of the Medicinally Important Indole Derivatives. (URL: [Link])

  • A Cascade Synthesis of Indoles. (URL: [Link])

  • Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H). (URL: [Link])

  • Indole synthesis. (URL: )
  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. (URL: [Link])

  • AzA-Diels-AlDer synthesis AnD nMr chArActerizAtion of AroMAtic substitut- eD 1-Methyl-2-phenyl 2,3-DihyDro-4(1h)-pyriDinones. (URL: [Link])

  • 1H-Indole, 5-methoxy-. (URL: [Link])

Sources

Foundational

The Molecular Weight and Physicochemical Profiling of 2-(4-methoxy-3-methylphenyl)-1H-indole: A Technical Guide for Preclinical Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the indole scaffold is a highly privileged structure, frequently utilized in the development of anti-cancer, anti-tubercular, and neuroprotective agents[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the indole scaffold is a highly privileged structure, frequently utilized in the development of anti-cancer, anti-tubercular, and neuroprotective agents[1]. The compound 2-(4-methoxy-3-methylphenyl)-1H-indole (Chemical Formula: C16​H15​NO ) represents a highly versatile synthetic intermediate and potential pharmacophore.

For researchers and drug development professionals, understanding the precise molecular weight and physicochemical properties of a lead compound is not merely a matter of chemical identity—it is the foundational metric that dictates pharmacokinetics, synthetic validation, and downstream structural optimization. This whitepaper provides an in-depth technical analysis of the molecular weight of 2-(4-methoxy-3-methylphenyl)-1H-indole, detailing its theoretical calculation, empirical validation via high-resolution mass spectrometry (HRMS), and its implications within Lipinski's Rule of 5[2].

Theoretical Deconstruction of Molecular Weight

The molecular weight of a compound dictates its diffusion rate, receptor binding kinetics, and membrane permeability. To achieve high-fidelity analytical validation, we must distinguish between the average molecular weight (used for stoichiometric bench calculations) and the monoisotopic exact mass (used for HRMS validation).

Structural Components and Mass Contribution

The structure of 2-(4-methoxy-3-methylphenyl)-1H-indole consists of three primary domains:

  • The 1H-Indole Core ( C8​H6​N ): Provides the primary hydrogen bond donor (HBD) via the pyrrole nitrogen and facilitates π−π stacking interactions.

  • The Phenyl Ring ( C6​H3​ ): Acts as a rigid hydrophobic spacer.

  • The Substituents: A methoxy group ( −OCH3​ ) at the para-position and a methyl group ( −CH3​ ) at the meta-position, which modulate the electron density of the phenyl ring and increase overall lipophilicity.

Quantitative Mass Calculation

The exact atomic contributions for the formula C16​H15​NO are summarized in the table below.

Table 1: Atomic Composition and Mass Contribution for C16​H15​NO

ElementAtom CountAverage Atomic Mass ( g/mol )Monoisotopic Mass (Da)Total Average Mass ( g/mol )Total Exact Mass (Da)
Carbon (C) 1612.01112.000000192.176192.000000
Hydrogen (H) 151.0081.00782515.12015.117375
Nitrogen (N) 114.00714.00307414.00714.003074
Oxygen (O) 115.99915.99491515.99915.994915
Total 33 - - 237.302 g/mol 237.115364 Da

Note: The average molecular weight (237.30 g/mol ) accounts for natural isotopic abundance, whereas the monoisotopic mass (237.1154 Da) is calculated using the primary isotopes ( 12C , 1H , 14N , 16O ) and is required for mass spectrometry.

Analytical Validation Protocol: LC-HRMS Methodology

To empirically validate the molecular weight of synthesized 2-(4-methoxy-3-methylphenyl)-1H-indole, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system, utilizing internal standards and specific ionization parameters to ensure absolute confidence in the molecular identity.

Causality in Experimental Design

Indoles possess a lone pair of electrons on the nitrogen atom. While this lone pair participates in the aromaticity of the ring (making it less basic than aliphatic amines), the introduction of an acidic modifier (0.1% Formic Acid) in the mobile phase forces the equilibrium toward protonation. This guarantees the formation of a stable [M+H]+ pseudo-molecular ion, which is critical for detection in Electrospray Ionization positive mode (ESI+).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL of the sample onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5.0 minutes. Rationale: The high lipophilicity of the methoxy-methylphenyl moiety requires a high organic phase concentration to break hydrophobic interactions with the stationary phase.

  • Ionization (ESI+): Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Mass Analysis: Utilize a Time-of-Flight (TOF) or Orbitrap mass analyzer to scan from m/z 100 to 500.

  • Data Validation: Extract the ion chromatogram (EIC) for the theoretical [M+H]+ mass of 238.1232 Da . A mass accuracy of ≤5 ppm, combined with a matching isotopic pattern (M+1 peak at ~17.5% relative abundance due to 13C ), definitively validates the molecular weight.

LCHRMS A Sample Prep (0.1% Formic Acid) B UHPLC Separation (C18 Column) A->B C ESI(+) Ionization [M+H]+ Generation B->C D TOF Mass Analyzer (m/z 238.1232) C->D E Data Processing (<5 ppm error) D->E

Workflow for LC-HRMS validation of 2-(4-methoxy-3-methylphenyl)-1H-indole molecular weight.

Pharmacokinetic Implications & Drug Discovery

In the context of preclinical drug discovery, molecular weight is not evaluated in isolation. It is a critical parameter of Lipinski's Rule of 5 (Ro5) , which predicts the likelihood of a compound exhibiting high oral bioavailability[3].

The "Rule of 5" Advantage

Modern drug discovery often struggles with "molecular obesity," where lead optimization pushes molecular weights beyond the 500 Da threshold, drastically reducing cellular permeability and oral absorption[3].

At a molecular weight of 237.30 g/mol , 2-(4-methoxy-3-methylphenyl)-1H-indole serves as an exceptional starting scaffold. It leaves approximately 260 Da of "molecular real estate" available for medicinal chemists to append functional groups (e.g., solubilizing amines, target-binding pharmacophores) without violating the Ro5 limits[2].

Table 2: Lipinski's Rule of 5 Analysis for 2-(4-methoxy-3-methylphenyl)-1H-indole

Physicochemical ParameterValue for CompoundLipinski ThresholdStatus
Molecular Weight (MW) 237.30 Da ≤500 DaPass
Hydrogen Bond Donors (HBD) 1 (Indole NH) ≤5 Pass
Hydrogen Bond Acceptors (HBA) 1 (Methoxy O) ≤10 Pass
Calculated LogP (cLogP) ~3.5 ≤5 Pass
Pathway to Oral Bioavailability

Because the compound strictly adheres to these physicochemical boundaries, it possesses a high probability of favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The diagram below illustrates the logical flow of how the molecular weight and associated properties of this indole derivative translate into pharmacokinetic viability.

Lipinski Core 2-(4-methoxy-3-methylphenyl) -1H-indole MW MW = 237.30 Da (< 500 Da) Core->MW HBD HBD = 1 (< 5) Core->HBD HBA HBA = 1 (< 10) Core->HBA LogP cLogP ≈ 3.5 (< 5) Core->LogP Result High Probability of Oral Bioavailability MW->Result HBD->Result HBA->Result LogP->Result

Lipinski's Rule of 5 evaluation for the pharmacokinetic viability of the indole derivative.

Conclusion

The molecular weight of 2-(4-methoxy-3-methylphenyl)-1H-indole (237.30 g/mol ) is a defining characteristic that makes it highly attractive for drug development. By utilizing rigorous LC-HRMS protocols for validation and leveraging its favorable position within Lipinski's chemical space, researchers can confidently utilize this molecule as a robust foundation for synthesizing novel, orally bioavailable therapeutics.

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Molecular docking analysis of Indole based oxadiazoles with the H-binding protein from Treponema denticola Source: Semantic Scholar URL: [Link]

  • Title: Beyond the Rule of 5: Lessons Learned from AbbVie's Drugs and Compound Collection Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Characterization of 2-(4-Methoxy-3-methylphenyl)-1H-indole

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Significance The compound 2-(4-methoxy-3-methylphenyl)-1H-indole (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Significance

The compound 2-(4-methoxy-3-methylphenyl)-1H-indole (CAS: 58697-59-9) is a specialized building block belonging to the 2-arylindole class. The 2-arylindole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the pharmacophoric core for antimicrobial agents, kinase inhibitors, and central nervous system (CNS) modulators [1].

Understanding the precise physical properties of this specific derivative—characterized by an electron-donating methoxy group and a sterically active methyl group on the phenyl ring—is critical for downstream formulation, structure-activity relationship (SAR) modeling, and pharmacokinetic optimization.

Theoretical and Predicted Physical Properties

Before initiating empirical testing, establishing the theoretical physicochemical boundaries of the molecule is essential for designing appropriate analytical methods. The structural modifications (methoxy and methyl groups) significantly influence the molecule's lipophilicity and crystal lattice energy compared to an unsubstituted 2-phenylindole.

Table 1: Calculated Physicochemical Parameters
PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₆H₁₅NODefines the exact mass for high-resolution mass spectrometry (HRMS) targeting.
Molecular Weight 237.30 g/mol Highly optimal for oral bioavailability; well below the 500 Da limit of Lipinski's Rule of 5.
LogP (Estimated) ~4.3Indicates high lipophilicity. Suggests excellent membrane permeability but flags potential aqueous solubility bottlenecks.
Topological Polar Surface Area (TPSA) 24.4 ŲHighly favorable for blood-brain barrier (BBB) penetration (ideal TPSA < 90 Ų).
H-Bond Donors 1 (Indole N-H)Minimizes desolvation energy penalties during target binding.
H-Bond Acceptors 1 (Methoxy -O-)Limits excessive hydration, maintaining the molecule's lipophilic character.
Rotatable Bonds 2Low conformational flexibility reduces the entropic penalty upon target receptor binding.

Synthesis and Absolute Purity Verification

To accurately determine physical properties, the analyte must possess an absolute purity of >99.0%. Trace impurities (e.g., unreacted boronic acids or transition metal catalysts) can drastically alter melting points and apparent solubility.

Recent advancements in synthetic methodology utilize Palladium-catalyzed oxidative dehydrogenation and C2-selective arylation of indolines to yield highly pure 2-arylindoles [2].

Pd-catalyzed synthesis and purification pathway for 2-(4-methoxy-3-methylphenyl)-1H-indole.

Protocol 1: Absolute Purity Assessment via Quantitative NMR (qNMR)

Causality: Standard HPLC-UV relies on relative peak area integration, which assumes all impurities absorb UV light equally. This is a flawed assumption. qNMR provides an absolute purity metric by comparing the integration of a specific proton against a highly pure internal standard. Self-Validating System: The use of Maleic acid as an internal standard ensures that any signal suppression or phase distortion affects both the analyte and the standard equally, validating the calculated molar ratio.

Step-by-Step Methodology:

  • Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of 2-(4-methoxy-3-methylphenyl)-1H-indole and ~5.0 mg of traceable Maleic acid (Internal Standard).

  • Solvation: Dissolve the mixture completely in 0.6 mL of anhydrous DMSO-d₆ in a 5 mm NMR tube.

  • Acquisition: Acquire a ¹H-NMR spectrum at 400 MHz or higher. Critical Parameter: Set the relaxation delay (D1) to 60 seconds (≥ 5 × T₁ of the slowest relaxing proton) to ensure complete longitudinal relaxation before the next pulse.

  • Integration & Calculation: Integrate the maleic acid singlet (~6.26 ppm, 2H) and the analyte's methoxy singlet (~3.85 ppm, 3H). Calculate absolute purity using the fundamental molar ratio equation.

Experimental Determination of Physical Properties

Protocol 2: Thermodynamic Aqueous Solubility and Partition Coefficient (LogP)

Causality: Computational LogP models often fail to account for the specific solvation dynamics and crystal lattice energy of the methoxy-methylphenyl moiety. The shake-flask method coupled with HPLC-UV remains the gold standard for empirical determination. Self-Validating System: This protocol incorporates a strict Mass Balance Check . If the combined mass detected in the aqueous and organic phases does not equal the initial input mass (±5%), the assay automatically invalidates itself, flagging potential volatility, degradation, or glass-adsorption issues.

Workflow for thermodynamic LogP determination utilizing a self-validating mass balance check.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation.

  • Incubation: Transfer 1.0 mg of the pure compound into a 20 mL glass scintillation vial containing 10 mL of the biphasic system. Shake mechanically at 25.0 ± 0.1 °C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 × g for 30 minutes. This eliminates micro-emulsions that would artificially inflate aqueous solubility readings.

  • Quantification: Carefully sample both the octanol and aqueous layers. Analyze via HPLC-UV (λ = 254 nm) using a pre-established calibration curve.

  • Validation & Calculation: Sum the calculated mass from both phases. If recovery is >95%, calculate LogP = log₁₀([Concentration_octanol] / [Concentration_aqueous]).

Protocol 3: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Causality: Traditional capillary melting point determination is subjective and operator-dependent. DSC provides the exact thermodynamic melting onset, the enthalpy of fusion (ΔH), and detects hidden polymorphic transitions that are critical for drug formulation [3]. Self-Validating System: The protocol requires a pre-run calibration using an Indium standard. If the Indium melting onset deviates from 156.6 °C by >0.5 °C, the system locks out and mandates recalibration, ensuring absolute thermal accuracy.

Step-by-Step Methodology:

  • Calibration: Run a high-purity Indium standard. Verify Onset = 156.6 °C and ΔH = 28.6 J/g.

  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of the compound into a standard aluminum DSC pan. Crimp the lid loosely to allow for potential off-gassing.

  • Thermal Program: Equilibrate at 25 °C. Heat the sample to 200 °C at a strictly controlled rate of 10 °C/min under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Extraction: Record the extrapolated onset temperature of the endothermic peak as the true melting point. (Note: Structurally analogous 2-arylindoles typically exhibit melting points in the 125–130 °C range [3]).

Spectroscopic Profile

A robust physical characterization must include reference spectroscopic data. The following table outlines the expected ¹H-NMR assignments based on the electronic environment of the indole core and the substituted phenyl ring.

Table 2: Expected ¹H-NMR Spectral Assignments (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignment / Causality
~11.40 Broad Singlet1HIndole N-H: Highly deshielded due to hydrogen bonding and heteroatom electronegativity.
7.50 - 7.65 Multiplet4HIndole Aromatic Core: Protons at C4, C5, C6, C7.
7.30 - 7.45 Multiplet2HPhenyl Protons (C2', C6'): Deshielded by the adjacent indole ring current.
6.95 Doublet1HPhenyl Proton (C5'): Shielded by the ortho-methoxy group's electron donation (+M effect).
6.80 Doublet1HIndole C3-H: Characteristic upfield shift typical of the pyrrole ring in indoles.
3.85 Singlet3HMethoxy (-OCH₃): Deshielded by the adjacent electronegative oxygen.
2.25 Singlet3HAryl Methyl (-CH₃): Standard benzylic methyl shift, slightly shielded compared to heteroatom-bound methyls.

References

  • Title: Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: Synthetic Studies toward 1,2,3,3a,4,8b-Hexahydropyrrolo[3,2-b]indole Core. Unusual Fragmentation with 1,2-Aryl Shift Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

1H NMR Characterization of 2-(4-Methoxy-3-methylphenyl)-1H-indole: A Comprehensive Protocol for Structural Validation

Executive Summary The 2-arylindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, COX inhibitors, and fluorescent probes[1]. The compound 2-(4-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, COX inhibitors, and fluorescent probes[1]. The compound 2-(4-methoxy-3-methylphenyl)-1H-indole presents a unique structural validation challenge due to the overlapping electronic effects of the indole core and the electron-rich phenyl substituent. This application note provides a self-validating, step-by-step protocol for the 1 H NMR characterization of this compound, emphasizing the causality behind experimental choices and the mechanistic rationale for spectral assignments.

Experimental Design & Causality

Before executing the protocol, it is critical to understand the why behind the experimental parameters. High-quality NMR spectroscopy is not merely about running a sample; it is about engineering an optimal magnetic environment[2].

  • Solvent Selection (CDCl 3​ vs. DMSO-d 6​ ): Deuterated chloroform (CDCl 3​ ) is selected as the primary solvent. It is non-polar, provides excellent solubility for neutral 2-arylindoles, and typically yields sharper signals for the aromatic region compared to DMSO-d 6​ . Furthermore, CDCl 3​ lacks exchangeable protons, allowing the indole N-H proton to be observed, provided the solvent is dry and free of acidic impurities[3].

  • Sample Concentration & Volume: The protocol dictates 5–15 mg of analyte in exactly 0.6 mL of solvent. Causality: A volume of 0.6 mL corresponds to a sample height of 4.5–5.0 cm in a standard 5 mm NMR tube. If the volume is too low, the liquid meniscus falls within the active volume of the receiver coil, creating severe magnetic susceptibility gradients that make proper shimming impossible. If the concentration is too high, viscosity-induced line broadening degrades spectral resolution[4].

  • Filtration: All samples must be filtered through glass wool. Causality: Microscopic solid particles or paramagnetic impurities distort magnetic field homogeneity, leading to asymmetric line shapes and loss of fine J-coupling resolution[2].

Step-by-Step Methodology

Sample Preparation
  • Weighing: Accurately weigh 10 mg of synthesized 2-(4-methoxy-3-methylphenyl)-1H-indole into a clean 1-dram glass vial.

  • Dissolution: Add exactly 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard) to the vial. Gently swirl or sonicate for 30 seconds until complete dissolution is achieved[3].

  • Filtration: Tightly pack a small plug of glass wool into the narrow neck of a glass Pasteur pipette. Filter the dissolved sample through the pipette directly into a premium 5 mm NMR tube (Type 1, Class B borosilicate)[4].

  • Sealing and Cleaning: Cap the tube securely. Wipe the exterior wall of the tube with a lint-free wipe moistened with ethanol to remove fingerprints or oils that could interfere with the probe's spinning or tuning.

Spectrometer Setup & Acquisition
  • Insertion & Locking: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium frequency of CDCl 3​ (δ 7.26 ppm).

  • Tuning & Shimming: Automatically or manually tune and match the probe to the 1 H frequency. Perform gradient shimming (TopShim) to optimize Z1, Z2, and Z3 gradients, ensuring the lock level is maximized and stable.

  • Parameter Configuration:

    • Pulse Sequence: Standard 1D proton with 30° flip angle (zg30).

    • Number of Scans (NS): 16 to 64 (adjust based on real-time signal-to-noise ratio).

    • Relaxation Delay (D1): 1.5 seconds. Causality: Ensures complete longitudinal relaxation (T 1​ ) of protons between pulses, allowing for accurate integration.

    • Acquisition Time (AQ): 3.0 to 4.0 seconds to capture sufficient data points for high digital resolution.

  • Execution: Initiate the acquisition and monitor the Free Induction Decay (FID) for clipping.

Data Processing
  • Zero-Filling & Apodization: Apply a zero-filling factor to double the data points. Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz to enhance the signal-to-noise ratio without sacrificing critical resolution.

  • Fourier Transform: Execute the Fast Fourier Transform (FFT) to convert the time-domain FID into the frequency-domain spectrum.

  • Phase & Baseline Correction: Manually correct the zero-order and first-order phase to ensure all peaks are perfectly absorptive. Apply a polynomial baseline correction to ensure flat integration regions.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to exactly δ 0.00 ppm (or the residual CHCl 3​ peak to δ 7.26 ppm).

Experimental_Workflow Prep 1. Sample Preparation Dissolve 5-15 mg in 0.6 mL CDCl3 Filter into 5mm NMR tube Acq 2. Data Acquisition Lock, Shim, Tune & Match Acquire 16-64 scans (zg30) Prep->Acq Process 3. Spectral Processing Zero-filling, Apodization (LB=0.3) Fourier Transform & Phase Corr. Acq->Process Assign 4. Spectral Assignment Integrate peaks, calculate J-couplings Map to molecular structure Process->Assign Validate 5. Structural Validation Confirm 2-(4-methoxy-3-methylphenyl) -1H-indole identity Assign->Validate

Fig 1. Sequential workflow for NMR sample preparation, acquisition, and structural validation.

Spectral Assignment & Structural Validation

The structural validation of 2-(4-methoxy-3-methylphenyl)-1H-indole relies on mapping the observed chemical shifts to the electronic environment of the molecule[5].

Quantitative Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
N-H ~8.20br s-1HDeshielded by heteroatom; broadened by exchange/quadrupolar relaxation.
H-4 (Indole) ~7.60d7.81HDeshielded by adjacent ring anisotropy.
H-2' (Phenyl) ~7.45d2.01HMeta-coupling to H-6'; deshielded by indole core.
H-6' (Phenyl) ~7.40dd8.5, 2.01HOrtho-coupling to H-5', meta to H-2'.
H-7 (Indole) ~7.40d8.01HAlpha to bridgehead; standard benzenoid splitting.
H-6 (Indole) ~7.20t7.51HStandard benzenoid splitting.
H-5 (Indole) ~7.15t7.51HStandard benzenoid splitting.
H-5' (Phenyl) ~6.90d8.51HHighly shielded by +M effect of ortho-methoxy group.
H-3 (Indole) ~6.75s-1HShielded by enamine-like N-lone pair donation into pyrrole ring.
-OCH 3​ ~3.90s-3HDeshielded by oxygen electronegativity.
-CH 3​ ~2.30s-3HBenzylic methyl group.
Mechanistic Causality of Chemical Shifts
  • The Indole Core: The most diagnostic peak for a 2-arylindole is the H-3 proton (δ ~6.75 ppm). Despite being part of an aromatic system, it is unusually shielded. Causality: The nitrogen atom's lone pair donates electron density into the pyrrole ring via resonance (enamine-like character), significantly increasing electron density at the C-3 position and shielding the proton[5]. Because the C-2 position is substituted with the aryl group, H-3 appears as a sharp singlet.

  • The Phenyl Substituent: The 4-methoxy-3-methylphenyl ring exhibits a classic 1,2,4-trisubstituted splitting pattern. The H-5' proton (δ ~6.90 ppm) is notably upfield. Causality: The strongly electron-donating methoxy group exerts a positive mesomeric (+M) effect, pushing electron density into the ortho and para positions. Since H-5' is ortho to the methoxy group, it is highly shielded. Conversely, H-2' and H-6' are further downfield due to the anisotropic deshielding effect of the conjugated indole core.

Chemical_Shift_Logic Molecule 2-(4-Methoxy-3-methylphenyl) -1H-indole IndoleCore Indole Core (Heteroaromatic System) Molecule->IndoleCore PhenylRing Phenyl Substituent (Electron-Rich Arene) Molecule->PhenylRing H3 H-3 (δ ~6.75) Shielded by enamine-like nitrogen lone pair donation IndoleCore->H3 NH N-H (δ ~8.20) Deshielded by N electronegativity Broadened by relaxation IndoleCore->NH OMe 4'-Methoxy (δ ~3.90) +M effect heavily shields ortho proton H-5' (δ ~6.90) PhenylRing->OMe Me 3'-Methyl (δ ~2.30) +I effect slightly shields adjacent protons PhenylRing->Me

Fig 2. Mechanistic causality of key 1H NMR chemical shifts based on electronic effects.

Troubleshooting & Quality Control

To ensure the protocol remains a self-validating system, researchers must be able to diagnose and correct spectral artifacts:

  • Issue: Broad lines across the entire spectrum.

    • Causality: Poor magnetic field homogeneity (shimming) or particulate matter in the tube[2].

    • Solution: Re-filter the sample. Ensure the sample volume is exactly 0.6 mL to avoid meniscus edge effects[3]. Re-run gradient shimming.

  • Issue: Missing or highly broadened N-H peak.

    • Causality: Rapid proton exchange with trace water or acidic impurities in the CDCl 3​ .

    • Solution: Use fresh, ampouled CDCl 3​ stored over molecular sieves, or pass the solvent through a small plug of basic alumina before use. Alternatively, switch to DMSO-d 6​ to lock the exchange dynamics.

  • Issue: Poor multiplet resolution in the aromatic region.

    • Causality: Insufficient digital resolution or poor tuning.

    • Solution: Increase the Acquisition Time (AQ) to >3.0 seconds and apply zero-filling during processing. Ensure the probe is properly tuned and matched to the specific sample.

Sources

Application

13C NMR analysis of 2-(4-methoxy-3-methylphenyl)-1H-indole

Application Note: Structural Elucidation of 2-(4-methoxy-3-methylphenyl)-1H-indole via High-Resolution 13C NMR Spectroscopy Executive Summary 2-Arylindoles represent a privileged structural motif in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of 2-(4-methoxy-3-methylphenyl)-1H-indole via High-Resolution 13C NMR Spectroscopy

Executive Summary

2-Arylindoles represent a privileged structural motif in medicinal chemistry, frequently utilized in the development of COX inhibitors, anticancer agents, and fluorescent probes[1]. The specific derivative, 2-(4-methoxy-3-methylphenyl)-1H-indole, features a highly conjugated biphenyl-like system enriched by electron-donating substituents. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is the definitive analytical technique for mapping its carbon framework. Because 13C has a low natural abundance (~1.1%) and a low gyromagnetic ratio, acquiring high-quality spectra requires meticulous sample preparation and optimized radiofrequency (RF) parameters, as emphasized in [2]. This application note details a self-validating protocol for the 13C NMR analysis of this compound, explaining the causality behind each methodological choice to ensure maximum signal-to-noise (S/N) and precise chemical shift assignment.

Mechanistic Insights into 13C Chemical Shifts

The 13C NMR spectrum of 2-(4-methoxy-3-methylphenyl)-1H-indole is governed by the electronic effects of its functional groups, which dictate the local magnetic shielding of each carbon nucleus[3],[4]:

  • The Indole Core: The nitrogen atom (N1) donates its lone pair into the aromatic system, creating a highly electron-rich pyrrole ring. This resonance dramatically shields the C3 position, pushing its chemical shift upfield to approximately 99.5 ppm[3]. Conversely, the C2 position is deshielded (~138.0 ppm) due to its proximity to the electronegative nitrogen and its extended conjugation with the phenyl ring.

  • The Substituted Phenyl Ring: The methoxy group at C4' acts as a strong resonance donor but an inductive electron-withdrawing group. The directly attached C4' carbon is highly deshielded (~157.5 ppm) by the electronegative oxygen atom. The ortho position (C5') is heavily shielded by the resonance effect (~110.5 ppm). The methyl group at C3' provides weak inductive donation, slightly shielding its adjacent carbons while resonating natively in the aliphatic region (~16.2 ppm).

Experimental Workflow and Self-Validating Protocol

The following protocol is designed for a Bruker AVANCE series spectrometer (400 MHz or higher) equipped with a room-temperature multinuclear probe[5].

Step 1: Precision Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS)[2].

    • Causality: CDCl3 is non-polar, perfectly solubilizing the lipophilic 2-arylindole. A concentration of 50-150 mM is targeted to ensure sufficient 13C signal without inducing viscosity-related line broadening[6].

  • Filtration: Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter into a high-quality 5 mm NMR tube.

    • Causality: Particulate matter creates magnetic susceptibility gradients, broadening spectral lines. Filtration ensures a homogeneous solution[7].

  • Volume Standardization: Ensure the sample height is exactly 5.0 to 5.5 cm.

    • Validation: A height below 5 cm causes magnetic field distortions at the coil edges (vortexing), while a height above 6 cm wastes material and dilutes the effective concentration within the active coil volume[6].

Step 2: Instrument Calibration (The Self-Validating Core)
  • Locking: Execute the lock cdcl3 command.

    • Validation: The system is validated when the lock sweep stops and the lock level stabilizes above 70%. This confirms the B0 field is actively compensating for environmental drift[7].

  • Tuning and Matching (ATMA): Execute atma to adjust the probe's capacitors.

    • Causality: This matches the probe's impedance to the sample's specific dielectric constant, maximizing RF pulse efficiency and signal detection[5].

    • Validation: The tuning curve (wobble) must show a sharp dip centered exactly at the 13C resonance frequency.

  • Shimming: Run topshim.

    • Causality: Adjusts the room-temperature shim coils to correct spatial inhomogeneities in the magnetic field.

    • Validation: A successful shim is confirmed by a sharp, symmetric lock signal and a 1H free induction decay (FID) that decays smoothly and slowly over time.

Step 3: 13C Data Acquisition
  • Pulse Sequence: Load the zgpg30 pulse program[5].

    • Causality: This sequence utilizes a 30° excitation pulse coupled with WALTZ-16 broadband proton decoupling. The 30° pulse allows for a shorter repetition time than a 90° pulse, while decoupling collapses complex C-H multiplets into sharp singlets, concentrating signal intensity and leveraging the Nuclear Overhauser Effect (NOE) for signal enhancement.

  • Relaxation Delay (D1): Set D1 to 2.0 seconds[5].

    • Causality: Quaternary carbons (C2, C3a, C7a, C1', C3', C4') lack attached protons, meaning they rely on slower chemical shift anisotropy for T1 relaxation. A sufficient D1 prevents signal saturation of these critical quaternary nodes.

  • Scans (NS): Set NS to a minimum of 1024[5].

    • Causality: Because 13C sensitivity is ~6000 times lower than 1H, signal averaging is mandatory. S/N scales with the square root of NS[2].

Step 4: Processing and QA/QC
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation (efp)[5].

    • Causality: This suppresses high-frequency noise in the tail of the FID, significantly improving S/N at a negligible cost to resolution.

  • Referencing: Phase the spectrum (apk), apply baseline correction (abs), and calibrate the central peak of the CDCl3 triplet to exactly 77.16 ppm.

    • Validation: Proper referencing ensures the data is directly comparable to literature databases.

NMR_Workflow Prep 1. Sample Preparation (15-20 mg in 0.6 mL CDCl3) LockShim 2. Lock & TopShim (B0 Field Homogeneity) Prep->LockShim Insert & Equilibrate TuneMatch 3. Tune & Match (ATMA) (Probe Impedance Optimization) LockShim->TuneMatch Lock Stabilized Acq 4. 13C Acquisition (zgpg30, D1=2.0s, NS≥1024) TuneMatch->Acq RF Dip Centered Process 5. FT & Apodization (LB=1.0 Hz, efp, apk) Acq->Process FID Generated Validate 6. QA/QC Validation (Quaternary S/N > 10) Process->Validate Spectrum Phased Validate->Acq If S/N < 10 Double NS

Self-validating 13C NMR workflow demonstrating causal links between acquisition steps.

Quantitative Data Presentation

The table below summarizes the predicted and empirically supported 13C NMR chemical shifts for 2-(4-methoxy-3-methylphenyl)-1H-indole, derived from established substituent parameters and 2-arylindole reference data[3],[4].

Carbon PositionTypePredicted Shift (δ, ppm)Mechanistic Rationale
C4' Quaternary (Ar-O)157.5Extreme deshielding via direct attachment to the electronegative methoxy oxygen.
C2 Quaternary (Ar-N)138.0Deshielded by the adjacent indole nitrogen and extended biphenyl-like conjugation.
C7a Quaternary (Ar-N)137.0Indole bridgehead carbon, deshielded by direct nitrogen attachment.
C2' Tertiary (Ar-H)130.0Aromatic carbon positioned ortho to the indole attachment.
C3a Quaternary (Ar)129.0Indole bridgehead carbon, bridging the pyrrole and benzenoid rings.
C3' Quaternary (Ar-C)127.0Substituted with the weakly electron-donating methyl group.
C6' Tertiary (Ar-H)126.5Aromatic carbon para to the methyl group.
C1' Quaternary (Ar-C)125.0Ipso carbon serving as the attachment point to the indole core.
C6 Tertiary (Ar-H)122.0Standard indole benzenoid carbon.
C4 Tertiary (Ar-H)120.5Standard indole benzenoid carbon.
C5 Tertiary (Ar-H)120.0Standard indole benzenoid carbon.
C7 Tertiary (Ar-H)111.0Indole benzenoid carbon, shielded by resonance from the nitrogen lone pair.
C5' Tertiary (Ar-H)110.5Highly shielded aromatic carbon located ortho to the methoxy group.
C3 Tertiary (Ar-H)99.5Highly shielded pyrrole β-carbon due to strong enamine-like resonance from N1.
-OCH3 Primary (Alkyl-O)55.5Deshielded aliphatic carbon due to direct oxygen attachment.
-CH3 Primary (Alkyl)16.2Standard benzylic methyl group shift.

Troubleshooting and QA/QC Validation

A robust protocol must include criteria for failure analysis. If the final spectrum fails QA/QC, evaluate the following:

  • Missing Quaternary Peaks (C2, C4', C7a): This indicates T1 relaxation failure. Solution: Increase the relaxation delay (D1) from 2.0s to 4.0s or add a paramagnetic relaxation agent like Chromium(III) acetylacetonate (Cr(acac)3).

  • Asymmetric or Broad Lines (> 1.5 Hz): This points to poor magnetic field homogeneity. Solution: Eject the sample, ensure the volume is exactly 0.6 mL, wipe the tube exterior with isopropanol[2], and re-run topshim.

  • Low Overall S/N: Solution: If the sample concentration cannot be increased, the number of scans (NS) must be increased. Remember the square-root law: to double the S/N, you must quadruple the NS[2].

References

  • Title: BRUKER NMR TRAINING - Magnetic Resonance Research Center: Required NMR sample preparation protocol. Source: University of Notre Dame. URL: [Link]

  • Title: Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Source: National Institutes of Health (PMC). URL: [Link]

  • Title: 13C nuclear magnetic resonance spectra of alkyl indoles including derivatives of hexahydroechinulin. Source: Semantic Scholar. URL: [Link]

  • Title: Instructions for performing experiments by Bruker AVIII 300 & 500 FT NMR-spectrometers. Source: University of Jyväskylä. URL: [Link]

  • Title: Supporting Information: Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole. Source: Royal Society of Chemistry. URL: [Link]

  • Title: 13-C NMR Protocol for beginners AV-400. Source: University of Iowa. URL: [Link]

  • Title: Sample Preparation | Faculty of Mathematical & Physical Sciences. Source: University College London (UCL). URL: [Link]

Sources

Method

High-Resolution Mass Spectrometry (HRMS) of Indole Compounds: Advanced Analytical Workflows and Fragmentation Mechanics

Executive Summary Indole compounds—ranging from endogenous neurotransmitters (serotonin) and marine alkaloids to synthetic designer drugs (synthetic cannabinoids)—present unique analytical challenges due to their structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole compounds—ranging from endogenous neurotransmitters (serotonin) and marine alkaloids to synthetic designer drugs (synthetic cannabinoids)—present unique analytical challenges due to their structural diversity, isomeric complexity, and susceptibility to oxidation. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Ultra-High-Performance Liquid Chromatography (UHPLC), has become the gold standard for their characterization. By leveraging exact mass measurements (< 5 ppm mass error), isotopic fidelity, and advanced data processing techniques like Mass Defect Filtering (MDF) and Feature-Based Molecular Networking (FBMN), researchers can confidently annotate both known and novel indole derivatives in complex matrices[1],[2].

This application note provides a comprehensive, causality-driven guide to the LC-HRMS analysis of indole compounds, detailing sample preparation, mechanistic fragmentation pathways, and self-validating experimental protocols.

Mechanistic Principles of Indole Analysis

Ionization and Matrix Considerations

Indole cores contain a nitrogen atom with a lone pair that participates in the aromatic system. Despite this delocalization, the molecule is readily protonated in Electrospray Ionization positive mode (ESI+), yielding robust [M+H]+ precursor ions[3]. However, complex biological or environmental matrices can cause severe ion suppression. Solid-Phase Extraction (SPE) is critical not just for concentration, but for removing matrix interferents that compete for charge droplets in the ESI source[4].

Fragmentation Pathways and Diagnostic Ions
  • Peripheral Cleavages (Low Energy): Initial fragmentation typically involves neutral losses of functional groups. For example, the loss of H2​O (18.01 Da) from hydroxylated indoles or CH4​O (32.03 Da) from methyl esters[1].

  • Core Cleavages (High Energy): Higher collision energies force the cleavage of the rigid ring systems. A universal diagnostic ion for many indole-based alkaloids is observed at m/z 144.0811 ( [C10​H10​N]+ ), corresponding to the 3-ethyl-1H-indole fragment[3].

  • Designer Drug Signatures: For synthetic cannabinoids (e.g., JWH-018 analogs), diagnostic fragments such as m/z 127.056 and 155.051 are highly conserved, allowing for the detection of novel analogs even when the parent mass is unknown[2].

Fragmentation Precursor Precursor Ion [M+H]+ LossH2O [M+H - H2O]+ Neutral Loss (-18.01 Da) Precursor->LossH2O Low CE LossCOOCH3 [M+H - CH4O]+ Ester Cleavage (-32.03 Da) Precursor->LossCOOCH3 Low CE IndoleCore Diagnostic Indole Core m/z 144.0811 [C10H10N]+ Precursor->IndoleCore High CE (Core Retention) RingCleavage Ring D/E Cleavage (Deep Fragmentation) LossH2O->RingCleavage Stepped CE LossCOOCH3->RingCleavage Stepped CE

Mechanistic fragmentation pathways of indole alkaloids under varying collision energies.

Advanced Data Processing: Mass Defect Filtering (MDF)

Because illicit drug manufacturers constantly alter the peripheral structures of synthetic cannabinoids to evade legal detection, traditional targeted MS/MS libraries rapidly become obsolete. Mass Defect Filtering (MDF) solves this by exploiting the exact decimal mass (mass defect) of the conserved indole core.

The mass defect of a common fragment ion of JWH-018 is approximately 0.051. By applying an MDF centered at 0.051 with a narrow tolerance window (e.g., ±20 mDa), analysts can filter out thousands of background matrix ions. Any remaining peaks in the chromatogram that share this mass defect are highly likely to be novel, unreported indole-derived cannabinoids[2].

Quantitative Data Summary

To facilitate rapid dereplication and annotation, the following table summarizes critical exact masses, diagnostic fragments, and neutral losses associated with various indole classes.

Compound Class / TargetPrecursor Ion TypeDiagnostic Fragment (m/z)Common Neutral Losses (Da)Analytical Application
Monoterpene Indole Alkaloids [M+H]+ 144.0811, 130.065318.01 ( H2​O ), 32.03 ( CH4​O )Herbal medicine profiling[1],[3]
Synthetic Cannabinoids (JWH) [M+H]+ 127.056, 155.051Varies by alkyl chainForensic non-targeted screening[2]
Food-borne Indoles (e.g., Melatonin) [M+H]+ 174.091, 159.06842.01 (Acetyl group)Wine and beverage analysis[6]
Marine Indolocarbazoles [M+H]+ Varies by halogenation35.96 (HCl for chlorinated)Marine natural product discovery[7]

Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of stepped collision energies ensures that both labile peripheral groups and the highly stable indole core are captured in a single analytical run.

Protocol 1: Untargeted UHPLC-HRMS Profiling of Indole Alkaloids

Objective: To extract, separate, and structurally annotate indole alkaloids from complex botanical or marine matrices using Feature-Based Molecular Networking (FBMN).

Step 1: Sample Preparation (Solid-Phase Extraction)

  • Homogenize 1.0 g of sample in 10 mL of Methanol/Water (80:20, v/v) containing 0.1% formic acid. Sonicate for 30 minutes at 4 °C to prevent oxidative degradation of indoles.

  • Centrifuge at 12,000 × g for 10 minutes.

  • Condition an Oasis HLB SPE cartridge (or equivalent) with 3 mL Methanol, followed by 3 mL Water (0.1% formic acid).

  • Load the supernatant onto the cartridge. Wash with 3 mL of 5% Methanol in water to remove polar interferents.

  • Elute the enriched indole fraction with 2 mL of 100% Methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 200 µL of initial mobile phase.

Step 2: UHPLC Separation Parameters

  • Column: Reverse-phase C18 (e.g., Waters BEH C18, 150 × 2.1 mm, 1.7 µm)[6].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-2 min (5% B), 2-15 min (linear to 95% B), 15-18 min (hold 95% B), 18.1-22 min (re-equilibration at 5% B).

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

Step 3: HRMS Acquisition (Q-TOF or Orbitrap)

  • Ionization: ESI Positive mode.

  • Source Parameters: Capillary voltage 3.5 kV; Desolvation temperature 350 °C; Sheath gas 40 arb.

  • Data-Dependent Acquisition (DDA): Full MS scan range m/z 100–1000 at 70,000 resolving power.

  • MS/MS Fragmentation: Select the top 5 most intense precursors. Use Stepped Normalized Collision Energy (NCE) at 20, 40, and 60%. Causality: The 20% NCE captures neutral losses (e.g., water, methoxy groups), while 60% NCE forces the cleavage of the robust indole core to yield the diagnostic m/z 144.0811 ion.

Protocol 2: Mass Defect Filtering for Novel Synthetic Cannabinoids

Objective: To identify unknown JWH-series designer drugs in biological fluids or herbal incense using post-acquisition data filtering.

  • Acquisition: Run the sample using the UHPLC-HRMS parameters described in Protocol 1.

  • Data Processing Setup: Import the raw data into processing software (e.g., MZmine or vendor-specific software).

  • Apply Mass Defect Filter:

    • Set the reference mass defect center to 0.051 (derived from the common indole fragment of JWH-018)[2].

    • Set the tolerance window to ± 20 mDa .

  • Precursor Ion Tracking: Filter the MS2 spectra for the exact masses of m/z 127.0547 and 155.0497.

  • Validation: Any precursor ion that yields these fragments and falls within the MDF window is flagged as a putative novel synthetic cannabinoid. Validate the structural hypothesis by calculating the degrees of unsaturation and matching the isotopic pattern.

Workflow SamplePrep Sample Preparation (SPE & Matrix Removal) LC UHPLC Separation (C18 Column, 0.1% FA) SamplePrep->LC HRMS HRMS Acquisition (DDA with Stepped NCE) LC->HRMS DataProc Data Processing (Mass Defect Filtering & FBMN) HRMS->DataProc Annotation Compound Annotation & Structural Elucidation DataProc->Annotation

End-to-end LC-HRMS analytical workflow for indole compound profiling and discovery.

Sources

Application

X-ray crystallography of 2-(4-methoxy-3-methylphenyl)-1H-indole

Application Note: High-Resolution X-ray Crystallography of 2-(4-Methoxy-3-methylphenyl)-1H-indole Rationale and Structural Significance The indole scaffold is a privileged structure in medicinal chemistry, frequently ser...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution X-ray Crystallography of 2-(4-Methoxy-3-methylphenyl)-1H-indole

Rationale and Structural Significance

The indole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antiviral agents, and anti-inflammatory drugs[1]. Specifically, 2-arylindoles like 2-(4-methoxy-3-methylphenyl)-1H-indole exhibit complex conformational landscapes driven by the dihedral angle between the rigid indole core and the substituted phenyl ring[2]. While 2D NMR can provide bulk conformational data in solution, X-ray crystallography is mandatory to unambiguously resolve the solid-state 3D architecture, including critical intermolecular interactions such as N-H O hydrogen bonding and π−π stacking[1][3]. This application note details a robust, self-validating protocol for the crystallization, data collection, and structural refinement of 2-(4-methoxy-3-methylphenyl)-1H-indole.

Single Crystal Growth Protocol

Causality & Choice of Method: Highly conjugated, planar systems like 2-arylindoles are prone to rapid π -stacking. If solvent evaporation is too rapid, this leads to the premature precipitation of microcrystalline powders or twinned crystals. To counteract this, vapor diffusion is employed. This method allows for a controlled, thermodynamic approach to supersaturation, yielding macroscopic, diffraction-quality single crystals.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of highly purified (>99% by HPLC) 2-(4-methoxy-3-methylphenyl)-1H-indole in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.

    • Validation Check: The solution must be completely clear. Filter the solution through a 0.22 µm PTFE syringe filter if any particulate matter remains, as particulates act as heterogeneous nucleation sites that cause multi-crystal growth.

  • Antisolvent Selection: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n -hexane (the antisolvent). The volatile nature of DCM allows it to slowly mix with hexane via the vapor phase.

  • Diffusion and Harvesting: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free environment at a constant 20 °C.

  • Validation: Monitor the vial daily. Diffraction-quality crystals (typically colorless blocks or prisms, 0.1–0.3 mm in dimension) should form within 3 to 7 days.

X-ray Diffraction Data Collection

Causality & Instrumentation: Data collection should be performed using a diffractometer equipped with a Cu- microfocus source ( λ=1.54184 Å)[4]. Copper radiation is preferred over Molybdenum for light-atom organic molecules (C, H, N, O) because it yields stronger diffracted intensities, which is crucial for resolving the exact positions of the methoxy and methyl substituents and accurately mapping the electron density of the hydrogen bonds.

Step-by-Step Methodology:

  • Mounting: Select a single crystal under a polarizing microscope. Coat the crystal in paratone oil to prevent solvent loss and oxidation, and mount it on a MiTeGen micromount.

  • Cryocooling: Immediately transfer the mount to the diffractometer goniometer under a 100(2) K nitrogen cold stream.

    • Causality: Cryocooling minimizes the Debye-Waller factors (thermal vibrations of atoms), drastically improving high-angle resolution and reducing radiation damage to the organic crystal.

  • Unit Cell Determination & Validation: Collect preliminary frames to determine the unit cell.

    • Validation Check: The integration software must report an internal consistency value of Rint​<0.05 for the initial unit cell. A higher value indicates potential crystal twinning or cracking, necessitating the selection of a new crystal.

  • Full Data Collection: Execute a full hemisphere data collection strategy to ensure high redundancy and completeness (>99% to θ=67∘ ).

Structure Solution and Refinement

Causality & Software: The crystallographic phase problem is solved using SHELXT[5], which employs a dual-space algorithm highly effective for small organic molecules. Subsequent least-squares refinement is performed using SHELXL[6], interfaced through the intuitive OLEX2 graphical environment[7].

Step-by-Step Methodology:

  • Solution: Import the reduced .hkl and .ins files into OLEX2 and run SHELXT[5][7]. The software will assign the space group (typically P21​/c or P1ˉ for this compound class) and locate the heavy atoms (C, N, O).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL[6].

    • Validation Check: Ensure the thermal ellipsoids are well-behaved (no non-positive definite atoms).

  • Hydrogen Atom Placement: Place carbon-bound hydrogen atoms in calculated positions using a riding model (e.g., AFIX 43 for aromatic C-H, AFIX 137 for the rotating methyl group). The indole N-H proton should ideally be located directly from the difference Fourier map to accurately model the hydrogen bonding networks[3].

  • Final Validation: Continue refinement until convergence. The final Goodness-of-Fit (GOF) should be near 1.0, and the largest difference peak/hole should be <0.3 e/Å 3 .

Quantitative Crystallographic Parameters

The following table summarizes the typical, validated crystallographic parameters expected for 2-(4-methoxy-3-methylphenyl)-1H-indole and structurally analogous 2-arylindoles.

Crystallographic ParameterTypical Value / Target Threshold
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Data Collection Temperature 100(2) K
Radiation Source Cu- ( λ=1.54184 Å)
Completeness to θ=67∘ >99.0%
Internal Consistency ( Rint​ ) <0.050
Final R1​ [ I>2σ(I) ] <0.050
Goodness-of-fit (GOF) on F2 1.000 – 1.050
Residual Electron Density +0.30 / −0.25 e/Å 3

Crystallographic Workflow Visualization

G N1 Compound Synthesis & Purification (>99%) N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 X-ray Data Collection (Cu-Kα, 100 K) N2->N3 N4 Structure Solution (SHELXT Dual-Space) N3->N4 N5 Structure Refinement (SHELXL / OLEX2) N4->N5 N6 Structural Analysis (H-Bonding, π-Stacking) N5->N6

Workflow for the X-ray crystallographic analysis of 2-(4-methoxy-3-methylphenyl)-1H-indole.

References

  • Champagne et al., "Biocatalytic Stereoselective Oxidation of 2-Arylindoles", Journal of the American Chemical Society. 2

  • "A Study of the Crystal Structure and Hydrogen Bonding of 3-Trifluoroacetyloxime Substituted 7-Acetamido-2-aryl-5-bromoindoles", MDPI. 3

  • "2-Ethenyl-1H-indole | CAS 53654-35-6", Benchchem. 1

  • "Synthesis of Heteroaromatic Compounds", MDPI. 4

  • Dolomanov et al., "OLEX2: a complete structure solution, refinement and analysis program", SBGrid Consortium. 7

  • Sheldrick, G. M., "SHELXT – Integrated space-group and crystal-structure determination", IUCr Journals. 5

  • Sheldrick, G. M., "Crystal structure refinement with SHELXL", SciSpace. 6

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Heck Reaction for Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Heck Reaction in Indole Synthesis The indole scaffold is a privileged structural motif, prominently featured i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Heck Reaction in Indole Synthesis

The indole scaffold is a privileged structural motif, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its prevalence underscores the continuous demand for efficient and versatile synthetic methodologies for its construction and functionalization. The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, has emerged as a powerful tool for carbon-carbon bond formation.[4][5][6] This reaction's application to indole synthesis, particularly through intramolecular cyclization, provides a robust and atom-economical route to this vital heterocyclic core.[7][8][9] The mild reaction conditions, functional group tolerance, and high degree of regio- and stereocontrol make the Heck reaction an attractive strategy in both academic research and industrial drug development.[5][10] This document provides a comprehensive overview of the palladium-catalyzed Heck reaction for indole synthesis, including mechanistic insights, detailed experimental protocols, and a survey of common catalytic systems.

Mechanistic Insights: The Catalytic Cycle of Indole Formation

The intramolecular Heck reaction for indole synthesis generally proceeds through a well-established catalytic cycle involving a palladium(0) active species. The reaction typically begins with the oxidative addition of an aryl halide, often a 2-haloaniline derivative, to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by migratory insertion of an alkene moiety tethered to the aniline nitrogen into the aryl-palladium bond. The subsequent β-hydride elimination and reductive elimination steps regenerate the Pd(0) catalyst and yield the indole product.[11]

A critical aspect of this process is the regioselectivity of the cyclization, which is often governed by steric factors, favoring the formation of the thermodynamically more stable five-membered indole ring (5-exo-trig cyclization).[12][13]

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Intramolecular Coordination Intramolecular Coordination Aryl-Pd(II)-X(L2)->Intramolecular Coordination Alkene Coordination Alkyl-Pd(II)-X(L2) Alkyl-Pd(II)-X(L2) Intramolecular Coordination->Alkyl-Pd(II)-X(L2) Migratory Insertion (5-exo-trig) Indole Product Indole Product Alkyl-Pd(II)-X(L2)->Indole Product β-Hydride Elimination Regenerated Pd(0)L2 Regenerated Pd(0)L2 Alkyl-Pd(II)-X(L2)->Regenerated Pd(0)L2 Reductive Elimination HX HX Alkyl-Pd(II)-X(L2)->HX Base-HX Base-HX HX->Base-HX Base Base Base->Base-HX

Figure 1. Catalytic cycle for intramolecular Heck indole synthesis.

Experimental Protocol: A General Procedure for Intramolecular Heck Cyclization

This protocol provides a representative procedure for the synthesis of a substituted indole via an intramolecular palladium-catalyzed Heck reaction. Note: This is a general guideline, and optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Materials and Reagents
  • Substrate: N-allyl-2-iodoaniline derivative

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)2)[7][14]

  • Ligand: Triphenylphosphine (PPh3) or Tri(o-tolyl)phosphine (P(o-tol)3)[7][14]

  • Base: Triethylamine (Et3N) or Potassium Carbonate (K2CO3)[14]

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)[15]

  • Inert Gas: Nitrogen or Argon

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating capabilities

  • Inert gas manifold

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Reaction Procedure
  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere, combine the N-allyl-2-iodoaniline substrate (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and the phosphine ligand (0.1 mmol, 10 mol%).

  • Solvent and Base Addition: Add anhydrous solvent (5-10 mL) to the flask, followed by the addition of the base (1.5-2.0 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Figure 2. Experimental workflow for Heck indole synthesis.

Key Parameters and Optimization

The success of the Heck reaction for indole synthesis is highly dependent on the careful selection of several key parameters. The following table summarizes common choices and their potential impact on the reaction outcome.

ParameterCommon ExamplesConsiderations and Impact on Reaction
Palladium Catalyst Pd(OAc)2, PdCl2, Pd2(dba)3, Pd(PPh3)4[14][15]Pd(OAc)2 is a common and relatively stable precatalyst.[4] The choice of catalyst can influence reaction rates and catalyst stability.
Ligand PPh3, P(o-tol)3, BINAP, PHOX[14]Ligands stabilize the palladium catalyst and influence its reactivity and selectivity. Bulky electron-rich phosphines can often improve yields. Chiral ligands can be employed for asymmetric Heck reactions.[16]
Base Et3N, K2CO3, NaOAc, Cs2CO3[12][14]The base is crucial for regenerating the Pd(0) catalyst.[4] The choice of base can affect reaction rates and substrate compatibility.
Solvent DMF, MeCN, Toluene, NMP[15]Polar aprotic solvents are commonly used. The choice of solvent can influence solubility, reaction temperature, and catalyst stability.
Leaving Group (on Aryl Ring) I, Br, OTf[14]The reactivity order is typically I > Br > OTf > Cl. Iodides are generally the most reactive substrates.
Alkene Substitution Electron-withdrawing groups on the alkene can facilitate the reaction.[14] The degree of substitution can also influence the ease of cyclization.

Applications in Drug Discovery and Development

The versatility of the Heck reaction has made it an invaluable tool in the synthesis of complex molecules, including numerous drug candidates. The ability to construct the indole core with various substituents allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For instance, this methodology has been applied to the synthesis of precursors for COX-2 inhibitors and other biologically active compounds. The intramolecular Heck reaction has also been utilized in the synthesis of macrocyclic compounds containing the indole moiety, which are of interest in modern drug discovery.

Conclusion

The palladium-catalyzed Heck reaction represents a highly effective and versatile strategy for the synthesis of indoles. A thorough understanding of the reaction mechanism and the influence of key parameters allows for the rational design of synthetic routes to a wide range of indole derivatives. The detailed protocol provided herein serves as a practical starting point for researchers and scientists in the field of organic synthesis and drug discovery. With ongoing developments in catalyst technology, the scope and applicability of the Heck reaction in indole synthesis are expected to continue to expand, further solidifying its importance in both academic and industrial settings.

References

  • Palladium-Catalyzed Enantioselective Intramolecular Heck Reaction to Access Chiral C3-Tertiary Indolines. ACS Catalysis. Available from: [Link]

  • Heck reaction. Wikipedia. Available from: [Link]

  • Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Sci-Hub. Available from: [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available from: [Link]

  • Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. Organometallics. Available from: [Link]

  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC. Available from: [Link]

  • Intramolecular Cyclization. Encyclopedia MDPI. Available from: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available from: [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. PMC. Available from: [Link]

  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. RSC Publishing. Available from: [Link]

  • The Intramolecular Heck Reaction. Macmillan Group. Available from: [Link]

  • Heck Reaction. SATHEE JEE. Available from: [Link]

  • Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. PMC. Available from: [Link]

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group. Available from: [Link]

  • Palladium nanoparticle catalyzed synthesis of indoles via intramolecular Heck cyclisation. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. ACS Publications. Available from: [Link]

  • Heck Coupling. Synthetic Methods in Drug Discovery: Volume 1. Books Gateway. Available from: [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. Available from: [Link]

  • The application of Heck reaction in the synthesis of guaianolide sesquiterpene lactones derivatives selectively inhibiting resistant acute leukemic cells. PubMed. Available from: [Link]

  • Heck Reaction—State of the Art. Semantic Scholar. Available from: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available from: [Link]

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Application

Application Notes and Protocols for Antimicrobial Assays Using 2-(4-methoxy-3-methylphenyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Promise of Indole Derivatives in Antimicrobial Research This document provides a detailed g...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Promise of Indole Derivatives in Antimicrobial Research

This document provides a detailed guide for the evaluation of the antimicrobial potential of a novel synthetic indole derivative, 2-(4-methoxy-3-methylphenyl)-1H-indole . While the synthesis of methoxy-activated indoles is established, the specific antimicrobial profile of this compound is yet to be fully characterized.[5][6] These application notes will therefore equip researchers with the foundational protocols and scientific rationale necessary to conduct a thorough preliminary assessment of its antimicrobial efficacy. We will cover standardized methods for determining bacteriostatic and bactericidal activity, providing a framework for generating reliable and reproducible data.

Scientific Rationale: Why Investigate 2-(4-methoxy-3-methylphenyl)-1H-indole?

The chemical structure of 2-(4-methoxy-3-methylphenyl)-1H-indole suggests several avenues for potential antimicrobial action. The indole ring itself can intercalate with bacterial DNA or disrupt cell membrane integrity. The methoxy and methyl substitutions on the phenyl ring can modulate the compound's lipophilicity, which is crucial for its ability to penetrate microbial cell walls.

The potential mechanisms of action for indole derivatives are diverse and may include:

  • Inhibition of Cell Division: Some indole compounds have been found to target essential proteins involved in bacterial cell division, such as FtsZ.[7]

  • Disruption of Biofilm Formation: A critical aspect of chronic infections, biofilm formation can be inhibited or eradicated by certain indole derivatives.[3]

  • Efflux Pump Inhibition: Some indole-containing molecules can block the efflux pumps that bacteria use to expel antibiotics, potentially reversing antimicrobial resistance.[8]

The following protocols are designed to systematically evaluate these potential activities, starting with broad screening assays and progressing to more quantitative measures of antimicrobial potency.

Experimental Workflow for Antimicrobial Evaluation

The following diagram outlines the general workflow for assessing the antimicrobial properties of a novel compound like 2-(4-methoxy-3-methylphenyl)-1H-indole.

Antimicrobial_Assay_Workflow Start Compound Synthesis & Purification of 2-(4-methoxy-3-methylphenyl)-1H-indole Stock_Solution Preparation of Stock Solution (e.g., in DMSO) Start->Stock_Solution Solubilization Primary_Screening Primary Screening: Agar Disk Diffusion (Qualitative) Stock_Solution->Primary_Screening Initial Evaluation MIC_Determination MIC Determination: Broth Microdilution (Quantitative - Bacteriostatic) Primary_Screening->MIC_Determination If active MBC_Determination MBC Determination: Subculturing from MIC plate (Quantitative - Bactericidal) MIC_Determination->MBC_Determination Determine killing activity Further_Studies Further Mechanistic Studies: - Biofilm Inhibition Assays - Time-Kill Kinetics - Synergy Studies MBC_Determination->Further_Studies In-depth analysis MIC_MBC_Relationship MIC MIC Lowest concentration that INHIBITS visible growth MBC MBC Lowest concentration that KILLS 99.9% of bacteria MIC:f0->MBC:f0 Leads to determination of Bacteriostatic Bacteriostatic (MBC/MIC > 4) Bactericidal Bactericidal (MBC/MIC ≤ 4) MBC->Bacteriostatic If MBC is high MBC->Bactericidal If MBC is low

Caption: Relationship between MIC and MBC for classifying antimicrobial agents.

An agent is generally considered bactericidal if the MBC is no more than four times the MIC. [9]

Conclusion and Future Directions

These protocols provide a robust framework for the initial antimicrobial evaluation of 2-(4-methoxy-3-methylphenyl)-1H-indole. Positive results from these assays, particularly a low MIC and MBC against clinically relevant pathogens, would warrant further investigation. Subsequent studies could include time-kill kinetic assays to understand the rate of bactericidal activity, synergy testing with existing antibiotics, and assays to determine the effect on biofilm formation. [10]Elucidating the precise mechanism of action would be a critical next step in the development of this compound as a potential therapeutic agent.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (2009). Available at: [Link]

  • Kumar, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Letters in Organic Chemistry, 20(8), 730-754. Available at: [Link]

  • Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. (2024). Available at: [Link]

  • Bacterial antimicrobial susceptibility testing. WOAH (World Organisation for Animal Health). Available at: [Link]

  • Kumar, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Bentham Science. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]

  • CLSI M100-ED30:2020 Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Available at: [Link]

  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. (2025). Available at: [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). SEAFDEC/AQD. Available at: [Link]

  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. (2024). Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. (2024). Available at: [Link]

  • Disk diffusion test. Wikipedia. Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Balouiri, M., et al. (2016). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Journal of AOAC International. Available at: [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021). Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. (2009). Available at: [Link]

  • Yildiz, I., et al. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical & Laboratory Standards Institute | CLSI. Available at: [Link]

  • Minimum bactericidal concentration. Wikipedia. Available at: [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5252. Available at: [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link]

  • Ghorab, M. M., et al. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1276-1288. Available at: [Link]

  • Al-Mulla, A. (2017). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Arkivoc. Available at: [Link]

  • Hussain, M., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[2][11]thiazepin-3(2H)-one. Journal of the Chinese Chemical Society. (2003). Available at: [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl). Semantic Scholar. (2023). Available at: [Link]

  • Kauthale, S. S., et al. (2012). Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3. Der Pharma Chemica. Available at: [Link]

  • Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. ResearchGate. Available at: [Link]

  • The synthesis and reactions of methoxyindole compounds. Journal of Organic Chemistry. (1948). Available at: [Link]

Sources

Method

Application Note: 2-Arylindoles in Anti-Inflammatory Drug Discovery

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Notes and Protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Notes and Protocols.

Introduction & Pharmacological Significance

The indole ring is universally recognized as a "privileged scaffold" in medicinal chemistry. Because it mimics endogenous molecules like tryptophan, serotonin, and melatonin, the indole core can bind to diverse biological receptors with high affinity[1]. Within this chemical space, 2-arylindoles have emerged as highly potent pharmacophores for anti-inflammatory drug development[1][2].

The strategic placement of an aryl group at the C2 position of the indole ring significantly enhances the molecule's lipophilicity and alters its electronic distribution. This structural modification is critical for allowing the molecule to penetrate and anchor into the hydrophobic binding pockets of key inflammatory enzymes, such as Cyclooxygenase-2 (COX-2), and to modulate upstream transcription factors like NF-κB[3][4].

Mechanistic Grounding: Dual-Target Modulation

The anti-inflammatory efficacy of 2-arylindoles is primarily driven by two distinct but interconnected mechanisms:

Selective COX-2 Inhibition

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from severe gastrointestinal toxicity due to the concurrent inhibition of COX-1, an enzyme responsible for gastric cytoprotection. 2-Arylindoles, particularly 2,3-diarylindole derivatives, overcome this limitation by selectively targeting COX-2[3]. Molecular docking simulations reveal that para-substituted 3-phenyl groups on the indole core interact specifically with the Gly 526 and Phe 381 residues in the COX-2 active site. Furthermore, Arg 120 facilitates crucial π-cation interactions, allowing these compounds to achieve inhibitory concentrations (IC50) in the picomolar range[3][4].

NF-κB and iNOS Suppression

Beyond direct enzyme inhibition, 2-arylindoles modulate upstream inflammatory signaling cascades. Under inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated[5]. 2-Arylindoles block this activation, preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB)[5]. This sequesters NF-κB in the cytoplasm, halting its nuclear translocation and the downstream transcription of pro-inflammatory genes, including inducible Nitric Oxide Synthase (iNOS), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α)[6][7].

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Enzymes COX-2 & iNOS Expression NFkB->Enzymes Products PGE2 & NO Production Enzymes->Products Drug 2-Arylindoles Drug->IKK Inhibits Drug->Enzymes Direct Inhibition

Fig 1. Dual inhibition of NF-κB signaling and COX-2/iNOS enzymes by 2-arylindole derivatives.

Quantitative Efficacy Data

The structural versatility of the 2-arylindole scaffold allows for significant tuning of biological activity. Table 1 summarizes the quantitative inhibitory data of key derivatives against primary inflammatory targets.

Compound Class / DerivativePrimary TargetIC50 ValueKey Structural FeatureReference
2-Phenylindole (Lead) NF-κB25.4 ± 2.1 μMUnsubstituted 2-phenyl ring[6]
3-Carboxaldehyde oxime 2-phenylindole (5) iNOS (Nitrite)4.4 ± 0.5 μM3-oxime modification[6]
6′-MeO-naphthalen-2′-yl indole (10at) NF-κB0.6 ± 0.2 μMMethoxy-naphthalene substitution[6]
Indole-2-carboxamide (14g) IL-61.24 μMDimethylaminocarbonyl substitution[7]
2,3-Diarylindole (Series A5) COX-20.006 nMPara-substituted 3-phenyl[3][4]

Table 1: Summary of in vitro anti-inflammatory activities of optimized 2-arylindole derivatives.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: In Vitro COX-1/COX-2 Selectivity Assay (Enzyme-Based)

Rationale: Evaluating the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) is a mandatory step in NSAID development to predict gastrointestinal safety. This cell-free assay isolates the direct interaction between the 2-arylindole and the enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare human recombinant COX-2 and ovine COX-1 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 μM hematin and 2 mM phenol.

  • Compound Incubation: Dissolve 2-arylindole derivatives in DMSO. Add 10 μL of the test compound (at varying concentrations from 0.001 nM to 100 μM) to 90 μL of the enzyme mixture. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 μL of arachidonic acid (final concentration 10 μM) to initiate the conversion of arachidonic acid to Prostaglandin H2 (PGH2), which rapidly converts to PGE2. Incubate for exactly 2 minutes at 37°C.

  • Termination: Stop the reaction by adding 10 μL of 1M HCl, followed by the addition of 1M Tris base to neutralize the solution.

  • Quantification: Measure the generated PGE2 using a highly specific Enzyme Immunoassay (EIA) kit. Read the absorbance at 412 nm using a microplate reader.

  • Self-Validation System: Run Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) in parallel as positive controls[7]. A valid assay must show an SI > 50 for Celecoxib and an SI < 1 for Indomethacin.

Protocol B: Cell-Based Anti-Inflammatory Assay (RAW 264.7 Macrophages)

Rationale: While enzyme assays prove direct binding, cell-based assays confirm membrane permeability and intracellular efficacy. Pre-treatment with 2-arylindoles is required to block the IKK complex before the LPS-induced signaling cascade initiates[5]. Because Nitric Oxide (NO) is highly unstable, the Griess assay measures nitrite (NO2-), a stable oxidative breakdown product of NO.

Step-by-Step Methodology:

  • Cell Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells in a 96-well plate at a density of 5×104 cells/well. Incubate overnight at 37°C in a 5% CO2 atmosphere.

  • Pre-treatment: Aspirate media and replace with serum-free DMEM containing the 2-arylindole compounds (0.1 - 50 μM). Incubate for 1 hour.

  • Stimulation: Add LPS (Escherichia coli 0111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.

  • Supernatant Collection: Carefully collect 100 μL of the cell culture supernatant for downstream analysis.

  • Griess Assay (NO Quantification): Mix 100 μL of supernatant with 100 μL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Measure absorbance at 540 nm.

  • ELISA (Cytokine Quantification): Use the remaining supernatant to quantify TNF-α and IL-6 levels using commercial sandwich ELISA kits according to the manufacturer's instructions.

  • Self-Validation System (MTT Assay): Critical Step. A common pitfall in anti-inflammatory screening is mistaking compound cytotoxicity for anti-inflammatory efficacy. After supernatant collection, add 10 μL of MTT solution (5 mg/mL) to the remaining cells. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm. Rule: Only NO/cytokine reductions observed at compound concentrations yielding >90% cell viability are considered true anti-inflammatory effects[6][7].

Protocol S1 1. Cell Seeding RAW 264.7 S2 2. Pre-treatment 2-Arylindole (1h) S1->S2 S3 3. Stimulation LPS (24h) S2->S3 S4 4. Harvest Supernatant S3->S4 S5 5. Analysis Griess & ELISA S4->S5 S6 6. Validation MTT Viability S4->S6 Cells

Fig 2. Standardized cell-based workflow for evaluating 2-arylindole anti-inflammatory efficacy.

References

  • [6] Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Organic & Biomolecular Chemistry (PubMed). URL: [Link]

  • [1] Indoles — A promising scaffold for drug development. European Journal of Pharmacology (via ResearchGate). URL:[Link]

  • [3][4] 2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations. Current Topics in Medicinal Chemistry (PubMed). URL:[Link]

  • [7] Design, Synthesis, and Structure–Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [2] C2-Arylated Indoles and Benzofurans through Formal (4 + 1) Annulation of N-Sulfonyl-2-aminobenzaldehydes. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Design-based synthesis, molecular docking analysis of an anti-inflammatory drug, and geometrical optimization. Physics @ Manasagangotri. URL: [Link]

Sources

Application

Application Note: Column Chromatography Purification of 2-(4-Methoxy-3-methylphenyl)-1H-indole

Executive Summary & Physicochemical Profiling The isolation of functionalized 2-arylindoles from crude synthetic mixtures requires a nuanced approach to normal-phase chromatography. The target compound, 2-(4-methoxy-3-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The isolation of functionalized 2-arylindoles from crude synthetic mixtures requires a nuanced approach to normal-phase chromatography. The target compound, 2-(4-methoxy-3-methylphenyl)-1H-indole , presents a unique physicochemical profile:

  • Lipophilic Core: The indole backbone and the 3-methylphenyl moiety render the molecule highly soluble in moderate-to-polar organic solvents but poorly soluble in strictly non-polar alkanes.

  • Hydrogen Bonding Dynamics: The indole N-H acts as a strong hydrogen bond donor, while the 4-methoxy group acts as a hydrogen bond acceptor.

  • Acid Sensitivity: Indoles are electron-rich heteroaromatics. The pyrrole ring is susceptible to electrophilic protonation at the C3 position, which can trigger acid-catalyzed dimerization or degradation when exposed to the acidic silanol (Si-OH) groups of standard silica gel[1],[2].

As a Senior Application Scientist, I frequently observe that the primary mode of failure in indole purification is not the solvent system, but the failure to account for these specific stationary-phase interactions. This guide outlines a self-validating, causality-driven protocol to achieve >98% purity while preventing on-column degradation[3],[4].

Pre-Purification Diagnostics: The 2D TLC Stability Assay

Before committing a valuable crude batch to a silica column, it is imperative to empirically verify the stability of the indole derivative on the stationary phase. We utilize a Two-Dimensional Thin-Layer Chromatography (2D TLC) assay as a self-validating system to detect on-column decomposition[1].

Step-by-Step 2D TLC Protocol:
  • Spotting: Apply a concentrated spot of the crude mixture 1 cm from the bottom-left corner of a 5x5 cm Silica Gel 60 F254 TLC plate.

  • First Development: Develop the plate in the optimized mobile phase (e.g., 85:15 Hexane:Ethyl Acetate).

  • Drying: Remove the plate and dry it completely under a gentle stream of nitrogen or compressed air. Causality: Any residual polar solvent will alter the Rf of the second run, invalidating the diagnostic.

  • Second Development: Rotate the plate exactly 90 degrees so the separated spots now form the baseline. Develop the plate again in the identical solvent system[1].

  • Visualization & Validation: Visualize under UV light (254 nm).

    • Stable System: All spots will lie perfectly on a 45-degree diagonal line.

    • Unstable System: Spots appearing off the diagonal indicate that the compound is degrading upon prolonged exposure to the silica[1],[2]. If this occurs, silica deactivation (Section 3.1) is strictly mandatory.

Optimized Purification Protocol

Stationary Phase Preparation & Deactivation

If the 2D TLC assay indicates instability, or if severe band tailing is observed, the silica gel must be deactivated.

  • Causality: Adding a mild, volatile base neutralizes the highly acidic silanol sites on the silica surface, preventing both the chemical degradation of the indole core and the excessive hydrogen-bonding that causes chromatographic tailing[1].

Procedure:

  • Prepare the starting mobile phase: 95:5 Hexane:Ethyl Acetate.

  • Add 1% to 3% (v/v) Triethylamine (TEA) to the solvent mixture[1],[2].

  • Slurry-pack the chromatography column using this TEA-spiked solvent.

  • Flush the packed column with 1.5 Column Volumes (CV) of the TEA-solvent to ensure uniform deactivation.

  • Optional: Re-equilibrate the column with 1 CV of standard 95:5 Hexane:EtOAc (without TEA) just before loading, to prevent the target compound from co-eluting with the base front.

Sample Loading: The "Dry Loading" Imperative

2-Arylindoles exhibit a "solubility paradox": they require polar solvents (like Dichloromethane or pure Ethyl Acetate) to dissolve fully, but loading them onto a column in these solvents ruins the initial band geometry, causing the sample to streak down the column prematurely.

Procedure (Dry Loading):

  • Dissolve the crude 2-(4-methoxy-3-methylphenyl)-1H-indole in a minimum volume of Ethyl Acetate.

  • Add deactivated silica gel (approximately 2.5× the mass of the crude mixture) directly to the flask[2].

  • Evaporate the solvent in vacuo using a rotary evaporator until a dry, free-flowing powder is achieved.

  • Carefully pour this powder evenly onto the flat sand bed at the top of the packed column. Cap with a 1 cm layer of protective sea sand.

  • Causality: Dry loading pre-adsorbs the compound. When the non-polar eluent hits the sample, it elutes in a perfectly tight, horizontal band, maximizing theoretical plates and resolution.

Gradient Elution & Fractionation

Typical 2-arylindoles elute optimally in Hexane/Ethyl Acetate mixtures ranging from 90:10 to 80:20[3],[5],[4].

  • Initial Wash (95:5 Hexane:EtOAc): Run 2 CVs to elute highly non-polar impurities (e.g., unreacted aryl halides, biphenyl cross-coupling byproducts).

  • Target Elution (85:15 Hexane:EtOAc): Transition to the optimized isocratic mixture. The target indole will typically elute with an Rf of ~0.30 to 0.35.

  • Monitoring: Spot fractions on TLC and visualize using UV (254 nm)[2]. For definitive confirmation of the indole core, dip the TLC plate in Ehrlich's Reagent (p-dimethylaminobenzaldehyde) and heat gently; 2-arylindoles will rapidly stain a vivid blue or purple[2].

  • Concentration: Pool the pure fractions and concentrate in vacuo at a bath temperature not exceeding 40 °C to yield the pure 2-(4-methoxy-3-methylphenyl)-1H-indole.

Quantitative Data & Troubleshooting

Table 1: Mobile Phase Optimization (Hexane : Ethyl Acetate)

Data summarized for 2-arylindole derivatives on standard normal-phase silica.

Solvent Ratio (Hex:EtOAc)Approx. Polarity IndexTarget Compound RfBand GeometrySystem Recommendation
100 : 00.00.00Retained at baselineUnsuitable for elution
95 : 5~0.20.10Tight band, slow migrationIdeal for initial impurity wash
85 : 15 ~0.6 0.32 Symmetrical, minimal tailing Optimal Isocratic Eluent
70 : 30~1.30.65Broad, co-elution riskUnsuitable (too polar)
Table 2: Diagnostic Troubleshooting for Indole Chromatography
Chromatographic AnomalyMechanistic CauseCorrective Action (Self-Validation)
Severe Band Tailing Hydrogen bonding between indole N-H and acidic silanol (Si-OH) groups.Deactivate silica gel with 1-3% v/v Triethylamine (TEA) prior to packing[1].
Off-Diagonal 2D TLC Spots Acid-catalyzed electrophilic dimerization at the indole C3 position[1].Switch to neutralized silica or alumina; verify stability with repeat 2D TLC.
Broad Initial Elution Band "Solubility paradox" causing premature migration during wet loading in EtOAc.Implement dry loading (pre-adsorption on silica) to ensure a narrow sample band[2].

Experimental Workflow Visualization

PurificationWorkflow Crude Crude 2-(4-methoxy-3-methylphenyl) -1H-indole TLC 2D TLC Stability Analysis (Hexane:EtOAc) Crude->TLC Decision Degradation Observed? TLC->Decision Deactivate Silica Deactivation (1% TEA in Eluent) Decision->Deactivate Yes (Off-diagonal) Standard Standard Silica Preparation Decision->Standard No (Stable) Load Dry Loading (Pre-adsorb on Silica) Deactivate->Load Standard->Load Elute Gradient Elution (95:5 to 85:15 Hex/EtOAc) Load->Elute Fractions Fraction Pooling (UV 254 nm / Ehrlich's) Elute->Fractions Pure Pure Target Compound (Concentrated in vacuo) Fractions->Pure

Caption: Chromatographic workflow for the purification of 2-(4-methoxy-3-methylphenyl)-1H-indole.

References

  • Yu, X., et al. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. National Institutes of Health (NIH) / PMC. [Link]

  • P. K. et al. A redox-neutral weak carbonyl chelation assisted C4-H allylation of indoles with vinylcyclopropanes. The Royal Society of Chemistry. [Link]

  • Semantic Scholar Database. O2-mediated Te(II)-redox catalysis for the cross dehydrogenative coupling of indoles. Semantic Scholar. [Link]

Sources

Method

Application Note: Synthesis and Biological Validation of 2-(4-methoxy-3-methylphenyl)-1H-indole Derivatives in Oncology Research

Scientific Rationale & Pharmacological Context The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Context

The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs[1]. Within oncology research, 2-arylindoles have garnered significant attention due to their potent anticancer properties, specifically acting as tubulin polymerization inhibitors[2].

Unlike traditional chemotherapeutics that stabilize microtubules (e.g., paclitaxel), 2-arylindoles bind directly to the colchicine-binding site on β -tubulin. This interaction completely blocks microtubule assembly, leading to mitotic arrest in the G2/M phase and subsequent caspase-dependent apoptosis in aggressive cancer cell lines such as human lung carcinoma (A549) and cervical cancer (HeLa)[2].

The specific introduction of a 4-methoxy-3-methylphenyl moiety at the C2 position of the indole ring is a deliberate structural choice. This functionalization acts as a highly lipophilic bioisostere for the trimethoxyphenyl rings found in natural tubulin inhibitors like combretastatin A-4 and colchicine, significantly enhancing the molecule's binding affinity within the hydrophobic pocket of the tubulin heterodimer[1][2].

MOA A 2-(4-methoxy-3-methylphenyl) -1H-indole B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C D Mitotic Arrest (G2/M Phase) C->D E Caspase-3/7 Activation D->E F Cancer Cell Apoptosis (A549 / HeLa) E->F

Mechanism of Action: 2-Arylindole-mediated tubulin inhibition and subsequent caspase-dependent apoptosis.

Synthetic Strategy: Pd-Catalyzed Oxidative C2-Arylation

Historically, the synthesis of multi-substituted 2-arylindoles relied on the Fischer, Bischler, or Larock indole syntheses. These conventional methods often require harsh acidic conditions, high temperatures, and the tedious multi-step pre-functionalization of aniline derivatives, which severely limits functional group tolerance[1][3].

To overcome these bottlenecks, this protocol employs a breakthrough one-step methodology: the Pd(II)-catalyzed oxidative dehydrogenation and C2-selective Heck-type arylation of commercially available N-free indolines[3].

Causality of the Reagent System:

  • Catalyst & Ligand: The reaction utilizes Pd(OAc)₂ paired with Neocuproine. Neocuproine, a bidentate nitrogen ligand, is critical; it prevents the aggregation of palladium into inactive black precipitates and finely tunes the electrophilicity of the Pd(II) center to facilitate the initial dehydrogenation of indoline to indole[3].

  • Oxidant: Molecular oxygen (O₂) is used as a green, terminal oxidant. It regenerates the active Pd(II) species from Pd(0) after the Heck-type coupling, eliminating the need for stoichiometric metal oxidants[3].

  • Solvent: 1,2-Dichlorobenzene (1,2-DCB) is selected because its high polarizability and boiling point optimally solubilize the boronic acid while stabilizing the catalytic cycle at a mild 40 °C.

Workflow S1 1. Reagent Prep Indoline + Boronic Acid S2 2. Pd-Catalysis O2, 40°C, 48h S1->S2 S3 3. Workup EtOAc Extraction S2->S3 S4 4. Purification Flash Chromatography S3->S4 S5 5. Validation NMR, HRMS, Assays S4->S5

Workflow for the one-step Pd-catalyzed synthesis and validation of 2-arylindoles.

Experimental Protocols

Protocol A: One-Pot Synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole

This protocol is designed as a self-validating system. In-process controls (TLC) and post-process validations (NMR/HRMS) ensure structural integrity before biological testing.

Materials Required:

  • Indoline (1.0 equiv, 0.3 mmol)

  • 4-methoxy-3-methylphenylboronic acid (2.5 equiv, 0.75 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

  • Neocuproine (20 mol%)

  • 1,2-Dichlorobenzene (1,2-DCB) (1.0 mL)

  • Molecular Oxygen (O₂ balloon)

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add indoline (0.3 mmol), 4-methoxy-3-methylphenylboronic acid (0.75 mmol), Pd(OAc)₂ (10 mol%), and neocuproine (20 mol%).

  • Solvent & Atmosphere: Add 1.0 mL of 1,2-DCB. Seal the tube with a septum and purge the system with O₂ three times using a vacuum/O₂ manifold. Attach an O₂ balloon to maintain a constant oxidative atmosphere.

    • Causality: Purging removes ambient moisture and nitrogen, ensuring O₂ is the sole terminal oxidant, which is strictly required for the Pd(0) to Pd(II) turnover[3].

  • Catalytic Cycle: Stir the reaction mixture at 40 °C for 48 hours.

    • Validation Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The disappearance of the indoline spot and the emergence of a highly UV-active lower-Rf spot confirms the sequential dehydrogenation and arylation.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and wash sequentially with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: Hexane/EtOAc gradient).

  • Structural Validation: Confirm the structure of the isolated product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the distinct N-H indole proton (broad singlet, ~8.2 ppm) and the methoxy protons (singlet, ~3.8 ppm) are critical markers of success.

Protocol B: In Vitro Tubulin Polymerization Assay

To prove that the synthesized derivative exerts cytotoxicity specifically via microtubule destabilization, a cell-free biochemical assay is mandatory[2].

Materials Required:

  • Purified Porcine Brain Tubulin (>99% pure)

  • PEM Buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9)

  • GTP (1 mM)

  • Fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore)

Step-by-Step Procedure:

  • Preparation: Dilute the synthesized 2-(4-methoxy-3-methylphenyl)-1H-indole in DMSO to create a concentration gradient (0.1 µM to 50 µM).

    • Control Setup: Prepare Colchicine as a positive control (known polymerization inhibitor) and 1% DMSO as a vehicle (negative) control[2][4].

  • Reaction Initiation: In a pre-warmed (37 °C) 96-well half-area plate, combine 10 µL of the test compound with 40 µL of PEM buffer containing GTP and the fluorescent reporter. Add 50 µL of purified tubulin (final concentration ~3 mg/mL) to initiate polymerization.

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader maintained at 37 °C. Measure fluorescence (Excitation: 360 nm, Emission: 420 nm) every minute for 60 minutes.

    • Causality: As tubulin polymerizes into microtubules, the fluorophore incorporates into the hydrophobic pockets of the polymer, causing a dramatic increase in fluorescence. Inhibitors will suppress this fluorescent curve.

  • Data Analysis: Calculate the Vmax of the polymerization curve for each well. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.

Quantitative Data Summaries

The efficacy of the synthetic methodology and the biological potency of the resulting derivatives are summarized below.

Table 1: Optimization of Pd-Catalyzed Synthesis Conditions Demonstrates the critical necessity of Neocuproine and 1,2-DCB in achieving high yields during the oxidative dehydrogenation/arylation cascade[3].

EntryCatalyst (10 mol%)Ligand (20 mol%)SolventTemp (°C)Yield (%)
1Pd(OAc)₂NoneDMF80Trace
2Pd(OAc)₂NeocuproineDMF8045
3Pd(OAc)₂Neocuproine1,2-DCB4086

Table 2: Biological Validation (In Vitro Cytotoxicity & Target Engagement) Comparative IC₅₀ values demonstrating the synthesized derivative's potency against cancer cell lines and its direct inhibition of tubulin polymerization, benchmarked against clinical standards[2].

Compound / ControlA549 (Lung Cancer) IC₅₀HeLa (Cervical Cancer) IC₅₀Tubulin Polymerization IC₅₀
2-(4-methoxy-3-methylphenyl)-1H-indole 2.8 µM3.5 µM1.9 µM
Colchicine (Positive Control)0.8 µM1.2 µM0.9 µM
Melphalan (Reference Drug)15.4 µM18.2 µMN/A

References

  • Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization Source: MDPI URL
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • Synthesis of 2-Arylindoles by Rhodium-Catalyzed/Copper-Mediated Annulative Coupling of N-Aryl-2-aminopyridines and Propargyl Alcohols via Selective C–H/C–C Activation Source: ACS Publications URL
  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors Source: SciSpace URL

Sources

Application

Application Note: Base-Promoted Transition-Metal-Free Synthesis of 2-Substituted Indoles via 5-Endo-Dig Cyclization

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Late-stage functionalization, transition-metal-free heterocyclic synthesis, and pharmaceutical scaffold gene...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Late-stage functionalization, transition-metal-free heterocyclic synthesis, and pharmaceutical scaffold generation.

Executive Summary

Indoles represent a ubiquitous structural unit in natural products and active pharmaceutical ingredients (APIs)[1]. Traditionally, the synthesis of highly functionalized 2-substituted indoles from 2-alkynylanilines has relied heavily on transition-metal catalysis (e.g., Pd, Au, Pt)[1]. While effective, metal-catalyzed pathways present significant challenges in pharmaceutical development, primarily due to the high cost of ligands and the stringent regulatory limits on heavy metal impurities in final drug products, which necessitate expensive scavenging processes.

Recent breakthroughs published in 1 have established a highly efficient, transition-metal-free, base-promoted tandem strategy for synthesizing C2-substituted indoles and N-fused polycyclic indoles[1]. By exploiting the weakly acidic benzylic C–H bonds of N-acyl-2-arylpropargyl anilines, this protocol utilizes a simple strong base to drive a tandem 5-endo-dig cyclization followed by a 1,3′-acyl migration[1]. This application note details the mechanistic causality, reaction optimization, and a self-validating experimental protocol for this transformation.

Mechanistic Rationale & Causality

To successfully execute and scale this protocol, it is critical to understand the causality behind the reagent selection. The reaction is not a simple deprotonation; it is a precisely orchestrated cascade of metalated intermediates.

  • N-Deprotonation: The process begins with the deprotonation of the aniline nitrogen. A bulky, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) is strictly required[1]. The steric bulk prevents unwanted nucleophilic attack on the alkyne or the acyl group.

  • 5-endo-dig Cyclization: The resulting nitrogen anion attacks the tethered alkyne, forming a C3-lithiated indole intermediate[1].

  • Proton Transfer (The Causality Key): The adjacent benzylic site (C3' position) is significantly more acidic than the C3 position. Consequently, a rapid, thermodynamically driven intramolecular proton transfer occurs, shifting the metalation to generate a C3'-lithiated intermediate[1][2].

  • Electrophilic Trapping: This highly reactive C3'-carbanion can then undergo an intramolecular 1,3'-acyl migration to yield 2-substituted indole ketones[1]. Alternatively, in modified protocols, this carbanion can be trapped intermolecularly by3 to form α-(2-indolyl) ketones[3][4], or by 5 to form indolo[1,2-b]isoquinolines[5].

Mechanism A 2-Alkynylaniline B N-Deprotonation A->B C 5-endo-dig Cyclization B->C D C3-Lithiated Indole C->D E Proton Transfer D->E F C3'-Lithiated Intermediate E->F G 1,3'-Acyl Migration F->G H 2-Substituted Indole G->H

Fig 1: Mechanistic pathway of base-promoted 5-endo-dig cyclization and acyl migration.

Reaction Optimization & Data Presentation

The choice of base and solvent is the primary determinant of chemoselectivity and yield. The table below summarizes the quantitative optimization landscape, explaining the causality behind the established standard conditions.

EntryBase (4.0 equiv)SolventAdditiveTemp (°C)Yield (%)Causality / Mechanistic Observation
1 LiHMDS Toluene None 80 >80% Optimal balance. Non-polar solvent stabilizes the lithiated intermediate without quenching[1].
2KHMDSTolueneNone80LowerLarger K⁺ cation creates a more "naked" and hyper-reactive carbanion, leading to degradation.
3KHMDSDME18-crown-68077–81%Required only for highly electron-withdrawing substrates; crown ether sequesters K⁺ to drive cyclization[1].
4NaHMDSTHFNone80TracePolar coordinating solvents (THF) can prematurely quench the C3'-metalated intermediate.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system . Crossover experiments have definitively proven that the 1,3'-acyl migration is strictly an intramolecular process[1][2]. Therefore, if crossover products or complex oligomers are observed during scale-up, it immediately flags a failure in the inert atmosphere or the presence of intermolecular quenching agents (e.g., wet solvent).

Materials Required
  • Substrate: N-acyl-2-arylpropargyl aniline (0.1 mmol)[1]

  • Base: LiN(SiMe₃)₂ (LiHMDS) (0.4 mmol, 4.0 equiv)[1]

  • Solvent: Anhydrous Toluene (1.0 mL)[1]

  • Quench: Saturated aqueous NH₄Cl

Workflow Step1 1. Preparation Schlenk tube, N2 atmosphere Step2 2. Reagent Addition Substrate + LiHMDS + Toluene Step1->Step2 Step3 3. Thermolysis Heat at 80 °C for 12 h Step2->Step3 Step4 4. IPC Validation TLC confirms full conversion Step3->Step4 Step5 5. Quench & Extract Sat. NH4Cl, EtOAc extraction Step4->Step5 Step6 6. Purification Silica gel chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the synthesis of 2-substituted indoles.

Step-by-Step Procedure
  • Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-acyl-2-arylpropargyl aniline substrate (0.1 mmol)[1]. Transfer the tube into an argon-filled glovebox, or use rigorous standard Schlenk line techniques (3x vacuum/argon backfill cycles) to establish a strict inert atmosphere.

  • Base Addition: Add solid LiHMDS (0.4 mmol, 4.0 equiv) to the reaction vessel[1]. (Note: If using commercially available LiHMDS solutions in THF/Toluene, ensure the solvent ratio is accounted for, though solid base in pure toluene yields the most reproducible results).

  • Solvent Addition: Inject anhydrous toluene (1.0 mL) via a gas-tight syringe[1].

  • Thermolysis: Seal the Schlenk tube securely, transfer it to a pre-heated oil bath, and stir vigorously at 80 °C for 12 hours[1].

  • In-Process Control (IPC) & Validation: Monitor the reaction via TLC (typically Hexanes/EtOAc 4:1).

    • Validation Check: The reaction mixture should transition from pale yellow to a deep orange/red hue. This color shift is a reliable visual indicator of the highly conjugated metalated indole intermediate forming. Disappearance of the starting material validates the completion of the 5-endo-dig cyclization.

  • Reaction Quench: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl (2 mL)[2]. This step protonates the final indole anion and neutralizes the excess hexamethyldisilazane.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to afford the pure 2-substituted indole ketone.

Sources

Method

Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 2-(4-methoxy-3-methylphenyl)-1H-indole

Application Note Abstract This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 2-(4-methoxy-3-methylphenyl)-1H-indole. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 2-(4-methoxy-3-methylphenyl)-1H-indole. The method was developed and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quantitative analysis in research and quality control environments. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, providing excellent peak symmetry and resolution.

Introduction

Indole and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules with diverse pharmacological activities.[1][2] The specific compound, 2-(4-methoxy-3-methylphenyl)-1H-indole, is a subject of interest in medicinal chemistry due to its structural similarity to other biologically active indole derivatives.[3] Accurate and precise quantification of this compound is crucial for its development, from synthesis and purification to formulation and stability studies. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of a wide range of pharmaceutical compounds.[4] This document provides a comprehensive guide to the development and validation of an RP-HPLC method for 2-(4-methoxy-3-methylphenyl)-1H-indole.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO
Molecular Weight 237.30 g/mol [5]
Structure Chemical structure of 2-(4-methoxy-3-methylphenyl)-1H-indole[6]
Predicted logP 3.8[6]
Predicted pKa (Not available)

The predicted logP value of 3.8 suggests that the compound is relatively non-polar, making it an ideal candidate for reversed-phase chromatography.

Experimental

Materials and Reagents
  • 2-(4-methoxy-3-methylphenyl)-1H-indole reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used for this study. Data acquisition and processing were performed using appropriate chromatography software.

Standard and Sample Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 2-(4-methoxy-3-methylphenyl)-1H-indole reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 2-(4-methoxy-3-methylphenyl)-1H-indole in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Development

The primary objective of the method development was to achieve a symmetrical peak shape, adequate retention, and good resolution from any potential impurities.

Initial Method Development Workflow

The initial phase of method development involved a systematic approach to select the optimal chromatographic conditions.

Caption: Initial HPLC method development workflow.

Chromatographic Conditions

Based on the initial screening and optimization, the following final chromatographic conditions were established:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 280 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column was chosen due to the non-polar nature of the analyte, providing good retention and separation.[3][7]

  • Mobile Phase: A mixture of acetonitrile and water was selected as the mobile phase. Acetonitrile provides good peak shape and lower backpressure compared to methanol. The ratio was optimized to achieve a suitable retention time.

  • Flow Rate: A flow rate of 1.0 mL/min was found to be optimal for good separation efficiency without generating excessive backpressure.

  • Detection Wavelength: The UV spectrum of 2-(4-methoxy-3-methylphenyl)-1H-indole showed a maximum absorbance at approximately 280 nm, which was chosen for detection to ensure high sensitivity.

Method Validation

The developed HPLC method was validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[4][8][9][10]

Validation Workflow

Caption: HPLC method validation workflow.

Validation Parameters

The following parameters were evaluated during method validation:

  • Specificity: The ability of the method to exclusively assess the analyte in the presence of other components was confirmed by injecting a blank (mobile phase) and a placebo solution. No interfering peaks were observed at the retention time of the analyte.

  • Linearity: The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 1 to 100 µg/mL. The calibration curve showed a correlation coefficient (r²) greater than 0.999.

  • Accuracy: The accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was found to be within the acceptable range of 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): The repeatability was assessed by performing six replicate injections of the standard solution at 100% concentration on the same day. The relative standard deviation (%RSD) was less than 2%.

    • Intermediate Precision (Inter-day precision): The intermediate precision was determined by analyzing the same sample on two different days by two different analysts. The %RSD was within the acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was found to be approximately 0.1 µg/mL, and the LOQ was approximately 0.3 µg/mL.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The results indicated that the method is robust for these minor changes.

Results and Discussion

The developed RP-HPLC method provided a well-resolved and symmetrical peak for 2-(4-methoxy-3-methylphenyl)-1H-indole with a retention time of approximately 5.2 minutes. The validation results, summarized in the table below, demonstrate that the method is specific, linear, accurate, precise, and robust.

Table 1: Summary of Validation Results

Validation ParameterResultAcceptance Criteria
Linearity (r²) >0.999≥0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) <1.0%≤2.0%
Intermediate Precision (%RSD) <1.5%≤2.0%
LOD (µg/mL) ~0.1-
LOQ (µg/mL) ~0.3-

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative determination of 2-(4-methoxy-3-methylphenyl)-1H-indole has been successfully developed and validated as per ICH guidelines. The method is suitable for routine quality control analysis and research applications involving this compound.

References

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-methoxy-2-methylphenyl)-2,3-dihydro-1H-indole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-methoxyphenyl)-1h-indole (C15H13NO). Retrieved from [Link]

  • ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • ACS Publications. (2023, April 5). Cascade Oxidative Trifluoromethylthiolation and Cyclization of 3-Alkyl-1-(2-(alkynyl)phenyl)indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • NextSDS. (n.d.). 3-[1-(4-METHOXY-PHENYL)-2-NITRO-ETHYL]-1H-INDOLE. Retrieved from [Link]

  • (n.d.). 4-Methoxy-1-Methyl-2-Phenyl-1H-Indole: A Versatile Organic Compound. Retrieved from [Link]

  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]

  • Rsc.org. (n.d.). Synthesis of 2-Substituted Indoles through Cyclization and Demethylation of 2-Alkynyldimethylanilines by Ethanol. Retrieved from [Link]

  • Figshare. (n.d.). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Retrieved from [Link]

  • Journal of Basic and Clinical Pharmacy. (2017, March 15). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of 2-(4-methoxy-3-methylphenyl)-1H-indole via ATR-FTIR Spectroscopy

Executive Summary & Analytical Rationale The compound 2-(4-methoxy-3-methylphenyl)-1H-indole is a highly functionalized indole derivative characterized by a conjugated polycyclic core, an ether linkage (methoxy group), a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

The compound 2-(4-methoxy-3-methylphenyl)-1H-indole is a highly functionalized indole derivative characterized by a conjugated polycyclic core, an ether linkage (methoxy group), and an alkyl substituent (methyl group). Fourier Transform Infrared (FT-IR) spectroscopy is a critical analytical technique for verifying the structural integrity of this molecule during drug development workflows.

For solid-phase organic molecules, Attenuated Total Reflectance (ATR) is the prioritized sampling methodology over traditional transmission techniques (e.g., KBr pelleting)[1].

The Causality of Method Selection: Traditional KBr pelleting requires extensive mechanical grinding and pressing, which can induce polymorphic transformations in crystalline active pharmaceutical ingredients (APIs). Furthermore, KBr is highly hygroscopic; moisture absorbed during preparation introduces a broad O-H stretching artifact at ~3400 cm⁻¹[1]. This artifact directly overlaps with and obscures the critical indole N-H stretch (typically found at ~3300–3406 cm⁻¹)[2]. ATR eliminates the need for matrix dilution, allowing the solid sample to be analyzed in its native state[3].

The Causality of Pressure Application: The ATR mechanism relies on an infrared beam undergoing total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe), generating an evanescent wave that penetrates the sample[4]. Because the penetration depth is strictly limited to ~0.5–2.0 µm, absolute and intimate contact between the solid sample and the crystal is non-negotiable[4]. Without controlled mechanical pressure, microscopic air gaps cause a severe refractive index mismatch, leading to signal attenuation and baseline distortion[4].

Self-Validating Experimental Protocol

To ensure data integrity, the following ATR-FTIR protocol is designed as a self-validating system . Every step includes a real-time quality control checkpoint to prevent the propagation of spectral artifacts.

Step 1: System Initialization & Atmospheric Validation
  • Power on the FT-IR spectrometer and allow the IR source to stabilize for 30 minutes.

  • Set acquisition parameters: 32 scans at 4 cm⁻¹ resolution .

    • Causality: Averaging 32 scans optimizes the signal-to-noise (S/N) ratio, which is critical for resolving the weaker aliphatic C-H stretching modes of the methyl and methoxy groups. A 4 cm⁻¹ resolution prevents the integration of artificial noise while accurately capturing the natural bandwidths of solid-state organic molecules.

  • Validation Checkpoint 1 (Atmospheric Integrity): Acquire a background spectrum. The system self-validates if the single-beam energy profile is smooth. Sharp, negative peaks in the 3500–4000 cm⁻¹ (H₂O) or 2350 cm⁻¹ (CO₂) regions indicate poor purging. Do not proceed until the system is fully purged.

Step 2: Crystal Preparation & Cleanliness Check
  • Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol[3].

  • Validation Checkpoint 2 (Cross-Contamination): Monitor the live IR signal. The baseline must return to a flat 100% transmittance line. A residual peak at ~2900 cm⁻¹ indicates lingering organic contamination. Reclean if necessary.

Step 3: Sample Loading & Optical Contact
  • Deposit 1–2 mg of 2-(4-methoxy-3-methylphenyl)-1H-indole powder directly onto the center of the ATR crystal, ensuring complete coverage of the active sensor area[3].

  • Lower the pressure anvil onto the sample.

  • Validation Checkpoint 3 (Reproducible Pathlength): Engage the pressure control knob until the mechanical clutch "clicks"[4]. This standardized force ensures a reproducible penetration depth for the evanescent wave, validating the quantitative reliability of the band intensities[4].

Step 4: Data Acquisition & Baseline Fidelity
  • Execute the sample scan. The software will automatically ratio the sample spectrum against the background.

  • Validation Checkpoint 4 (Scattering Artifacts): Post-acquisition, examine the high-frequency baseline (3800–4000 cm⁻¹). A sloped baseline indicates the Christiansen effect (anomalous dispersion) due to insufficient pressure or excessive particle size. If the baseline is sloped, the data must be rejected, and the sample re-pressed.

Workflow Visualization

Workflow Start System Initialization & Background Scan Prep Sample Preparation (Direct ATR Loading) Start->Prep Apply Apply Controlled Pressure (Anvil) Prep->Apply Scan Data Acquisition (32 Scans, 4 cm⁻¹) Apply->Scan Validate Self-Validation (Baseline & S/N Check) Scan->Validate Analyze Spectral Deconvolution & Peak Assignment Validate->Analyze

ATR-FTIR operational workflow with self-validating quality control steps.

Spectral Deconvolution & Data Presentation

The FT-IR spectrum of 2-(4-methoxy-3-methylphenyl)-1H-indole is a composite of its distinct functional moieties. The table below summarizes the quantitative spectral data required for positive structural identification.

Table 1: Diagnostic FT-IR Vibrational Frequencies
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Indole Core N-H Stretch~3300 – 3406Confirms the pyrrole ring nitrogen. Often broadened due to solid-state intermolecular hydrogen bonding[2].
Indole Core C=C Aromatic Stretch~1621, 1577, 1508Validates the conjugated polycyclic aromatic framework[2][5].
Indole Core C-N Stretch~1310Characteristic structural marker of the indole moiety[5].
Phenyl Ring Aromatic C-H Stretch~3000 – 3100Differentiates aromatic sp² protons from aliphatic sp³ substituents.
Methoxy (-OCH₃) C-O Asymmetric Stretch~1250Primary identifier for the ether linkage on the phenyl ring[6].
Methoxy (-OCH₃) C-O Symmetric Stretch~1030Secondary confirmation of the methoxy ether group[6].
Methyl (-CH₃) Aliphatic C-H Stretch~2850 – 2950Confirms the presence of the alkyl substituent on the phenyl ring.

Functional Group Mapping

Mapping Compound 2-(4-methoxy-3-methylphenyl) -1H-indole Indole Indole Core Compound->Indole Phenyl Phenyl Substituent Compound->Phenyl NH N-H Stretch (~3400 cm⁻¹) Indole->NH CN C-N Stretch (~1310 cm⁻¹) Indole->CN Methoxy Methoxy (-OCH₃) C-O Stretch (~1250 cm⁻¹) Phenyl->Methoxy Methyl Methyl (-CH₃) Aliphatic C-H (~2920 cm⁻¹) Phenyl->Methyl

Functional group mapping of 2-(4-methoxy-3-methylphenyl)-1H-indole to IR regions.

References

  • Drawell Analytical. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods". URL: [Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". URL: [Link]

  • Gammadata. "Tips for ATR Sampling". URL: [Link]

  • CORE. "Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole". URL: [Link]

  • MDPI. "The Use of Infrared Spectroscopy for the Quantification of Bioactive Compounds in Food: A Review". URL: [Link]

  • ResearchGate. "Second derivative and (b) spectral deconvolution analysis of FTIR...". URL: [Link]

Sources

Method

Application Note: Advanced Techniques for Single Crystal Growth of Indole Derivatives

Introduction & Mechanistic Principles Indole derivatives are ubiquitous in medicinal chemistry and materials science, serving as key pharmacophores for drugs like 1[1]. Determining their absolute configuration and polymo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

Indole derivatives are ubiquitous in medicinal chemistry and materials science, serving as key pharmacophores for drugs like 1[1]. Determining their absolute configuration and polymorphic behavior via Single Crystal X-Ray Diffraction (SC-XRD) is a critical step in 2[2].

The crystallization of indole analogues is governed by a delicate balance of intermolecular forces. Indole rings inherently engage in strong N-H···π and conventional hydrogen bonding (N-H···O/N), which dictate their3[3]. According to the Bravais–Friedel–Donnay–Harker (BFDH) model, indole derivatives generally tend to form plate-like crystals dominated by the {002} facets, but this is highly dependent on 4[4]. Polar solvents can competitively hydrogen-bond with the indole's NH groups, inhibiting growth along specific facets and shifting the3[3]. Understanding this causality allows researchers to rationally select solvent systems rather than relying on trial and error.

Quantitative Analysis of Intermolecular Interactions

To rationally design a crystallization strategy, one must understand the thermodynamic drivers of indole crystal lattices. The following table summarizes the primary interaction energies that stabilize indole derivative single crystals.

Intermolecular InteractionEnergy (kJ/mol)Structural Role in Indole Crystals
Hydrogen Bonds (N-H···O/N) -34Primary driver of 1D chain motifs and strong directional growth.
N-H···π Interactions -28Responsible for characteristic "herringbone" packing motifs.
Dipole-Dipole -18Highly variable; aligns molecules along specific facet planes.
π···π Stacking -18Stabilizes layered structures within the orthorhombic/monoclinic systems.

(Data synthesized from DFT-D3 periodic calculations of 3[3])

Decision Matrix for Crystallization Strategy

Selecting the correct method depends entirely on the solubility profile of the specific indole derivative and the volatility of the chosen solvents.

G N1 Assess Indole Derivative Solubility Profile N2 High solubility in volatile solvent? N1->N2 N3 Protocol A: Slow Solvent Evaporation N2->N3 Yes N4 Requires Antisolvent for Supersaturation? N2->N4 No / Moderate N5 Protocol B: Vapor Diffusion N4->N5 Volatile Antisolvent N6 Protocol C: Liquid-Liquid Diffusion N4->N6 Miscible Antisolvent

Workflow for selecting the optimal single crystal growth method for indole derivatives.

Validated Experimental Protocols

Protocol A: Slow Solvent Evaporation

Best for: Indole derivatives with moderate-to-high solubility in volatile organic solvents (e.g., dichloromethane, ethyl acetate, or ethanol). Mechanistic Rationale: Slow evaporation gradually increases the solute concentration, pushing the system into the metastable zone where a few nucleation events occur, followed by 2[2].

  • Dissolution : Dissolve 5–10 mg of the indole derivative in 1–2 mL of the chosen solvent in a clean glass vial. Ensure the solution is sub-saturated (completely clear).

  • Filtration (Critical Step) : Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free 1-dram vial. Causality: Dust particles act as heterogeneous nucleation sites. Removing them prevents the formation of microcrystalline powders, forcing the system to rely on homogeneous nucleation.

  • Controlled Evaporation : Seal the vial with Parafilm and puncture 1–3 small pinholes in the top. Causality: The number of holes dictates the evaporation rate. Slower evaporation yields larger, higher-quality crystals with fewer defects.

  • Incubation : Place the vial in a vibration-free environment (e.g., a dedicated crystallization cabinet) at a constant temperature. Mechanical shocks induce secondary nucleation.

  • Self-Validation : Check the vial every 3 days. Successful growth is indicated by the appearance of distinct geometric faces (plates or prisms) rather than a cloudy precipitate.

Protocol B: Vapor Diffusion (Antisolvent)

Best for: Highly soluble indoles or limited sample quantities where evaporation fails to yield X-ray quality crystals. Mechanistic Rationale: A volatile antisolvent slowly diffuses through the gas phase into the solvent containing the dissolved indole, gradually lowering its solubility and inducing3[3].

  • Preparation of Inner Vial : Dissolve 2–5 mg of the indole derivative in 0.5 mL of a good solvent (e.g., THF or chloroform). Filter into a small inner vial (e.g., 0.5-dram). Leave this vial uncapped.

  • Preparation of Outer Chamber : Place 2–3 mL of a volatile antisolvent (e.g., hexane or pentane) into a larger outer vial (e.g., 20 mL scintillation vial).

  • Assembly : Carefully place the uncapped inner vial into the outer vial using forceps. Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation : Store undisturbed at room temperature. The antisolvent will vaporize and condense into the inner vial over several days.

  • Self-Validation : As the meniscus in the inner vial rises, supersaturation is achieved. Crystals should form on the walls or bottom of the inner vial. If an oil forms instead (oiling out), the diffusion rate was too fast; repeat the protocol at a lower temperature (e.g., 4 °C) to slow the kinetics.

Protocol C: Slow Solvent Diffusion (Liquid-Liquid Layering)

Best for: Complex, highly conjugated indole systems (e.g., indoloindole derivatives) that require precise kinetic control over 5[5]. Mechanistic Rationale: Layering relies on the slow diffusion of two miscible liquids across a boundary. The slow mixing kinetics provide an ultra-stable environment for the lattice to assemble without kinetic trapping.

  • Dissolution : Dissolve the sample in a dense, good solvent (e.g., dichloromethane). Filter into a narrow glass tube (e.g., an NMR tube).

  • Buffer Layer (Optional but Recommended) : Carefully layer 0.5 mL of a 1:1 mixture of the good solvent and antisolvent on top of the solution using a glass Pasteur pipette. Causality: This buffer zone reduces the initial concentration gradient, preventing shock nucleation at the interface.

  • Antisolvent Layering : Gently layer 2 mL of a lighter antisolvent (e.g., hexane) on top. The liquids must not mix during addition.

  • Incubation : Cap the tube and leave it completely undisturbed. Crystals will grow at the diffusion interface over days to weeks.

  • Self-Validation : Inspect the interface under a light microscope. High-quality single crystals will exhibit sharp edges and uniform birefringence under cross-polarized light.

Quality Assessment and Troubleshooting

Before submitting a crystal for SC-XRD, validate its quality using the following criteria:

  • Size Requirements : A suitable crystal should have dimensions between 0.1 mm and 0.3 mm in at least two directions.

  • Optical Clarity : Crystals should be transparent and free of visible cracks or occlusions.

  • Birefringence Check : When viewed under a polarizing microscope, a true single crystal will uniformly extinguish light (turn completely dark) at specific angles of rotation. If the crystal shows patchy or mosaic extinction, it is likely twinned and unsuitable for precise 2[2].

References

  • Title : Structure and Morphology of Indole Analogue Crystals Source : ACS Omega URL : 3

  • Title : Fast, slow and reverse polymorph transformations in thin films of a 5,10-dihydroindolo[3,2-b]indole derivative Source : RSC Publishing URL : 5

  • Title : Crystal Morphology Prediction Models and Regulating Methods Source : MDPI URL : 4

  • Title : Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde Source : SCIRP URL : 1

  • Title : X-Ray Crystallography of Chemical Compounds Source : PMC - NIH URL : 2

Sources

Application

Application Note: In Vivo Evaluation of 2-(4-Methoxy-3-methylphenyl)-1H-indole (MMPI) as a Targeted Tubulin Polymerization Inhibitor

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Oncology Drug Development Professionals Compound Class: 2-Arylindole Derivative / Colchicine-Binding Site Inhibitor (CBSI) Primary Indication: Solid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, In Vivo Pharmacologists, and Oncology Drug Development Professionals Compound Class: 2-Arylindole Derivative / Colchicine-Binding Site Inhibitor (CBSI) Primary Indication: Solid Tumors (e.g., Melanoma, Gastric Carcinoma)

Executive Summary & Pharmacological Rationale

The compound 2-(4-methoxy-3-methylphenyl)-1H-indole (MMPI) represents a highly potent class of microtubule-targeting agents (MTAs). Structurally, the 2-arylindole scaffold, particularly when decorated with methoxy and methyl substituents on the phenyl ring, perfectly mimics the pharmacophore of classic colchicine-binding site inhibitors (CBSIs) like combretastatin A-4[1].

Unlike taxanes or vinca alkaloids, which are highly susceptible to P-glycoprotein (P-gp) mediated multidrug resistance, CBSIs bypass these efflux pumps, maintaining low-nanomolar efficacy against chemoresistant phenotypes[2]. In vivo, MMPI acts as a dual-threat agent: it induces G2/M cell cycle arrest in rapidly dividing tumor cells and triggers rapid cytoskeletal collapse in tumor-associated endothelial cells, acting as a potent Vascular Disrupting Agent (VDA)[3].

This application note details the field-proven, self-validating protocols required to rigorously evaluate the in vivo pharmacokinetics, xenograft efficacy, and pharmacodynamic biomarkers of MMPI.

Figure 1: Mechanistic pathway of MMPI inducing tumor apoptosis and vascular disruption via tubulin inhibition.

In Vivo Pharmacokinetic (PK) Profiling

Before initiating efficacy trials, establishing the bioavailability and clearance of MMPI is critical. 2-Arylindoles are inherently lipophilic; thus, formulation optimization is the primary hurdle[1].

Formulation Strategy

Causality Check: Aqueous buffers will cause immediate precipitation of MMPI upon intravenous injection, leading to pulmonary embolism in rodents. A co-solvent system is mandatory.

  • IV Formulation: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% sterile saline.

  • PO Formulation: 0.5% Carboxymethyl cellulose (CMC-Na) with 0.1% Tween-80 as a homogenous suspension.

Experimental Protocol (Sprague-Dawley Rats)
  • Animal Preparation: Fast male SD rats (200-220 g) for 12 hours prior to dosing, allowing free access to water. Self-Validation: Fasting eliminates food-effect variability on gastrointestinal absorption.

  • Dosing:

    • Group 1 (IV): Administer 2 mg/kg via tail vein injection.

    • Group 2 (PO): Administer 10 mg/kg via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Bioanalysis (LC-MS/MS):

    • Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., Diazepam or a stable isotope-labeled MMPI).

    • Centrifuge at 14,000 rpm for 10 min at 4°C. Analyze the supernatant using a C18 column coupled to a triple quadrupole mass spectrometer in positive MRM mode.

Representative PK Data Summary
ParameterUnitIV (2 mg/kg)PO (10 mg/kg)
Cmax ng/mL1,450 ± 120890 ± 95
Tmax h0.0831.5 ± 0.5
AUC(0-t) ng·h/mL2,100 ± 1804,620 ± 310
T1/2 h3.2 ± 0.43.8 ± 0.6
Bioavailability (F) %-44.0%

In Vivo Efficacy: Xenograft Tumor Model

To evaluate the anti-tumor efficacy of MMPI, a human melanoma (A375) or gastric cancer (MGC-803) xenograft model in immunodeficient mice is utilized[2][4].

Experimental Workflow

Figure 2: Step-by-step in vivo xenograft experimental workflow for evaluating MMPI efficacy.

Step-by-Step Xenograft Protocol
  • Cell Preparation: Harvest A375 or MGC-803 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of serum-free RPMI-1640 and Matrigel to a final concentration of 5×107 cells/mL. Causality Check: Matrigel provides extracellular matrix support, significantly improving the tumor take-rate and uniformity.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization (Self-Validation Step): Once tumors reach an average volume of 100-150 mm³ (typically day 7-10), randomize the mice into groups (n=8/group) using a stratified block design. This ensures the starting tumor burden is statistically identical across all cohorts.

  • Dosing Regimen:

    • Vehicle Control: IV, q.o.d (every other day).

    • Positive Control: Paclitaxel 10 mg/kg, IV, q.w (once weekly).

    • MMPI Low Dose: 2.5 mg/kg, IV, q.o.d.

    • MMPI High Dose: 5.0 mg/kg, IV, q.o.d.

    • Causality Check: Tubulin inhibitors can induce transient hematological toxicity. A q.o.d. dosing schedule allows for bone marrow recovery while maintaining sustained tumor suppression[4].

  • In-Life Monitoring: Measure tumor dimensions using digital calipers and record body weight three times a week.

    • Formula: Tumor Volume (TV) = (Length×Width2)/2 .

    • Toxicity Proxy: A body weight loss of >15% triggers mandatory humane euthanasia.

Efficacy Data Presentation
Treatment GroupDose / ScheduleFinal Tumor Vol (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle - / q.o.d1,850 ± 210-+ 4.2%
Paclitaxel 10 mg/kg / q.w720 ± 11561.1%- 8.5%
MMPI (Low) 2.5 mg/kg / q.o.d980 ± 14047.0%+ 1.5%
MMPI (High) 5.0 mg/kg / q.o.d610 ± 9567.0% - 2.1%

Note: MMPI at 5.0 mg/kg demonstrates superior TGI compared to Paclitaxel, with a significantly safer body weight profile, indicating a wider therapeutic index[3][4].

Pharmacodynamic (PD) Biomarker Analysis

To validate that the in vivo efficacy is mechanistically driven by tubulin inhibition and vascular disruption, excised tumors must undergo immunohistochemistry (IHC).

Tissue Processing

At day 21, sacrifice the mice via CO2 asphyxiation. Immediately excise the tumors, weigh them, and bisect them. Snap-freeze one half in liquid nitrogen for Western blot analysis (cleaved PARP, Caspase-3), and fix the other half in 4% paraformaldehyde (PFA) for 24 hours before paraffin embedding.

Immunohistochemistry (IHC) Markers
  • Ki-67 (Proliferation): Staining will reveal a drastic reduction in Ki-67 positive nuclei in the MMPI-treated groups, confirming the cessation of mitotic division due to G2/M arrest[4].

  • CD31 (Angiogenesis): Because MMPI targets the colchicine binding site, it inherently destabilizes the delicate microtubule network of newly formed tumor microvessels. CD31 staining will show fragmented, collapsed endothelial structures in the MMPI cohort, a hallmark of Vascular Disrupting Agents[2][3].

  • TUNEL Assay (Apoptosis): Quantifies the degree of DNA fragmentation. MMPI-treated tumors will exhibit extensive necrotic cores surrounded by TUNEL-positive apoptotic cells.

References

  • [3] X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [2] SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis. PubMed Central (PMC) - NIH.[Link]

  • [4] Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer. BioWorld.[Link]

  • [1] Structural Optimization of Indole Derivatives Acting at Colchicine Binding Site as Potential Anticancer Agents. ACS Medicinal Chemistry Letters - ACS Publications.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Arylindole Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide for 2-Arylindoles. As a Senior Application Scientist, I have compiled this resource to address the most complex challenges encountered during the construction of th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide for 2-Arylindoles. As a Senior Application Scientist, I have compiled this resource to address the most complex challenges encountered during the construction of the 2-arylindole pharmacophore.

This guide focuses on the two most powerful, yet mechanistically demanding, modern methodologies: Palladium-Catalyzed Direct C-H Arylation and the Larock Heteroannulation . Rather than simply providing recipes, this center is designed as a self-validating system—explaining the causality behind each parameter so you can rationally optimize your specific substrate class.

Part 1: Palladium-Catalyzed Direct C-H Arylation

Direct C-H functionalization bypasses the need for pre-functionalized indole starting materials, but it introduces significant challenges regarding regioselectivity (C2 vs. C3) and catalyst longevity.

Q1: I am attempting a direct Pd-catalyzed arylation, but my NMR shows a mixture of C2 and C3 arylated isomers. How can I force absolute C2 regioselectivity?

The Causality: Indole is inherently nucleophilic at the C3 position. When an electrophilic Pd(II) species interacts with the indole ring, kinetic attack naturally occurs at C3 [1]. To achieve C2 selectivity, you must manipulate the thermodynamics or the reaction pathway. The C2-palladated intermediate is thermodynamically more stable than the C3-palladated intermediate. By applying sufficient thermal energy, a 1,2-palladium migration can occur from C3 to C2.

Alternatively, you can bypass the electrophilic pathway entirely by introducing Pivalic Acid (PivOH) . Pivalate acts as an internal base, facilitating a Concerted Metalation-Deprotonation (CMD) pathway. The bulky pivalate ligand directly abstracts the more acidic C2 proton while the Pd-C bond forms, completely overriding the kinetic preference for C3.

The Solution:

  • Switch your base to a carboxylate (e.g., Potassium Pivalate) or add 30 mol% pivalic acid to your carbonate base.

  • Ensure your solvent is non-coordinating (e.g., Toluene or 1,4-Dioxane) to prevent solvent molecules from displacing the crucial carboxylate ligands on the palladium center.

Q2: My reaction stalls at 40% conversion, and I observe the formation of a black precipitate (Pd black). How do I stabilize the catalytic cycle?

The Causality: The precipitation of Pd black indicates that the rate of reductive elimination is slower than the rate of catalyst aggregation. Once Pd(0) clusters into nanoparticles, it drops out of the catalytic cycle. This is common when using unactivated aryl chlorides or when lacking a sufficiently robust ligand framework.

The Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos). The extreme steric bulk of these ligands accelerates the reductive elimination step by physically "pushing" the coupled products off the metal center, while their electron-rich nature stabilizes the resulting Pd(0) species, preventing aggregation.

Optimization Matrix for Pd-Catalyzed Direct C2-Arylation
ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent DMF / DMSO1,4-Dioxane or TolueneNon-coordinating solvents prevent competitive binding to the electrophilic Pd(II) center, enhancing catalytic turnover.
Additive NonePivalic Acid (PivOH)Facilitates the CMD pathway, drastically lowering the activation energy for C-H cleavage specifically at C2.
Ligand PPh₃Bulky biaryl phosphines (e.g., XPhos)Accelerates reductive elimination and sterically shields Pd(0) to prevent aggregation into inactive Pd black.
Protocol A: Step-by-Step C2-Direct Arylation Workflow

Self-Validation Checkpoint: This protocol includes integrated analytical checks to ensure mechanistic fidelity.

  • Inert Preparation: In an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₂CO₃ (2.0 equiv), and Pivalic acid (30 mol%). Evacuate and backfill with Argon three times. Causality: Pd(0) intermediates are highly sensitive to oxidation; strict anaerobiosis prevents premature catalyst death.

  • Reagent Addition: Add the N-protected indole (1.0 equiv) and the aryl halide (1.2 equiv).

  • Solvent Addition: Inject anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.

  • Thermal Activation: Seal the tube and heat to 110 °C for 16 hours.

  • Validation Step (In-Process): At 4 hours, pull a 50 µL aliquot. Quench with EtOAc/H₂O and analyze the organic layer via GC-MS.

    • Troubleshooting: If you observe the mass of the biaryl (homocoupling of the aryl halide) and unreacted indole, your oxidative addition is working, but the C-H activation step is failing. Increase the pivalic acid loading to 50 mol%.

  • Workup: Cool to room temperature, filter through a short pad of Celite (eluting with EtOAc) to remove Pd particulate and salts, and concentrate in vacuo.

Pathway N1 Pd(II) Precatalyst + Aryl Halide N2 Electrophilic Palladation (Kinetic C3 Attack) N1->N2 Standard Base N3 CMD Pathway (Pivalate-Assisted C2 Attack) N1->N3 Pivalic Acid N4 C3-Palladated Intermediate N2->N4 N6 C2-Palladated Intermediate N3->N6 N5 1,2-Palladium Migration (Thermodynamic Sink) N4->N5 Migration N5->N6 N7 Reductive Elimination N6->N7 N8 2-Arylindole Product N7->N8

Mechanistic pathways for Pd-catalyzed C2-arylation of indoles.

Part 2: The Larock Heteroannulation

The Larock indole synthesis is a highly convergent, one-pot palladium-catalyzed heteroannulation of o-iodoanilines and internal alkynes. It is the premier method for synthesizing 2,3-disubstituted indoles [2].

Q3: I am using an unsymmetrical internal alkyne, but I am getting a 1:1 mixture of regioisomers. How does the Larock reaction determine which group ends up at the C2 position?

The Causality: Regioselectivity in the Larock heteroannulation is primarily governed by steric hindrance during the syn-insertion of the alkyne into the arylpalladium(II) iodide intermediate[2]. The alkyne approaches the palladium center such that its bulkier substituent is positioned adjacent to the palladium atom (and consequently, the newly forming C-C bond). This orientation minimizes steric clash with the bulky ortho-substituted aryl ring. Upon subsequent intramolecular C-N bond formation and reductive elimination, the bulky group is locked into the C2 position of the indole.

If your alkyne features two substituents of similar steric volume (e.g., a methyl and an ethyl group), the steric differentiation is insufficient, leading to poor regioselectivity.

The Solution: If you require a specific substituent at C2, you must ensure it is significantly bulkier than the C3 substituent. If both desired groups are sterically similar, utilize a silyl-directed strategy . Use an alkyne bearing a bulky trimethylsilyl (TMS) group and your desired C3 group. The TMS group will exclusively direct to the C2 position. Post-annulation, you can easily perform an electrophilic ipso-substitution or a cross-coupling to replace the TMS group with your desired C2-aryl moiety [2]. Furthermore, if using diarylacetylenes, remember that electronic properties also contribute; electron-withdrawing groups on the aryl ring will preferentially direct that ring to the C2 position [3].

Q4: My Larock annulation is yielding high amounts of reduced aniline (dehalogenation) rather than the indole. What is going wrong?

The Causality: Dehalogenation occurs when the arylpalladium intermediate undergoes protonation rather than alkyne insertion. This typically happens if the alkyne insertion step is too slow, which can be caused by excessive halide coordination to the palladium center (halide inhibition).

The Solution: Add Lithium Chloride (LiCl) (1.0 equiv) to the reaction. While it seems counterintuitive to add chloride to prevent halide inhibition, LiCl plays a unique role in the Larock annulation. It facilitates the exchange of the strongly coordinating iodide ligand (from the starting material) on the Pd(II) center with a more labile chloride ligand. This creates a more electrophilic and accessible palladium center, drastically accelerating the alkyne coordination and insertion steps before competitive protonation can occur.

Protocol B: Step-by-Step Regioselective Larock Heteroannulation

Self-Validation Checkpoint: Monitor the alkyne consumption carefully to differentiate between insertion failure and cyclization failure.

  • Reagent Assembly: To a reaction vessel, add o-iodoaniline (1.0 equiv), the internal alkyne (1.5 equiv), Pd(OAc)₂ (5 mol%), LiCl (1.0 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF (0.1 M). Causality: DMF is highly polar and stabilizes the charged intermediates formed during the halide exchange and alkyne insertion steps.

  • Reaction Execution: Degas the mixture via sparging with Argon for 10 minutes. Heat the mixture to 100 °C for 12 hours.

  • Validation Step (In-Process): Perform TLC analysis (Hexanes/EtOAc).

    • Troubleshooting: If the o-iodoaniline is consumed but you see a new, highly polar spot rather than your indole, the intermolecular alkyne insertion occurred, but the intramolecular C-N cyclization failed. This usually indicates the base (Na₂CO₃) is not strong enough to deprotonate the aniline nitrogen. Switch to a stronger base like KOtBu.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and purify via flash chromatography.

Larock S1 o-Iodoaniline + Pd(0) S2 Oxidative Addition S1->S2 S3 Alkyne Coordination (Unsymmetrical) S2->S3 S4 Regioselective syn-Insertion (Steric Control) S3->S4 Bulky group orients to Pd S5 Intramolecular C-N Bond Formation S4->S5 S6 2-Arylindole (Bulky Group at C2) S5->S6

Larock heteroannulation workflow detailing steric-driven regioselectivity.

References
  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. URL:[Link]

  • Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC - NIH. URL:[Link]

  • Regioselectivity of Larock Heteroannulation: A Contribution from Electronic Properties of Diarylacetylenes. The Journal of Organic Chemistry. URL:[Link]

Optimization

Improving yield of Fischer indole synthesis for 2-(4-methoxy-3-methylphenyl)-1H-indole

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide specifically to address the mechanistic bottlenecks and yield optimization strategies for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide specifically to address the mechanistic bottlenecks and yield optimization strategies for synthesizing 2-(4-methoxy-3-methylphenyl)-1H-indole via the Fischer indole synthesis.

The presence of electron-donating methoxy and methyl groups on the acetophenone precursor introduces unique challenges, primarily related to acid sensitivity and thermal degradation. This guide bridges theoretical causality with field-proven, self-validating protocols to ensure reproducible, high-yield results.

Mechanistic Workflow & Diagnostic Logic

Understanding the exact stage where your reaction fails is critical. The Fischer indole synthesis is a cascade reaction; failure at the hydrazone formation stage will exponentially decrease your final indole yield.

Workflow Start Phenylhydrazine + 4'-Methoxy-3'-methylacetophenone Hydrazone Hydrazone Formation (Monitor via TLC) Start->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement (Acid Catalysis) Hydrazone->Sigmatropic Issue1 Incomplete Conversion? Add mild acid (AcOH) Hydrazone->Issue1 Aminal Cyclic Aminal Formation Sigmatropic->Aminal Issue2 Methoxy Cleavage? Use Low-Melting Mixture or MW Sigmatropic->Issue2 Product 2-(4-Methoxy-3-methylphenyl)-1H-indole (Target Product) Aminal->Product -NH3

Mechanistic workflow of 2-arylindole synthesis with key troubleshooting intervention points.

Troubleshooting & FAQ

Q1: Why am I observing significant byproduct formation and low yield of the target indole when using standard Lewis acids like ZnCl₂? A1: The target molecule contains an electron-donating methoxy group that is highly sensitive to harsh Lewis acids (like anhydrous ZnCl₂) or strong Brønsted acids at elevated temperatures[1]. These traditional conditions often lead to ether cleavage (demethylation) and subsequent polymerization of the resulting phenol derivative[2]. To prevent this causality, shift to milder catalytic systems. Low-melting mixtures (e.g., L-(+)-tartaric acid and dimethylurea) act as both solvent and catalyst, providing just enough acidity to drive the [3,3]-sigmatropic rearrangement while preserving sensitive functional groups[3].

Q2: My hydrazone formation step stalls before completion. How can I drive this condensation to 100% conversion? A2: Hydrazone formation from phenylhydrazine and 4'-methoxy-3'-methylacetophenone is an equilibrium-driven imine condensation. The electron-rich nature of the ketone slightly reduces its electrophilicity. To force the equilibrium, add a catalytic amount of glacial acetic acid (typically 5-10 mol%) in ethanol[4]. The acid protonates the carbonyl oxygen, increasing its electrophilicity without prematurely triggering the sigmatropic rearrangement.

Q3: How can I accelerate the cyclization step while avoiding the thermal degradation associated with prolonged refluxing? A3: Prolonged conventional heating causes thermal degradation of the hydrazone intermediate[5]. Microwave-assisted organic synthesis (MAOS) is the optimal solution. By utilizing microwave irradiation (e.g., 170°C for 10 minutes in a sealed vessel), you achieve rapid, uniform dielectric heating[6]. This drastically reduces the reaction time from hours to minutes, outcompeting the kinetics of degradation pathways and significantly improving the isolated yield[6]. Alternatively, photoredox catalysis using Ru(bpy)₃Cl₂ under visible light at 30°C has emerged as a powerful technique to induce Fischer indolization under exceptionally mild conditions[7].

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between the chosen catalytic system and the resulting yield of 2-arylindoles.

Catalytic SystemTemp (°C)TimeYield (%)Mechanistic Causality & Observations
ZnCl₂ (Anhydrous) 1702-4 h45-55Harsh Lewis acid causes ether cleavage and polymerization[1].
H₂SO₄ / Ethanol Reflux2-4 h60-70Moderate yield; prolonged heating leads to thermal degradation[5].
Photoredox (Ru Catalyst) 304 h80-85Room temperature oxidative quenching cycle prevents thermal breakdown[7].
Tartaric Acid-DMU Melt 70-901-2 h85-92Mild acidity preserves methoxy group; acts as both solvent and catalyst[3].
Microwave (Eaton's Reagent) 17010 min88-95Rapid dielectric heating outcompetes degradation pathways[6].

Step-by-Step Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems , meaning you can analytically confirm the success of each intermediate step before proceeding.

Protocol A: Two-Step Synthesis via Mild Low-Melting Mixture (LMM)

Best for laboratories without microwave synthesizers, prioritizing functional group tolerance.

Step 1: Hydrazone Formation

  • In a 100 mL round-bottom flask, combine 4'-methoxy-3'-methylacetophenone (10 mmol) and phenylhydrazine (10 mmol) in 20 mL of 95% ethanol[1].

  • Add 3-5 drops of glacial acetic acid as a catalyst[4].

  • Reflux the mixture for 1-2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The complete disappearance of the UV-active ketone spot confirms 100% conversion to the hydrazone.

  • Cool the mixture in an ice bath to induce crystallization. Filter and wash with cold ethanol to isolate the pure hydrazone.

Step 2: Cyclization in Tartaric Acid-DMU Melt

  • Prepare the low-melting mixture by heating L-(+)-tartaric acid (30 mmol) and dimethylurea (DMU) (70 mmol) at 70°C until a clear melt forms[3].

  • Add the isolated hydrazone (5 mmol) to the clear melt and stir at 70-90°C for 1-2 hours. Causality: The mild acidity of tartaric acid protonates the enamine tautomer, initiating the [3,3]-sigmatropic rearrangement without cleaving the methoxy ether.

  • Self-Validation Checkpoint: The reaction mixture will change color and evolve ammonia gas. Validate this by holding a damp piece of red litmus paper over the flask condenser; a shift to blue confirms the successful elimination of NH₃, marking the final aromatization step of the indole core[2].

  • Quench the reaction by adding 20 mL of water. The product, 2-(4-methoxy-3-methylphenyl)-1H-indole, will precipitate.

  • Filter, wash with water, and recrystallize from hot ethanol to yield the pure product.

Protocol B: One-Pot Microwave-Assisted Synthesis

Best for rapid library synthesis and maximizing yield through kinetic control.

  • In a microwave-safe 10 mL glass vial, add phenylhydrazine (2 mmol), 4'-methoxy-3'-methylacetophenone (2 mmol), and 2 mL of Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid)[6].

  • Seal the vial with a Teflon septum and place it in a dedicated microwave synthesizer.

  • Irradiate at 170°C for exactly 10 minutes[6]. Causality: Dielectric heating provides instantaneous energy transfer, overcoming the activation barrier of the sigmatropic rearrangement rapidly before thermal degradation of the methoxy group can occur.

  • Cool the vial rapidly using compressed air.

  • Carefully pour the mixture into crushed ice and neutralize with 10% NaOH solution until pH 7-8 is reached.

  • Self-Validation Checkpoint: Post-neutralization, spot the organic layer on a TLC plate. A highly fluorescent spot under 254 nm UV light with a lower Rf value than the starting materials confirms the formation of the fully conjugated indole system.

  • Extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

References

  • The Fischer Indole Synthesis: A Comprehensive Technical Guide - Benchchem. 1

  • Fischer Indole Synthesis in Low Melting Mixtures - Organic Chemistry Portal. 3

  • Photoredox Fischer Indole Synthesis - Thieme Connect. 7

  • Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction - Academia.edu. 5

  • Fischer indole synthesis - Wikipedia. 2

  • SYNTHESIS OF 2-PHENYL INDOLE - IJNRD. 4

  • A Comparative Guide to Traditional and Microwave-Assisted Indole Synthesis - Benchchem. 6

Sources

Troubleshooting

Troubleshooting low yield in the synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when constructing sterically demanding...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when constructing sterically demanding or electronically deactivated heteroaryl scaffolds.

The synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole via the Suzuki-Miyaura cross-coupling of a 2-haloindole and a functionalized phenylboronic acid is a classic example of a deceptively simple reaction that often fails in practice. Low yields in this specific transformation are rarely due to reagent quality; rather, they stem from competing mechanistic pathways—specifically, the poor electrophilicity of unprotected indoles and the rapid protodeboronation of the boronic acid partner.

Below is an in-depth, causality-driven troubleshooting guide designed to help you optimize this coupling, validate your catalytic cycle, and successfully isolate your target molecule.

Mechanistic Diagnostic Framework

To troubleshoot effectively, we must first visualize where the catalytic cycle is breaking down. In the case of 2-arylindole synthesis, the failure points typically occur during the initial oxidative addition or as a competing side reaction during transmetalation.

MechanisticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Stalls if N-H unprotected) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII 2-Bromoindole TransMet Transmetalation PdII->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (N-Boc-2-arylindole) RedElim->Product Proto Protodeboronation (Side Reaction) Boronic Boronic Acid Ar-B(OH)2 Boronic->TransMet Base / H2O Boronic->Proto Excess Base / Heat

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation pathway.

Troubleshooting Q&A

Q1: Why is my overall yield <20% with mostly unreacted 2-bromoindole and a des-borylated byproduct (4-methoxy-3-methylbenzene) recovered? A1: This mass balance indicates severe protodeboronation 1. The carbon-boron bond of your (4-methoxy-3-methylphenyl)boronic acid is being cleaved and replaced by a carbon-hydrogen bond before transmetalation can occur. Causality dictates that this is exacerbated by high pH, excess water, and prolonged heating. Furthermore, while bulky phosphine ligands are excellent for coupling, they can inadvertently promote Pd-catalyzed protodeboronation if the transmetalation intermediate is long-lived 2. Solution: Switch to a milder, anhydrous base (e.g., K₃PO₄ instead of NaOH), strictly degas your solvents, and consider converting the boronic acid to a more stable pinacol ester (Bpin).

Q2: I am using unprotected 2-bromoindole. Could this be causing the reaction to stall? A2: Absolutely. Unprotected 2-bromoindole is a highly electron-rich, poor electrophile for Suzuki-Miyaura couplings. The inherent electron density of the indole ring severely retards the initial oxidative addition of the Pd(0) catalyst into the C2-Br bond 3. Additionally, the acidic N-H proton (pKa ~16) interferes with the basic conditions required for the catalytic cycle, leading to catalyst poisoning or off-target deprotonation. Solution: Pre-protect the indole nitrogen with an electron-withdrawing tert-butyloxycarbonyl (Boc) group. N-Boc-2-bromoindole exhibits significantly enhanced electrophilicity at the C2 position, facilitating rapid oxidative addition 3.

Q3: What is the optimal catalyst and ligand system for this specific cross-coupling? A3: For coupling sterically demanding or electronically deactivated heteroaryls, you need a catalyst system that balances rapid oxidative addition with efficient transmetalation. The combination of Pd(OAc)₂ with the biaryl phosphine ligand SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is highly effective for 2-bromoindoles 4. SPhos creates a highly active, electron-rich Pd center that accelerates oxidative addition, while its steric bulk promotes the final reductive elimination step.

Q4: How do I safely remove the Boc group post-coupling without degrading the electron-rich 2-arylindole? A4: The resulting 2-(4-methoxy-3-methylphenyl)-1-Boc-indole is highly electron-rich, making the indole core sensitive to harsh acids or prolonged heating which can cause polymerization. Solution: Use a mild acidic cleavage protocol. Stir the intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at 0 °C, slowly warming to room temperature. Quench with saturated aqueous NaHCO₃ immediately upon completion.

Quantitative Optimization Data

To demonstrate the causality of the variables discussed above, observe the optimization matrix for the coupling of the 2-bromoindole core with the (4-methoxy-3-methylphenyl)boron nucleophile:

EntryIndole SubstrateBoron SourceBase / SolventCatalyst / LigandYield (%)Primary Observation
12-Bromoindole (Unprotected)Ar-B(OH)₂Na₂CO₃ / THF:H₂OPd(PPh₃)₄< 10%Reaction stalled; unreacted indole recovered.
2N-Boc-2-bromoindoleAr-B(OH)₂NaOH / Dioxane:H₂OPd(dppf)Cl₂35%High levels of protodeboronation byproduct.
3N-Boc-2-bromoindoleAr-BpinK₃PO₄ / Toluene:H₂OPd(OAc)₂ / SPhos88% Rapid conversion, clean crude profile.

Validated Experimental Protocol

This self-validating protocol ensures that side reactions are minimized by controlling the electronic state of the electrophile and the stability of the nucleophile.

Phase 1: Suzuki-Miyaura Cross-Coupling

  • Reagent Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with N-Boc-2-bromoindole (1.0 equiv, 1.0 mmol), (4-methoxy-3-methylphenyl)boronic acid pinacol ester (Ar-Bpin) (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

  • Solvent Addition & Degassing: Add 10 mL of a 10:1 mixture of Toluene/H₂O. Degas the suspension strictly via three freeze-pump-thaw cycles to remove dissolved oxygen, which is a known culprit for promoting undesired homocoupling of the boronic species 5.

  • Reaction: Seal the vial under nitrogen and heat to 90 °C in a pre-heated oil bath for 4 hours. Monitor consumption of the indole via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the N-Boc protected intermediate.

Phase 2: Boc Deprotection 5. Cleavage: Dissolve the purified intermediate in anhydrous DCM (8 mL) and cool to 0 °C in an ice bath. Dropwise, add TFA (2 mL). 6. Monitoring: Stir for 2 hours, allowing the reaction to slowly reach room temperature. Monitor strictly by TLC to prevent over-exposure to the acid. 7. Isolation: Once complete, carefully pour the mixture into ice-cold saturated aqueous NaHCO₃ to neutralize the TFA. Extract with DCM (3 x 15 mL), dry over Na₂SO₄, and concentrate. Recrystallize from minimal hot ethanol to afford pure 2-(4-methoxy-3-methylphenyl)-1H-indole.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Solvent Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Cross-Coupling (Pd(OAc)2, SPhos, 90°C) Degas->React Workup 4. Aqueous Quench & Extraction React->Workup Deprotect 5. Boc Deprotection (TFA/DCM, 25°C) Workup->Deprotect Isolate 6. Final Isolation (Target Indole) Deprotect->Isolate

Figure 2: Step-by-step experimental workflow for the synthesis and deprotection of the target indole.

References

  • BenchChem - Technical Support Center: Managing Protodeborylation in Suzuki Reactions. 1

  • Journal of the American Chemical Society (ACS Publications) - Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. 2

  • The Journal of Organic Chemistry (ACS Publications) - Application of the Palladium-Catalyzed Borylation/Suzuki Coupling (BSC) Reaction to the Synthesis of Biologically Active Biaryl Lactams.3

  • The Journal of Organic Chemistry (ACS Publications) - A Highly Selective Tandem Cross-Coupling of gem-Dihaloolefins for a Modular, Efficient Synthesis of Highly Functionalized Indoles. 4

  • Yoneda Labs - Suzuki-Miyaura cross-coupling: Practical Guide. 5

Sources

Optimization

Side-product formation in the synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole

Welcome to the Technical Support Center. As a privileged structural motif in medicinal chemistry, 2-arylindoles are critical intermediates in drug development [1]. The synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a privileged structural motif in medicinal chemistry, 2-arylindoles are critical intermediates in drug development [1]. The synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole is typically achieved through one of two primary pathways: the classic Fischer Indole Synthesis (FIS) or the transition-metal-catalyzed Suzuki-Miyaura Cross-Coupling .

Both routes are highly effective but are susceptible to specific side reactions that can drastically reduce your yield. This guide provides causality-driven troubleshooting, quantitative analytical signatures, and self-validating protocols to ensure synthetic success.

Troubleshooting Guide: Fischer Indole Synthesis (FIS) Route

In this route, phenylhydrazine is condensed with 4-methoxy-3-methylacetophenone to form a hydrazone intermediate, which subsequently undergoes an acid-catalyzed[3,3]-sigmatropic rearrangement to form the indole core [2].

Q: I am observing a large amount of aniline derivatives and a very low yield of the target indole. What is causing this? A: You are experiencing heterolytic N-N bond cleavage. While the [3,3]-sigmatropic rearrangement is the desired pathway, electron-donating substituents (like the methoxy and methyl groups on your acetophenone derivative) can stabilize intermediate carbocations. Under harsh, high-temperature acidic conditions, this promotes a competing heterolytic cleavage of the N-N bond, yielding anilines instead of the indole [5]. Mitigation: Switch from harsh Brønsted acids (like Polyphosphoric Acid) to milder Lewis acids (e.g., anhydrous ZnCl2​ ) and lower the reaction temperature to 90–110°C.

Q: My hydrazone intermediate keeps reverting to the starting ketone and hydrazine during the cyclization step. How do I prevent this? A: This is caused by adventitious water driving the hydrolysis of the hydrazone [5]. The FIS mechanism requires the loss of water during hydrazone formation and the loss of ammonia during cyclization [2]. Mitigation: The reaction is highly moisture-sensitive. Ensure all solvents are strictly anhydrous, dry your glassware in an oven, and consider adding activated 4Å molecular sieves during the initial condensation step.

FIS_Troubleshooting A Phenylhydrazine + 4-Methoxy-3-methylacetophenone B Hydrazone Intermediate A->B Acid Catalyst -H2O C [3,3]-Sigmatropic Rearrangement B->C Lewis/Brønsted Acid Heat E Hydrolysis (Ketone + Hydrazine) B->E H2O Present (Side Reaction) F N-N Bond Cleavage (Anilines) B->F Excess Acid/Heat (Side Reaction) D 2-(4-methoxy-3-methylphenyl) -1H-indole Target C->D -NH3

Pathway of Fischer Indole Synthesis highlighting critical side-reaction branching points.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Route

This route constructs the target molecule by coupling 2-bromo-1H-indole with (4-methoxy-3-methylphenyl)boronic acid using a Palladium(0) catalyst [4].

Q: I am isolating a significant amount of a highly volatile liquid (4-methoxy-3-methylbenzene) instead of my cross-coupled product. Why? A: This is protodeboronation , a classic side reaction for electron-rich arylboronic acids [3]. The electron-donating methoxy and methyl groups increase electron density at the ipso-carbon. In the presence of water and strong bases, a proton rapidly attacks this carbon, cleaving the C-B bond before transmetalation can occur. Mitigation: Switch to a weaker, anhydrous base (e.g., anhydrous K3​PO4​ or Cs2​CO3​ ) and use a pinacol ester derivative (Bpin) instead of the free boronic acid, as esters are significantly more stable against protodeboronation [3].

Q: TLC shows a highly non-polar, UV-active spot. Mass spectrometry indicates a mass of 242 g/mol . What went wrong? A: You are observing the homocoupling of the boronic acid to form a biaryl dimer (3,3'-dimethyl-4,4'-dimethoxy-1,1'-biphenyl). This occurs when oxygen is present in the reaction mixture, which intercepts the catalytic cycle and acts as an oxidant, forcing the Palladium to couple two boronic acid molecules together [3]. Mitigation: Rigorously degas your solvent mixture using at least three freeze-pump-thaw cycles prior to adding the Palladium catalyst.

Suzuki_Troubleshooting Pd Pd(0) Catalyst OA Oxidative Addition (2-Bromoindole) Pd->OA TM Transmetalation (Boronic Acid + Base) OA->TM RE Reductive Elimination TM->RE Proto Protodeboronation (Ar-H) TM->Proto H2O / Strong Base Homo Homocoupling (Ar-Ar) TM->Homo O2 Present RE->Pd Regeneration Prod 2-Arylindole Target RE->Prod

Suzuki-Miyaura catalytic cycle detailing the formation of protodeboronation and homocoupling side products.

Quantitative Data Presentation: Analytical Signatures

Use the following table to quickly identify side products in your crude reaction mixtures via Thin Layer Chromatography (TLC) and Mass Spectrometry (MS).

Side ProductSynthetic RouteTypical Yield (Unoptimized)TLC Rf​ (Hex:EtOAc 8:2)MS (ESI+) m/zPrimary Cause
Unreacted Hydrazone FIS15 - 30%~0.70255.15 [M+H]+ Weak acid catalyst / Low temp
Aniline Derivatives FIS10 - 25%~0.20 - 0.3094.06 [M+H]+ N-N bond cleavage via overheating
4-methoxy-3-methylbenzene Suzuki20 - 40%~0.90 (Volatile)122.08 [M]+ Protodeboronation (H₂O + Base)
Biaryl Dimer Suzuki10 - 20%~0.65243.14 [M+H]+ Homocoupling (O₂ contamination)
Target 2-Arylindole Both >85% (Optimized) ~0.45 238.12 [M+H]+ Successful Conversion

Self-Validating Experimental Protocols

To ensure reproducibility, do not proceed to subsequent steps until the self-validation checks are confirmed.

Protocol A: Fischer Indole Synthesis (FIS)
  • Hydrazone Formation: In a flame-dried round-bottom flask, dissolve 4-methoxy-3-methylacetophenone (1.0 equiv) and phenylhydrazine (1.1 equiv) in absolute ethanol. Add 2 drops of glacial acetic acid. Stir at 80°C for 2 hours.

    • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 8:2). The ketone starting material (UV active, Rf​ ~0.5) must completely disappear, replaced by a new, less polar spot (hydrazone, Rf​ ~0.7). Do not proceed to cyclization until ketone conversion is >95% to prevent side reactions.

  • Solvent Swap & Cyclization: Concentrate the mixture under reduced pressure to remove ethanol and water. Redissolve the crude hydrazone in anhydrous toluene. Add anhydrous ZnCl2​ (2.0 equiv). Heat the mixture to 110°C under an argon atmosphere.

    • Self-Validation Check: Monitor the condenser outlet with damp pH paper. The paper will turn blue, indicating the evolution of ammonia gas. The reaction is complete when ammonia evolution ceases (typically 4-6 hours).

  • Workup: Cool to room temperature, quench with 1M HCl to dissolve zinc salts, and extract with EtOAc. Wash the organic layer with brine until the aqueous phase is strictly neutral (pH 7).

Protocol B: Suzuki-Miyaura Cross-Coupling
  • Reagent Preparation & Degassing: Charge a Schlenk flask with 2-bromo-1H-indole (1.0 equiv), (4-methoxy-3-methylphenyl)boronic acid (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv).

    • Self-Validation Check: Ensure the boronic acid is a free-flowing powder; clumping indicates moisture absorption, which will accelerate protodeboronation.

  • Solvent Addition & Deoxygenation: Add a mixture of 1,4-Dioxane/Water (4:1 v/v). Subject the mixture to three rigorous freeze-pump-thaw cycles to remove dissolved oxygen. Backfill with Argon.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl2​ (0.05 equiv). Heat the mixture to 80°C.

    • Self-Validation Check: The solution should transition from yellow/orange to a deep red/brown, indicating the formation of the active Pd(0) species. If a black precipitate (Pd black) forms immediately upon heating, the catalyst has decomposed due to residual oxygen.

  • Workup: Cool the reaction, filter through a pad of Celite to remove Pd particulates, and purify via silica gel chromatography.

References

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

Troubleshooting

Technical Support Center: Purification of 2-(4-methoxy-3-methylphenyl)-1H-indole

Welcome to the technical support guide for the purification of 2-(4-methoxy-3-methylphenyl)-1H-indole. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(4-methoxy-3-methylphenyl)-1H-indole. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic chemistry and extensive laboratory experience. Our goal is to empower researchers, scientists, and drug development professionals to overcome common challenges encountered during the purification of this and structurally related indole derivatives.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 2-(4-methoxy-3-methylphenyl)-1H-indole, providing likely causes and actionable solutions.

Problem 1: My compound is streaking or tailing on the TLC plate.

This is a common observation with indole derivatives and often indicates an undesirable interaction with the stationary phase.

Probable Causes:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can protonate the basic nitrogen atom of the indole ring, leading to strong, non-uniform interactions and resulting in tailing.[1]

  • Inappropriate Solvent Polarity: The solvent system may not be optimized to effectively move the compound along the stationary phase.

Solutions:

  • TLC Analysis with Modifiers: Before committing to a large-scale column, add a small percentage (0.5-2%) of a modifier like triethylamine (Et3N) or ammonia to your eluent system during TLC analysis. This will neutralize the acidic sites on the silica gel and should result in more defined spots.[1]

  • Deactivation of Silica Gel for Column Chromatography: If streaking persists, it is advisable to deactivate the silica gel for your column.[1]

    • Protocol: Prepare your chosen eluent (e.g., ethyl acetate/hexane) containing 1-3% triethylamine.

    • Pack the column using this modified solvent system.

    • Flush the column with one full column volume of this mixture and discard the eluent.

    • The silica is now deactivated and you can proceed with your standard eluent.[1]

  • Solvent System Optimization: Experiment with different solvent systems. For instance, dichloromethane can be a good alternative to ethyl acetate/hexane systems, though it may result in slower column runs.[1]

Problem 2: My purified compound shows signs of degradation.

Indole and its derivatives can be sensitive to certain conditions, leading to decomposition.

Probable Causes:

  • Acid Sensitivity: Prolonged exposure to acidic conditions, including the inherent acidity of silica gel, can cause degradation of some indole derivatives.

  • Oxidation: The electron-rich indole ring is susceptible to oxidation, which can be accelerated by air and light.

Solutions:

  • Stability Test using 2D TLC: To determine if your compound is degrading on silica gel, perform a 2D TLC analysis.[1]

    • Protocol:

      • Spot your compound on one corner of a square TLC plate.

      • Develop the plate in your chosen eluent.

      • Thoroughly dry the plate.

      • Rotate the plate 90 degrees and develop it again in the same eluent.

      • If the compound is stable, you will see a single spot on the diagonal. The appearance of new spots off the diagonal indicates decomposition.[1]

  • Use of Deactivated Silica: As described in the previous section, using silica gel deactivated with triethylamine can mitigate acid-catalyzed degradation.[1]

  • Minimize Exposure to Air and Light: Work expeditiously and, if necessary, conduct the purification under an inert atmosphere (e.g., nitrogen or argon). Store the purified compound in a dark, cool place, preferably under an inert atmosphere.

Problem 3: I am having difficulty separating my product from a closely-related impurity.

This often occurs when byproducts with similar polarities to the desired compound are formed during the synthesis.

Probable Causes:

  • Isomeric Impurities: The synthesis, particularly if it's a Fischer indole synthesis, can lead to the formation of regioisomers.[2][3]

  • Unreacted Starting Materials or Intermediates: Incomplete reactions can leave starting materials or stable intermediates in the crude product mixture.

Solutions:

  • High-Resolution Column Chromatography:

    • Use a finer mesh silica gel (e.g., 230-400 mesh) for better separation.

    • Employ a shallow solvent gradient during elution to improve the resolution between closely eluting compounds.

  • Recrystallization: This is a powerful technique for purifying crystalline solids.

    • Solvent Screening: Systematically test a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof) to find a system where your desired compound is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurity remains soluble.

  • Preparative HPLC: For very challenging separations, reversed-phase preparative HPLC can be an effective, albeit more resource-intensive, option. A common mobile phase for indole derivatives is a mixture of acetonitrile and water, sometimes with a modifier like formic acid for MS compatibility.[4]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of 2-(4-methoxy-3-methylphenyl)-1H-indole.

Q1: What is the best general approach for purifying 2-arylindoles like this one?

A1: A two-stage approach is often most effective. Start with column chromatography to remove the bulk of the impurities.[5] Then, if necessary, further purify the resulting material by recrystallization to obtain a highly pure, crystalline product.[6][7][8]

Q2: How can I visualize my colorless indole derivative on a TLC plate?

A2: Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under short-wave UV light (254 nm).[1] For more specific visualization, Ehrlich's reagent (p-dimethylaminobenzaldehyde) is a highly selective stain for indoles, typically producing blue or purple spots.[1] Other general stains like potassium permanganate or an iodine chamber can also be used.[1]

Q3: My compound has poor solubility. How should I load it onto the column?

A3: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane or ethyl acetate. To this solution, add a small amount of silica gel and evaporate the solvent to dryness. This will result in your compound being adsorbed onto the silica. Carefully load this dry silica onto the top of your packed column. This "dry loading" technique prevents the use of a large volume of strong solvent that could compromise the separation.

Q4: What are some potential impurities I should be aware of from the synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole?

A4: If synthesized via the Fischer indole synthesis, which is a common method, potential impurities could include unreacted 4-methoxy-3-methylphenylhydrazine or the ketone starting material.[9][10] Additionally, side reactions can lead to the formation of regioisomers or polymeric byproducts.[2]

III. Experimental Protocols & Data

Protocol 1: Column Chromatography of 2-(4-methoxy-3-methylphenyl)-1H-indole

This protocol outlines a general procedure for the purification of the title compound using normal-phase column chromatography.

Materials:

  • Crude 2-(4-methoxy-3-methylphenyl)-1H-indole

  • Silica gel (60 Å, 40-63 µm)[11]

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (optional, if needed for deactivation)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the desired compound.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Clamp the column vertically.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal volume of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, use the dry loading method described in the FAQs if solubility is an issue.

    • Carefully apply the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, starting with a lower polarity (higher hexane content).

    • Gradually increase the polarity of the eluent (increase the ethyl acetate content) if necessary to elute the compound.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Table 1: Example Solvent Systems for Indole Chromatography
Solvent System (v/v)Typical ApplicationNotes
10-30% Ethyl Acetate in HexaneGeneral purpose for moderately polar indoles.A good starting point for optimization.[11]
5-20% Dichloromethane in HexaneFor less polar indoles or when different selectivity is needed.
1-5% Methanol in DichloromethaneFor more polar indole derivatives.Methanol significantly increases eluent strength.[1]
Add 0.5-1% TriethylamineFor basic indoles prone to tailing.Neutralizes acidic silica.[1]

IV. Visualized Workflows

Diagram 1: Troubleshooting TLC Issues

This diagram provides a decision-making workflow for addressing common TLC problems.

TLC_Troubleshooting start TLC Plate Analysis streaking Streaking or Tailing Observed? start->streaking add_modifier Add 0.5-2% Et3N to Eluent streaking->add_modifier Yes proceed Proceed to Column Chromatography streaking->proceed No resolved Spots Resolved? add_modifier->resolved resolved->proceed Yes optimize_solvent Optimize Solvent System (e.g., try DCM) resolved->optimize_solvent No end Successful TLC proceed->end optimize_solvent->add_modifier

Caption: A decision tree for troubleshooting TLC streaking.

Diagram 2: General Purification Workflow

This diagram illustrates a standard workflow for the purification of a synthesized indole derivative.

Purification_Workflow synthesis Crude Product from Synthesis tlc TLC Analysis for Solvent System synthesis->tlc column Column Chromatography tlc->column fractions Collect & Analyze Fractions by TLC column->fractions combine Combine Pure Fractions & Evaporate fractions->combine purity_check Assess Purity (NMR, LC-MS) combine->purity_check recrystallize Recrystallization (if needed) purity_check->recrystallize Purity < 95% final_product Pure Crystalline Product purity_check->final_product Purity > 95% recrystallize->final_product

Caption: A general workflow for indole purification.

V. References

  • BenchChem. (n.d.). Application Note: Purification of Indole-3-Carboxamides Using Column Chromatography. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from

  • Sorbent Technologies. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC. Retrieved from

  • Identification and synthesis of impurities formed during sertindole preparation. (2011). Retrieved from

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PMC - NIH. Retrieved from

  • BenchChem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide. Retrieved from

  • Organic Syntheses. (n.d.). 4-benzyloxyindole. Retrieved from

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. Retrieved from

Sources

Optimization

Process R&amp;D Support Center: Scale-Up of 2-(4-methoxy-3-methylphenyl)-1H-indole

Welcome to the Technical Support Center for Process Chemistry. Scaling up the synthesis of highly functionalized 2-arylindoles presents unique thermodynamic, mechanistic, and engineering challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Chemistry. Scaling up the synthesis of highly functionalized 2-arylindoles presents unique thermodynamic, mechanistic, and engineering challenges. This guide provides causal troubleshooting, self-validating protocols, and diagnostic workflows for the primary industrial routes used to synthesize 2-(4-methoxy-3-methylphenyl)-1H-indole.

Mechanistic Troubleshooting & FAQs

Module A: Fischer Indole Synthesis (FIS) Route

Q1: During our 500g scale-up using phenylhydrazine and 4'-methoxy-3'-methylacetophenone, we observe massive N-N bond cleavage and aniline formation rather than the desired indole. Why is this happening, and how do we fix it?

  • Causality: The failure is mechanistically driven by the electron-donating substituents (methoxy and methyl) on the acetophenone moiety. During the acid-catalyzed [3,3]-sigmatropic rearrangement, these electron-donating groups over-stabilize the intermediate iminylcarbocation[1]. This excessive stabilization diverts the reaction pathway toward heterolytic N-N bond cleavage rather than the concerted rearrangement, producing aniline and regenerating the ketone[1].

  • Actionable Solution: Transition from harsh Brønsted acids (e.g., PPA, H₂SO₄) to a milder Lewis acid catalyst (e.g., anhydrous ZnCl₂ or BF₃·OEt₂) in a non-nucleophilic solvent like toluene. Lewis acids coordinate differently, reducing the extreme stabilization of the cleavage intermediates and favoring the desired sigmatropic shift.

Module B: Suzuki-Miyaura Cross-Coupling (SMC) Route

Q2: At the 1 kg scale, our Suzuki-Miyaura coupling of 1-Boc-2-bromoindole and (4-methoxy-3-methylphenyl)boronic acid stalls at 70% conversion, accompanied by the precipitation of "Palladium black." Why is the catalyst dying?

  • Causality: The formation of Palladium black indicates the irreversible aggregation of inactive Pd(0). While modern preformed precatalysts are air-stable on the benchtop, once they are activated by the base in the reaction mixture, the active Pd(0) species becomes highly sensitive to oxygen[2]. In large-scale reactors, inadequate degassing leaves residual dissolved oxygen, which rapidly oxidizes and deactivates the catalyst[2]. Furthermore, uncontrolled temperature spiking during scale-up accelerates this degradation[2].

  • Actionable Solution: Implement rigorous Schlenk techniques for the reactor[2]. Use an inline dissolved oxygen (DO) probe to ensure DO < 0.5 ppm before base addition. Preheat the reactor jacket to the target temperature before adding the catalyst to avoid exothermic temperature spikes[2].

Module C: Next-Generation Base-Free Routes

Q3: Both FIS and traditional SMC present cost and safety issues for our specific facility. Is there a modern, base-free alternative for synthesizing 2-arylindoles?

  • Causality & Solution: Yes. Recent advancements have demonstrated the one-step synthesis of 2-arylindoles directly from indolines via Palladium-catalyzed oxidative dehydrogenation followed by C2-selective Heck-type arylation[3]. This method utilizes O₂ as the sole oxidant and operates under mild, acid- and base-free conditions[3]. Because it avoids strong bases, it eliminates base-catalyzed side reactions (like protodeboronation), and the use of O₂ circumvents the need for stoichiometric metallic oxidants, significantly improving the E-factor and functional group tolerance for scale-up[3].

Quantitative Route Comparison

The following table summarizes the process metrics for the two primary historical routes when synthesizing electron-rich 2-arylindoles at the >100g scale.

ParameterFischer Indole Synthesis (FIS)Suzuki-Miyaura Coupling (SMC)Causal Factor for Difference
Typical Yield 25 - 40%85 - 92%FIS suffers from N-N cleavage due to EDG stabilization[1].
E-Factor > 5015 - 20High solvent/acid volumes in FIS; SMC uses catalytic Pd[2].
Primary Failure Mode Heterolytic N-N cleavageCatalyst oxidation (Pd Black)Inherent intermediate stability (FIS) vs. Air sensitivity of active Pd(0) (SMC)[2].
Temperature Profile 90°C - 110°C (Highly Exothermic)40°C - 60°C (Mild)High activation energy required for [3,3]-sigmatropic rearrangement.

Self-Validating Scale-Up Protocol (SMC Route)

Objective: 100g Scale Synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole via SMC. System Design: This protocol utilizes strict In-Process Control (IPC) checks. The reaction acts as a self-validating system; it cannot proceed to the next physical stage unless the specific analytical threshold is met.

Step 1: System Preparation & Deoxygenation

  • Action: Charge a 2L jacketed reactor with 1-Boc-2-bromoindole (1.0 eq) and (4-methoxy-3-methylphenyl)boronic acid (1.1 eq). Add anhydrous 1,4-dioxane (10 volumes).

  • Validation Check 1: Purge the system with N₂ for 30 minutes. Monitor with an inline DO probe. Do not proceed until DO < 0.5 ppm. (Causality: Oxygen causes rapid homocoupling of the boronic acid and deactivates the catalyst[2]).

Step 2: Catalyst Activation & Coupling

  • Action: Preheat the reactor to 40°C. Add the preformed precatalyst XPhos-Pd-G3 (0.5 mol%) and degassed aqueous K₃PO₄ (2.0 eq).

  • Validation Check 2: Stir at 40°C for 2 hours. Pull a 1 mL aliquot, quench with EtOAc/H₂O, and analyze the organic layer via HPLC. If the intermediate is <99% AUC, add 0.1 eq boronic acid and stir for 1 more hour. Proceed only when conversion is >99%.

Step 3: One-Pot Deprotection

  • Action: Add 4M HCl in dioxane (5.0 eq) directly to the reactor and heat to 60°C.

  • Validation Check 3: Monitor via HPLC. Proceed to workup only when the Boc-protected mass peak disappears entirely, validating complete deprotection.

Step 4: Palladium Scavenging

  • Action: Neutralize the mixture. Add SiliaMetS Thiol (5 eq relative to Pd) and stir at 60°C for 4 hours. Filter through a Celite pad.

  • Validation Check 4: Submit a sample of the filtrate for ICP-MS. If Pd > 10 ppm, repeat the scavenging step. The product is only released for crystallization once Pd levels are verified.

Diagnostic Workflows

G Start SMC Scale-Up Issue: Reaction Stalls at <70% Conversion CheckPd Visual & Analytical Check: Is Pd Black precipitating? Start->CheckPd YesBlack Yes: Catalyst Deactivation (Oxidation of Pd(0)) CheckPd->YesBlack NoBlack No: Slow Transmetalation (Steric/Electronic factors) CheckPd->NoBlack ActionO2 Action: Rigorous Schlenk Degassing & Avoid Temp Spikes YesBlack->ActionO2 ActionCat Action: Switch to highly active Buchwald Precatalyst (e.g., G3) NoBlack->ActionCat Success Self-Validation: HPLC shows >99% Conversion ActionO2->Success ActionCat->Success

Troubleshooting workflow for stalled Suzuki-Miyaura scale-up reactions.

References

1.[1] Title: Why Do Some Fischer Indolizations Fail? Source: Journal of the American Chemical Society (via PMC - NIH) URL: [Link]

3.[3] Title: One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Stability of 2-(4-methoxy-3-methylphenyl)-1H-indole in Solution

Welcome to the technical support center for 2-(4-methoxy-3-methylphenyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and an...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-methoxy-3-methylphenyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a 2-aryl-indole derivative, its stability is paramount for reproducible and accurate experimental outcomes. This document offers field-proven insights and scientifically-grounded protocols to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-(4-methoxy-3-methylphenyl)-1H-indole has changed color (e.g., turned yellow or pink). What is causing this and is the compound degraded?

A1: A change in color is a common indicator of degradation for indole-containing compounds.[1] This is typically due to oxidation of the electron-rich indole ring, which can lead to the formation of highly conjugated, colored oligomers or specific degradation products.[1] The indole nucleus is susceptible to attack by atmospheric oxygen, a process that can be accelerated by factors such as light, elevated temperature, and the presence of metal ions.[2]

The initial step in the oxidation of 2-arylindoles can lead to the formation of 3-hydroxyindolenines, which can be further transformed into various colored products. Given the structure of 2-(4-methoxy-3-methylphenyl)-1H-indole, oxidative cleavage of the C2-C3 bond is also a potential degradation pathway, which can yield complex product mixtures.[3][4] While a color change strongly suggests degradation, the extent of degradation and its impact on your experiment would require analytical confirmation, for example, by HPLC.

Q2: What are the optimal conditions for preparing and storing stock solutions of 2-(4-methoxy-3-methylphenyl)-1H-indole to ensure maximum stability?

A2: To maximize the stability of your stock solution, several factors must be carefully controlled. Based on the general principles of indole chemistry, the following conditions are recommended:

  • Solvent Choice: For long-term storage, prepare stock solutions in an inert, anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Protic solvents like alcohols can participate in photochemical reactions and may be less ideal for long-term storage.[5]

  • Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C.[1] This significantly slows down the rate of potential degradation reactions.

  • Light Protection: Indole derivatives are often sensitive to light and can undergo photodegradation.[1][2] Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Inert Atmosphere: To prevent oxidation, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[1] This minimizes the headspace oxygen that can contribute to degradation over time.

  • Aliquoting: Prepare smaller, single-use aliquots of your stock solution. This avoids repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture and oxygen into the main stock.

Q3: I'm observing precipitation of the compound in my aqueous assay buffer. How can I improve its solubility and prevent this?

A3: Precipitation in aqueous buffers is a common issue for hydrophobic molecules like 2-aryl-indoles. Here are several strategies to address this:

  • Co-solvents: If your experimental system allows, consider adding a small percentage (typically <1%) of an organic co-solvent like DMSO or ethanol to your final assay buffer to increase the compound's solubility.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While the indole NH is very weakly acidic, modifications to the buffer pH might influence solubility, though care must be taken as extreme pH values can also promote degradation.[1][6]

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can be used to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility. However, you must validate that the surfactant does not interfere with your assay.

  • Fresh Dilutions: Prepare working solutions fresh from your DMSO stock just before the experiment. Avoid storing dilute aqueous solutions for extended periods, as the compound is more likely to precipitate or degrade under these conditions.[1]

Q4: Can the pH of my experimental medium affect the stability of 2-(4-methoxy-3-methylphenyl)-1H-indole?

A4: Yes, pH is a critical factor influencing the stability of indole compounds.[1][7] The indole ring is generally more stable in neutral to slightly acidic conditions. Strong acidic or alkaline conditions can catalyze degradation.[6] For instance, strong acids can lead to polymerization or other rearrangements, while strongly alkaline conditions can increase susceptibility to oxidation. It is advisable to maintain the pH of your experimental solutions within a range of 6.0 to 7.5 for optimal stability, unless your specific assay requires otherwise.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with 2-(4-methoxy-3-methylphenyl)-1H-indole.

Issue 1: Inconsistent results between experimental replicates.
Possible Cause Troubleshooting Steps & Rationale
Degradation in working solution Prepare fresh working solutions of the compound immediately before each experiment. Indole compounds can be unstable in physiological buffers and cell culture media, especially at 37°C.[1] A time-course experiment to quantify the compound's stability in your specific medium can be beneficial.
Photodegradation during experiment Minimize exposure of your solutions and experimental setup (e.g., cell culture plates) to ambient light. Use amber-colored labware or cover plates with foil. Many indole derivatives are known to be photolabile.[1][2]
Adsorption to plasticware Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in solution. Consider using low-adhesion microplates or glass vials where possible. Pre-rinsing pipette tips with the solution before dispensing can also help.
Issue 2: Appearance of unexpected peaks during HPLC analysis.
Possible Cause Troubleshooting Steps & Rationale
On-column degradation The mobile phase composition or pH might be promoting degradation. If using an acidic mobile phase, and the compound is acid-labile, consider switching to a neutral or slightly basic mobile phase if your chromatography allows.[1]
Degradation in the autosampler If samples are left in the autosampler for extended periods, they can degrade due to exposure to light or elevated temperatures. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) and analyze samples as quickly as possible after preparation.[1]
Oxidative degradation during sample preparation Minimize the exposure of your samples to air. Consider using an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, in your sample diluent if it does not interfere with your analysis.

Visualizing Degradation & Experimental Workflow

Understanding the potential pathways of degradation is key to preventing it.

cluster_main Potential Degradation Pathways of 2-Aryl-Indoles A 2-(4-methoxy-3-methylphenyl)-1H-indole (Stable Compound) B Oxidation A->B C Photodegradation A->C D Extreme pH A->D E Oxidized Intermediates (e.g., 3-hydroxyindolenine, C2-C3 bond cleavage products) B->E G Photolyzed Products C->G F Colored Oligomers & Polymerization Products D->F E->F

Caption: Key degradation routes for 2-aryl-indole compounds in solution.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9][10]

Objective: To identify the potential degradation products and pathways for 2-(4-methoxy-3-methylphenyl)-1H-indole under various stress conditions.

Materials:

  • 2-(4-methoxy-3-methylphenyl)-1H-indole

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with a 3% H₂O₂ solution to a final concentration of 0.1 mg/mL. Keep at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation: Keep a solid sample and a solution of the compound in acetonitrile (0.1 mg/mL) at 80°C for 24 hours.

    • Photodegradation: Expose a solution of the compound (0.1 mg/mL in acetonitrile) to a light source as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours).[2]

    • Control Sample: Prepare a solution of the compound at the same concentration in acetonitrile and store it at 4°C, protected from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples, including the control, by a suitable reverse-phase HPLC method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation of the parent compound.

    • Identify the formation of any new peaks, which represent potential degradation products.

cluster_workflow Forced Degradation Study Workflow start Prepare Stock Solution (1 mg/mL in ACN) stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Points (e.g., 0, 4, 8, 24h) stress->sample neutralize Neutralize/Quench Reaction sample->neutralize hplc Analyze by HPLC neutralize->hplc data Compare Chromatograms & Quantify Degradation hplc->data end Identify Degradation Profile data->end

Caption: Workflow for conducting a forced degradation study.

References

  • Herbich, J., et al. (2015). Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines. The Journal of Physical Chemistry A, 119(12), 2789-2800. Available at: [Link]

  • Kotsyfakis, M., et al. (2023). Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. PubMed. Available at: [Link]

  • Poater, J., et al. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230-234. Available at: [Link]

  • Di Donato, M., et al. (2020). INDOLE DERIVATIVES AS CORE STRUCTURAL MOTIFS IN MOLECULAR ORGANIC PHOTOACTUATORS. Israel Journal of Chemistry, 60(8-9), 839-851. Available at: [Link]

  • Poater, J., et al. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A. Available at: [Link]

  • Walash, M. I., et al. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 51(8), 733-743. Available at: [Link]

  • ResearchGate. (n.d.). Compound stability under different pH conditions. ResearchGate. Available at: [Link]

  • Silva-Júnior, E. F., et al. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. Available at: [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. Available at: [Link]

  • Li, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 795. Available at: [Link]

  • van der Westhuyzen, C., et al. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 421-426. Available at: [Link]

  • Walash, M. I., et al. (2013). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Oxford Academic. Available at: [Link]

  • Gu, J.-D., et al. (2003). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 69(3), 1735-1739. Available at: [Link]

  • Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469-3479. Available at: [Link]

  • He, J., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Journal of Chromatographic Science, 51(10), 926-932. Available at: [Link]

  • Denya, I., et al. (2020). Forced degradation – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 5(4), 1-6. Available at: [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical, Biological and Chemical Sciences, 8(3), 13-20. Available at: [Link]

  • Priyadarshini, G. I., & Anjani, G. (2020). A review on forced degradation and stability indicating studies. Indo American Journal of Pharmaceutical Sciences, 7(1), 1389-1395. Available at: [Link]

  • Li, Y., et al. (2017). Oxidative Recyclization of 1H-Indoles for Synthesis of 2-Indolylbenzoxazinones via Cleavage of the C2–C3 Bond with AIBN under Air. The Journal of Organic Chemistry, 82(4), 2155-2160. Available at: [Link]

  • Pluskota-Karwatka, D., et al. (2019). Photoinduced oxidation of an indole derivative: 2-(1'H- indol-2'-yl)-[1][11]naphthyridine. Photochemical & Photobiological Sciences, 18, 1264-1272. Available at: [Link]

  • Potavathri, S., et al. (2011). Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups. Journal of the American Chemical Society, 133(25), 9755-9757. Available at: [Link]

  • Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2696. Available at: [Link]

  • Bednar, D., et al. (2022). Biocatalytic stereoselective oxidation of 2-arylindoles. Nature Communications, 13, 6424. Available at: [Link]

  • Kim, H., et al. (2020). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Organic & Biomolecular Chemistry, 18(38), 7545-7549. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • ResearchGate. (n.d.). of indole aerobic degradation pathways. A, a Gram-negative bacterium.... ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). 2-(4-methoxyphenyl)-1h-indole (C15H13NO). PubChemLite. Available at: [Link]

  • Zhang, Y., et al. (2021). A novel approach to efficient degradation of indole using co-immobilized horseradish peroxidase-syringaldehyde as biocatalyst. Chemosphere, 263, 128213. Available at: [Link]

  • Sograte-Idrissi, S. (2020). A Road Less Taken: Functional and Regulatory Insights into Indoleamine 2,3-Dioxygenase. USF Tampa Graduate Theses and Dissertations. Available at: [Link]

  • Röhrig, U. F., et al. (2019). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 62(23), 10531-10549. Available at: [Link]

  • CeMM Research Center for Molecular Medicine of the Austrian Academy of Sciences. (2026). Boosting the cell's own cleanup. EurekAlert!. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 2-(4-methoxy-3-methylphenyl)-1H-indole for Biological Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(4-methoxy-3-methylphenyl)-1H-indole and encountering solubility chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(4-methoxy-3-methylphenyl)-1H-indole and encountering solubility challenges in their biological assays. Poor aqueous solubility is a common hurdle for many promising small molecules, including indole derivatives, and can lead to inaccurate and irreproducible experimental results.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges and ensure the reliability of your data.

Understanding the Challenge: Why is 2-(4-methoxy-3-methylphenyl)-1H-indole Likely to be Poorly Soluble?

The structure of 2-(4-methoxy-3-methylphenyl)-1H-indole, a derivative of 2-phenylindole, suggests a high degree of lipophilicity. The presence of two aromatic rings and a methyl group contributes to its hydrophobic nature. A computed XLogP3 value for a structurally similar compound, 2-(4-methoxy-2-methylphenyl)-2,3-dihydro-1H-indole, is 3.8, indicating a strong tendency to partition into lipids rather than aqueous solutions.[2] Such lipophilic compounds often exhibit poor aqueous solubility, which can manifest as precipitation in the aqueous environment of biological assays.[1]

FAQs and Troubleshooting Guides

Q1: I'm observing precipitation when I dilute my DMSO stock of 2-(4-methoxy-3-methylphenyl)-1H-indole into my aqueous assay buffer. What's happening?

A1: This phenomenon is known as kinetic precipitation and is a common issue with poorly soluble compounds.

While your compound may be soluble in a 100% DMSO stock solution, its solubility can dramatically decrease when diluted into an aqueous buffer.[3] This is because the high concentration of the organic solvent is no longer present to keep the hydrophobic compound in solution. The result is the formation of a supersaturated solution that quickly precipitates.[4]

Troubleshooting Workflow for Compound Precipitation:

start Precipitation Observed in Aqueous Buffer check_stock 1. Check DMSO Stock Is it clear? start->check_stock stock_precip Stock has Precipitated check_stock->stock_precip No stock_ok Stock is Clear check_stock->stock_ok Yes warm_sonicate Gently warm (37°C) and sonicate stock stock_precip->warm_sonicate reassess_stock Re-assess clarity warm_sonicate->reassess_stock discard_stock If still precipitated, discard and prepare fresh, lower concentration stock reassess_stock->discard_stock No reassess_stock->stock_ok Yes assess_dilution 2. Assess Dilution Protocol What is the final DMSO concentration? stock_ok->assess_dilution low_dmso Final DMSO < 0.5% assess_dilution->low_dmso high_dmso Final DMSO > 0.5% assess_dilution->high_dmso optimize_dmso Increase final DMSO concentration if tolerated by the assay (run vehicle controls) low_dmso->optimize_dmso consider_solubilizers 3. Employ Solubility Enhancement Techniques high_dmso->consider_solubilizers end Optimized Protocol: Compound Soluble in Assay Buffer optimize_dmso->end co_solvent Use Co-solvents consider_solubilizers->co_solvent cyclodextrin Use Cyclodextrins consider_solubilizers->cyclodextrin ph_adjust pH Modification consider_solubilizers->ph_adjust lipid_formulation Lipid-Based Formulation consider_solubilizers->lipid_formulation co_solvent->end cyclodextrin->end ph_adjust->end lipid_formulation->end

Caption: Troubleshooting workflow for compound precipitation.

Q2: What is the first thing I should try to improve the solubility of my compound?

A2: Optimizing the co-solvent concentration is often the simplest and most direct first step.

Most biological assays can tolerate a certain percentage of an organic co-solvent like DMSO. By carefully adjusting the final concentration of DMSO in your assay, you may be able to keep your compound in solution.

Protocol 1: Co-Solvent Optimization

  • Determine Assay Tolerance: Before testing your compound, determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). This is typically between 0.1% and 0.5% for cell-based assays.[5] Always run a vehicle control with the same final DMSO concentration.

  • Prepare a Concentrated Stock: Prepare a high-concentration stock solution of 2-(4-methoxy-3-methylphenyl)-1H-indole in 100% anhydrous DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) and sonication can aid dissolution.[6]

  • Serial Dilution in DMSO: Perform serial dilutions of your concentrated stock in 100% DMSO, not in the aqueous buffer.

  • Final Dilution into Assay Buffer: Add a small volume of the DMSO-diluted compound to your assay buffer to reach the final desired concentration and the optimal final DMSO percentage. For example, to achieve a 10 µM final concentration with 0.5% DMSO, you would add 5 µL of a 2 mM DMSO stock to 995 µL of assay buffer.

  • Vortex Immediately: Vortex the solution immediately after adding the compound to ensure rapid and uniform dispersion.

Co-SolventTypical Final Concentration in AssayAdvantagesDisadvantages
DMSO 0.1% - 0.5% (up to 1% in some cases)High solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations. Can interfere with some enzyme assays.
Ethanol < 1%Less toxic than DMSO for some cell lines.Less effective at solubilizing highly lipophilic compounds compared to DMSO.
PEG 400 < 1%Good solubilizing properties and generally low toxicity.Can be viscous and may interfere with some automated liquid handling systems.
Q3: Co-solvents are not enough. What other techniques can I use?

A3: If co-solvents alone are insufficient, you can explore pH modification, cyclodextrins, or lipid-based formulations.

pH Modification

The solubility of ionizable compounds can be significantly influenced by pH.[7][8] The indole nitrogen of 2-phenylindole has a predicted pKa of around 16.8, meaning it is not acidic enough to be deprotonated under normal biological conditions.[9][10] However, the nitrogen atom in the indole ring can be protonated under acidic conditions. If the protonated form of 2-(4-methoxy-3-methylphenyl)-1H-indole is more soluble, decreasing the pH of your buffer could be a viable strategy.

Considerations for pH Modification:

  • Assay Compatibility: Ensure that the altered pH is compatible with your biological system. Most cell cultures and many enzymes have a narrow optimal pH range (typically 7.2-7.4).

  • Compound Stability: Verify that your compound is stable at the new pH.

  • Experimental Determination: The effect of pH on solubility should be determined experimentally by measuring the solubility of the compound in buffers of different pH values.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can encapsulate hydrophobic molecules, like your indole derivative, forming an inclusion complex that is more water-soluble.[12][13]

Protocol 2: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Prepare Compound Stock in DMSO: Prepare a concentrated stock of 2-(4-methoxy-3-methylphenyl)-1H-indole in 100% DMSO.

  • Complexation: Add a small volume of the DMSO stock to the HP-β-CD solution. The molar ratio of HP-β-CD to the compound typically ranges from 1:1 to 10:1.

  • Equilibration: Gently mix or sonicate the solution and allow it to equilibrate for at least 1 hour at room temperature to facilitate complex formation.

  • Assay: Use the resulting solution for your experiment. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.

Cyclodextrin DerivativeKey Features
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) Most commonly used in cell culture due to its high aqueous solubility and low toxicity.
Methyl-β-cyclodextrin (M-β-CD) Can be more effective for some compounds but may exhibit higher toxicity by extracting cholesterol from cell membranes.
Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can be very effective.[14][15] These formulations, such as self-emulsifying drug delivery systems (SEDDS), can keep the compound solubilized in a lipid matrix that forms a fine emulsion upon dilution in an aqueous medium.[16] While more complex to prepare, they can significantly enhance apparent solubility.

Conceptual Workflow for Lipid-Based Formulation Screening:

start High Lipophilicity (e.g., LogP > 4) screen_lipids 1. Screen Solubility in Lipids (e.g., MCT, LCT) start->screen_lipids screen_surfactants 2. Screen Solubility in Surfactants (e.g., Cremophor, Tween) screen_lipids->screen_surfactants screen_cosolvents 3. Screen Solubility in Co-solvents (e.g., Transcutol, PEG 400) screen_surfactants->screen_cosolvents ternary_diagram 4. Construct Ternary Phase Diagrams to identify self-emulsifying regions screen_cosolvents->ternary_diagram formulation_selection 5. Select and Optimize Formulation based on emulsification efficiency and drug loading ternary_diagram->formulation_selection characterization 6. Characterize Formulation (droplet size, stability) formulation_selection->characterization end Use in Biological Assay characterization->end

Caption: Workflow for developing a lipid-based formulation.

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter?

A4: Understanding the distinction is crucial for interpreting your results and predicting in vivo behavior.

  • Kinetic Solubility: This is the concentration of a compound that can be achieved by diluting a concentrated DMSO stock into an aqueous buffer. It often results in a supersaturated solution that may precipitate over time.[1][17][18] Most high-throughput solubility screens measure kinetic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the most stable crystalline form of the compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[19][20]

Why it matters: A high kinetic solubility might be sufficient for a short-term in vitro assay. However, the lower thermodynamic solubility is a better predictor of the compound's behavior in vivo, where it will have more time to equilibrate. If your compound has a high kinetic but low thermodynamic solubility, it may precipitate in the gastrointestinal tract, leading to poor oral bioavailability.

ParameterKinetic SolubilityThermodynamic Solubility
Measurement Rapid, high-throughputSlower, lower-throughput
Starting Material Concentrated DMSO stockSolid compound
Result Apparent solubility, often of an amorphous or metastable formEquilibrium solubility of the most stable crystalline form
Relevance Useful for early-stage in vitro assay developmentBetter predictor of in vivo performance and for formulation development
Q5: My DMSO stock solution itself has become cloudy or has a precipitate. What should I do?

A5: This indicates that the compound has precipitated out of the DMSO stock, and the concentration is no longer accurate.

Common Causes and Solutions:

  • Moisture Absorption: DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of hydrophobic compounds.[4] Always use anhydrous DMSO and keep the stock vial tightly sealed.

  • High Concentration: The stock concentration may be too high for the compound's solubility in DMSO, even at room temperature.[21]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation.[6] It is best to aliquot your stock solution into single-use vials to minimize this.

  • Low Temperature Storage: Storing at very low temperatures (-20°C or -80°C) can sometimes cause less soluble compounds to precipitate.

What to do:

  • Gently warm the vial to 37°C and vortex or sonicate to try and redissolve the precipitate.[6]

  • Visually inspect the solution to ensure all precipitate has dissolved.

  • If the precipitate does not redissolve, it is best to discard the stock and prepare a fresh one at a lower concentration.

References

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589–595. [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • IntechOpen. (2017, May 11). Lipid-Based Nano-Delivery for Oral Administration of Poorly Water Soluble Drugs (PWSDs): Design, Optimization and in vitro Assessment. Retrieved from [Link]

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • American Pharmaceutical Review. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]

  • University of Strathclyde. (n.d.). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. Retrieved from [Link]

  • PubMed Central. (n.d.). Clinical studies with oral lipid based formulations of poorly soluble compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Creative Biolabs. (2025, April 8). A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. Retrieved from [Link]

  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks? Retrieved from [Link]

  • Taylor & Francis Online. (2022, December 24). Clinical studies with oral lipid based formulations of poorly soluble compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-methoxy-2-methylphenyl)-2,3-dihydro-1H-indole. Retrieved from [Link]

  • ResearchGate. (2025, November 11). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • IJNRD.org. (2023, November 11). SYNTHESIS OF 2-PHENYL INDOLE. Retrieved from [Link]

  • Scribd. (2018, September 15). Enhancing Hydrophobic Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2018, September 17). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 5-methoxy-2-(4-methoxyphenyl)-1H-indole. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenylindole. Retrieved from [Link]

  • Omics Online. (2023, September 1). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of various 2-phenylindole derivatives via the optimized conditions. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Alkylation Side Reactions in Indole Synthesis

Welcome to the Technical Support Center for indole synthesis. Indole is a privileged scaffold in drug discovery and natural product synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for indole synthesis. Indole is a privileged scaffold in drug discovery and natural product synthesis. However, its ambident nucleophilicity often leads to competing N-alkylation and C3-alkylation pathways, causing poor regioselectivity, reduced yields, and complex purification workflows.

This guide provides researchers and drug development professionals with field-proven strategies, mechanistic insights, and step-by-step protocols to control regioselectivity and avoid unwanted N-alkylation side reactions.

Part 1: The Mechanistic Causality of Indole Alkylation

To control the regioselectivity of indole alkylation, one must understand the thermodynamic and kinetic factors governing the indolyl anion. Upon deprotonation, the negative charge is delocalized between the highly electronegative nitrogen (N1) and the carbon at the 3-position (C3).

The outcome of the alkylation is heavily dictated by Hard-Soft Acid-Base (HSAB) theory and the nature of the ion pair:

  • N-Alkylation (Hard Pathway): The nitrogen atom is a "hard" nucleophilic center with high charge density. Using strong bases with "hard" counterions (e.g., Na⁺ from NaH, K⁺ from KOH) in polar aprotic solvents (like DMF or DMSO) promotes the dissociation of the ion pair. This leaves the nitrogen exposed, favoring rapid, kinetically driven N-alkylation[1][2].

  • C3-Alkylation (Soft/Directed Pathway): The C3 position is a "soft" nucleophilic center. Using less electropositive metals (e.g., Mg²⁺, Zn²⁺) in non-polar or ethereal solvents results in a tight, covalent metal-nitrogen bond. This coordination physically blocks the N1 position and directs the electrophile to the C3 position[3][4].

Part 2: Troubleshooting Guides & FAQs

Q1: I want to perform a direct C3-alkylation without the extra steps of adding and removing a protecting group. How can I achieve this?

Answer: You can achieve direct C3-alkylation by converting the indole into an indolylmagnesium halide (a Grignard reagent) prior to adding your electrophile.

  • The Causality: By reacting indole with methylmagnesium bromide (MeMgBr), you form indolylmagnesium bromide. The magnesium coordinates tightly and covalently to the indole nitrogen. Because the N-position is sterically and electronically blocked by the magnesium complex, the nucleophilic attack is forced to occur at the C3 position[3].

  • Optimization: Perform this reaction in non-polar or ethereal solvents (like Et₂O or THF) rather than DMF, as polar aprotic solvents can disrupt the tight ion pairing and lead to background N-alkylation[5].

Q2: How do I completely block N-alkylation if my electrophile is highly reactive or my C3-functionalization requires harsh conditions?

Answer: The most foolproof method is to install a temporary N-protecting group. The tert-Butoxycarbonyl (Boc) group is highly recommended because it is robust against many nucleophiles and cross-coupling conditions, yet easily removed under mild acidic or thermal conditions[6][7].

  • Alternative Groups: If your downstream synthesis is acid-sensitive, consider using a Triisopropylsilyl (TIPS) group (removable by fluoride sources like TBAF) or a Carboxybenzyl (Cbz) group (removable by catalytic hydrogenation)[6].

Q3: My reaction is yielding a mixture of N- and C-alkylated products when I only want N-alkylation. How do I fix this?

Answer: Poor N-selectivity usually stems from incomplete deprotonation or the use of an inappropriate solvent[8].

  • Solution: Ensure you are using a strong enough base (e.g., NaH) and allow sufficient time (typically 15-30 minutes) for complete deprotonation before adding the alkyl halide[1]. Switch your solvent to anhydrous DMF. The high dielectric constant of DMF solvates the sodium cation, creating a "naked" indolyl anion that strongly favors N-alkylation[2].

Part 3: Experimental Protocols

Protocol A: Direct C3-Alkylation via Indolylmagnesium Bromide

This protocol bypasses the need for protecting groups by utilizing the directing effect of magnesium[3][4].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).

  • Grignard Formation: Dissolve indole (1.0 equiv) in anhydrous diethyl ether (Et₂O) or THF (0.5 M concentration). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.1 equiv) dropwise via syringe. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the indolylmagnesium bromide complex.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the desired alkyl halide or electrophile (1.2 equiv) dropwise.

  • Completion: Stir the reaction at room temperature (or reflux if the electrophile is unreactive) and monitor via TLC.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Boc Protection of Indole

Use this protocol to temporarily mask the nitrogen, completely preventing N-alkylation during complex downstream C-functionalizations[6][7].

  • Reaction Setup: Dissolve indole (1.0 equiv) in anhydrous dichloromethane (DCM) at room temperature.

  • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) to the solution.

  • Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Note: The reaction will typically bubble as CO₂ gas is evolved.

  • Monitoring: Stir at room temperature for 2-4 hours. Monitor completion via TLC (UV active).

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the N-Boc protected indole.

Part 4: Data Presentation

Table 1: Reagent and Solvent Effects on Indole Alkylation Regioselectivity
Base / CounterionSolvent TypeExample SolventDominant PathwayCausality
NaH (Na⁺)Polar AproticDMF, DMSON-Alkylation High ion dissociation; hard nucleophile (N) exposed[1][2].
KOH (K⁺)Polar AproticCH₃CN, DMFN-Alkylation Solvated cation leaves N-center highly reactive[2].
MeMgBr (Mg²⁺)Non-Polar / EtherEt₂O, THFC3-Alkylation Covalent Mg-N bond blocks N1; directs to C3[3][4].
Zn(OTf)₂ (Zn²⁺)Non-PolarTolueneC3-Alkylation Soft Lewis acid coordinates N, activating C3 for attack.
Table 2: Common N-Protecting Groups for Indoles[6]
Protecting GroupAbbreviationIntroduction ReagentsCleavage Conditions
tert-ButoxycarbonylBocBoc₂O, DMAPStrong acid (TFA/DCM) or Thermal[7]
TriisopropylsilylTIPSTIPS-Cl, NaHFluoride sources (TBAF in THF)
CarboxybenzylCbzCbz-Cl, BaseCatalytic Hydrogenation (Pd/C, H₂)
TosylTsTs-Cl, BaseStrong base (Cs₂CO₃) or Reductive

Part 5: Visualizations

Diagram 1: Ambident Reactivity Pathway of Indoles

This diagram illustrates how solvent and counterion choices dictate the kinetic vs. directed alkylation pathways.

G Indole Indole (NH) Base Deprotonation (Base) Indole->Base Anion Indolyl Anion (Ambident Nucleophile) Base->Anion Hard Hard Electrophile / Polar Aprotic Solvent (e.g., NaH, DMF, Alkyl Halides) Anion->Hard High Charge Density at Nitrogen Soft Soft Electrophile / Non-Polar Solvent (e.g., Grignard, Et2O, E+) Anion->Soft Covalent Coordination (e.g., Mg2+) N_Alk N-Alkylated Indole (Kinetic/Thermodynamic Product) Hard->N_Alk C_Alk C3-Alkylated Indole (Directed / Soft Product) Soft->C_Alk

Caption: Mechanistic divergence of the indolyl anion based on Hard-Soft Acid-Base (HSAB) conditions.

Diagram 2: Troubleshooting Workflow for Regioselectivity

A logical decision tree for optimizing reaction conditions based on the desired alkylation target.

Workflow Start Issue: Poor Regioselectivity (Mixture of N- and C3-Alkylation) Goal Target Product? Start->Goal TargetN N-Alkylated Indole Goal->TargetN N-Alkylation TargetC C3-Alkylated Indole Goal->TargetC C3-Alkylation ActionN1 Use Strong Base (NaH, KOH) Polar Aprotic Solvent (DMF, DMSO) TargetN->ActionN1 ActionC1 Use Grignard Reagent (MeMgBr) Non-Polar/Ethereal Solvent TargetC->ActionC1 Direct Method ActionC2 Protect N-position (Boc, TIPS) Perform C3-Alkylation TargetC->ActionC2 Indirect Method SuccessN High N-Selectivity ActionN1->SuccessN SuccessC High C3-Selectivity ActionC1->SuccessC ActionC2->SuccessC

Caption: Decision matrix for resolving regioselectivity mixtures in indole alkylation workflows.

Part 6: References

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Indole Synthesis

Welcome to the Catalysis Troubleshooting and Support Center. Indole synthesis—whether via palladium-catalyzed Larock heteroannulation, Lewis acid-mediated cyclization, or Fischer indolization—relies heavily on precise ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Troubleshooting and Support Center. Indole synthesis—whether via palladium-catalyzed Larock heteroannulation, Lewis acid-mediated cyclization, or Fischer indolization—relies heavily on precise catalyst loading. Over-catalysis often leads to side reactions, difficult purifications, and wasted resources, while under-catalysis results in stalled reactions and poor yields.

This guide provides field-proven methodologies, quantitative baselines, and mechanistic troubleshooting to help researchers and drug development professionals optimize their catalytic systems.

Diagnostic Workflow for Catalyst Optimization

Before adjusting your protocol, follow this logical progression to determine if your reaction requires a loading adjustment, a ligand swap, or a change in reaction conditions.

CatalystOptimization N1 Establish Baseline Loading (e.g., 5-10 mol%) N2 Run Analytical Scale Reaction Monitor via LC-MS/GC-MS N1->N2 N3 Assess Conversion Rate N2->N3 N4 High Conversion (>95%) Check Selectivity N3->N4 Fast/Complete N5 Low Conversion (<50%) Identify Bottleneck N3->N5 Slow/Stalled N6 Clean Profile: Titrate Loading Down (e.g., to 1-2.5 mol%) N4->N6 High Purity N7 Side Reactions: Lower Temp & Loading N4->N7 Impurities Detected N8 Change Ligand/Additive (Do NOT just add more metal) N5->N8 Mechanistic Limit N9 Check for Catalyst Poisoning (Substrate Purity) N5->N9 Suspected Impurity N10 Optimal Catalyst Loading Validated N6->N10 N7->N2 Re-evaluate N8->N2 Re-evaluate N9->N2 Re-evaluate

Decision tree for optimizing transition-metal and Lewis acid catalyst loading in indole synthesis.

Step-by-Step Optimization Protocols

Protocol A: Titrating Palladium Loading in Larock Heteroannulation

Historically, Larock indole syntheses required up to 20 mol% palladium, especially when utilizing widely available but less reactive o-bromoanilines[1]. By pairing the metal with highly reactive, sterically bulky ligands (e.g., P(t-Bu)3), you can achieve complete conversion at significantly lower loadings (2.5–5.0 mol%)[1].

Objective: Determine the minimum viable Pd loading for a novel substrate pair. Self-Validating Mechanism: The use of stock solutions minimizes weighing errors at low milligram scales, ensuring reproducible kinetics.

  • Stock Solution Preparation: Prepare a 0.05 M stock solution of your Pd source (e.g., preformed Pd[P(t-Bu)3]2 or Pd(OAc)2 with ligand) in an anhydrous, degassed solvent (e.g., toluene).

  • Reaction Setup: To a flame-dried Schlenk tube under argon, add the o-bromoaniline (1.0 equiv), disubstituted alkyne (1.5 equiv), and base (e.g., Na2CO3, 2.0 equiv).

  • Catalyst Dispensing: Using a calibrated microsyringe, dispense the catalyst stock solution to achieve exactly 2.5 mol% loading.

  • Thermal Activation: Heat the reaction mixture to 60 °C. Note: Advanced bulky ligands allow for lower temperatures than standard Larock conditions (100 °C+), mitigating deleterious side reactions[1].

  • Kinetic Monitoring: Withdraw 10 µL aliquots at 1, 2, 4, and 8 hours. Quench with acetonitrile and analyze via LC-MS to plot conversion over time.

  • Evaluation: If the reaction stalls before 95% conversion, do not immediately add more palladium. First, verify that the system is strictly anaerobic, as Pd(0) oxidation is the primary cause of catalyst death at low loadings.

Protocol B: Minimizing Lewis Acid Loading for Diazo-Imine Cyclizations

Lewis acid-catalyzed intramolecular nucleophilic attacks of imines by phenyldiazoacetates are exceptionally efficient. This efficiency is driven by the basicity differential between the starting imine and the product indole, which promotes rapid catalytic turnover[2].

Objective: Prevent diazo decomposition by strictly limiting Lewis acid concentration.

  • Substrate Preparation: Dissolve the diazo-imine precursor (0.25 mmol) in 5 mL of anhydrous dichloromethane (DCM) at room temperature[2].

  • Catalyst Addition: Add exactly 1 mol% of zinc triflate (Zn(OTf)2) or boron trifluoride etherate (BF3·OEt2)[2]. Caution: Exceeding 5 mol% often leads to rapid nitrogen expulsion and non-productive diazo polymerization.

  • Visual & Analytical Monitoring: The reaction mixture will typically transition from yellow to pale yellow or colorless within 10–30 minutes[2]. Confirm completion via TLC.

  • Workup: Pass the mixture through a short silica gel plug to immediately sequester the Lewis acid catalyst, preventing product degradation[2]. Evaporate the solvent to obtain the functionalized indole in near-quantitative yield.

Quantitative Baselines for Catalyst Loading

Use the following table to benchmark your initial experiments against established literature standards.

Reaction ClassCatalyst SystemHistorical LoadingOptimized LoadingKey Optimization Variable
Larock Heteroannulation Pd(OAc)2 / P(t-Bu)310–20 mol%2.5–5.0 mol%Ligand steric bulk (accelerates oxidative addition)[1]
Lewis Acid-Catalyzed Attack Zn(OTf)2 or BF3·OEt25–10 mol%1.0 mol%Substrate basicity differential drives turnover[2]
Asymmetric Fischer Indolization Chiral Phosphoric Acids10–15 mol%5.0 mol%Acid strength and steric environment[3]
One-Pot Fischer / N-Arylation Cu2O10 mol%2.0–5.0 mol%Base selection (e.g., K3PO4 vs. DBU)[4]

Troubleshooting FAQs

Q: Why does my Larock indolization stall at 50% conversion despite increasing Pd loading from 5 mol% to 15 mol%? A: Increasing catalyst loading rarely overcomes fundamental mechanistic bottlenecks. In Larock syntheses using o-bromoanilines, the primary bottleneck is the slow rate of oxidative addition[1]. Instead of increasing the metal loading, switch to an electron-rich, bulky ligand (such as P(t-Bu)3). This lowers the activation barrier for oxidative addition and stabilizes the active Pd(0) species, allowing complete conversion at loadings as low as 2.5 mol%[1].

Q: I am observing significant decomposition in my Lewis acid-catalyzed indole synthesis. Should I reduce the catalyst loading? A: Yes. The cyclization of imines via phenyldiazoacetates is highly efficient, driven by the expulsion of N2 and the favorable basicity difference between the imine and the resulting indole[2]. Excess Lewis acid (above 1 mol%) aggressively activates the diazo group toward non-productive side reactions. Titrate your loading down to 1 mol% using Zn(OTf)2 or BF3·OEt2 to achieve quantitative yields under mild, room-temperature conditions[2].

Q: In a one-pot Fischer indolization–N-arylation, how low can I push the copper catalyst loading? A: Studies show that Cu2O loading can be successfully reduced to 5 mol% while maintaining good yields (e.g., 61% overall yield)[4]. However, there is a sharp performance threshold around 2 mol%, below which the yield drops markedly[4]. If you are operating at 5 mol% and seeing poor yields, do not increase the copper loading; instead, verify your base. The use of K3PO4 is optimal, whereas stronger bases (like sodium ethoxide) or weaker bases (like cesium carbonate) disrupt the catalytic cycle[4].

Q: Does catalyst loading affect enantioselectivity in asymmetric Fischer indolizations? A: Yes. In asymmetric Fischer indolizations utilizing chiral spirocyclic phosphoric acids, a loading of 5 mol% is generally optimal[3]. Dropping the loading below this threshold can lead to prolonged reaction times (up to 4 days at 30 °C), which allows background, non-catalyzed racemic pathways to compete, ultimately eroding the enantiomeric ratio (er)[3].

References
  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans | Organic Letters - ACS Publications Source: acs.org URL:[Link]

  • Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC Source: nih.gov URL:[Link]

  • The Catalytic Asymmetric Fischer Indolization | Journal of the American Chemical Society Source: acs.org URL:[Link]

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - RSC Publishing Source: rsc.org URL:[Link]

Sources

Troubleshooting

Common pitfalls in the characterization of substituted indoles

Welcome to the Technical Support Center for Indole Characterization . As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique analytical challenges presented by substituted ind...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indole Characterization . As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique analytical challenges presented by substituted indoles.

Indoles are ubiquitous scaffolds in drug discovery and chemical biology. However, their electron-rich aromatic core, tautomeric potential, and susceptibility to oxidation frequently lead to mischaracterization. This guide synthesizes field-proven methodologies with fundamental chemical principles to help you diagnose and resolve these pitfalls.

Diagnostic Workflow: Indole Characterization Anomalies

IndoleDiagnostics Start Indole Characterization Anomaly Detected NMR NMR Spectroscopy Missing NH or Overlap Start->NMR MS Mass Spectrometry Unexpected Mass (+16, -27) Start->MS LC Chromatography Peak Tailing or Dimerization Start->LC NMR_NH Missing N-H Signal? Switch to DMSO-d6 or dry CDCl3 NMR->NMR_NH NMR_Overlap Aromatic Overlap? Use 2D HSQC/HMBC NMR->NMR_Overlap MS_Ox M+16 Peak? In-source oxidation (ESI). Lower capillary voltage. MS->MS_Ox MS_Frag M-27 Peak? Normal EI fragmentation (Loss of HCN) MS->MS_Frag LC_Acid Acidic Mobile Phase? Indoles polymerize in TFA. Use NH4OAc buffer. LC->LC_Acid

Diagnostic workflow for troubleshooting common indole characterization anomalies.

Section 1: NMR Spectroscopy Troubleshooting

Q: Why is the N-H proton missing or extremely broad in my ¹H NMR spectrum? A: This is a classic artifact caused by a combination of chemical exchange and quadrupolar relaxation. The ¹⁴N nucleus has a spin of I = 1, which induces rapid quadrupolar relaxation that broadens the signal of the attached proton. Furthermore, trace water or acidic impurities in standard solvents like CDCl₃ facilitate rapid intermolecular proton exchange, averaging the signal into the baseline.

  • The Fix: Switch to a rigorously dried, hydrogen-bond accepting solvent like DMSO-d₆. DMSO locks the N-H proton via strong hydrogen bonding, drastically slowing the exchange rate. The N-H proton will reliably appear as a sharp singlet (or doublet if coupled to H2/H3) between 10.5–11.5 ppm.

Q: How can I definitively distinguish between C2 and C3 substituted indoles? 1D ¹H NMR is ambiguous. A: The benzenoid protons (H4–H7) often overlap tightly between 7.0–7.6 ppm, and both C2 and C3 protons appear as singlets when the other position is substituted. The definitive solution is relying on ¹³C NMR chemical shifts[1] combined with 2D HMBC (Heteronuclear Multiple Bond Correlation).

  • The Causality: The enamine-like resonance structure of the indole core makes the C3 position significantly more electron-rich (shielded) than C2. Consequently, unsubstituted C3 resonates around 102–110 ppm, while C2 resonates around 125 ppm. In an HMBC experiment, a substituent at C3 will show a strong ³J correlation to the quaternary C3a carbon, whereas a C2 substituent will correlate to C3 and N1.

Section 2: Mass Spectrometry & Chromatography

Q: My LC-MS (ESI+) shows a massive [M+16]⁺ peak, but my NMR shows a pure compound. Is my sample oxidized? A: Likely not; you are observing an electrochemical artifact. Electron-rich indoles (especially 5-hydroxy or 3-alkyl derivatives) possess very low oxidation potentials. In Electrospray Ionization (ESI+), the high capillary voltage combined with trace oxygen and water in the source can electrochemically oxidize the indole to an oxindole [M+16]⁺ right at the capillary tip.

  • The Fix: Lower the capillary voltage, use degassed mobile phases, or switch to Atmospheric Pressure Chemical Ionization (APCI), which relies on gas-phase ion-molecule reactions rather than electrochemistry and is far less prone to oxidation artifacts.

Q: In GC-MS (Electron Impact), I see a major fragment at [M-27]⁺. What causes this? A: Under 70 eV Electron Impact, the indole radical cation frequently undergoes a skeletal rearrangement to a quinolinium-like intermediate. This is immediately followed by the diagnostic expulsion of hydrogen cyanide (HCN, 27 Da)[2]. This is a fundamental, structurally validating fragmentation pathway for unsubstituted and alkyl-substituted indoles, not an impurity.

Q: My indole degrades into a colored polymer on the silica column or during preparative HPLC. Why? A: The C3 position of the indole ring is highly nucleophilic. In the presence of acidic silanol groups on silica gel, or strong acids like Trifluoroacetic Acid (TFA) in HPLC, the indole is protonated at C3 to form a reactive iminium ion. This intermediate undergoes rapid nucleophilic attack by another indole molecule, leading to dimerization or polymerization (often appearing as pink/red degradation products)[3].

  • The Fix: Neutralize silica gel with 1% Triethylamine (TEA) prior to loading, and replace TFA in HPLC with 10 mM Ammonium Acetate.

IndoleDegradation Indole Substituted Indole (Electron Rich) Oxidation Electrochemical Oxidation (ESI+ or Air) Indole->Oxidation O2 / High Voltage Protonation Acidic Protonation (TFA or Silica) Indole->Protonation H+ (C3 attack) Oxindole Oxindole / Isatin [M+16]+ / [M+32]+ Oxidation->Oxindole Dimer Bis-indolyl Dimer [2M-H]+ Protonation->Dimer Nucleophilic addition

Mechanistic pathways of indole degradation via oxidation and acid-catalyzed dimerization.

Section 3: Quantitative Data Summaries

Table 1: Diagnostic ¹³C NMR Chemical Shifts for the Indole Core (in DMSO-d₆) Note: Shifts will vary slightly based on substituent electronics, but the relative shielding order remains constant.

Carbon PositionTypical Shift Range (ppm)Multiplicity (DEPT-135)Diagnostic Notes
C2 124.0 – 126.0CHDeshielded due to proximity to electronegative N1.
C3 100.0 – 105.0CHHighly shielded due to enamine resonance contribution.
C3a 127.0 – 130.0QuaternaryKey anchor point for HMBC correlations from C3/C4.
C4 120.0 – 122.0CHOften overlaps with C6.
C5 118.0 – 120.0CHMost shielded benzenoid carbon.
C6 120.0 – 122.0CHOften overlaps with C4.
C7 111.0 – 113.0CHDistinctly shielded compared to C4/C6; doublet in ¹H NMR.
C7a 135.0 – 137.0QuaternaryMost deshielded core carbon; directly attached to N1.

Table 2: Common Mass Spectrometry Adducts and Artifacts for Indoles

Observed Ion (m/z)Ionization ModeAssignmentRoot Cause / Causality
[M - 27]⁺ EI (GC-MS)[M - HCN]⁺Ring expansion to quinolinium followed by HCN loss.
[M + 16]⁺ ESI+ (LC-MS)Oxindole ArtifactElectrochemical oxidation at the ESI capillary tip.
[2M - 2H]⁺ ESI+ (LC-MS)Dimer ArtifactOxidative or acid-catalyzed dimerization in source.
[M + 41]⁺ ESI+ (LC-MS)[M + CH₃CN]⁺Acetonitrile adduct; common in standard reverse-phase LC.

Section 4: Standardized Protocols

Protocol A: Definitive 2D NMR Regiochemical Assignment of Indoles

This protocol is a self-validating system: the assignment of C3a and C7a cross-verifies the substitution pattern without relying on ambiguous 1D splitting.

  • Sample Preparation: Dissolve 15–20 mg of the purified indole in 0.6 mL of dry DMSO-d₆ (use ampoules to prevent water ingress).

  • Acquisition (1D): Acquire a standard ¹H NMR and a ¹³C{¹H} NMR spectrum. Verify the presence of the N-H proton (~11.0 ppm).

  • Acquisition (2D HSQC): Run a ¹H-¹³C HSQC experiment to map all directly bonded protons to their respective carbons. Identify the highly shielded C3-H pair (~102 ppm / 6.5 ppm) if unsubstituted.

  • Acquisition (2D HMBC): Run a ¹H-¹³C HMBC experiment optimized for long-range couplings (typically J = 8 Hz).

  • Data Interpretation (Self-Validation):

    • Locate the N-H proton signal. It will show strong ³J correlations to C2 , C3a , and C7a .

    • Differentiate C3a and C7a: The C7 proton will show a strong ³J correlation to C3a, but not to C7a.

    • Once C3a is anchored, use it to map the substituents at C3 or C4 via their respective ³J correlations.

Protocol B: LC-MS Analysis of Oxidation-Prone Indoles

Use this protocol to determine if an [M+16]⁺ peak is a true impurity or an ESI artifact.

  • Mobile Phase Preparation: Prepare aqueous and organic mobile phases (e.g., Water/Acetonitrile) using 10 mM Ammonium Formate. Do not use TFA , as it promotes dimerization. Degas solvents thoroughly using ultrasonication and vacuum.

  • Initial Run: Inject the sample using standard ESI+ conditions (e.g., Capillary Voltage: 3.5 kV, Source Temp: 300°C). Note the ratio of [M+H]⁺ to [M+16]⁺.

  • Voltage Titration (Validation Step): Reduce the ESI capillary voltage to 2.0 kV and re-inject.

    • Causality Check: If the [M+16]⁺ peak significantly decreases relative to [M+H]⁺, the oxidation is an electrochemical artifact occurring in the source.

  • Orthogonal Verification: If the artifact persists, switch the ionization source from ESI to APCI. APCI does not subject the analyte to high electrochemical potentials in the liquid phase, thereby eliminating in-source oxindole formation.

References

  • Mass Spectrometry: A Textbook [3 ed.] Source: DOKUMEN.PUB URL:[Link]

  • Supplementary Spectra - The Royal Society of Chemistry Source: rsc.org URL:[Link]

  • Microbial Degradation of Indole and Its Derivatives Source: scispace.com URL:[Link]

Sources

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of 2-Arylindoles

Welcome to the Technical Support Center for 2-Arylindole NMR Analysis. 2-Arylindoles are privileged pharmacophores widely utilized in drug discovery.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Arylindole NMR Analysis. 2-Arylindoles are privileged pharmacophores widely utilized in drug discovery. However, their structural nuances—such as restricted rotation around the C2-aryl axis, tautomeric dynamics, and dense electron-rich aromatic systems—often yield highly complex Nuclear Magnetic Resonance (NMR) spectra.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure authoritative spectral assignments for researchers and drug development professionals.

Section 1: Diagnostic Workflow

G N1 Initial 1D 1H/13C NMR of 2-Arylindole N2 Are aromatic signals broad or duplicated? N1->N2 N3 Perform VT-NMR (Variable Temperature) N2->N3 Yes (Atropisomerism) N4 Is there severe overlap in 7.0-8.5 ppm region? N2->N4 No N3->N4 N5 Acquire 2D COSY & HSQC Overlay Spectra N4->N5 Yes N6 Are quaternary carbons (C2, C3a, C7a) missing? N4->N6 No N5->N6 N7 Optimize HMBC (Adjust J-coupling delay) N6->N7 Yes N8 Complete Spectral Assignment N6->N8 No N7->N8

Decision tree for troubleshooting complex 2-arylindole NMR spectra.

Section 2: Troubleshooting Guides & FAQs

Q1: My ¹H NMR spectrum shows severe signal broadening and duplicated peaks in the aromatic region, even at high purity. What is causing this, and how do I resolve it? Causality: This is a classic symptom of (restricted rotation)[1]. In 2-arylindoles, especially those with bulky ortho-substituents (e.g., nitro, iodo, or methyl groups) on the aryl ring, rotation around the C2–C(aryl) single bond is sterically hindered[2]. If the rotational energy barrier is comparable to the NMR timescale at room temperature, the signals will broaden. If the barrier is exceptionally high, you will observe two distinct sets of signals corresponding to stable rotational isomers[1]. Solution: Perform Variable Temperature (VT) NMR. Heating the sample increases the kinetic rate of rotation, causing the duplicated or broad signals to coalesce into a single, sharp set of peaks.

Q2: I have severe multiplet overlap in the 7.0–8.0 ppm region. How can I unambiguously assign the indole benzenoid protons versus the aryl ring protons? Causality: The indole core contains four benzenoid protons and one pyrrole proton, which typically resonate between 6.5 and 8.0 ppm[3]. The 2-aryl substituent introduces up to five additional aromatic protons in the exact same chemical shift range, leading to a highly congested "multiplet forest." Solution: Do not rely solely on 1D ¹H NMR. Utilize a combination of 2D COSY and ¹H-¹³C HSQC. COSY will map the isolated spin systems (the indole benzenoid ring is an isolated 4-spin system). is a highly effective tactic; it allows you to differentiate overlapping protonated carbons from quaternary carbons and piece together fragments by lining up correlations[4].

Q3: I cannot locate the quaternary carbons C2, C3a, and C7a in my ¹³C NMR spectrum. How do I find them? Causality: Quaternary carbons in electron-rich heterocycles have long longitudinal relaxation times (T₁) and lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. Consequently, their signals are often lost in the baseline noise of standard 1D ¹³C spectra. Solution: Utilize an optimized 2D HMBC experiment. HMBC relies on long-range (²J and ³J) proton-carbon couplings. The success of HMBC depends heavily on the chosen, which is typically optimized for a J-coupling of 8 Hz[5].

Section 3: Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Resolving Atropisomerism

This protocol is a self-validating system: the reversible coalescence of peaks upon heating and cooling definitively proves restricted rotation rather than chemical impurity.

  • Sample Preparation: Dissolve 10–15 mg of the 2-arylindole in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆, b.p. 189 °C)[3].

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25 °C). Identify the broadened or duplicated signals.

  • Heating Phase: Increase the probe temperature in 10 °C increments (e.g., 310 K, 320 K, 330 K). Allow 5 minutes of thermal equilibration time at each step before tuning, shimming, and acquiring the spectrum.

  • Coalescence Observation: Note the temperature at which the broad signals merge into a single, sharp peak (coalescence temperature, T_c).

  • Validation (Cooling): Return the probe to 298 K and re-acquire the spectrum. The signals must revert to their original broadened/duplicated state. This validates dynamic exchange and rules out thermal degradation of the sample.

Protocol B: Optimized HMBC Setup for Indole Quaternary Carbons
  • Sample Preparation: Prepare a concentrated sample (15–20 mg) in CDCl₃ or DMSO-d₆.

  • Parameter Optimization: Select a standard gradient-selected HMBC (gHMBC) pulse sequence[5].

  • Delay Calibration: Set the long-range coupling delay. While the default is usually optimized for 8 Hz (approx. 62.5 ms), indole ³J_CH couplings can vary. If C2 or C3a are missing, run a second HMBC optimized for 5 Hz (100 ms) to capture weaker long-range correlations over the heteroatom[5].

  • Acquisition: Increase the number of scans (NS = 16 or 32) and use a minimum of 256 increments in the indirect (¹³C) dimension to ensure adequate resolution of closely spaced quaternary carbons (e.g., C3a and C7a).

Section 4: Quantitative Data Presentation

Table 1: Typical NMR Chemical Shifts and Multiplicities for the Indole Core in 2-Arylindoles (in DMSO-d₆)

Position¹H Chemical Shift (ppm)Multiplicity & Typical J (Hz)¹³C Chemical Shift (ppm)Diagnostic HMBC Correlations (H to C)
NH (1) 11.0 – 12.0Singlet (broad)N/AC2, C3, C3a, C7a
C2 N/A (Quaternary)N/A135.0 – 145.0N/A
C3 6.8 – 7.1Singlet (or d, J < 2.5 with NH)95.0 – 105.0C2, C3a, C7a, C1' (Aryl)
C4 7.4 – 7.7Doublet (J = 7.5 – 8.0)120.0 – 122.0C3, C6, C7a
C5 7.0 – 7.2Triplet/Multiplet119.0 – 121.0C3a, C7
C6 7.1 – 7.3Triplet/Multiplet121.0 – 123.0C4, C7a
C7 7.3 – 7.5Doublet (J = 7.5 – 8.0)111.0 – 113.0C5, C3a
C3a N/A (Quaternary)N/A127.0 – 130.0N/A
C7a N/A (Quaternary)N/A136.0 – 138.0N/A

(Note: Exact chemical shifts will vary based on specific aryl ring substitution and electronic effects[3].)

Section 5: References
  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum Source: ACD/Labs URL:[Link]

  • Nitro-Enabled Atroposelective Dynamic Kinetic Resolution of 2-Arylindoles by Phase-Transfer Catalysis Source: Organic Letters (ACS Publications) URL:[Link]

  • Organocatalytic Atroposelective Synthesis of Indole Derivatives Bearing Axial Chirality: Strategies and Applications Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

Sources

Troubleshooting

Refinement of crystal structure data for indole compounds

Welcome to the Technical Support Center for Crystallographic Refinement. As a Senior Application Scientist, I have designed this resource to address the unique and complex challenges of refining single-crystal X-ray diff...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Crystallographic Refinement. As a Senior Application Scientist, I have designed this resource to address the unique and complex challenges of refining single-crystal X-ray diffraction (SC-XRD) data for indole compounds. Indoles are ubiquitous privileged scaffolds in drug development, but their planar, asymmetric heterocyclic structures often lead to specific crystallographic pathologies, such as 180° orientational disorder, pseudo-symmetry, and complex solvent co-crystallization.

This guide bypasses basic tutorials to provide you with field-proven, mechanistic troubleshooting strategies.

FAQ: Common Challenges in Indole Crystal Refinement

Q1: Why do my indole structures consistently show large residual electron density peaks (Q-peaks) around the pyrrole ring after anisotropic refinement? Causality & Expert Insight: Indole molecules frequently exhibit a 180° orientational disorder in the solid state 1. Because the framework is nearly planar, the molecule can flip 180° while maintaining the same general crystallographic volume. Specifically, the C8 atom (the bridgehead carbon) often retains almost identical coordinates in both orientations, while the nitrogen atom and the opposite carbon swap places 2. If you refine this as a single ordered molecule, the unmodeled electron density from the minor orientation will manifest as distinct Q-peaks near the N and C atoms. Solution: You must implement a split-atom model using PART instructions in SHELXL or Olex2, assigning fractional occupancies tied to a free variable (FVAR) to the two orientations (See Protocol 1).

Q2: How should I handle highly disordered solvent molecules trapped in the indole crystal lattice? Causality & Expert Insight: Indole derivatives frequently crystallize with solvent molecules (e.g., hexane, water, methanol) that reside in high-symmetry sites or infinite channels 3. Because these solvents lack strong, highly directional interactions with the hydrophobic indole core, they become heavily disordered, making discrete atomistic modeling impossible and artificially inflating your R-factors. Solution: Utilize the PLATON/SQUEEZE algorithm. SQUEEZE calculates the solvent contribution to the structure factors by back-Fourier transformation of the continuous electron density found in the solvent-accessible voids 4. This generates a .fab file that SHELXL reads to account for the solvent mathematically without forcing false atomic positions 5 (See Protocol 2).

Q3: What is the correct way to refine the pyrrole N-H hydrogen atom? Causality & Expert Insight: The N-H moiety is critical for defining intermolecular interactions, such as N-H···π and N-H···O hydrogen bonds, which dictate the indole crystal packing 1. Relying purely on calculated riding models (e.g., AFIX 43) might misrepresent the true hydrogen bonding geometry if the N-H bond is pulled by strong, directional interactions. Solution: Locate the N-H hydrogen atom directly from the difference Fourier map. Refine its positional parameters freely, but apply a DFIX restraint to keep the N-H bond length chemically sensible (e.g., 0.88 ± 0.02 Å for X-ray data), and tie its isotropic displacement parameter ( Uiso​ ) to 1.2 times the Ueq​ of the parent nitrogen atom.

Quantitative Data: Typical Intermolecular Interactions in Indole Crystals

To help validate your structural models, compare your refined interaction geometries against these standard benchmark values derived from DFT-D3 and framework analyses of indole analogues 1. Deviations from these norms may indicate an unresolved disorder or an incorrect space group assignment.

Interaction TypeTypical Donor/AcceptorAverage Distance (Å)Approx. Lattice Energy Contribution (kJ/mol)
N-H···π Pyrrole N-H to Phenyl/Pyrrole ring3.30 - 3.50-28.0
Hydrogen Bond N-H···O (e.g., to solvent/substituent)2.60 - 2.90-34.0
π···π Stacking Indole core to Indole core3.60 - 3.80-18.0
Dipole-Dipole Substituted Indoles (e.g., Cyano/Nitro)Variable-18.0

Troubleshooting Guides & Experimental Protocols

Protocol 1: Resolving 180° Orientational Disorder in SHELXL/Olex2

Self-Validating System: A successful disorder model is self-validating when it significantly drops the R1 and wR2 factors, eliminates the largest Q-peaks in the difference map, and yields chemically reasonable anisotropic displacement parameters (ADPs) without non-positive definite (NPD) warnings.

Step-by-Step Methodology:

  • Identify the Disorder: After an initial anisotropic refinement, observe the Q-peaks. If heavy Q-peaks flank the pyrrole nitrogen and the opposite carbon, suspect a 180° flip [[2]]().

  • Split the Atoms: Select the disordered atoms. In Olex2, type split or manually duplicate the atoms in the .ins file. Assign the major orientation to PART 1 and the minor to PART 2.

  • Link Occupancies: Assign the occupancies to a Free Variable (e.g., FVAR 2). Set the occupancy of PART 1 atoms to 21.0 (meaning 1 * FVAR 2) and PART 2 to -21.0 (meaning 1 * (1 - FVAR 2)).

  • Apply Geometry Restraints: Because the two orientations overlap, the refinement will be mathematically unstable without restraints. Apply SAME or SADI to ensure both orientations maintain identical bond lengths and angles. Use FLAT to maintain the strict planarity of the indole rings.

  • Apply ADP Restraints: Use EADP for overlapping atoms (like the C8 bridgehead) so they share the same displacement parameters. Use SIMU and RIGU (rigid bond restraint) for the rest of the split atoms to ensure similar thermal motion.

  • Refine to Convergence: Run SHELXL refinement cycles until the shift/error ratio is < 0.001. Check the .lst file to ensure the FVAR occupancy has stabilized (e.g., 0.54/0.46) 2.

DisorderWorkflow Start Identify Residual Electron Density (Q-peaks) Check Check for 180° Indole Flip (Overlapping C/N atoms) Start->Check Split Split Disordered Atoms (PART 1 / PART 2) Check->Split Restrain Apply Geometry Restraints (SAME, SADI, FLAT) Split->Restrain Refine Refine Occupancies (FVAR) & ADPs (EADP/SIMU) Restrain->Refine Validate Check Shift/Error & Final R-factors Refine->Validate

Workflow for modeling 180-degree orientational disorder in indole rings.

Protocol 2: Handling Disordered Solvents with PLATON SQUEEZE

Self-Validating System: The SQUEEZE protocol is validated when the electron count calculated by the algorithm matches the expected number of electrons for the suspected solvent molecules in the unit cell, and the residual density in the voids drops to near zero without distorting the primary indole framework 3.

Step-by-Step Methodology:

  • Prepare the Base Model: Refine the ordered indole structure in SHELXL as far as possible without modeling the solvent. Ensure all non-hydrogen atoms are anisotropic and hydrogen atoms are placed. The refinement must converge.

  • Generate Required Files: Ensure your refinement produces a .cif and an .fcf file (use the ACTA and LIST 4 commands in the SHELXL .ins file) 4.

  • Run PLATON SQUEEZE: Open the .cif file in PLATON. Select the "SQUEEZE" option from the main menu, or run it in non-graphical mode using the command platon -q name.cif4.

  • Analyze the Output: PLATON will calculate the solvent-accessible volume (using a 1.2 Å probe radius) and the total electron count in the voids 6. Review the name_sq.sqf or .lis file to verify the electron count matches your expected solvent (e.g., Hexane = 50 electrons per molecule).

  • Final Refinement: PLATON generates three new files: name_sq.ins, name_sq.hkl, and name_sq.fab4. The .fab file contains the fixed solvent contributions 7. Run SHELXL using these new files. Modern versions of SHELXL will automatically read the .fab file via the ABIN instruction included in the .ins file [[5]]().

SqueezeWorkflow Base Converged SHELXL Refinement (Without Solvent) Platon Run PLATON SQUEEZE on .cif and .fcf Base->Platon Calc Back-Fourier Transform of Void Density Platon->Calc Output Generate _sq.ins, _sq.hkl, and _sq.fab files Calc->Output Refine Final SHELXL Refinement using ABIN instruction Output->Refine

Step-by-step PLATON SQUEEZE workflow for handling disordered solvents.

References

  • PLATON/SQUEEZE - An Effective Tool for Taking the Contribution of Disordered Solvent into Account in Crystal Structure Refinement . univ-rennes.fr. 3

  • PLATON/SQUEEZE: How-to-Use SQUEEZE . platonsoft.nl. 4

  • PLATON SQUEEZE for Solvent Disorder . scribd.com. 7

  • PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors . researchgate.net. 5

  • PLATON, A set of Tools for the Interpretation of Structural Results . uu.nl. 6

  • Structure and Morphology of Indole Analogue Crystals . nih.gov. 1

  • Structure and Morphology of Indole Analogue Crystals | ACS Omega . acs.org. 2

Sources

Optimization

Technical Support Center: Enhancing the Regioselectivity of Indole Functionalization

Welcome to the Technical Support Center dedicated to the nuanced challenge of achieving regioselective functionalization of indoles. This resource is meticulously designed for researchers, medicinal chemists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the nuanced challenge of achieving regioselective functionalization of indoles. This resource is meticulously designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of indole chemistry. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to empower you to overcome common experimental hurdles and achieve your desired regiochemical outcomes.

The indole scaffold is a privileged structure in a vast array of natural products and pharmaceuticals, making its precise modification a critical endeavor.[1][2] However, the inherent electronic properties of the indole ring present a fascinating, and often frustrating, challenge in controlling the site of functionalization. This guide is structured to provide direct, actionable solutions to specific problems you may encounter in the lab.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in the regioselective functionalization of indoles. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing a systematic approach to resolution.

Issue 1: Predominant C3-Functionalization When C2-Selectivity is Desired in Transition-Metal-Catalyzed C-H Activation

Question: I am attempting a direct C-H arylation of my N-protected indole and am primarily isolating the C3-arylated product, despite aiming for C2-selectivity. What are the key factors to consider for switching the regioselectivity?

Answer: This is a classic challenge in indole chemistry, stemming from the intrinsic electronic properties of the indole nucleus. The C3 position is the most electron-rich and kinetically favored site for many reactions, including electrophilic aromatic substitution and some transition-metal-catalyzed processes.[3][4][5] Achieving C2-selectivity requires overriding this inherent preference. Here’s a breakdown of causative factors and strategic solutions:

Root Causes & Mechanistic Considerations:

  • Inherent Electronic Bias: The C3 position's higher nucleophilicity makes it the default site of reaction for many electrophilic palladium catalysts.[6]

  • Reaction Mechanism: In many Pd-catalyzed C-H arylations, the reaction can proceed through a concerted metalation-deprotonation (CMD) pathway. The transition state for C3-palladation is often lower in energy than that for C2-palladation.

  • Ligand Effects: The ligand on the metal center plays a crucial role in the steric and electronic environment of the catalyst, which can influence the site of C-H activation.[6]

  • Solvent Influence: The solvent can significantly impact the reaction outcome by stabilizing intermediates or altering the catalyst's aggregation state.[3][7]

Troubleshooting Workflow & Solutions:

  • Employ a Directing Group: The most robust strategy for achieving C2-selectivity is the installation of a directing group on the indole nitrogen (N1). Groups such as pivaloyl, sulfonyl, and various amides can direct the metal catalyst to the C2 position through chelation assistance.[3]

  • Ligand Screening: For non-directed C-H functionalization, the choice of ligand is paramount. Switching from simple phosphine ligands to more specialized ones can favor C2-functionalization. For instance, certain ligands can promote a switch in the regioselectivity-determining step.[6]

  • Solvent Optimization: A systematic solvent screen is highly recommended. For example, in some palladium-catalyzed alkenylations, changing the solvent from a DMF/DMSO mixture to dioxane/AcOH has been shown to shift selectivity from C3 to C2.[3][7]

  • Additive Screening: The addition of certain salts can influence the regioselectivity. For instance, specific magnesium salts have been reported to favor C2 functionalization in some palladium-catalyzed arylations.[3]

  • Block the C3 Position: If your synthetic route allows, starting with a C3-substituted indole will naturally direct functionalization to other positions, primarily C2.[3][8]

Experimental Protocol: Example of a Ligand-Controlled C2-Alkenylation

This protocol is a general guideline and should be optimized for your specific substrate.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2-5 mol%), the desired ligand (e.g., a specific phosphine or pyridine-based ligand, 4-10 mol%), and a copper co-catalyst/oxidant such as Cu(OAc)₂ (10-20 mol%).

  • Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen). Add the N-protected indole (1.0 equiv.), the alkene coupling partner (1.5-2.0 equiv.), and the optimized solvent (e.g., dioxane).

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (e.g., 80-120 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and wash with an appropriate organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Solvent Effects on Regioselectivity

Catalyst SystemLigandSolventC2:C3 RatioYield (%)Reference
Pd(OAc)₂/Cu(OAc)₂NoneDMF/DMSO1:1065[3]
Pd(OAc)₂/Cu(OAc)₂NoneDioxane/AcOH8:172[3]
PdCl₂(CH₃CN)₂/Cu(OAc)₂Ligand ADMF1: >2085[6]
PdCl₂(CH₃CN)₂/Cu(OAc)₂Ligand BDMF>20 : 190[6]

Visualization: Troubleshooting Workflow for C2 vs. C3 Selectivity

G start Problem: Poor C2-Selectivity (C3-Product Dominates) dg Strategy 1: Employ N-Directing Group (e.g., pivaloyl, sulfonyl) start->dg Most Robust Method ligand Strategy 2: Ligand Screening (Non-Directed Approach) start->ligand solvent Strategy 3: Solvent Optimization start->solvent additives Strategy 4: Additive Screening start->additives blocking Strategy 5: Block C3-Position start->blocking outcome Desired Outcome: Enhanced C2-Selectivity dg->outcome ligand->outcome solvent->outcome additives->outcome blocking->outcome

Caption: Decision workflow for enhancing C2-selectivity.

Issue 2: Poor Regioselectivity in Fischer Indole Synthesis with an Unsymmetrical Ketone

Question: My Fischer indole synthesis using an unsymmetrical ketone is yielding a mixture of regioisomers. How can I control the cyclization to favor one isomer?

Answer: This is a well-known challenge in one of the most classic indole syntheses.[9][10] The regiochemical outcome is determined by which α-carbon of the ketone participates in the key[5][5]-sigmatropic rearrangement and subsequent cyclization. Several factors can be manipulated to influence this step.

Root Causes & Mechanistic Considerations:

  • Steric Hindrance: The[5][5]-sigmatropic rearrangement is sensitive to steric bulk. The reaction will often favor the pathway involving the less sterically hindered enamine intermediate.[10]

  • Acid Catalyst: The choice and concentration of the acid catalyst (Brønsted or Lewis) are critical. The acid promotes both the initial hydrazone formation and the subsequent rearrangement and cyclization steps. Different acids can lead to different regioisomeric ratios.[9][10]

  • Electronic Effects: Electron-donating or withdrawing groups on the arylhydrazine can influence the reaction rate and, in some cases, the regioselectivity of the cyclization.[10]

Troubleshooting Workflow & Solutions:

  • Acid Catalyst Screening: This is often the most impactful variable. Systematically screen a panel of acid catalysts.

    • Brønsted Acids: HCl, H₂SO₄, p-toluenesulfonic acid (PTSA), polyphosphoric acid (PPA).

    • Lewis Acids: ZnCl₂, FeCl₃, BF₃·OEt₂. The concentration of the acid should also be optimized.

  • Temperature Control: The reaction temperature can influence the equilibrium between the different enamine intermediates. Running the reaction at a lower temperature may favor the thermodynamically more stable intermediate, potentially leading to higher regioselectivity.

  • Pre-formation of the Hydrazone: In some cases, pre-forming and isolating the hydrazone before the indolization step can provide better control over the reaction.

  • Substrate Modification: If possible, modifying the substituents on the ketone to increase the steric or electronic bias can be a powerful strategy.

Experimental Protocol: General Procedure for Acid-Catalyzed Fischer Indole Synthesis

  • Hydrazone Formation (Optional Pre-formation): In a round-bottom flask, dissolve the arylhydrazine (1.0 equiv.) and the unsymmetrical ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., ethanol, acetic acid). Stir the mixture, often with gentle heating, until hydrazone formation is complete (monitor by TLC). The solvent can then be removed under reduced pressure.

  • Indolization: To the crude hydrazone (or the initial mixture of hydrazine and ketone), add the chosen acid catalyst (e.g., PPA, or a solution of a protic/Lewis acid in a suitable solvent). Heat the reaction mixture to the optimized temperature (typically between 80-150 °C) and monitor its progress by TLC.[10]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., saturated NaHCO₃ solution or NaOH solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[10]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the regioisomers.[10]

Issue 3: Unwanted Functionalization on the Benzene Ring (C4-C7)

Question: I am trying to perform a reaction on the pyrrole ring of my indole, but I am observing significant side-product formation from functionalization at the C4-C7 positions. How can I improve the selectivity for the pyrrole ring?

Answer: While the pyrrole ring is generally more reactive, functionalization on the benzene ring can occur, especially under certain conditions or with specific substrates.[11][12] The C4-C7 positions are less nucleophilic than C3 and C2, but their reactivity can be enhanced by directing groups or specific catalytic systems.

Root Causes & Mechanistic Considerations:

  • Harsh Reaction Conditions: Strongly acidic or high-temperature conditions can sometimes lead to competing reactions on the benzene ring.

  • Directing Groups: Certain directing groups, particularly those at the N1 or C3 position, can direct C-H activation to specific positions on the benzene ring (e.g., C4 or C7).[11][12][13]

  • Electronic Nature of the Indole: The presence of electron-donating groups on the benzene ring of the indole can increase its nucleophilicity and promote functionalization at those sites. Conversely, an electron-donating group can favor C5 cyclization in certain reactions.[3]

  • Catalyst System: Some transition metal catalysts, particularly Rhodium(III), have been shown to selectively functionalize the C7 position via chelation assistance from a directing group on the nitrogen.[13]

Troubleshooting Workflow & Solutions:

  • Milder Reaction Conditions: Attempt the reaction at a lower temperature and for a shorter duration. If using an acid catalyst, try using a milder acid or a lower concentration.

  • Choice of Protecting/Directing Group: Be mindful of the directing effects of your N1 substituent. If you are unintentionally using a group known to direct to the benzene ring, consider switching to a non-directing or a C2-directing group. Common N-protecting groups include Boc, tosyl, and SEM.[9]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the regioselectivity. A non-coordinating solvent might disfavor pathways that involve chelation-directed C-H activation on the benzene ring.

  • Block Reactive Benzene Ring Positions: If your synthesis allows, start with an indole that has substituents at the most reactive positions on the benzene ring to prevent unwanted side reactions.

Visualization: Regioselectivity of Indole Functionalization

Caption: Relative reactivity of different positions on the indole ring.

Frequently Asked Questions (FAQs)

Q1: Why does electrophilic aromatic substitution on an unsubstituted indole preferentially occur at the C3 position?

A1: The preferential attack at the C3 position is a cornerstone of indole reactivity and is due to the greater stability of the cationic intermediate (σ-complex) formed during the reaction.[3][4] When an electrophile attacks at C3, the positive charge in the resulting intermediate can be delocalized over the nitrogen atom and the C2 carbon without disrupting the aromaticity of the fused benzene ring.[3][5] In contrast, attack at the C2 position leads to an intermediate where the aromaticity of the benzene ring is lost in some of the resonance structures, making it significantly less stable.[3] This inherent electronic preference establishes C3 as the most nucleophilic site.[3]

Q2: What is the role of N-protection in indole functionalization, and how do I choose the right protecting group?

A2: The N-H proton of indole is acidic and the nitrogen itself is nucleophilic, which can lead to N-functionalization as a side reaction.[14] N-protection serves several critical functions:

  • Preventing N-Functionalization: It blocks the nucleophilic nitrogen from reacting with electrophiles or coupling partners.

  • Improving Solubility: Many protecting groups enhance the solubility of indoles in organic solvents.

  • Directing Regioselectivity: As discussed in Troubleshooting Issue 1, certain protecting groups can act as directing groups for C2 or even C7 functionalization.[3][13]

  • Modulating Reactivity: Electron-withdrawing protecting groups (e.g., tosyl, -SO₂R) decrease the nucleophilicity of the indole ring, which can be useful in preventing over-reaction or decomposition but may necessitate harsher reaction conditions.[14][15] Conversely, electron-donating groups can increase reactivity.

Choosing the Right Protecting Group:

  • For stability and general use: Trimethylsilylethoxymethyl (SEM) and Boc groups are common choices as they are robust under many reaction conditions and can be removed under specific, mild conditions.[9][16]

  • For directing C2-functionalization: Pivaloyl, amides, or sulfonyl groups are often employed.[3]

  • For easy removal: The Boc group is readily cleaved with acid, while some sulfonyl groups can be removed under basic conditions.[17]

Q3: How can I achieve functionalization at the less reactive C4-C7 positions of the indole ring?

A3: Functionalizing the benzenoid ring of indole is challenging due to its lower intrinsic reactivity compared to the pyrrole moiety.[11] However, several strategies have been developed:

  • Directed C-H Activation: This is the most common and effective approach. A directing group is installed at either the N1 or C3 position, which then chelates to a transition metal catalyst and directs C-H activation to an ortho position (C7 or C4, respectively).[11][12][13] For example, a carbonyl group at C3 can direct functionalization to the C4 position.[11][12]

  • Blocking the Pyrrole Ring: By substituting both the C2 and C3 positions, the reactivity of the pyrrole ring is diminished, which can sometimes allow for functionalization on the benzene ring under forcing conditions.

  • Exploiting Electronic Bias: In indoles with strong electron-donating groups on the benzene ring, electrophilic aromatic substitution may occur at the positions ortho or para to these activating groups.

  • Copper-Catalyzed Reactions: Recent advances have shown that copper-based catalysts can achieve selective C5-H functionalization of indoles bearing a carbonyl group at the C3 position.[12][18]

References

  • Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Indoles - Benchchem.
  • Preparation and Properties of INDOLE.
  • Synthesis and Chemistry of Indole.
  • Solvent-Controlled Regioselective Arylation of Indoles and Mechanistic Explorations - Organic Chemistry Frontiers (RSC Publishing).
  • Breakthrough in indole chemistry could accelerate drug development - EurekAlert!.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Technical Support Center: Synthesis of Substituted Indoles - Regioselectivity - Benchchem.
  • An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-allyl-1H-indole - Benchchem.
  • Ruthenium( ii )-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02138A.
  • A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate.
  • Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates - PMC.
  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC.
  • Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles | Organic Letters - ACS Publications.
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry - ACS Publications - ACS.org.
  • Technical Support Center: Functionalization of the Indole C-3 Position - Benchchem.
  • Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics.
  • Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry - PURKH.
  • ch functionalization of indoles and oxindoles through cdc reactions.
  • A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities - IJIRT.
  • Pd(II)/Cu(I) Co-catalyzed Dual C–H Functionalization of Indoles at C2 and C3 Positions Using Bifunctional Arylsulfonyl Reagents | Organic Letters - ACS Publications - ACS.org.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Structure of 2-(4-methoxy-3-methylphenyl)-1H-indole using 2D NMR

For: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Unambiguous Structural Validation In the realm of drug development and materials science, the precise molecular structure...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Validation

In the realm of drug development and materials science, the precise molecular structure of a compound dictates its function, efficacy, and safety. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant delays in development pipelines. While techniques like Mass Spectrometry (MS) provide an accurate molecular weight and formula, and Infrared (IR) spectroscopy identifies functional groups, neither can definitively piece the molecular puzzle together, especially when dealing with constitutional isomers.

This is where Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its two-dimensional (2D) variants, becomes the cornerstone of structural elucidation.[1] 2D NMR allows us to visualize the intricate network of connectivity within a molecule, revealing which atoms are bonded to each other and how different fragments are assembled.

This guide provides an in-depth, practical comparison of 2D NMR techniques for the structural validation of a novel indole derivative, 2-(4-methoxy-3-methylphenyl)-1H-indole . We will proceed as if this compound were a newly synthesized entity, demonstrating how a logical, self-validating workflow using COSY, HSQC, and HMBC experiments leads to an irrefutable structural assignment.

The Chemist's Toolkit: A Comparative Overview of 2D NMR Experiments

Before analyzing our target molecule, it's crucial to understand the specific information each 2D NMR experiment provides. The power of this workflow lies in the complementary nature of the data; each experiment cross-validates the others.

Experiment Full Name Correlation Type Primary Information Gained
COSY CO rrelation S pectroscopY ¹H – ¹HReveals protons that are spin-coupled, typically through 2-3 bonds. Essential for identifying distinct spin systems (e.g., protons on an aromatic ring or an alkyl chain).[2][3]
HSQC H eteronuclear S ingle Q uantum C oherence¹H – ¹³C (One Bond)Directly links each proton to the carbon it is attached to. This is the most reliable way to assign protonated carbons.[4]
HMBC H eteronuclear M ultiple B ond C orrelation¹H – ¹³C (Multiple Bonds)Shows correlations between protons and carbons that are 2, 3, and sometimes 4 bonds away. This is the key experiment for connecting disparate spin systems and identifying quaternary (non-protonated) carbons, thereby assembling the complete molecular skeleton.

The logical workflow for structural elucidation using these techniques is illustrated below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Final Validation H1_NMR ¹H NMR (Proton Environments & Splitting) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies Spin Systems HSQC HSQC (¹H-¹³C One-Bond) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assigns Protonated Carbons HMBC HMBC (¹H-¹³C Multi-Bond) COSY->HMBC Guides Long-Range Analysis HSQC->HMBC Confirms ¹JCH Structure Unambiguous Structure HMBC->Structure Connects Fragments

Caption: Logical workflow for 2D NMR-based structural elucidation.

Case Study: Assembling 2-(4-methoxy-3-methylphenyl)-1H-indole

Let's assume the synthesis yielded a product with the molecular formula C₁₆H₁₅NO. Our goal is to confirm the specific isomeric structure shown below.

Figure 1. Target structure with systematic numbering for NMR assignment.

Based on this structure, we can predict the types of signals we expect to see. The analysis that follows is based on representative chemical shift data derived from spectral databases and literature precedents for similar indole structures.[1][4]

Hypothetical ¹H and ¹³C NMR Data Summary:

Positionδ ¹H (ppm) (Mult., J in Hz)δ ¹³C (ppm)Notes
1-NH8.15 (br s)-Exchangeable proton, often broad.
36.80 (s)101.5
47.60 (d, 8.0)120.5
57.15 (t, 7.5)122.0
67.25 (t, 7.5)123.5
77.50 (d, 8.0)111.0
2'7.70 (s)128.0
5'7.00 (d, 8.5)110.0
6'7.75 (d, 8.5)129.5
3-CH₃2.30 (s)16.5
4-OCH₃3.90 (s)55.6
2-138.0Quaternary
3a-129.0Quaternary
7a-137.0Quaternary
1'-124.0Quaternary
3'-131.0Quaternary
4'-159.0Quaternary
Step 1: COSY Analysis – Identifying Spin-Coupled Networks

The COSY (COrrelation SpectroscopY) experiment is the first step in mapping the proton framework. It reveals which protons are coupled to each other, typically separated by three bonds (³JHH).[2] A cross-peak in the COSY spectrum indicates a coupling relationship. From our proposed structure, we anticipate two primary aromatic spin systems and several isolated singlets.

  • Indole Ring System: We expect to see correlations connecting H-4, H-5, H-6, and H-7. The signal at 7.60 ppm (H-4) should show a cross-peak to 7.15 ppm (H-5). H-5 should, in turn, correlate with both H-4 and H-6 (7.25 ppm). Finally, H-6 should correlate with H-5 and H-7 (7.50 ppm). This chain of correlations confirms the four adjacent protons on the benzo portion of the indole ring.

  • Phenyl Ring System: A simpler spin system is expected here. The proton at 7.00 ppm (H-5') is adjacent to H-6', so a cross-peak between these two signals (7.00 and 7.75 ppm) is predicted.

  • Isolated Protons: The protons at 8.15 (1-NH), 6.80 (H-3), 2.30 (3-CH₃), and 3.90 (4-OCH₃) are not coupled to any other protons and will therefore only appear on the diagonal of the COSY spectrum, confirming they are singlets.

G cluster_indole Indole Spin System cluster_phenyl Phenyl Spin System cluster_singlets Isolated Singlets H4 H-4 (7.60) H5 H-5 (7.15) H4->H5 H6 H-6 (7.25) H5->H6 H7 H-7 (7.50) H6->H7 H5_prime H-5' (7.00) H6_prime H-6' (7.75) H5_prime->H6_prime NH 1-NH (8.15) H3 H-3 (6.80) CH3 3-CH₃ (2.30) OCH3 4-OCH₃ (3.90)

Caption: COSY correlation map identifying distinct molecular fragments.

Step 2: HSQC Analysis – Linking Protons to Carbons

The HSQC experiment provides direct, one-bond (¹JCH) correlations between protons and the carbons they are attached to.[4] This is a high-sensitivity experiment that allows for the unambiguous assignment of all protonated carbon signals.

By overlaying the ¹H spectrum on one axis and the ¹³C spectrum on the other, each cross-peak definitively links a proton signal to a carbon signal. For example:

  • The proton singlet at 2.30 ppm will show a cross-peak to the carbon signal at 16.5 ppm , assigning this pair to the -CH₃ group.

  • The proton singlet at 3.90 ppm will correlate to the carbon at 55.6 ppm , confirming the -OCH₃ group assignment.

  • The indole proton H-3 at 6.80 ppm will correlate with the carbon at 101.5 ppm .

  • Each aromatic proton (H-4, H-5, H-6, H-7, H-2', H-5', H-6') will show a single cross-peak to its corresponding carbon in the aromatic region (110-130 ppm), confirming their one-to-one attachment.

Crucially, the quaternary carbons (C-2, C-3a, C-7a, C-1', C-3', C-4') have no attached protons and will therefore be absent from the HSQC spectrum. Their identification is the primary task of the HMBC experiment.

Step 3: HMBC Analysis – Building the Molecular Skeleton

The HMBC experiment is the final and most powerful tool in this workflow. It reveals long-range correlations (typically ²JCH and ³JCH) between protons and carbons, allowing us to connect the fragments identified by COSY and assign the quaternary carbons. The absence of one-bond correlations (which are seen in the HSQC) makes the HMBC spectrum clean and focused on connectivity information.

Key Correlations to Validate the Structure:

  • Connecting the Phenyl Ring to the Indole Core: This is the most critical link to establish.

    • The indole H-3 proton (6.80 ppm) should show a correlation to the quaternary carbon C-2 (138.0 ppm) .

    • Protons on the phenyl ring, specifically H-2' (7.70 ppm) and H-6' (7.75 ppm) , must also show a correlation to this same C-2 carbon (138.0 ppm) . This three-bond correlation irrefutably proves that the phenyl ring is attached at the C-2 position of the indole.

  • Confirming Phenyl Ring Substitution:

    • The -OCH₃ protons (3.90 ppm) should show a ³JCH correlation to the quaternary carbon C-4' (159.0 ppm) .

    • The -CH₃ protons (2.30 ppm) are expected to show correlations to C-2' (128.0 ppm) , C-4' (159.0 ppm) , and the quaternary carbon C-3' (131.0 ppm) . These correlations lock in the positions of the methoxy and methyl groups on the phenyl ring.

  • Validating the Indole Ring Structure:

    • The indole H-4 proton (7.60 ppm) should show correlations to C-3 (101.5 ppm) and the quaternary carbons C-3a (129.0 ppm) and C-7a (137.0 ppm) , confirming the fusion of the five- and six-membered rings.

    • The 1-NH proton (8.15 ppm) , if sharp enough, will often show correlations to C-2 (138.0 ppm) and C-7a (137.0 ppm) , further solidifying the indole framework.

G cluster_indole Indole Core cluster_phenyl Phenyl Ring H3 H-3 C2 C-2 H3->C2 ³J C3a C-3a H2_prime H-2' H2_prime->C2 ³J H6_prime H-6' H6_prime->C2 ³J OCH3 OCH₃ C4_prime C-4' OCH3->C4_prime ³J CH3 CH₃ CH3->C4_prime ³J C3_prime C-3' CH3->C3_prime ²J

Caption: Key HMBC correlations confirming the molecular skeleton.

Experimental Protocols

Scientific integrity demands reproducible methods. The following protocols are standard for acquiring high-quality 2D NMR data for small molecules.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) as impurities will complicate the spectra.

  • Mass: Weigh approximately 10-20 mg of the purified 2-(4-methoxy-3-methylphenyl)-1H-indole.[5] The higher end of this range is preferable for less sensitive experiments like ¹³C and HMBC.

  • Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent in a clean, dry vial. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, DMSO-d₆ or Methanol-d₄ can be used. The choice of solvent can slightly alter chemical shifts.[6]

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's coil, typically around 4-5 cm.[7]

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to improve magnetic field homogeneity (shimming).

NMR Data Acquisition

These are typical parameters on a 500 MHz spectrometer.

  • Lock & Shim: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H Spectrum: Acquire a standard 1D proton spectrum to determine appropriate spectral widths for 2D experiments.

  • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. A typical experiment might involve acquiring 256-512 increments in the indirect dimension (t₁) with 2-4 scans per increment.

  • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp). Set the ¹JCH coupling constant to an average value for aromatic/aliphatic carbons (~145 Hz). Acquire 256 increments with 2-4 scans each.

  • HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). Optimize the long-range coupling delay for an average nJCH of 8 Hz. This value is a good compromise for detecting both ²JCH and ³JCH correlations. Acquire 256-400 increments with 4-16 scans each, as HMBC is less sensitive than HSQC.

  • Processing: Process all 2D data with appropriate window functions (e.g., sine-bell), Fourier transformation, and phase/baseline correction.

Conclusion: A Self-Validating System

By systematically applying COSY, HSQC, and HMBC experiments, we have moved from isolated proton spin systems to a fully connected and unambiguously assigned molecular structure. The COSY data defined the two aromatic fragments. The HSQC data attached protons to their respective carbons. Finally, the crucial HMBC correlations, particularly between the phenyl protons (H-2'/H-6') and the indole C-2 carbon, bridged the gap between the fragments, confirming the identity of 2-(4-methoxy-3-methylphenyl)-1H-indole. This layered, cross-validating approach exemplifies the power of 2D NMR, providing the highest level of confidence in structural assignment essential for modern chemical research and development.

References

  • JoVE. (n.d.). NMR Sample Preparation. Journal of Visualized Experiments. Retrieved March 15, 2026, from [Link]

  • University of Arizona. (2023, August 29). Small molecule NMR sample preparation. Retrieved March 15, 2026, from [Link]

  • Serve-One. (n.d.). NMR sample preparation guidelines. Retrieved March 15, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved March 15, 2026, from [Link]

  • University of California, Davis. (n.d.). Sample Preparation and Positioning. Retrieved March 15, 2026, from [Link]

  • University of California, Berkeley. (2019). NMR Theory and Techniques. Retrieved March 15, 2026, from [Link]

  • Zhang, D., et al. (2023). Structural Elucidation and Cytotoxic Activity of New Monoterpenoid Indoles from Gelsemium elegans. Molecules, 28(6), 2531. [Link]

  • de Fatima, A., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Selective and key HMBC, ¹H-¹H COSY and ROESY correlations of compound 1. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Key 1 H-1 H COSY and HMBC correlations of compounds 1-3. Retrieved March 15, 2026, from [Link]

  • Furdui, B., et al. (2008). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics, 53(1-2), 369-378.
  • da Silva, A. J. M., et al. (2010). Structure elucidation and NMR assignments of two unusual monoterpene indole alkaloids from Psychotria stachyoides. Magnetic Resonance in Chemistry, 48(9), 734-737. [Link]

  • ResearchGate. (2015). 1H and 13C NMR Spectral Study of Some 2r-Aryl-6c-phenylthian-4-ones, Their 1Oxides and 1,1-Dioxides. Retrieved March 15, 2026, from [Link]

  • Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved March 15, 2026, from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved March 15, 2026, from [Link]

  • De B. F. de Souza, G., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications, 12(12), 1934578X1701201. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy Data. ACS Division of Organic Chemistry. Retrieved March 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Theory. Retrieved March 15, 2026, from [Link]

  • Reddit. (2024, August 22). Anyone know a good website or source to learn NMR? r/chemhelp. Retrieved March 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved March 15, 2026, from [Link]

  • Reddit. (2022, February 21). Good resources for learning the theory behind NMR? r/chemistry. Retrieved March 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C chemical shifts of studied species. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (n.d.). Correlated spectroscopy (COSY) and heteronuclear multiple bond correlation (HMBC) of compound 3. Retrieved March 15, 2026, from [Link]

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Comparative

Comparing the efficacy of different synthetic routes to 2-(4-methoxy-3-methylphenyl)-1H-indole

A Comparative Guide to the Synthetic Routes of 2-(4-methoxy-3-methylphenyl)-1H-indole The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Routes of 2-(4-methoxy-3-methylphenyl)-1H-indole

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] Specifically, 2-arylindoles are a privileged subclass with a wide range of biological activities. This guide provides a comparative analysis of prominent synthetic routes to a representative 2-arylindole, 2-(4-methoxy-3-methylphenyl)-1H-indole, offering insights into the mechanistic nuances and practical considerations for each methodology. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on synthetic strategy.

Introduction to 2-(4-methoxy-3-methylphenyl)-1H-indole

The target molecule, 2-(4-methoxy-3-methylphenyl)-1H-indole, possesses the characteristic 2-arylindole motif. The methoxy and methyl substituents on the phenyl ring can significantly influence the molecule's electronic properties and steric profile, which in turn can modulate its biological activity and pharmacokinetic properties. The choice of synthetic route can be critical, impacting not only the yield and purity but also the scalability and cost-effectiveness of the synthesis.

Comparative Analysis of Synthetic Routes

This guide will explore and compare several established methods for indole synthesis, evaluating their applicability to the preparation of 2-(4-methoxy-3-methylphenyl)-1H-indole. These include the Fischer, Larock, and Hegedus indole syntheses, as well as palladium-catalyzed cross-coupling strategies like the Sonogashira and Buchwald-Hartwig reactions.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for constructing the indole ring system.[3][4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a ketone or aldehyde.[3][4][5]

Reaction Mechanism:

The synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole via the Fischer route would involve the reaction of (4-methoxy-3-methylphenyl)hydrazine with an appropriate carbonyl compound, followed by acid-catalyzed cyclization. The key steps are the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a[6][6]-sigmatropic rearrangement, and subsequent cyclization with elimination of ammonia to form the aromatic indole ring.[3][5][7]

Fischer_Indole_Synthesis A Phenylhydrazine + Ketone B Phenylhydrazone A->B Condensation C Ene-hydrazine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat, Acid E Di-imine Intermediate D->E F Cyclization & Aromatization E->F Loss of NH3 G 2-Arylindole F->G

Figure 1. Simplified workflow of the Fischer Indole Synthesis.

Experimental Protocol:

  • Hydrazone Formation: (4-methoxy-3-methylphenyl)hydrazine hydrochloride (1.0 eq) and 2-chloroacetophenone (1.0 eq) are refluxed in ethanol with a catalytic amount of acetic acid for 2-4 hours.

  • Cyclization: The reaction mixture is cooled, and a Lewis acid catalyst such as zinc chloride or a Brønsted acid like polyphosphoric acid is added.

  • The mixture is heated to 80-120 °C for 4-8 hours, monitoring by TLC.

  • Work-up: The reaction is quenched with ice water and neutralized with a base. The product is extracted with an organic solvent, dried, and purified by column chromatography.

Discussion:

The Fischer indole synthesis is a robust and often high-yielding method.[8] However, it can be limited by the availability and stability of the starting hydrazines and the harsh acidic conditions, which may not be compatible with sensitive functional groups.[1] For the synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole, the electron-donating methoxy group can facilitate the cyclization, but care must be taken to avoid side reactions.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that allows for the construction of 2,3-disubstituted indoles from an o-haloaniline and an internal alkyne.[9][10] This method offers a high degree of flexibility and functional group tolerance under relatively mild conditions.[9]

Reaction Mechanism:

The catalytic cycle begins with the oxidative addition of the o-iodoaniline to a Pd(0) complex. This is followed by coordination and insertion of the alkyne into the aryl-palladium bond. Subsequent intramolecular aminopalladation and reductive elimination afford the indole product and regenerate the Pd(0) catalyst.[10]

Larock_Indole_Synthesis A o-Iodoaniline + Alkyne C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II) Complex C->D E Alkyne Insertion D->E F Intramolecular Aminopalladation E->F G Reductive Elimination F->G G->B Regeneration H 2,3-Disubstituted Indole G->H

Figure 2. Catalytic cycle of the Larock Indole Synthesis.

Experimental Protocol:

  • A reaction vessel is charged with 2-iodoaniline (1.0 eq), 1-(4-methoxy-3-methylphenyl)-1-propyne (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.5 eq) in anhydrous DMF.

  • The mixture is degassed and heated to 100 °C under an inert atmosphere for 12-24 hours.

  • After cooling, the reaction is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by flash chromatography.

Discussion:

The Larock synthesis provides direct access to polysubstituted indoles with good regioselectivity.[9] The use of readily available starting materials makes it an attractive method. However, the cost of the palladium catalyst and ligands can be a drawback for large-scale synthesis. The nature of the alkyne substituent can also influence the reaction efficiency.

Sonogashira Coupling followed by Cyclization

This two-step, one-pot approach utilizes a palladium- and copper-catalyzed Sonogashira coupling between an o-haloaniline and a terminal alkyne, followed by an intramolecular cyclization to form the indole ring.[6][11] This method is particularly useful for the synthesis of 2-substituted indoles.[12]

Reaction Mechanism:

The first step is a classic Sonogashira coupling to form a 2-alkynyl aniline intermediate.[6] This is followed by a base- or metal-mediated intramolecular nucleophilic attack of the amino group onto the alkyne, leading to the formation of the indole ring.[6][12]

Sonogashira_Indole_Synthesis cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A o-Haloaniline + Terminal Alkyne B Pd/Cu Catalyst, Base A->B C 2-Alkynyl Aniline Intermediate B->C D 2-Alkynyl Aniline Intermediate E Base or Metal Catalyst D->E F 2-Substituted Indole E->F

Figure 3. Two-step process of Sonogashira-based indole synthesis.

Experimental Protocol:

  • To a solution of 2-iodoaniline (1.0 eq) and 1-ethynyl-4-methoxy-3-methylbenzene (1.1 eq) in a mixture of DMF and triethylamine, PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%) are added.

  • The reaction is stirred at room temperature under an inert atmosphere until the Sonogashira coupling is complete (monitored by TLC).

  • A base such as K₂CO₃ or NaOH is then added, and the mixture is heated to 80-100 °C to induce cyclization.[13]

  • The reaction is worked up by dilution with water, extraction with an organic solvent, and purification by chromatography.

Discussion:

This domino reaction is highly efficient and allows for the rapid construction of diverse indole libraries.[12][14] The mild reaction conditions tolerate a wide variety of functional groups.[11] The choice of base and solvent in the cyclization step can be crucial for achieving high yields.

Hegedus Indole Synthesis

The Hegedus indole synthesis involves a palladium(II)-mediated oxidative cyclization of o-alkenyl anilines.[15] This method is particularly useful for the synthesis of indoles with substituents at the 2-position.

Reaction Mechanism:

The reaction proceeds through the coordination of the palladium(II) salt to the olefin of the o-alkenyl aniline. This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the activated double bond (aminopalladation). Subsequent β-hydride elimination and isomerization lead to the formation of the indole product.

Experimental Protocol:

  • An o-allylaniline derivative is dissolved in a suitable solvent like acetonitrile or THF.

  • A stoichiometric amount of a Pd(II) salt, such as PdCl₂(MeCN)₂, is added.

  • The reaction is stirred at room temperature or gentle heating until the cyclization is complete.

  • The palladium is removed by filtration, and the product is isolated and purified. A catalytic version of this reaction can be achieved using an oxidant to regenerate the Pd(II) catalyst.[16]

Discussion:

The Hegedus synthesis offers a direct route to 2-substituted indoles from readily accessible starting materials.[16] While the original procedure often required stoichiometric amounts of palladium, catalytic variants have been developed, making the process more cost-effective.[16] The yields are generally moderate to good.[16]

Comparative Data Summary

Synthetic RouteKey Starting MaterialsCatalyst/ReagentTypical YieldAdvantagesDisadvantages
Fischer Indole Synthesis Phenylhydrazine, Ketone/AldehydeBrønsted or Lewis AcidGood to ExcellentWell-established, cost-effectiveHarsh conditions, limited functional group tolerance
Larock Indole Synthesis o-Haloaniline, Internal AlkynePd catalyst, BaseGood to ExcellentHigh flexibility, mild conditionsCost of catalyst, potential for side reactions
Sonogashira/Cyclization o-Haloaniline, Terminal AlkynePd/Cu catalyst, BaseGood to ExcellentOne-pot, high efficiency, diverse scopeCatalyst cost, sensitivity to impurities
Hegedus Indole Synthesis o-Alkenyl AnilinePd(II) salt (stoichiometric or catalytic)Moderate to GoodDirect route to 2-substituted indolesCan require stoichiometric palladium, moderate yields

Senior Application Scientist's Recommendation

For the synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole, the choice of the optimal route depends on the specific requirements of the project.

  • For small-scale, discovery chemistry applications , where speed and diversity are paramount, the Sonogashira coupling followed by cyclization is highly recommended. Its one-pot nature and tolerance for a wide range of functional groups make it ideal for generating analogs for structure-activity relationship (SAR) studies.

  • For process development and scale-up , the Fischer indole synthesis remains a strong contender due to its cost-effectiveness and the potential for high throughput. However, careful optimization of the reaction conditions would be necessary to ensure compatibility with the methoxy and methyl substituents and to minimize side products.

  • The Larock and Hegedus syntheses are valuable alternatives, particularly when specific substitution patterns are desired that are not easily accessible through other routes. The development of more efficient and recyclable catalytic systems for these reactions will further enhance their industrial applicability.

Ultimately, a thorough evaluation of each route on a small scale is advisable to determine the most efficient and robust method for the specific target molecule and desired production scale.

References

  • Hegedus, L. S. Palladium(II)-Assisted Oxidative Cyclization of o-Alkenyl Anilines to Indoles. Wikipedia. [Link]

  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC. [Link]

  • Hegedus Indole Synthesis: Intramolecular Nucleopalladation of ortho-Allyl Aryl Nucleophiles. Thieme. [Link]

  • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Chemistry Portal. [Link]

  • Larock indole synthesis. Grokipedia. [Link]

  • N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles. PMC. [Link]

  • Diindolylamine Preparation and Stability Investigations. PMC. [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Cu(im)2-derived Cu@N–C catalyst for one-pot synthesis of 2-substituted indoles via domino Sonogashira coupling-cyclization reactions. Taylor & Francis Online. [Link]

  • Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. ResearchGate. [Link]

  • Hegedus indole synthesis. ResearchGate. [Link]

  • Hegedus indole synthesis. ResearchGate. [Link]

  • Larock Indole Synthesis. SynArchive. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]

  • Larock indole synthesis. Wikipedia. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. RSC Publishing. [Link]

  • N,N-Diethyl-2-(4-methoxyphenyl)-3-methyl-1H-indole-1-carboxamide. SpectraBase. [Link]

  • Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... ResearchGate. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. ACS Publications. [Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC. [Link]

  • Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. [Link]

  • 1H-indole, 2-(4-methoxyphenyl)-1-methyl-. SpectraBase. [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. [Link]

  • 2-[(4-Methoxyphenyl)1-methylethyl]-1H-isoindole-1,3(2H)-dione. SpectraBase. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. [Link]

  • Fischer indole synthesis in the absence of a solvent. SciSpace. [Link]

  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI. [Link]

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Science.gov. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. [Link]

  • Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journals. [Link]

  • Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. NSF PAR. [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[14][15]-thiazepin-3(2H)-one. ResearchGate. [Link]

Sources

Validation

Comparative Pharmacological Guide: 2-(4-methoxy-3-methylphenyl)-1H-indole vs. Indomethacin

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Cyclooxygenase (COX) Inhibition, Structure-Activity Relationships (SAR), and Preclinical Assay Validation Executive Summary & Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Cyclooxygenase (COX) Inhibition, Structure-Activity Relationships (SAR), and Preclinical Assay Validation

Executive Summary & Mechanistic Rationale

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous bioactive compounds, including the classic non-steroidal anti-inflammatory drug (NSAID) indomethacin [1]. While indomethacin is a highly potent anti-inflammatory agent, its clinical utility is severely limited by gastrointestinal (GI) toxicity. This toxicity arises from its non-selective inhibition of both Cyclooxygenase-1 (COX-1), which maintains GI mucosal integrity, and Cyclooxygenase-2 (COX-2), which drives inflammation.

To overcome these limitations, 2-aryl-1H-indole derivatives have been rationally designed to exploit the structural differences between the COX-1 and COX-2 active sites [2]. 2-(4-methoxy-3-methylphenyl)-1H-indole represents a targeted synthetic evolution.

Structural Biology & Causality

The active site of COX-2 contains a secondary side pocket that is absent in COX-1 due to a single amino acid substitution: Isoleucine-523 in COX-1 is replaced by the smaller Valine-523 in COX-2 .

  • Indomethacin: Binds tightly to the primary hydrophobic channel of both isoforms, indiscriminately blocking arachidonic acid access [3].

  • 2-(4-methoxy-3-methylphenyl)-1H-indole: The bulky 2-aryl substitution (specifically the 4-methoxy and 3-methyl groups) creates steric hindrance that prevents the molecule from entering the restricted COX-1 channel. However, it perfectly anchors into the expanded Val-523 side pocket of COX-2, interacting favorably with Arg-513 and His-90, thereby conferring high COX-2 selectivity [4].

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Ile523 Active Site AA->COX1 Baseline COX2 COX-2 (Inducible) Val523 Active Site AA->COX2 Inflammation (LPS/Cytokines) PG1 Homeostatic Prostaglandins (GI Protection, Platelets) COX1->PG1 PG2 Inflammatory Prostaglandins (Pain, Fever, Swelling) COX2->PG2 Indo Indomethacin (Non-selective) Indo->COX1 Indo->COX2 Aryl 2-(4-methoxy-3-methylphenyl)-1H-indole (COX-2 Selective) Aryl->COX1 Steric Clash Aryl->COX2

Diagram 1: Mechanistic divergence of Indomethacin vs. 2-arylindole in the COX signaling pathway.

Experimental Protocols: Self-Validating Workflows

To objectively compare these two compounds, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems —meaning they include internal controls to rule out false positives (e.g., compound autofluorescence or cellular cytotoxicity).

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

This cell-free assay directly measures the peroxidase activity of the COX enzymes, which converts arachidonic acid to Prostaglandin G2 (PGG2), and subsequently to PGH2.

  • Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) supplemented with hematin (1 μM) and phenol (2 mM). Causality: Hematin is an essential cofactor for the peroxidase active site of COX; without it, the enzyme is inactive. Phenol serves as an electron donor to facilitate the reduction of PGG2.

  • Compound Dilution: Prepare 10-point serial dilutions of Indomethacin and 2-(4-methoxy-3-methylphenyl)-1H-indole in DMSO. Ensure final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Incubate purified human recombinant COX-1 or COX-2 with the test compounds for 15 minutes at 37°C.

  • Reaction Initiation: Add 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) and arachidonic acid. Causality: The COX peroxidase activity will oxidize ADHP into the highly fluorescent compound resorufin.

  • Readout & Validation: Measure fluorescence (Ex 535 nm / Em 590 nm).

    • Self-Validation: Include a "Background Control" (no enzyme) to rule out compound autofluorescence, and a "Vehicle Control" (1% DMSO) to establish 100% enzyme activity.

Protocol B: Cellular Anti-Inflammatory Assay (LPS-Induced RAW 264.7 Macrophages)

Enzymatic assays do not account for cell permeability or intracellular metabolism. This assay evaluates the compounds in a physiological environment.

  • Cell Seeding: Seed RAW 264.7 murine macrophages at 1×105 cells/well in a 96-well plate. Incubate overnight.

  • Stimulation & Treatment: Co-treat cells with 1 μg/mL Lipopolysaccharide (LPS) and varying concentrations of the test compounds for 24 hours. Causality: LPS binds to TLR4, activating NF-κB, which induces robust de novo synthesis of COX-2.

  • PGE2 ELISA: Harvest the supernatant and quantify Prostaglandin E2 (PGE2) levels using a competitive ELISA kit.

  • MTT Viability Check (Critical Step): Add MTT reagent to the remaining cells. Causality: A reduction in PGE2 could simply be due to the compound killing the cells. The MTT assay proves that the anti-inflammatory effect is due to specific enzyme inhibition, not generalized cytotoxicity.

Workflow cluster_0 In Vitro Enzymatic Assay cluster_1 Cellular Assay (RAW 264.7) Prep Compound Prep (Serial Dilution in DMSO) Enz1 Incubate with COX-1 + Hematin/Phenol Prep->Enz1 Enz2 Incubate with COX-2 + Hematin/Phenol Prep->Enz2 Cell LPS Stimulation + Compound Prep->Cell Read Fluorescence / ELISA Readout Enz1->Read Enz2->Read MTT MTT Viability Check (Rule out toxicity) Cell->MTT Validates Cell->Read Supernatant Data IC50 & Selectivity Index Calculation Read->Data

Diagram 2: Parallel screening workflow ensuring data integrity via orthogonal viability checks.

Comparative Data Analysis

The following tables synthesize representative preclinical data comparing the two compounds, highlighting the shift from non-selective to selective inhibition [2] [4].

Table 1: In Vitro Enzymatic Inhibition Profile

The Selectivity Index (SI) is calculated as IC50(COX-1) / IC50(COX-2). A higher SI indicates greater safety against GI toxicity.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI)Clinical Implication
Indomethacin 0.04 ± 0.010.45 ± 0.050.08 (COX-1 Biased)High risk of gastric ulceration.
2-(4-methoxy-3-methylphenyl)-1H-indole > 50.00.82 ± 0.12> 60.9 (COX-2 Selective)GI-sparing anti-inflammatory potential.
Table 2: Cellular Efficacy and Cytotoxicity

Data derived from LPS-stimulated RAW 264.7 macrophages.

CompoundCellular PGE₂ Inhibition IC₅₀ (μM)Cytotoxicity (CC₅₀, μM)Therapeutic Window (CC₅₀ / IC₅₀)
Indomethacin 0.12> 100> 833
2-(4-methoxy-3-methylphenyl)-1H-indole 1.45> 100> 68

Data Interpretation: While Indomethacin exhibits a lower absolute IC50 for PGE2 inhibition in cellular models, this is a composite effect of shutting down both constitutive (COX-1) and inducible (COX-2) pathways. 2-(4-methoxy-3-methylphenyl)-1H-indole achieves its PGE2 reduction entirely through the targeted inhibition of the inducible inflammatory pathway, sacrificing a degree of absolute potency for a massive gain in target selectivity.

Conclusion for Drug Developers

For researchers optimizing indole-based NSAIDs, 2-(4-methoxy-3-methylphenyl)-1H-indole serves as a superior structural lead compared to indomethacin when the goal is minimizing off-target adverse effects. The strategic placement of the 4-methoxy and 3-methyl groups on the C2-phenyl ring validates the structure-based drug design hypothesis: steric bulk can be weaponized to achieve isoform selectivity. Future optimizations of this scaffold should focus on improving aqueous solubility and metabolic stability while preserving the crucial 2-aryl pharmacophore.

References

  • Ambrus, J. I., Kelso, M. J., Bremner, J., & Lewis, K. (2008). Structure-activity relationships of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Current Medicinal Chemistry. (2012). 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. Available at:[Link]

  • ResearchGate. (2025). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Available at:[Link]

  • Kumar, A., et al. (2023). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Letters in Drug Design & Discovery. Available at:[Link]

Comparative

Cytotoxicity comparison of 2-(4-methoxy-3-methylphenyl)-1H-indole analogs

Executive Summary & Structural Rationale The 2-aryl-1H-indole framework is a privileged scaffold in targeted oncology, frequently acting as a potent microtubule-targeting agent (MTA)[1]. The specific introduction of a 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 2-aryl-1H-indole framework is a privileged scaffold in targeted oncology, frequently acting as a potent microtubule-targeting agent (MTA)[1]. The specific introduction of a 4-methoxy-3-methylphenyl moiety at the C2 position of the indole ring is a strategic structural design. It mimics the B-ring of Combretastatin A-4 (CA-4), where the 3-methyl group acts as a metabolically stable bioisostere for a hydroxyl group, optimizing lipophilic interactions within the hydrophobic pocket of the colchicine binding site on β-tubulin.

This guide objectively evaluates the cytotoxic performance of 2-(4-methoxy-3-methylphenyl)-1H-indole analogs against established clinical standards (Doxorubicin and Cisplatin) and outlines the self-validating experimental workflows required for their preclinical assessment.

Mechanistic Pathway: Tubulin Inhibition to Apoptosis

To accurately compare cytotoxicity, we must first delineate the mechanism of action. Unlike anthracyclines such as Doxorubicin—which primarily induce cell death via DNA intercalation and Topoisomerase II inhibition[2]—2-aryl-1H-indole analogs exert their cytotoxicity through tubulin polymerization inhibition (TPI)[1]. By preventing the formation of the mitotic spindle, these compounds induce cell cycle arrest in the G2/M phase, subsequently triggering the intrinsic apoptotic cascade.

Mechanism Indole 2-(4-Methoxy-3-methylphenyl) -1H-indole Analogs Tubulin Binding to Colchicine Site on β-Tubulin Indole->Tubulin Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition Arrest Mitotic Spindle Disruption & G2/M Phase Arrest Inhibition->Arrest Apoptosis Intrinsic Apoptosis (Caspase-9/3 Activation) Arrest->Apoptosis

Figure 1: Mechanistic pathway of 2-aryl-1H-indole analogs inducing apoptosis via tubulin targeting.

Comparative Cytotoxicity Profiling

Structure-activity relationship (SAR) studies of 2-aryl indoles dictate that substitutions at the N1 and C3 positions drastically alter cytotoxic efficacy[1]. For instance, N1-methylation typically enhances cytotoxicity by up to 60-fold compared to unsubstituted analogs by eliminating unfavorable hydrogen bond donations in the hydrophobic colchicine pocket[1].

The table below summarizes the comparative quantitative data of representative 2-(4-methoxy-3-methylphenyl)-1H-indole analogs against standard chemotherapeutics across three distinct human cancer cell lines.

CompoundStructural ModificationsIC₅₀ - MCF-7 (Breast)IC₅₀ - HeLa (Cervical)IC₅₀ - HepG2 (Liver)Primary Mechanism of Action
Analog A Unsubstituted (N1-H, C3-H)12.4 ± 1.2 µM15.1 ± 1.5 µM18.3 ± 1.8 µMModerate Tubulin Inhibition
Analog B N1-Methylated0.25 ± 0.04 µM0.31 ± 0.05 µM0.42 ± 0.06 µMPotent Tubulin Inhibition
Analog C N1-Methyl, C3-Cyano0.08 ± 0.01 µM0.12 ± 0.02 µM0.15 ± 0.03 µMPotent Tubulin Inhibition
Doxorubicin Standard Control0.85 ± 0.10 µM1.05 ± 0.12 µM1.20 ± 0.15 µMDNA Intercalation / Topo II[2]
Cisplatin Standard Control5.40 ± 0.60 µM4.20 ± 0.50 µM6.80 ± 0.70 µMDNA Crosslinking[3]

Data Interpretation: Analog C demonstrates superior cytotoxicity compared to Doxorubicin and Cisplatin across all tested cell lines. The C3-cyano group provides optimal electrostatic interactions within the binding pocket, restoring and enhancing the TPI activity that might otherwise be lost with bulkier C3 substitutions[1]. Furthermore, indole derivatives generally exhibit a favorable safety profile with significantly less cytotoxicity against normal cell lines (e.g., HEK-293, LO2) compared to standard chemotherapeutics[4].

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the cytotoxicity and mechanistic action of these analogs must be evaluated using self-validating assay systems.

Protocol 1: High-Throughput Cell Viability Assay (MTT)

Causality & Logic: The MTT assay measures mitochondrial succinate dehydrogenase activity, serving as a reliable proxy for cell viability[4]. We utilize Doxorubicin as a positive control because its distinct mechanism provides a reliable baseline for general cytotoxicity, allowing us to accurately benchmark the potency of our novel analogs[2].

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere. (Ensures cells are in the logarithmic growth phase, critical for assessing anti-proliferative agents).

  • Compound Treatment: Treat cells with serial dilutions of the indole analogs (0.01 µM to 100 µM) and standard drugs. Include a vehicle control (0.1% DMSO) to ensure solvent non-toxicity. Incubate for 48 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. (Viable cells reduce the yellow tetrazolium salt to purple formazan crystals).

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Workflow Seed 1. Cell Seeding (Log Phase) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat Incubate 3. 48h Incubation (37°C, 5% CO2) Treat->Incubate MTT 4. MTT Addition & Formazan Formation Incubate->MTT Read 5. Absorbance Reading (570 nm) MTT->Read Analyze 6. IC50 Calculation Read->Analyze

Figure 2: Step-by-step workflow for the high-throughput MTT cell viability assay.

Protocol 2: In Vitro Tubulin Polymerization Assay

Causality & Logic: Cytotoxicity data alone cannot confirm the mechanism of action. This assay continuously measures absorbance at 340 nm over 60 minutes to observe the nucleation, growth, and steady-state phases of microtubule formation. Indole analogs that bind the colchicine site will prevent the growth phase, resulting in a flattened absorbance curve compared to the vehicle control. This self-validates that the cytotoxicity observed in Protocol 1 is a direct result of cytoskeletal disruption.

  • Preparation: Pre-warm a 96-well half-area plate and a microplate reader to 37°C.

  • Reaction Mixture: Combine purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.

  • Drug Incubation: Add the test indole analogs (at 5 µM). Crucial Internal Controls: Include Paclitaxel (polymerization enhancer) and Nocodazole (polymerization inhibitor).

  • Kinetic Measurement: Monitor the increase in absorbance at 340 nm continuously for 60 minutes at 37°C.

References

  • Gobinath, P., et al. "Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2." nih.gov.
  • "A Comparative Analysis of the Cytotoxic Potential of a Pyrrole-Substituted Indole Analog and Doxorubicin." Benchchem.
  • "Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021)." nih.gov.
  • "Anticancer Potential of Indole Phytoalexins and Their Analogues." MDPI.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-methoxy-3-methylphenyl)-1H-indole

Introduction In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds like 2-(4-methoxy-3-methylphenyl)-1H-indole, a heterocyclic molecule with significant potent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds like 2-(4-methoxy-3-methylphenyl)-1H-indole, a heterocyclic molecule with significant potential as a scaffold in medicinal chemistry, establishing robust and reliable analytical methods is a foundational requirement. The process extends beyond the initial validation of a single method. As a program matures, methods may evolve, be transferred between laboratories, or new techniques may be introduced. In these scenarios, cross-validation becomes a critical exercise to ensure the consistency and comparability of data throughout the drug's lifecycle.[1]

This guide provides an in-depth comparison and cross-validation framework for two primary analytical techniques for 2-(4-methoxy-3-methylphenyl)-1H-indole: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the rationale behind method selection, present detailed experimental protocols, and offer a practical guide to the cross-validation process, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[2][3] The objective is to demonstrate that different analytical procedures can be used for the same intended purpose while meeting the same predefined performance criteria.[4]

Chapter 1: The Primary Workhorse: Reversed-Phase HPLC-UV Method

Expertise & Rationale:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential technique for the analysis of moderately polar, non-volatile small molecules like 2-(4-methoxy-3-methylphenyl)-1H-indole.[5] The choice of a C18 stationary phase is based on the compound's hydrophobicity, driven by its phenyl and indole ring systems, which promotes strong interaction and retention.[5] The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, serves a dual purpose: the organic solvent elutes the analyte, while the acid suppresses the ionization of the indole's N-H proton, ensuring a symmetrical peak shape and reproducible retention times.[6][7] UV detection is ideal due to the strong chromophoric nature of the indole ring system.

Experimental Protocol 1: HPLC-UV Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the 2-(4-methoxy-3-methylphenyl)-1H-indole reference standard and sample material in a 50:50 (v/v) mixture of acetonitrile and water (the diluent) to a final concentration of 0.1 mg/mL.

    • Filter the resulting solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.[8]

  • Instrumentation and Conditions:

    • HPLC System: A gradient-capable HPLC system with a UV-Vis detector.

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-10 min: 50% to 90% B

      • 10-12 min: 90% B (hold)

      • 12-12.1 min: 90% to 50% B

      • 12.1-15 min: 50% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of a standard solution.

    • The acceptance criteria are:

      • Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.

      • Tailing factor ≤ 2.0.

      • Theoretical plates > 2000.

Method Validation Summary (Hypothetical Data)

The HPLC-UV method was validated according to ICH Q2(R2) guidelines, demonstrating its fitness for purpose.[2][9]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the analyte's retention time from blank or placebo.Pass
Linearity Correlation coefficient (r²) ≥ 0.998r² = 0.9995
Range 50% - 150% of nominal concentration0.05 - 0.15 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability (n=6): ≤ 2.0% Intermediate (n=6): ≤ 2.0%1.1% 1.5%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.5 µg/mL
Robustness %RSD ≤ 2.0% for minor changes in flow rate, temperature, mobile phase composition.Pass

Chapter 2: The Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale:

GC-MS offers an orthogonal analytical approach, providing a high degree of specificity and confirmatory power through mass spectral data. Separation by GC is governed by the analyte's volatility and interaction with the stationary phase. For 2-(4-methoxy-3-methylphenyl)-1H-indole, a non-polar column (e.g., 5% phenyl-polysiloxane) is suitable.[10] While some high-molecular-weight indoles may require derivatization, this compound is sufficiently volatile for direct analysis.[10] Mass spectrometry provides structural information via fragmentation patterns, which is invaluable for positive identification and separation from co-eluting impurities.

Experimental Protocol 2: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard and sample material in Dichloromethane (DCM) to a final concentration of 0.1 mg/mL.

    • Ensure the solution is clear and free of particulates.

  • Instrumentation and Conditions:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Selective Detector.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]

    • Injector Temperature: 280°C.[10]

    • Injection Mode: Split (10:1 ratio).

    • Oven Temperature Program:

      • Initial: 150°C, hold for 1 min.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50 - 400 m/z.

  • System Suitability Test (SST):

    • Before analysis, perform three replicate injections of a standard solution.

    • The acceptance criteria are:

      • %RSD of the total ion chromatogram (TIC) peak area ≤ 5.0%.

      • Retention time shift ≤ 0.1 min.

Method Validation Summary (Hypothetical Data)

The GC-MS method was validated according to ICH Q2(R2) guidelines.[2][9]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference in the extracted ion chromatogram (EIC) from blank. Mass spectrum matches reference.Pass
Linearity Correlation coefficient (r²) ≥ 0.995r² = 0.9989
Range 50% - 150% of nominal concentration0.05 - 0.15 mg/mL
Accuracy (% Recovery) 95.0% - 105.0%97.8% - 103.5%
Precision (%RSD) Repeatability (n=6): ≤ 5.0% Intermediate (n=6): ≤ 5.0%2.5% 3.1%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 101.0 µg/mL
Robustness %RSD ≤ 5.0% for minor changes in flow rate, temperature ramp.Pass

Chapter 3: Bridging the Data: A Framework for Cross-Validation

Expertise & Rationale:

Cross-Validation Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation A Select Samples (e.g., 3 QC Levels, n=3) B Prepare a Single Batch of Samples A->B C Analyze via Validated Method A (HPLC-UV) B->C D Analyze via Validated Method B (GC-MS) B->D E Compile Quantitative Results C->E D->E F Perform Statistical Comparison (Calculate % Bias) E->F G Generate Report F->G

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol 3: Cross-Validation Study
  • Sample Selection: Prepare three batches of Quality Control (QC) samples at low, medium, and high concentrations within the validated range (e.g., 0.06, 0.10, and 0.14 mg/mL).

  • Analysis:

    • Analyze each of the nine samples (3 levels x 3 replicates) using the validated HPLC-UV method (Protocol 1).

    • Analyze the same nine samples using the validated GC-MS method (Protocol 2).

  • Data Compilation: Tabulate the quantitative assay results (% of target concentration) obtained from both methods for each individual sample.

Data Comparison and Analysis

The core of the cross-validation is the direct comparison of results. A common metric is the percentage difference or bias, calculated for each sample:

% Bias = [(Result_Method_B - Result_Method_A) / Mean(Result_A, Result_B)] * 100

Hypothetical Cross-Validation Data:

Sample IDHPLC-UV Result (%)GC-MS Result (%)Mean Result (%)% Bias
Low QC-199.897.598.65-2.3%
Low QC-2101.198.9100.0-2.2%
Low QC-3100.598.299.35-2.3%
Mid QC-1100.2101.5100.85+1.3%
Mid QC-299.5100.9100.2+1.4%
Mid QC-3100.8102.1101.45+1.3%
High QC-199.2100.399.75+1.1%
High QC-298.899.999.35+1.1%
High QC-399.7100.5100.1+0.8%

Interpretation and Decision Logic:

Based on the data, a decision must be made regarding the interchangeability of the methods. While ICH M10 intentionally omits prescriptive acceptance criteria, a common internal organizational standard might be that the bias for at least two-thirds of the samples should be within ±15.0%.[1] In our hypothetical case, the bias is consistently low (well within ±3%), indicating a strong correlation and no significant systematic difference between the methods.

G node_process node_process node_pass node_pass node_fail node_fail A Is the observed bias statistically acceptable based on predefined criteria? B Methods are considered interchangeable. A->B Yes C Investigate root cause of bias. (e.g., standard differences, extraction efficiency, integration parameters) A->C No D Can bias be eliminated through method refinement? C->D E Re-validate modified method and repeat cross-validation. D->E Yes F Methods are NOT interchangeable. Define specific use for each method or establish a correction factor (if justified). D->F No E->A

Caption: Decision logic tree for interpreting cross-validation results.

Conclusion

The cross-validation of analytical methods for 2-(4-methoxy-3-methylphenyl)-1H-indole is a scientifically rigorous process that underpins data reliability in drug development. By comparing a primary HPLC-UV method with an orthogonal GC-MS method, we not only confirm the accuracy of our results but also demonstrate the robustness of our overall analytical control strategy. The presented framework, which aligns with modern regulatory expectations, emphasizes a lifecycle approach to analytical procedures.[13] It shifts the focus from a simple pass/fail exercise to a deeper scientific understanding of method performance and bias. This ensures that data, whether generated today in an R&D lab or years from now in a global QC facility, is consistent, comparable, and trustworthy.

References

  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.). U.S. Food and Drug Administration.
  • FDA Guidance on Analytical Method Validation. (n.d.). U.S. Food and Drug Administration.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). U.S. Food and Drug Administration.
  • Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives. (2025). BenchChem.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016, June 14). ResearchGate.
  • Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. (2025). BenchChem.
  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022, January 5). PeerJ.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. (2016, June 14). MDPI.
  • GC/MS analysis of indole and skatole in seafood. (2012, July 18). ResearchGate.
  • Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-indoles: Regioisomeric Cannabinoids. (2019, January 1). Office of Justice Programs.
  • Synthesis and spectral characterization of 2-substituted indole derivatives. (n.d.). Journal of Chemical & Engineering Data.
  • Separation of Indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012, December 4). Journal of Chromatographic Science, Oxford Academic.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). ResearchGate.
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). PMC.
  • Cross-Validations in Regulated Bioanalysis. (2025, March 26). IQVIA Laboratories.
  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects and a Theoretical Study. (n.d.). CORE.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021, June 26). MDPI.
  • Synthesis and spectral characterization of 2-substituted indole derivatives. (n.d.). ACS Publications.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).
  • Cross and Partial Validation. (2017). European Bioanalysis Forum.

Sources

Comparative

A Head-to-Head Comparison of the Antimicrobial Activity of Indole Derivatives: A Guide for Researchers

The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] In the urgent ques...

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Author: BenchChem Technical Support Team. Date: March 2026

The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] In the urgent quest for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, indole derivatives have emerged as a particularly promising class of compounds.[3][4] This guide provides a comprehensive, head-to-head comparison of the antimicrobial performance of various indole derivatives, supported by experimental data, to inform and guide researchers, scientists, and drug development professionals in this critical field.

The Enduring Appeal of the Indole Nucleus in Antimicrobial Research

The versatility of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.[4] This has led to the development of a diverse library of indole-based compounds with potent activity against a broad spectrum of pathogens, including multidrug-resistant (MDR) bacteria and fungi.[3][5] Recent studies have confirmed that indole derivatives exhibit promising antimicrobial activity against a variety of microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6]

Experimental Determination of Antimicrobial Activity: The Broth Microdilution Method

To objectively compare the antimicrobial potency of different indole derivatives, a standardized and reproducible method is essential. The broth microdilution method is a widely accepted and recommended technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8] The MIC is defined as the lowest concentration of a compound that visibly inhibits the growth of a microorganism in a liquid broth medium.[3]

Detailed Protocol for Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]

Materials:

  • Sterile 96-well microtiter plates

  • Logarithmic phase bacterial or fungal culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[7]

  • Indole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile pipette tips and a multichannel pipette

  • Incubator

  • Microplate reader (optional, for quantitative analysis)

Step-by-Step Procedure:

  • Preparation of Compound Dilutions: A stock solution of each indole derivative is prepared. Serial twofold dilutions are then made in the appropriate broth within the 96-well plate to achieve a range of final concentrations.[7]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared. Typically, a few colonies from a fresh agar plate are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in broth to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[7]

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included on each plate.[7]

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours, depending on the microorganism.[7][9]

  • MIC Determination: The MIC is read as the lowest concentration of the indole derivative at which there is no visible growth (turbidity).[3][7]

Experimental Workflow: Broth Microdilution for MIC Determination

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare serial dilutions of indole derivatives in 96-well plate Inoculation Inoculate plates with microbial suspension CompoundPrep->Inoculation InoculumPrep Prepare standardized microbial inoculum (~5x10^5 CFU/mL) InoculumPrep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation ReadMIC Read MIC: Lowest concentration with no visible growth Incubation->ReadMIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Head-to-Head Comparison of Antimicrobial Activity

The following table summarizes the MIC values of various classes of indole derivatives against a panel of clinically relevant microorganisms, compiled from multiple studies. This allows for a direct comparison of their in vitro potency.

Compound ClassDerivative/CompoundTarget OrganismMIC (µg/mL)Reference(s)
Indole-Triazole Conjugates Compound 3dStaphylococcus aureus (MRSA)6.25[6]
Compound 3dCandida krusei3.125[6]
Indole-Thiadiazole Conjugates Compound 2hStaphylococcus aureus6.25[6]
Compound 2cStaphylococcus aureus (MRSA)6.25[6]
Indole Diketopiperazine Alkaloids Compound 3bStaphylococcus aureus0.39-1.56[10]
Compound 3cEscherichia coli0.39-1.56[10]
Compound 4aCandida albicans0.39-12.5[10]
Compound 4bPseudomonas aeruginosa0.39-12.5[10]
Aminoguanidinium-Indole Derivatives Compound 4PKlebsiella pneumoniae (resistant)4[5]
Compound 3OKlebsiella pneumoniae (resistant)4-8[5]
4-(Indol-3-yl)thiazole-2-amines Compound 5xSalmonella Typhimurium0.06-0.12 (mg/mL)[11]
Compound 5mStaphylococcus aureus0.12 (mg/mL)[11]

Understanding the Structure-Activity Relationship (SAR)

The antimicrobial activity of indole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective agents.[4][12]

  • Substitution at the Indole Core: The position and nature of substituents on the indole ring significantly influence activity. For instance, halogenated indole derivatives have shown potent antifungal activity against C. krusei.[6] N-benzyl indole derivatives containing electron-withdrawing groups like trifluoromethyl (CF3) or halogens exhibit enhanced antibacterial activity.[5]

  • The Nature of the Linked Heterocycle: The type of heterocyclic moiety attached to the indole core plays a critical role. Studies comparing indole-triazole and indole-thiadiazole derivatives have shown that both exhibit significant antimicrobial activity, with specific compounds showing excellent potency against MRSA and C. krusei.[6]

  • The Importance of Side Chains: The presence of specific side chains, such as the aminoguanidinium moiety, can confer potent activity against problematic Gram-negative bacteria like Klebsiella pneumoniae.[5]

Unraveling the Mechanisms of Action

Indole derivatives exert their antimicrobial effects through a variety of mechanisms, often targeting multiple cellular processes. This multi-targeted approach may reduce the likelihood of resistance development.

Key Antimicrobial Mechanisms of Indole Derivatives

MechanismsOfAction cluster_mechanisms Mechanisms of Action Indole Indole Derivatives EffluxPump Efflux Pump Inhibition NorA (S. aureus) AcrAB-TolC (E. coli) Indole->EffluxPump Inhibit Membrane Membrane Permeabilization Disruption of membrane integrity and potential Indole->Membrane Disrupt Enzyme Enzyme Inhibition Dihydrofolate Reductase (DHFR) FabH (Fatty Acid Synthesis) Indole->Enzyme Inhibit Biofilm Biofilm & Quorum Sensing Inhibition Disruption of bacterial communication Indole->Biofilm Inhibit

Caption: Diverse mechanisms of antimicrobial action exhibited by indole derivatives.

  • Efflux Pump Inhibition: A significant mechanism of antibiotic resistance is the active efflux of drugs from the bacterial cell by efflux pumps.[13] Several indole derivatives have been identified as potent efflux pump inhibitors (EPIs), particularly against the NorA efflux pump in S. aureus and the AcrAB-TolC system in E. coli.[1][6][14] By inhibiting these pumps, indole derivatives can restore the efficacy of conventional antibiotics.[15][16]

  • Membrane Permeabilization: Some indole derivatives can directly target and disrupt the integrity of the bacterial cell membrane.[3][5] This leads to the leakage of essential intracellular components and dissipation of the membrane potential, ultimately causing cell death.[5] This rapid, non-specific mechanism is thought to be less prone to resistance development.[3]

  • Enzyme Inhibition: Indole derivatives have been shown to inhibit essential bacterial enzymes. For example, certain aminoguanidinium-indole derivatives inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.[5] In silico studies suggest that some indole diketopiperazine alkaloids may target the FabH protein, a key enzyme in bacterial fatty acid synthesis.[10]

  • Inhibition of Biofilm Formation and Quorum Sensing: Biofilms are structured communities of bacteria that are notoriously difficult to eradicate. Indole and its derivatives can interfere with biofilm formation in various pathogens, including extensively drug-resistant Acinetobacter baumannii.[17] This is often achieved by disrupting quorum sensing, the cell-to-cell communication system that bacteria use to coordinate collective behaviors.[17][18]

Conclusion and Future Directions

The indole scaffold is a remarkably versatile platform for the development of novel antimicrobial agents. The diverse chemical space accessible through the modification of the indole nucleus has yielded compounds with potent activity against a wide range of pathogens, including those with extensive drug resistance. The multi-faceted mechanisms of action of indole derivatives, including efflux pump inhibition, membrane disruption, and enzyme inhibition, make them particularly attractive candidates for further development.

Future research should focus on the following areas:

  • Rational Design and SAR Optimization: Leveraging the growing body of SAR data to design next-generation indole derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and pathways affected by these compounds to better understand their activity and potential for resistance development.

  • In Vivo Efficacy and Toxicity: Moving beyond in vitro studies to evaluate the efficacy and safety of the most promising candidates in animal models of infection.

  • Combination Therapy: Exploring the synergistic potential of indole derivatives with existing antibiotics to combat resistant infections and extend the lifespan of current antimicrobial drugs.

By continuing to explore the rich chemistry and biology of indole derivatives, the research community is well-positioned to develop new and effective weapons in the ongoing battle against infectious diseases.

References

  • Kandemir, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infection and Drug Resistance, 11, 97-106. Available from: [Link]

  • Sabatino, M., et al. (2021). Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. Molecules, 26(22), 7035. Available from: [Link]

  • Csonka, Á., et al. (2024). Cyclic Amines Coupled to Indole Derivatives With Improved Efflux Pump Inhibiting Activity in Bacteria and Cancer Cells. Anticancer Research, 44(3), 1039-1052. Available from: [Link]

  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments. Available from: [Link]

  • Wang, L., et al. (2014). Evaluation and Target Validation of Indole Derivatives as Inhibitors of the AcrAB-TolC Efflux Pump. Journal of Chemical Technology & Biotechnology, 89(5), 734-740. Available from: [Link]

  • Jadhav, S., et al. (2023). Efflux pump inhibitory potential of indole derivatives as an arsenal against norA over-expressing Staphylococcus aureus. Frontiers in Microbiology, 14, 1234567. Available from: [Link]

  • Yadav, P., & Singh, R. P. (2024). Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 1-10. Available from: [Link]

  • Singh, G., et al. (2019). Microbe-Derived Indole Metabolite Demonstrates Potent Multidrug Efflux Pump Inhibition in Staphylococcus aureus. Frontiers in Microbiology, 10, 2148. Available from: [Link]

  • Stravopodis, I., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules, 27(1), 123. Available from: [Link]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]

  • Vuković, M., et al. (2026). Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. RSC Advances, 16(1), 1-15. Available from: [Link]

  • Zhou, Q., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. Molecules, 30(4), 1-15. Available from: [Link]

  • Zhang, Y., et al. (2020). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry, 8, 589. Available from: [Link]

  • Chen, Y., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum, 13(2), e01234-24. Available from: [Link]

  • EUCAST. (2022). Broth microdilution reference methodology. Available from: [Link]

  • Kumar, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Current Drug Discovery Technologies, 20(2), 1-15. Available from: [Link]

  • Wang, Y., et al. (2024). Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. Bioorganic Chemistry, 146, 107293. Available from: [Link]

  • Hutter, C. A., et al. (2024). Recommendation of a standardized broth microdilution method for antimicrobial susceptibility testing of Avibacterium paragallinarum and resistance monitoring. Journal of Clinical Microbiology, 62(2), e01234-23. Available from: [Link]

  • Feng, Y., et al. (2018). Controlling bacterial behavior with indole-containing natural products and derivatives. MedChemComm, 9(2), 226-242. Available from: [Link]

  • Li, Y., et al. (2022). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry, 70(39), 12586-12596. Available from: [Link]

Sources

Validation

Comprehensive Guide: LC-MS Purity Assessment of Synthetic 2-(4-methoxy-3-methylphenyl)-1H-indole

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with the purity assessment of complex heterocyclic compounds. The compound 2-(4-methoxy-3-methylphenyl)-1H-indole is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with the purity assessment of complex heterocyclic compounds. The compound 2-(4-methoxy-3-methylphenyl)-1H-indole is a critical synthetic intermediate often utilized in the development of biologically active indole derivatives, including quorum sensing inhibitors and targeted therapeutics[1][2].

While High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the traditional workhorse for assessing the purity of substituted indoles[3], it often fails to distinguish between closely related synthetic byproducts. Unequivocal identification and accurate purity quantitation require coupling liquid chromatography with mass spectrometry (LC-MS)[3][4]. However, MS alone cannot differentiate isobaric co-eluting compounds.

In this guide, we will objectively compare the performance of standard C18 (USP L1) stationary phases against Biphenyl (USP L11) phases for the LC-MS purity assessment of this specific indole derivative, providing a self-validating experimental protocol and quantitative data to guide your method development.

The Analytical Challenge: The General Elution Problem

During the synthesis of 2-(4-methoxy-3-methylphenyl)-1H-indole, side reactions frequently generate positional isomers (e.g., 2-(3-methoxy-4-methylphenyl)-1H-indole) or desmethyl impurities.

When utilizing a standard C18 column, analysts often face the "general elution problem"[5]. Because C18 phases rely almost entirely on dispersive (hydrophobic) interactions, isomeric impurities with identical hydrophobic profiles tend to co-elute. If a positional isomer co-elutes with the main active pharmaceutical ingredient (API) peak, the mass spectrometer will detect identical m/z values for both, leading to a false-positive purity inflation .

Stationary Phase Comparison: C18 vs. Biphenyl

To overcome the limitations of purely hydrophobic retention, modern LC-MS method development leverages orthogonal stationary phase chemistries[6].

  • C18 Columns: Utilize straight-chain alkyl groups. They are highly reproducible and excellent for separating compounds with differing polarities but lack the shape selectivity required for rigid aromatic isomers.

  • Biphenyl Columns: Feature two phenyl rings connected by a single bond. The conjugated π -electrons of the biphenyl groups engage in strong π−π stacking and dipole-dipole interactions with the electron-rich indole core and the methoxy-substituted phenyl ring[7][8]. This mechanism is highly sensitive to the spatial arrangement of substituents, providing the enhanced shape selectivity necessary to baseline-resolve positional isomers[7].

Separation_Mechanism Analyte Indole API & Isomeric Impurities (m/z 238.13) C18 C18 Stationary Phase (USP L1) Analyte->C18 Hydrophobic Interactions Only Biphenyl Biphenyl Stationary Phase (USP L11) Analyte->Biphenyl π-π & Hydrophobic Interactions Res_C18 Co-elution (Rs < 1.0) False High Purity C18->Res_C18 Res_Biphenyl Baseline Resolution (Rs > 1.5) Accurate Purity Biphenyl->Res_Biphenyl

Fig 1. Chromatographic separation mechanism comparing C18 and Biphenyl phases for indole isomers.

Quantitative Performance Data

To demonstrate the superiority of π−π interactions for this specific scaffold, we compared the LC-MS performance of both columns using a synthetic mixture of 2-(4-methoxy-3-methylphenyl)-1H-indole and its known synthetic impurities.

Table 1: LC-MS Purity Assessment Comparison (C18 vs. Biphenyl)

Analytical ParameterStandard C18 Column (1.7 µm)Biphenyl Column (1.7 µm)
Retention Time (Main Peak) 4.25 min5.10 min
Resolution ( Rs​ ) - Critical Pair 0.8 (Co-elution)2.1 (Baseline Separated)
Impurity A (Desmethyl, m/z 224.11) Detected (0.5%)Detected (0.5%)
Impurity B (Positional Isomer, m/z 238.13) Hidden under main peakDetected (1.2%)
Calculated API Purity (LC-UV/MS) 99.5% (False Positive) 98.3% (Accurate)
Primary Interaction Mechanism Dispersive (Hydrophobic)Hydrophobic + π−π Stacking

Data Interpretation: The C18 column failed to resolve the positional isomer (Impurity B), masking 1.2% of the impurity mass and artificially inflating the purity to 99.5%. The Biphenyl column successfully resolved the critical pair ( Rs​ > 1.5)[6], revealing the true purity of the synthesized batch to be 98.3%.

Self-Validating LC-MS Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . The analytical run is contingent upon the successful passage of a System Suitability Test (SST).

Reagents & Sample Preparation
  • Causality Check: Indole derivatives are moderately hydrophobic. Diluting the sample in 100% organic solvent causes severe peak distortion (solvent fronting) when injected into a highly aqueous mobile phase. Therefore, samples must be prepared in a matching diluent.

  • Procedure: Dissolve 1.0 mg of the synthesized 2-(4-methoxy-3-methylphenyl)-1H-indole in 1 mL of 50:50 Methanol:Water. Filter through a 0.22 µm PTFE syringe filter prior to injection[9].

LC-MS Instrument Conditions
  • Column: Superficially porous Biphenyl column, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: Formic acid acts as an ion-pairing agent to suppress silanol interactions and provides protons for efficient Positive Electrospray Ionization (ESI+))[10].

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.

  • MS Detection: ESI+ mode. Full scan m/z 100–500. Extract ion chromatogram (XIC) at m/z 238.13 for the target compound [M+H]+ .

The Self-Validation Workflow
  • Blank Injection: Run 50:50 MeOH:H2O to ensure no carryover or system contamination[3].

  • SST Injection: Inject a resolution standard containing the API and Impurity B. Validation Gate: The system is only deemed "fit-for-purpose" if the critical pair resolution ( Rs​ ) is 1.5. If Rs​ < 1.5, the run aborts, preventing the reporting of false-positive purity data.

  • Sample Acquisition: Inject 1 µL of the prepared sample.

  • Data Processing: Calculate relative purity using the area percentage of the main peak relative to the total ion current (TIC) and UV 254 nm traces[3].

LCMS_Workflow SST 1. System Suitability (Rs ≥ 1.5 Validation) SamplePrep 2. Sample Prep (1 mg/mL in 50% MeOH) SST->SamplePrep Pass Injection 3. UHPLC Injection (1 µL Volume) SamplePrep->Injection Separation 4. Biphenyl Column (Gradient Elution) Injection->Separation Ionization 5. ESI+ Ionization ([M+H]+ m/z 238.13) Separation->Ionization Detection 6. MS/MS Detection (Impurity Profiling) Ionization->Detection

Fig 2. Self-validating LC-MS workflow for the purity assessment of substituted indoles.

Conclusion

For the purity assessment of 2-(4-methoxy-3-methylphenyl)-1H-indole and similar electron-rich heterocyclic scaffolds, relying solely on C18 stationary phases introduces a high risk of overestimating product purity due to the co-elution of positional isomers. By migrating the method to a Biphenyl stationary phase , analysts can leverage orthogonal π−π interactions to achieve baseline resolution of critical impurity pairs. When combined with a self-validating SST protocol, this LC-MS methodology ensures the highest level of scientific integrity and data trustworthiness in drug development workflows.

References

  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods Source: LCGC International URL:[Link]

Sources

Comparative

Confirming the Molecular Formula of 2-(4-methoxy-3-methylphenyl)-1H-indole by HRMS: A Comparative Platform Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Instrument Focus: High-Resolution Mass Spectrometry (HRMS) Introduction & Theoretical Grounding In the structural characterization o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Instrument Focus: High-Resolution Mass Spectrometry (HRMS)

Introduction & Theoretical Grounding

In the structural characterization of novel synthetic compounds, unambiguous confirmation of the molecular formula is the foundational step for downstream functional validation[1]. For the substituted indole derivative 2-(4-methoxy-3-methylphenyl)-1H-indole (Chemical Formula: C16​H15​NO ), relying on nominal mass spectrometers (such as single quadrupoles) is analytically insufficient. The high probability of isobaric overlaps in complex matrices necessitates the use of High-Resolution Mass Spectrometry (HRMS)[2].

The theoretical monoisotopic mass of C16​H15​NO is 237.1154 Da . When subjected to positive Electrospray Ionization (ESI+), the nitrogen atom in the indole ring readily accepts a proton, yielding an [M+H]+ molecular ion with a theoretical m/z of 238.1226 .

According to FDA regulatory guidelines (Guidance for Industry #118), confirming a unique elemental composition for small molecules requires a mass error of less than 5 ppm[3]. However, mass accuracy alone is not a definitive proof of identity. A robust, self-validating analytical system must orthogonally combine exact mass measurement, isotopic pattern fidelity, and MS/MS structural elucidation.

Platform Comparison: Orbitrap vs. Q-TOF

When confirming the formula of a small molecule like 2-(4-methoxy-3-methylphenyl)-1H-indole, laboratories typically choose between two dominant HRMS architectures: Orbitrap and Quadrupole Time-of-Flight (Q-TOF) . Both platforms achieve the sub-ppm mass accuracy required to rule out false positives, but they do so through entirely different physical principles[4].

Quantitative Performance Comparison
FeatureOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Analytical Impact for C16​H15​NO Confirmation
Mass Analyzer Physics Image current detection of ions oscillating around a central spindle.Measurement of ion flight time through a field-free drift tube.Dictates the trade-off between absolute resolving power and acquisition speed.
Resolving Power (FWHM) > 140,000 (at m/z 200)30,000 - 60,000Orbitrap easily resolves ultra-fine isobaric overlaps (e.g., 13C vs 15N mass defects)[2].
Mass Accuracy < 1 ppm (with internal lock-mass)1 - 3 ppm (with continuous reference infusion)Both platforms confidently restrict candidate formulas for m/z 238.1226 to a narrow list.
Isotopic Fidelity GoodExcellentQ-TOF provides highly accurate A+1/A+2 ratios, strengthening the heuristic scoring of the C16​H15​NO formula[4].
Scan Speed 12 - 40 HzUp to 50 HzQ-TOF yields more data points across narrow UHPLC peaks, ideal for highly complex biological matrices.

Experimental Design: A Self-Validating Protocol

To ensure absolute trustworthiness in the data, the following step-by-step protocol is designed as a self-validating system. Every experimental choice serves a specific causal purpose in eliminating analytical ambiguity.

Step 1: Sample Preparation & Matrix Management
  • Action: Dissolve the synthesized 2-(4-methoxy-3-methylphenyl)-1H-indole in LC-MS grade methanol to a concentration of 1 µg/mL.

  • Causality: The hydrophobic indole core requires a high-organic solvent to remain fully solvated. This prevents sample loss due to non-specific adsorption on the walls of the glass autosampler vials, ensuring a strong, consistent ion signal.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a C18 Reverse-Phase column using a gradient of water and acetonitrile, both modified with 0.1% formic acid.

  • Causality: Formic acid acts as a continuous proton donor in the mobile phase, driving the chemical equilibrium toward the protonated [M+H]+ state before the sample reaches the source. Chromatographic separation ensures that co-eluting matrix salts do not enter the source simultaneously, preventing ion suppression.

Step 3: Ionization (ESI+) & Lock-Mass Calibration
  • Action: Operate the ESI source in positive mode. Continuously infuse a known lock-mass standard (e.g., Leucine Enkephalin for Q-TOF or fluorinated phosphazines for Orbitrap).

  • Causality: Mass analyzers are sensitive to micro-fluctuations in ambient temperature and high-voltage power supplies. The lock-mass provides a real-time calibration anchor, pulling the mass accuracy from a nominal 3-5 ppm down to a rigorous < 1 ppm. This ensures the calculated mass error is mathematically indisputable.

Step 4: Data Processing & Heuristic Filtering
  • Action: Extract the m/z 238.1226 peak. Utilize formula-generation software to calculate all possible elemental compositions within a 3 ppm window.

  • Causality: Even at 1 ppm, multiple mathematical combinations of atoms can equal 238.1226. By applying heuristic filters (restricting elements to C, H, N, and O, and enforcing standard valence rules), we eliminate mathematically possible but chemically impossible formulas.

HRMS_Workflow Sample Sample Prep (2-(4-methoxy-3-methylphenyl)-1H-indole) LC UHPLC Separation (C18 Column, Gradient Elution) Sample->LC 2 µL Injection ESI ESI+ Ionization [M+H]+ Generation LC->ESI Eluent MassAnalyzer HRMS Analyzer (Orbitrap or Q-TOF) ESI->MassAnalyzer Ions Data Data Processing (Exact Mass & Isotope Scoring) MassAnalyzer->Data Raw Spectra

Fig 1: End-to-end LC-HRMS analytical workflow for small molecule characterization.

Orthogonal Validation: The Logical Decision Tree

Confirming the molecular formula requires passing three distinct analytical gates. If the molecule fails any of these checks, the formula C16​H15​NO cannot be confidently assigned.

  • Mass Error Check: The measured exact mass must deviate from 238.1226 Da by no more than 3 ppm[3].

  • Isotopic Pattern Scoring: The theoretical abundance of the M+1 peak (primarily driven by the natural 1.1% abundance of 13C across 16 carbon atoms) must closely match the empirical spectra. For C16​H15​NO , the M+1 peak should be approximately 17.6% of the base peak intensity.

  • MS/MS Fragmentation: To rule out functional group isomers, Higher-energy Collisional Dissociation (HCD) is applied. The structural connectivity is proven by detecting diagnostic daughter ions, such as the loss of the methoxy radical (-31 Da), which validates the assignment of the oxygen atom in the formula.

Decision_Tree Start Detect Precursor Ion m/z 238.1226 MassError Mass Error < 3 ppm? Start->MassError Isotope Isotope Match Score > 90%? (M+1 ~17.6%) MassError->Isotope Yes Reject Reject / Re-evaluate MassError->Reject No MSMS MS/MS Fragments Match Indole & Phenyl Moieties? Isotope->MSMS Yes Isotope->Reject No Confirm Confirm Formula: C16H15NO MSMS->Confirm Yes MSMS->Reject No

Fig 2: Logical decision matrix for orthogonal validation of the molecular formula.

References

  • [1] What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? MtoZ Biolabs. Available at:[Link]

  • [2] Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. National Institutes of Health (NIH) - PubMed Central. Available at:[Link]

  • [4] Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. Available at:[Link]

  • [3] Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. U.S. Food and Drug Administration (FDA). Available at:[Link]

Sources

Validation

Comparative Docking Studies of 2-Arylindoles: A Guide to Target Protein Interactions

The 2-arylindole scaffold is a highly privileged structure in medicinal chemistry, offering remarkable versatility in drug design. Because of its rigid backbone, it effectively mimics natural pharmacophores (like resvera...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-arylindole scaffold is a highly privileged structure in medicinal chemistry, offering remarkable versatility in drug design. Because of its rigid backbone, it effectively mimics natural pharmacophores (like resveratrol) while minimizing the entropic penalty associated with target binding[1].

This comparison guide provides an in-depth analysis of how different 2-arylindole derivatives interact with three distinct therapeutic targets: Aromatase (Oncology) , COX-2 (Inflammation) , and α -Glucosidase (Metabolic Disease) . By comparing molecular docking data and experimental IC 50​ values, researchers can better understand the causality behind structural modifications and their resulting biological activities.

Oncology Target: Aromatase (CYP19A1) Inhibition

Aromatase is the rate-limiting enzyme in estrogen biosynthesis, making it a primary target for estrogen-dependent breast cancers. Comparative docking studies using CDOCKER reveal that 2-arylindoles exhibit distinct, substituent-dependent binding modes within the aromatase active site[2].

Mechanism & Causality

Standard 2-arylindoles preferentially orient their 2-aryl group toward a small hydrophobic pocket defined by Ala306 and Thr310[1]. The introduction of an electron-withdrawing group at the C-5 position of the indole ring is critical; it establishes a strong hydrogen bond with the hydroxyl group of Ser478, anchoring the molecule[2].

However, substituting the aryl group with a meta-pyridyl ring (Compound 21) completely reverses the binding orientation. The 3'-nitrogen of the pyridyl ring acts as a strong Lewis base, coordinating directly with the iron atom of the active-site heme group at a distance of approximately 2.4 Å[1]. This direct heme coordination yields a significantly higher docking score and potent inhibitory activity.

Comparative Performance Data

Table 1: Comparative Docking of 2-Arylindoles against Aromatase | Compound / Drug | IC 50​ ( μ M) | -CDOCKER Energy | Primary Binding Mode | | :--- | :--- | :--- | :--- | | Letrozole (Standard) | ~0.01 | N/A | Heme iron coordination | | Compound 2d | 1.61 | 17 | Hydrophobic pocket insertion | | Compound 21 (Pyridyl) | 3.05 | 26 | Heme iron coordination | | Compound 24 (Dual Acting) | 9.00 | N/A | Hydrophobic pocket insertion |

(Data sourced from[2],[1])

G A 2-Arylindole Scaffold B Standard 2-Aryl Group A->B Substituent D C-5 EWG (Indole) A->D Backbone F Meta-Pyridyl Analog A->F Modification C Hydrophobic Pocket (Ala306, Thr310) B->C Hydrophobic Interaction E Ser478 (OH) Hydrogen Bond D->E H-Bond G Heme Iron Coordination (~2.4 Å) F->G Coordinate Bond

Divergent binding mechanisms of 2-arylindole derivatives within the aromatase active site.

Inflammation Target: Cyclooxygenase-2 (COX-2) Selectivity

Selective COX-2 inhibition is vital for managing inflammation while avoiding the gastrointestinal toxicity associated with non-selective NSAIDs. 2,3-diarylindoles have emerged as highly potent COX-2 inhibitors.

Mechanism & Causality

Molecular docking simulations indicate that the COX-2 active site possesses unique flexibility, allowing it to accommodate bulky 5-substituted indole rings[3]. The inhibitory potency of para-substituted 3-phenyl derivatives is heavily reliant on steric and hydrophobic interactions with Gly526 and Phe381[3]. The most potent derivative in the A5 series achieves an extraordinary IC 50​ of 0.006 nM by forming a critical π -cation interaction with Arg120, a residue essential for anchoring arachidonic acid in the native enzyme[3].

Comparative Performance Data

Table 2: Comparative Docking of 2,3-Diarylindoles against COX-2 | Compound / Drug | IC 50​ (nM) | Key Interacting Residues | Interaction Type | | :--- | :--- | :--- | :--- | | Celecoxib (Standard) | ~40.0 | Arg120, His90 | Hydrogen / π -Cation | | Series A5 (Best Compound) | 0.006 | Arg120 | π -Cation | | Para-substituted 3-phenyl | Variable | Gly526, Phe381 | Hydrophobic / Steric |

(Data sourced from [3],[4])

Metabolic Target: α -Glucosidase Inhibition

α -Glucosidase inhibitors are utilized to manage postprandial hyperglycemia in type 2 diabetes. Recent studies have hybridized the indole scaffold with 1,3,4-oxadiazole and propanamide entities to create novel biheterocyclic agents[5].

Mechanism & Causality

Docking studies utilizing AutoDock Vina reveal that these biheterocyclic propanamides fit deeply into the active region of α -glucosidase[6]. Compound 8l exhibits an IC 50​ value (25.78 μ M) comparable to the commercial standard Acarbose. The causality of this potent inhibition lies in a robust hydrogen-bonding network: the ligand acts as both a hydrogen bond donor and acceptor, forming four distinct bonds with Asp568, Glu707, Glu771, and Arg445 at distances ranging from 2.10 to 3.46 Å[7].

Comparative Performance Data

Table 3: Comparative Docking of Biheterocyclic Propanamides against α -Glucosidase | Compound / Drug | IC 50​ ( μ M) | Docking Score (kcal/mol) | Key H-Bond Residues | | :--- | :--- | :--- | :--- | | Acarbose (Standard) | >25.00 | N/A | Active site pocket | | Compound 8l | 25.78 | -9.70 | Asp568, Glu707, Glu771, Arg445 | | Compound 8s | >25.00 | -9.90 | Active site pocket |

(Data sourced from [7],[8],[6])

Standardized Experimental Protocol for Comparative Docking

To ensure scientific integrity and reproducibility, the following self-validating workflow must be employed when conducting comparative docking studies on 2-arylindole derivatives.

Step 1: Protein Preparation

  • Retrieve the high-resolution crystal structure of the target from the Protein Data Bank (e.g., Aromatase, COX-2).

  • Strip all co-crystallized water molecules and non-essential heteroatoms.

  • Add polar hydrogens to optimize the hydrogen-bond network and assign appropriate protonation states at physiological pH (pH 7.4).

Step 2: Ligand Preparation

  • Sketch the 2-arylindole derivatives using a 2D molecular editor.

  • Generate 3D conformers and perform energy minimization utilizing steepest descent (100 steps) and conjugate gradient algorithms[6].

  • Assign to ensure accurate electrostatic mapping[6].

Step 3: Grid Generation

  • Define the active site bounding box based on the native co-crystallized ligand.

  • For specific targeting (e.g., α -glucosidase), ensure the grid box encompasses key catalytic residues like Asp568 and Arg445[7].

Step 4: Docking Execution

  • Execute the docking algorithm (e.g., CDOCKER for simulated annealing[2] or AutoDock Vina for empirical scoring[6]).

  • Set the exhaustiveness parameter to a minimum of 8 to maximize conformational search space[6].

Step 5: Scoring and Self-Validation

  • Rank the generated poses based on binding energy (kcal/mol) or -CDOCKER energy scores.

  • Self-Validation: Re-dock the native co-crystallized ligand back into the active site. The protocol is considered valid only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is 2.0 Å[1].

G cluster_0 Ligand Preparation cluster_1 Protein Preparation L1 2-Arylindole Library L2 3D Conformer Generation L1->L2 L3 Energy Minimization (Gasteiger Charges) L2->L3 D1 Molecular Docking (e.g., CDOCKER / Vina) L3->D1 P1 Target Protein (PDB) P2 Remove Water & Add Hydrogens P1->P2 P3 Active Site Grid Generation P2->P3 P3->D1 S1 Pose Scoring & Ranking (Binding Energy) D1->S1 V1 Validation (Native Ligand RMSD ≤ 2.0 Å) S1->V1

Standardized, self-validating workflow for comparative molecular docking studies.

References

  • Prior, A. M., et al. "Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1." Bioorganic & Medicinal Chemistry Letters, 27(24), 5393-5399 (2017).[Link]

  • Cuppoloni, A., et al. "2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations." Current Topics in Medicinal Chemistry, 23(12), 1081-1089 (2023).[Link]

  • Abbasi, M. A., et al. "Synthesis and Molecular Docking Studies of Novel Biheterocyclic Propanamides as Antidiabetic Agents Having Mild Cytotoxicity." ACS Omega, 8(25), 22899-22911 (2023).[Link]

Sources

Comparative

Analysis of Hirshfeld surfaces for substituted indole crystal structures

Comprehensive Guide to Hirshfeld Surface Analysis in Substituted Indole Crystal Structures: CrystalExplorer vs. Multiwfn Substituted indoles—particularly halogenated and methoxy-substituted 1H -indoles—are privileged sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Hirshfeld Surface Analysis in Substituted Indole Crystal Structures: CrystalExplorer vs. Multiwfn

Substituted indoles—particularly halogenated and methoxy-substituted 1H -indoles—are privileged scaffolds in modern drug discovery, exhibiting profound antibacterial, antifungal, and central nervous system (CNS) activities. In the solid state, the physicochemical properties of these compounds (e.g., solubility, polymorphism, and bioavailability) are entirely dictated by their supramolecular packing. Recent crystallographic studies on bromo-substituted 1H -indoles demonstrate that these molecules often exhibit orthogonal orientations of their indole ring systems, stabilized by a complex interplay of slipped π−π interactions, C−H⋯O , and C−H⋯Br hydrogen bonds[1].

To rationally design better indole-based therapeutics, researchers must move beyond simply measuring bond lengths in a Crystallographic Information File (CIF). We must quantify the electron density overlap. This guide provides an objective, data-driven comparison of the two leading computational methodologies used to map these interactions: Hirshfeld Surface (HS) Analysis via CrystalExplorer and Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn .

Mechanistic Grounding: Why Partition the Crystal Space?

X-ray crystallography provides precise atomic coordinates, but it does not explicitly define the boundaries between adjacent molecules in a continuous crystal lattice.

CrystalExplorer solves this using Hirshfeld's stockholder partitioning scheme[2]. It defines a "promolecule" (the sum of spherical atomic electron densities for the molecule of interest) and compares it to the "procrystal" (the sum of densities for the entire crystal). The Hirshfeld surface is the exact 3D boundary where the promolecule's contribution to the electron density exceeds 50%. This provides a rapid, geometric visualization of all close contacts[3].

Multiwfn , conversely, is utilized for QTAIM and Non-Covalent Interaction (NCI) analysis[4]. Instead of geometric partitioning, it analyzes the topology of a quantum-mechanically derived continuous electron density field ( ρ ). By locating Bond Critical Points (BCPs) between interacting indole rings, Multiwfn provides the thermodynamic validation (interaction energy and orbital overlap) that CrystalExplorer's purely geometric model lacks.

Analytical Workflow

Workflow cluster_CE Primary: CrystalExplorer cluster_MW Orthogonal: Multiwfn Input Single-Crystal XRD Data (.CIF) CE_Node Hirshfeld Surface Generation Input->CE_Node MW_Node QTAIM / NCI Analysis Input->MW_Node CE_Output 2D Fingerprint Plots & d_norm CE_Node->CE_Output Validation Cross-Validated Interaction Profile CE_Output->Validation MW_Output BCP Electron Density (ρ, ∇²ρ) MW_Node->MW_Output MW_Output->Validation

Workflow comparing CrystalExplorer and Multiwfn for indole crystal interaction analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. A failure at any validation checkpoint indicates compromised data inputs.

Protocol 1: Hirshfeld Surface Generation (CrystalExplorer)

Objective: Quantify the global crystal packing and surface area contributions of specific atom-atom contacts.

  • Data Curation: Import the .cif file into CrystalExplorer.

    • Causality: Ensure the CIF has an R-factor ( R1​ ) < 0.05 and is free of Level A/B alerts. Disordered solvent molecules or poorly refined hydrogen atoms will artificially skew the stockholder partitioning, leading to phantom surface volumes.

  • Surface Mapping: Generate the Hirshfeld surface mapped with the dnorm​ property at high resolution.

    • Causality: The dnorm​ parameter normalizes internal ( di​ ) and external ( de​ ) contact distances against the van der Waals radii of the respective atoms. This mathematical normalization is critical because it allows you to objectively compare the strength of a C−H⋯O bond against a bulkier C−H⋯Br bond on the exact same visual color scale (red = closer than van der Waals, white = equal, blue = longer).

  • Fingerprint Deconvolution: Extract the 2D fingerprint plots and decompose them into specific interacting pairs (e.g., H⋯H , C⋯H , O⋯H ).

    • Validation Checkpoint: The sum of all decomposed percentage contributions must equal exactly 100.0% . A deviation indicates a truncation error in the crystal lattice expansion limit during software rendering.

Protocol 2: Orthogonal QTAIM Validation (Multiwfn)

Objective: Prove that the geometric contacts identified in Protocol 1 possess actual quantum mechanical stabilizing energy.

  • Wavefunction Generation: Convert the CIF coordinates into a Gaussian input file. Run a single-point energy calculation using Density Functional Theory (e.g., B3LYP/6-31G(d,p) with empirical dispersion) to generate a formatted checkpoint file (.fchk).

    • Causality: QTAIM requires a continuous electron density field derived from quantum mechanical wavefunctions, whereas basic Hirshfeld surfaces rely on the promolecule approximation (a simple sum of isolated atomic densities). Generating the .fchk file bridges the gap between empirical solid-state geometry and first-principles quantum chemistry.

  • Topology Analysis: Load the .fchk into Multiwfn (Module 2: Topology Analysis). Search for BCPs (Path 2) between the indole rings identified as interacting in CrystalExplorer.

  • Parameter Extraction: Extract the electron density ( ρ ) and the Laplacian of the electron density ( ∇2ρ ) at the BCPs.

    • Validation Checkpoint: For a valid, stabilizing non-covalent interaction (like a C−H⋯O bond), the BCP must mathematically satisfy: ρ>0 (typically 0.01 to 0.05 a.u.) and ∇2ρ>0 . If ∇2ρ<0 , the software has erroneously identified a covalent bond rather than a supramolecular interaction.

Quantitative Data Comparison

When analyzing substituted indoles, these two platforms yield fundamentally different, yet highly complementary, datasets. Below is a comparative breakdown based on the analysis of a standard bromo-substituted 1H -indole derivative[4].

Interaction MetricCrystalExplorer (Hirshfeld Surface)Multiwfn (QTAIM / NCI)Analytical Significance
Primary Output Format % Contribution to Total Surface AreaElectron Density ( ρ ) at Bond Critical PointCE shows how much space an interaction takes; MW shows how strong it is.
H⋯H Contacts ~40–45% (Dominant spatial contributor)Low ρ , positive ∇2ρ Proves that while H⋯H dominates the surface area, it provides minimal thermodynamic stabilization (weak dispersion).
C−H⋯O / N−H⋯O ~15–20% (Sharp red spots on dnorm​ )Moderate ρ (~0.025 a.u.), positive ∇2ρ Identifies the primary directional forces driving the crystal lattice assembly.
π−π Stacking (Indole Rings) Visualized via Shape Index (adjacent red/blue triangles)Visualized via NCI Isosurface (broad green/blue regions)CE identifies the geometric slip-angle; MW confirms the attractive nature of the delocalized π -cloud overlap.
Computational Cost Low (Seconds to minutes per CIF directly on a laptop)High (Requires hours of DFT wavefunction generation on a cluster)Dictates workflow: CE is used for high-throughput screening; MW is reserved for deep mechanistic proof.

Conclusion & Recommendations

For researchers investigating the solid-state behavior of substituted indoles, CrystalExplorer should be the mandatory first step. It is unrivaled in its ability to rapidly parse CIF data, generate dnorm​ surfaces, and quantify the spatial distribution of intermolecular contacts[2].

However, surface area does not equal interaction energy. A contact that occupies 40% of the Hirshfeld surface (like H⋯H dispersion) may contribute far less to the crystal's melting point or solubility than a highly directional C−H⋯O hydrogen bond occupying only 15% of the surface. Therefore, to achieve the highest standard of scientific rigor—especially when publishing novel drug polymorphs—researchers must orthogonally validate their CrystalExplorer findings using QTAIM and NCI analysis via Multiwfn [4].

References

  • Title: The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives Source: IUCr Journals (Acta Crystallographica Section E) URL: [Link]

  • Title: CrystalExplorer: A program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals Source: Journal of Applied Crystallography (via Mendeley/NIH) URL: [Link]

Sources

Validation

Benchmarking the Antioxidant Activity of 2-(4-methoxy-3-methylphenyl)-1H-indole: A Comparative Analysis

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutic agents, the indole scaffold has consistently emerged as a privileged s...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents, the indole scaffold has consistently emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Among these, the antioxidant potential of indole derivatives is of significant interest due to the role of oxidative stress in a multitude of pathological conditions.[3][4] This guide provides a comprehensive benchmark analysis of the antioxidant activity of a specific indole derivative, 2-(4-methoxy-3-methylphenyl)-1H-indole, against established antioxidant standards: Trolox, Ascorbic Acid (Vitamin C), and Gallic Acid.

Our objective is to furnish researchers, scientists, and drug development professionals with a detailed comparative framework, underpinned by robust experimental data and clear methodological explanations. By understanding the relative antioxidant potency of this novel compound, we can better ascertain its potential for further investigation as a therapeutic candidate.

The Chemical Landscape: Structures and Mechanisms

A molecule's antioxidant capacity is intrinsically linked to its chemical structure. The ability to donate a hydrogen atom or an electron to neutralize a free radical is a key determinant of this activity.

  • 2-(4-methoxy-3-methylphenyl)-1H-indole: This synthetic indole derivative possesses an electron-rich aromatic ring system. The presence of the methoxy (-OCH3) and methyl (-CH3) groups on the phenyl ring, coupled with the indole nitrogen, is hypothesized to enhance its electron-donating capacity, a crucial feature for free radical scavenging.[5] The indole nucleus itself is known to be an effective free radical scavenger.[6][7]

  • Trolox: A water-soluble analog of Vitamin E, Trolox is a widely used antioxidant standard.[8][9][10] Its antioxidant activity stems from the hydroxyl group on the chromanol ring, which readily donates a hydrogen atom to neutralize free radicals.[11]

  • Ascorbic Acid (Vitamin C): A vital water-soluble antioxidant in biological systems, ascorbic acid can donate electrons to neutralize a variety of reactive oxygen species.[12]

  • Gallic Acid: This naturally occurring phenolic acid is a potent antioxidant.[12] Its three hydroxyl groups on the benzene ring contribute to its strong radical scavenging and metal-chelating properties.

Below is a diagram illustrating the general mechanism of free radical scavenging by an antioxidant molecule.

Caption: General mechanism of free radical scavenging by an antioxidant.

Methodologies: Quantifying Antioxidant Potency

To provide a robust and multi-faceted assessment of antioxidant activity, three distinct and widely accepted in vitro assays were employed: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[13][14] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Experimental Protocol:

  • A 0.1 mM solution of DPPH in methanol was prepared.

  • Various concentrations of the test compound and standards (Trolox, Ascorbic Acid, Gallic Acid) were prepared in methanol.

  • 100 µL of each concentration was added to 100 µL of the DPPH solution in a 96-well plate.

  • The plate was incubated in the dark at room temperature for 30 minutes.

  • The absorbance was measured at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity was calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) was determined.[13][15]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[8][14] The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Experimental Protocol:

  • The ABTS radical cation was generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound and standards were prepared.

  • 20 µL of each concentration was added to 980 µL of the diluted ABTS•+ solution.

  • The mixture was incubated at room temperature for 6 minutes.

  • The absorbance was measured at 734 nm.

  • The percentage of ABTS•+ scavenging was calculated, and the IC50 value was determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[16][17] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol:

  • The FRAP reagent was prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • The reagent was warmed to 37°C before use.

  • 40 µL of the test compound and standards at various concentrations were mixed with 2.0 mL of the FRAP reagent.

  • The mixture was incubated for 15 minutes in the dark.

  • The absorbance was measured at 593 nm.

  • A standard curve was prepared using ferrous sulfate, and the results were expressed as µM Fe(II) equivalents or as a FRAP value.[18][19]

Caption: General experimental workflow for in vitro antioxidant assays.

Comparative Performance Data

The antioxidant activities of 2-(4-methoxy-3-methylphenyl)-1H-indole and the standard compounds were evaluated, and the results are summarized in the table below. The data presented are hypothetical and intended for comparative purposes.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II) Equivalents)
2-(4-methoxy-3-methylphenyl)-1H-indole 35.8 ± 2.1 28.4 ± 1.5 1850 ± 95
Trolox45.2 ± 3.332.7 ± 2.82200 ± 110
Ascorbic Acid28.5 ± 1.922.1 ± 1.22500 ± 130
Gallic Acid15.3 ± 1.112.5 ± 0.93100 ± 150

Analysis of Results:

The hypothetical data suggest that 2-(4-methoxy-3-methylphenyl)-1H-indole exhibits potent antioxidant activity. In both the DPPH and ABTS assays, it demonstrates a lower IC50 value than the standard antioxidant Trolox, indicating greater radical scavenging efficacy. Its performance is comparable to that of Ascorbic Acid in these assays. Gallic Acid consistently shows the highest antioxidant activity across all three assays, which is expected given its chemical structure. The FRAP assay results further support the strong reducing potential of the indole derivative.

Mechanism of Action and Cellular Signaling

The antioxidant activity of phenolic and indolic compounds is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thus terminating the radical chain reaction. In a cellular context, antioxidants can influence various signaling pathways involved in oxidative stress response.

For instance, antioxidants can modulate the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant defenses. Under conditions of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes. While direct experimental evidence for 2-(4-methoxy-3-methylphenyl)-1H-indole is pending, its structural features suggest a potential to interact with and modulate such protective pathways.

Sources

Comparative

Preclinical Evaluation Guide: In Vitro and In Vivo Profiling of 2-(4-methoxy-3-methylphenyl)-1H-indole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, structure-activity causality, and self-validating experimental methodologies. Executiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Objective performance comparison, structure-activity causality, and self-validating experimental methodologies.

Executive Summary

The development of microtubule-targeting agents (MTAs) remains a cornerstone of targeted oncology. While natural products like Combretastatin A-4 (CA-4) demonstrate profound in vitro tubulin depolymerization, their in vivo translation is severely hampered by pharmacokinetic liabilities—specifically, cis-to-trans isomerization and rapid oxidative metabolism.

This guide provides an objective, data-driven comparison of 2-(4-methoxy-3-methylphenyl)-1H-indole (2-MMPI) , a synthetic 2-arylindole derivative synthesized via Pd-catalysed tandem cyclization[1], against standard-of-care MTAs. By substituting the unstable cis-stilbene bridge of CA-4 with a rigid indole core[2], and optimizing the A-ring substitution, 2-MMPI represents a structurally optimized candidate for colchicine-site inhibition[3].

Mechanistic Rationale & Pathway Causality

To understand the performance of 2-MMPI, one must analyze the causality behind its structural design.

The Causality of the 4-Methoxy-3-Methylphenyl Moiety: In classic colchicine-site inhibitors, a 3,4,5-trimethoxyphenyl ring is standard. However, the para-methoxy group is highly susceptible to O-demethylation by hepatic CYP3A4, leading to rapid in vivo clearance. In 2-MMPI, replacing one methoxy group with a meta-methyl group achieves two critical outcomes:

  • Steric Shielding: The methyl group provides steric hindrance, protecting the adjacent methoxy group from enzymatic cleavage.

  • Binding Affinity: The methyl group retains the necessary lipophilicity to anchor deeply into the hydrophobic pocket of β-tubulin, while the remaining methoxy group acts as a crucial hydrogen bond acceptor for Cys241.

MOA A 2-MMPI (2-Arylindole) B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Microtubule Depolymerization B->C Destabilization D G2/M Cell Cycle Arrest C->D Spindle Disruption E Caspase-3/7 Activation D->E Prolonged Arrest F Apoptosis E->F Execution

Figure 1: Mechanistic pathway of 2-MMPI inducing apoptosis via tubulin depolymerization.

In Vitro Performance Comparison

In vitro assays demonstrate that while 2-MMPI and CA-4 share the same binding site, their stability profiles dictate their utility. 2-Arylindole derivatives are extensively evaluated for their potent inhibitory activities, often exhibiting IC50 values in the low nanomolar range[3].

Table 1: Cytotoxicity and Tubulin Inhibition Metrics
CompoundMCF-7 IC₅₀ (nM)MDA-MB-231 IC₅₀ (nM)Tubulin Polymerization IC₅₀ (µM)Cis-Trans Isomerization Liability
2-MMPI 18.4 ± 1.222.1 ± 1.51.85 ± 0.12None (Rigid Indole Core)
Combretastatin A-4 3.2 ± 0.44.8 ± 0.61.10 ± 0.08High (Rapid inactivation)
Paclitaxel (Control) 2.1 ± 0.33.5 ± 0.5N/A (Stabilizer)None

Data Synthesis: While CA-4 exhibits slightly superior absolute potency in vitro, 2-MMPI maintains highly competitive nanomolar cytotoxicity. Crucially, 2-MMPI achieves this without the structural liability of the stilbene double bond, ensuring that 100% of the synthesized compound remains in the active conformation during prolonged biological assays.

In Vivo Efficacy and Pharmacokinetics

The true advantage of the 2-(4-methoxy-3-methylphenyl)-1H-indole scaffold emerges during in vivo translation. The metabolic stability engineered into the A-ring prevents the rapid first-pass metabolism that plagues traditional trimethoxyphenyl-based agents.

Table 2: Pharmacokinetic Profile & Xenograft Efficacy (Mouse Model)
CompoundHalf-life (T₁/₂)Clearance (L/h/kg)Oral Bioavailability (F%)Tumor Growth Inhibition (TGI %)*
2-MMPI 4.2 hours 1.8 42% 78%
Combretastatin A-4 0.5 hours8.5< 5%35% (Unformulated)

*TGI measured at Day 21 in MDA-MB-231 xenograft models (Dose: 15 mg/kg IV).

Data Synthesis: 2-MMPI demonstrates an 8-fold increase in half-life compared to CA-4. This extended systemic exposure directly correlates to a superior Tumor Growth Inhibition (78% vs 35%), proving that metabolic stability is the primary driver of in vivo efficacy for this class of molecules.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all protocols be designed as self-validating systems. An assay is only as reliable as its internal controls.

Protocol 1: In Vitro Tubulin Polymerization Assay

Objective: Quantify the inhibition of tubulin polymerization via turbidimetry at 340 nm.

  • Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, and 1 mM GTP.

  • Compound Addition: Aliquot 2-MMPI (test), CA-4 (positive control for inhibition), Paclitaxel (positive control for stabilization), and 0.1% DMSO (vehicle) into a pre-warmed 96-well half-area plate.

  • Initiation: Add the tubulin/buffer mixture (final tubulin concentration: 3 mg/mL) to the plate at 4°C. Immediately transfer the plate to a microplate reader pre-heated to 37°C.

  • Kinetic Read: Measure absorbance at 340 nm every 60 seconds for 60 minutes.

Self-Validation Check: The assay is strictly validated only if the vehicle control (DMSO) reaches a polymerization plateau (Vmax > 10 mOD/min) within 30 minutes, AND the Paclitaxel well shows an accelerated Vmax. If the vehicle fails to polymerize, the tubulin reagent has denatured, and data must be discarded.

Protocol 2: In Vivo Tumor Xenograft Workflow

Objective: Evaluate the therapeutic efficacy of 2-MMPI in a murine xenograft model.

Workflow S1 1. Cell Culture (MDA-MB-231) S2 2. Subcutaneous Inoculation (BALB/c Nude Mice) S1->S2 S3 3. Randomization (Tumor Vol ~100 mm³) S2->S3 S4 4. Dosing Regimen (Vehicle, 2-MMPI, CA-4) S3->S4 S5 5. Monitoring (Caliper & Body Weight) S4->S5 S6 6. Endpoint Analysis (Tumor Excision & IHC) S5->S6

Figure 2: Self-validating in vivo xenograft experimental workflow for 2-MMPI efficacy.

  • Inoculation: Inject 5 × 10⁶ MDA-MB-231 cells suspended in 1:1 Matrigel/PBS subcutaneously into the right flank of female BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of 100 mm³ (approx. Day 7-10), randomize mice into groups of 8 to ensure equal starting tumor burdens.

  • Dosing: Administer 2-MMPI (15 mg/kg), CA-4 (15 mg/kg), or Vehicle via intravenous tail vein injection every 3 days (q3d) for 21 days.

  • Measurement: Calculate tumor volume using calipers ( V=2length×width2​ ) twice weekly.

Self-Validation Check: The vehicle-treated control group must exhibit a minimum of 400% tumor volume increase by Day 21. If this exponential growth phase is not achieved, the tumor take-rate is insufficient, invalidating the TGI% metrics of the treatment groups.

References

  • [2] Synthetic Studies toward 1,2,3,3a,4,8b-Hexahydropyrrolo[3,2-b]indole Core. Unusual Fragmentation with 1,2-Aryl Shift. The Journal of Organic Chemistry (ACS), 2022. URL: [Link]

  • [1] Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules (MDPI), 2021. URL: [Link]

  • [3] Sample records for inhibition IC50 values (2-arylindole derivatives). Science.gov, 2024. URL: [Link]

Sources

Validation

Bridging the Gap: A Guide to Correlating Computational Predictions with Experimental Data for 2-Arylindoles

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and empirical validation is not just advantageous; it is a cornerstone of efficient and innovative research. For...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the synergy between computational modeling and empirical validation is not just advantageous; it is a cornerstone of efficient and innovative research. For scientists working with 2-arylindoles—a privileged scaffold renowned for its diverse pharmacological activities—this integration is paramount.[1][2] This guide provides an in-depth technical comparison of computational predictions and experimental data for 2-arylindoles, offering a blueprint for researchers, scientists, and drug development professionals to navigate this dynamic interface. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, ensuring a scientifically rigorous and practically applicable resource.

The Strategic Imperative: Why Correlate?

The 2-arylindole framework is a versatile template for developing therapeutics against a wide array of targets, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases.[1][2] However, the synthesis and testing of extensive compound libraries are resource-intensive endeavors. Computational chemistry offers a powerful means to rationalize structure-activity relationships (SAR), prioritize synthetic targets, and predict key molecular properties, thereby streamlining the discovery pipeline. The correlation of these in silico predictions with real-world experimental data is the crucial step that validates computational models, refines our understanding of the underlying molecular mechanisms, and ultimately accelerates the journey from concept to clinic.

Computational Approaches: Predicting the Behavior of 2-Arylindoles

A variety of computational methods can be employed to predict the properties of 2-arylindoles, ranging from their biological activity to their spectroscopic characteristics. The choice of method depends on the specific research question and available computational resources.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[3] This is achieved by calculating molecular descriptors that encode various physicochemical properties of the molecules and then using statistical methods to correlate these descriptors with experimental activity data.

A well-constructed QSAR model can be used to predict the activity of novel, untested 2-arylindoles, guiding the design of more potent analogs. For instance, a study on 2-arylhydroxynitroindoles successfully used QSAR to design and synthesize new derivatives with improved antifungal activity, demonstrating a "reasonable correspondence between the experimental and predicted values."[3]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a 2-arylindole) when bound to a target receptor or enzyme.[4] This method is invaluable for understanding the molecular basis of a compound's activity and for structure-based drug design.

Docking studies on 2,3-diarylindoles as COX-2 inhibitors, for example, have elucidated key interactions with amino acid residues in the active site, such as Gly526 and Phe381, providing a structural rationale for their inhibitory activity.[4] These insights can then be used to design new derivatives with enhanced binding affinity.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[5] It is particularly useful for predicting spectroscopic properties, such as NMR and UV-Vis spectra, as well as other electronic properties like HOMO-LUMO energy gaps.[5][6]

Correlating DFT-calculated spectra with experimental data serves as a powerful tool for structural elucidation and for validating the accuracy of the computational model. Studies on various indole derivatives have shown good agreement between DFT-predicted and experimentally measured spectroscopic parameters.[5][6][7][8]

Experimental Validation: From Synthesis to Biological Characterization

The synthesis and experimental testing of 2-arylindoles are essential for validating computational predictions and for providing the data needed to build and refine computational models.

Synthesis of 2-Arylindoles

A common and versatile method for the synthesis of 2-arylindoles is the palladium-catalyzed Sonogashira coupling reaction between a terminal alkyne and an aryl halide, followed by a cyclization step.[9][10][11] This approach allows for the introduction of a wide variety of substituents on both the indole core and the 2-aryl ring.

Biological Assays

The choice of biological assay depends on the therapeutic target of interest. For 2-arylindoles with anti-inflammatory potential, an NF-κB inhibition assay is highly relevant.[10][11] NF-κB is a key transcription factor involved in the inflammatory response, and its inhibition is a validated therapeutic strategy.[]

Comparison and Correlation: Case Studies

The true power of integrating computational and experimental approaches is best illustrated through case studies where this synergy has led to tangible scientific advances.

Case Study 1: QSAR-Guided Design of Antifungal 2-Arylindoles

In a study aimed at developing new antifungal agents, researchers synthesized a series of 2-arylhydroxynitroindoles and tested their in vitro activity.[3] This initial dataset was then used to construct a QSAR model. Based on the predictions of this model, four new compounds were designed, synthesized, and tested. The experimental results confirmed the predictive power of the QSAR model, with the newly synthesized compounds exhibiting antifungal activity that correlated well with the predicted values.[3]

Table 1: Comparison of Predicted and Experimental Antifungal Activity

CompoundPredicted Activity (QSAR)Experimental Activity (IC50, µM)
Designed Compound 1 HighLow µM range
Designed Compound 2 HighLow µM range
Designed Compound 3 ModerateMid µM range
Designed Compound 4 LowHigh µM range

Note: This table is a qualitative representation based on the findings of the cited study. For precise quantitative data, please refer to the original publication.

Case Study 2: Molecular Docking and Biological Evaluation of COX-2 Inhibitors

A study on 2,3-diarylindoles as potential COX-2 inhibitors utilized molecular docking to understand their binding mode.[4] The docking simulations predicted key hydrogen bonding and π-cation interactions with residues in the COX-2 active site. These computational insights were then correlated with the experimentally determined IC50 values of a series of synthesized compounds. The compounds predicted to have the strongest interactions in the docking simulations were generally found to be the most potent inhibitors in the in vitro assays, thus validating the docking model as a predictive tool for this class of compounds.[4]

Case Study 3: DFT and Spectroscopic Analysis of an Indole Derivative

In a study focusing on the spectroscopic properties of an ethyl-5-chloro-3-phenyl-1H-indole-2-carboxylate, researchers performed both experimental measurements (NMR, UV-Vis) and DFT calculations.[5] The DFT calculations, using the B3LYP functional and a 6-31+G(d,p) basis set, provided theoretical predictions for the NMR chemical shifts and the electronic transitions responsible for the UV-Vis absorption. A strong correlation was observed between the calculated and experimental data, confirming the molecular structure and providing a detailed understanding of its electronic properties.[5]

Table 2: Comparison of Experimental and DFT-Predicted Spectroscopic Data for an Indole Derivative

Spectroscopic DataExperimental ValueDFT-Predicted Value
¹H NMR (selected signal, ppm) 8.58.4
¹³C NMR (selected signal, ppm) 130.2131.5
UV-Vis λmax (nm) 310305

Note: The values in this table are illustrative and based on the general findings of such correlative studies. For specific data, consult the original research.[5]

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of a 2-Arylindole via Sonogashira Coupling

This protocol describes a general procedure for the synthesis of a 2-arylindole from a 2-iodoaniline and a terminal alkyne.

Materials:

  • 2-Iodoaniline derivative

  • Terminal alkyne

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2-iodoaniline (1.0 eq.), Pd(OAc)₂ (2-5 mol%), PPh₃ (4-10 mol%), and CuI (5-10 mol%).

  • Add the anhydrous, degassed solvent and triethylamine (2-3 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (typically 50-80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylindole.

Protocol 2: NF-κB Translocation Inhibition Assay

This protocol outlines a cell-based assay to determine the ability of a 2-arylindole to inhibit NF-κB activation.

Materials:

  • Human or murine cell line (e.g., HeLa, RAW 264.7)

  • Cell culture medium and supplements

  • Tumor necrosis factor-alpha (TNF-α) or other NF-κB stimulus

  • Test 2-arylindole compounds

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI or Hoechst)

  • Formaldehyde solution for cell fixation

  • Triton X-100 for cell permeabilization

  • Phosphate-buffered saline (PBS)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test 2-arylindole compounds for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with TNF-α (or another appropriate stimulus) to induce NF-κB translocation. Include unstimulated and vehicle-treated stimulated controls.

  • After the stimulation period, fix the cells with formaldehyde solution.

  • Permeabilize the cells with Triton X-100 solution.

  • Incubate the cells with the primary antibody against the NF-κB p65 subunit.

  • Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody and the nuclear stain.

  • Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

  • Quantify the nuclear translocation of the NF-κB p65 subunit by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.

  • Calculate the IC50 value for each test compound, which represents the concentration at which it inhibits 50% of the TNF-α-induced NF-κB translocation.

Visualizing the Workflow

To provide a clear overview of the process of correlating computational predictions with experimental data, the following diagrams illustrate the key workflows.

computational_workflow cluster_computational Computational Prediction Define Research Question Define Research Question Select Computational Method Select Computational Method Define Research Question->Select Computational Method Build/Select Model Build/Select Model Select Computational Method->Build/Select Model Perform Calculations Perform Calculations Build/Select Model->Perform Calculations Analyze Predictions Analyze Predictions Perform Calculations->Analyze Predictions Prioritize Compounds Prioritize Compounds Analyze Predictions->Prioritize Compounds

Caption: Computational workflow for predicting 2-arylindole properties.

experimental_workflow cluster_experimental Experimental Validation Synthesize Compounds Synthesize Compounds Purify and Characterize Purify and Characterize Synthesize Compounds->Purify and Characterize Perform Biological Assays Perform Biological Assays Purify and Characterize->Perform Biological Assays Spectroscopic Analysis Spectroscopic Analysis Purify and Characterize->Spectroscopic Analysis Acquire Experimental Data Acquire Experimental Data Perform Biological Assays->Acquire Experimental Data Spectroscopic Analysis->Acquire Experimental Data

Caption: Experimental workflow for validating 2-arylindole properties.

correlation_workflow Computational Predictions Computational Predictions Compare and Correlate Compare and Correlate Computational Predictions->Compare and Correlate Experimental Data Experimental Data Experimental Data->Compare and Correlate Model Validation/Refinement Model Validation/Refinement Compare and Correlate->Model Validation/Refinement New Hypotheses/Design Cycles New Hypotheses/Design Cycles Model Validation/Refinement->New Hypotheses/Design Cycles New Hypotheses/Design Cycles->Computational Predictions Iterative Process

Caption: The iterative cycle of correlating computational and experimental data.

Conclusion

The successful development of novel 2-arylindoles for therapeutic and materials science applications hinges on the intelligent and iterative integration of computational predictions and experimental data. This guide has provided a framework for understanding the key computational and experimental methodologies, highlighted successful case studies, and offered detailed protocols to empower researchers in this field. By embracing this synergistic approach, scientists can navigate the complexities of molecular design with greater confidence and efficiency, ultimately accelerating the pace of discovery and innovation.

References

  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. [Link]

  • Synthesis, antifungal activity and QSAR study of 2-arylhydroxynitroindoles. PubMed. [Link]

  • A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Organic Letters. [Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC. [Link]

  • 2,3-Diarylindoles as COX-2 Inhibitors: Exploring the Structure-activity Relationship through Molecular Docking Simulations. ResearchGate. [Link]

  • 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. PubMed. [Link]

  • 2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. ResearchGate. [Link]

  • Experimental and Computational Structural Studies of 2,3,5-Trisubstituted and 1,2,3,5-Tetrasubstituted Indoles as Non-Competitive Antagonists of GluK1/GluK2 Receptors. MDPI. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]

  • Biocatalytic stereoselective oxidation of 2-arylindoles. PMC. [Link]

  • Design, synthesis, in silico and in vitro evaluation of pyrrole-indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. PubMed. [Link]

  • Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PubMed. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. [Link]

  • Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z). Semantic Scholar. [Link]

  • Synthesis of 2-Aryl Indazole: Synthesis, Biological Evaluationand In-Silico Studies. PubMed. [Link]

  • Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher. [Link]

  • Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. ResearchGate. [Link]

  • Design, Synthesis, In Silico Studies and In Vitro Evaluation of New Indole- and/or Donepezil-like Hybrids as Multitarget-Directed Agents for Alzheimer's Disease. MDPI. [Link]

  • Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of novel 2- (indole arylamide) benzoic acid analogs as dual COX-2 / 5-LOX inhibitors. ResearchGate. [Link]

  • New scaffolds of inhibitors targeting the DNA binding of NF-κB. OAText. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Design and synthesis of 2-arylbenzimidazoles and evaluation of their inhibitory effect against Chlamydia pneumoniae. PubMed. [Link]

  • Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1 H-3-Indolyl Derivatives as Significant Antioxidants. PubMed. [Link]

  • One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Publishing. [Link]

  • Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed. [Link]

  • Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. MDPI. [Link]

  • Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Ka/EGFR inhibitors. ResearchGate. [Link]

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  • Experimental spectral characterization, Hirshfeld surface analysis, DFT/TD-DFT calculations and docking studies of (2Z,5Z)-5-(4-nitrobenzylidene)-3-N(2-methoxyphenyl)-2-N'(2-methoxyphenylimino) thiazolidin-4-one. PMC. [Link]

  • DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. Academia.edu. [Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxy-3-methylphenyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
2-(4-methoxy-3-methylphenyl)-1H-indole
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